molecular formula C5H5NO2 B1311862 3-Methylisoxazole-5-carbaldehyde CAS No. 70753-36-5

3-Methylisoxazole-5-carbaldehyde

Cat. No.: B1311862
CAS No.: 70753-36-5
M. Wt: 111.1 g/mol
InChI Key: GEWPFPUABRRBPS-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carbaldehyde is a useful research compound. Its molecular formula is C5H5NO2 and its molecular weight is 111.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-2-5(3-7)8-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWPFPUABRRBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441956
Record name 3-methylisoxazole-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70753-36-5
Record name 3-methylisoxazole-5-carbaldehyde
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Record name 3-methyl-1,2-oxazole-5-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methylisoxazole-5-carbaldehyde: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds. 3-Methylisoxazole-5-carbaldehyde, a key derivative, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering valuable insights for researchers engaged in drug discovery and organic synthesis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₅NO₂[3][4]
Molecular Weight 111.10 g/mol [3][4]
CAS Number 70753-36-5[3]
Physical State Solid
SMILES Cc1cc(C=O)on1

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several established methods for isoxazole ring formation. A common and effective strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

Synthesis of this compound cluster_start Starting Materials cluster_reaction1 Step 1: Nitrile Oxide Formation cluster_reaction2 Step 2: [3+2] Cycloaddition cluster_reaction3 Step 3: Oxidation Acetaldoxime Acetaldoxime Acetonitrile hydroximoyl chloride Acetonitrile hydroximoyl chloride Acetaldoxime->Acetonitrile hydroximoyl chloride NCS, THF Propargyl alcohol Propargyl alcohol N-chlorosuccinimide (NCS) N-chlorosuccinimide (NCS) (3-Methylisoxazol-5-yl)methanol (3-Methylisoxazol-5-yl)methanol Acetonitrile hydroximoyl chloride->(3-Methylisoxazol-5-yl)methanol Propargyl alcohol, TEA Triethylamine (TEA) Triethylamine (TEA) This compound This compound (3-Methylisoxazol-5-yl)methanol->this compound Oxidation Oxidizing agent (e.g., PCC, DMP) Oxidizing agent (e.g., PCC, DMP)

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: In situ generation of acetonitrile hydroximoyl chloride.

  • To a solution of acetaldoxime in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add N-chlorosuccinimide (NCS) portion-wise at room temperature.

  • The reaction mixture is stirred for a period to ensure complete formation of the hydroximoyl chloride intermediate. The choice of a chlorinated solvent should be avoided to prevent side reactions.

Step 2: [3+2] Cycloaddition with propargyl alcohol.

  • To the freshly prepared solution of acetonitrile hydroximoyl chloride, a solution of propargyl alcohol in the same solvent is added.

  • A non-nucleophilic base, such as triethylamine (TEA), is then added dropwise to promote the in-situ formation of the nitrile oxide and subsequent cycloaddition. The exothermicity of the reaction should be managed by controlling the rate of addition.

  • The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent. The crude (3-methylisoxazol-5-yl)methanol is then purified by column chromatography.

Step 3: Oxidation to this compound.

  • The purified (3-methylisoxazol-5-yl)methanol is dissolved in a suitable solvent like dichloromethane (DCM).

  • A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), is added to the solution. These reagents are chosen to selectively oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

  • The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel or celite to remove the oxidant byproducts, and the solvent is removed under reduced pressure to yield the desired this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The chemical reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the inherent properties of the isoxazole ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 3-methylisoxazole-5-carboxylic acid using various oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is a valuable intermediate for the synthesis of amides and esters.

  • Reduction: The aldehyde can be reduced to (3-methylisoxazol-5-yl)methanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can be further functionalized.

  • Wittig Reaction: The Wittig reaction provides a powerful tool for converting the aldehyde into an alkene. By reacting this compound with a variety of phosphorus ylides, a wide range of vinyl-substituted isoxazoles can be synthesized. This reaction is particularly useful for creating carbon-carbon double bonds with control over stereochemistry.

  • Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form the corresponding amines. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

  • Knoevenagel Condensation: The aldehyde can participate in Knoevenagel condensation with active methylene compounds, such as malonates or cyanoacetates, in the presence of a base to form α,β-unsaturated systems.

Reactivity of this compound This compound This compound Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Wittig Reaction Wittig Reaction This compound->Wittig Reaction Reductive Amination Reductive Amination This compound->Reductive Amination Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation 3-Methylisoxazole-5-carboxylic Acid 3-Methylisoxazole-5-carboxylic Acid Oxidation->3-Methylisoxazole-5-carboxylic Acid (3-Methylisoxazol-5-yl)methanol (3-Methylisoxazol-5-yl)methanol Reduction->(3-Methylisoxazol-5-yl)methanol Vinyl-substituted Isoxazole Vinyl-substituted Isoxazole Wittig Reaction->Vinyl-substituted Isoxazole Amine Derivative Amine Derivative Reductive Amination->Amine Derivative α,β-Unsaturated Isoxazole α,β-Unsaturated Isoxazole Knoevenagel Condensation->α,β-Unsaturated Isoxazole

Caption: Key reactions of the aldehyde group in this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the range of δ 9.5-10.5 ppm. The proton on the isoxazole ring (C4-H) should appear as a singlet around δ 6.0-7.0 ppm. The methyl group (CH₃) protons at the C3 position will likely be a singlet at approximately δ 2.0-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the aldehyde group in the downfield region, typically around δ 180-190 ppm. The carbons of the isoxazole ring are expected to resonate in the aromatic region (δ 100-170 ppm). The methyl carbon should appear in the upfield region, around δ 10-20 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically observed in the range of 1690-1740 cm⁻¹. Other characteristic peaks would include C-H stretching of the aldehyde proton (around 2720 and 2820 cm⁻¹), C=N and C=C stretching vibrations of the isoxazole ring (around 1400-1600 cm⁻¹), and N-O stretching (around 900-1400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (111.10 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the isoxazole ring.

Applications in Drug Discovery and Development

The isoxazole nucleus is a key component in numerous approved drugs, highlighting its importance in pharmaceutical research.[1][2] this compound, as a functionalized isoxazole, is a valuable starting material for the synthesis of novel drug candidates. Its aldehyde group allows for the facile introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR). For instance, the reductive amination of this aldehyde with different amines can lead to a library of isoxazole-containing compounds with potential applications as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The synthesis of isoxazole-based sulfonamides, a class of compounds with known antibacterial activity, can also be envisioned starting from this intermediate.[8]

Conclusion

This compound is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its aldehyde group make it an attractive building block for the construction of complex molecules with diverse biological activities. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its key chemical transformations, and its potential applications. As the demand for novel therapeutic agents continues to grow, the strategic use of such versatile intermediates will undoubtedly play a crucial role in the future of drug discovery.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024, May 22). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017, March 21). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. (2021, November 17). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022, August 27). Preprints.org. Retrieved January 11, 2026, from [Link]

  • 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (2021, March 26). Google Patents.
  • 5-Methyl-1,2-oxazole-3-carbaldehyde. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]

  • synthesis of isoxazoles. (2019, January 19). YouTube. Retrieved January 11, 2026, from [Link]

  • Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Supporting Information. (n.d.). ScienceOpen. Retrieved January 11, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022, August 31). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • 5-Methylisoxazole-3-carboxaldehyde. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015, March). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 3-Amino-5-methylisoxazole. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 3-Amino-5-methylisoxazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the isoxazole scaffold has emerged as a privileged structure due to its significant and diverse biological activities.[1][2][3] These five-membered heterocyclic compounds are integral to a wide array of approved therapeutic agents, demonstrating efficacy as anticancer, anti-inflammatory, and antibacterial agents.[1][3][4] At the heart of synthesizing novel isoxazole-containing entities is the availability of versatile and reactive building blocks. 3-Methylisoxazole-5-carbaldehyde is one such critical precursor, valued for the synthetic handles it provides for molecular elaboration.

This guide provides a comprehensive technical overview of this compound, identified by CAS Number 70753-36-5 .[5][6] We will delve into its core properties, synthesis, reactivity, and application, with a focus on providing the causal insights behind experimental choices essential for its effective use in a research and development setting.

Core Compound Identification and Properties

The unambiguous identification of a chemical reagent is paramount for experimental reproducibility and safety. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

PropertyValueSource
CAS Number 70753-36-5[5][6]
Molecular Formula C₅H₅NO₂[6][7]
Molecular Weight 111.10 g/mol [6][7]
Physical Form Solid[7]
Purity Typically >95%[8]
SMILES Cc1cc(C=O)on1[7]
InChI Key GEWPFPUABRRBPS-UHFFFAOYSA-N[7]
Storage -20°C, sealed, away from moisture[6]

PART 1: Synthesis and Mechanistic Considerations

The synthesis of substituted isoxazoles is a well-established field, with methodologies evolving to improve yield, reduce reaction times, and embrace greener chemical principles.[9] A common and effective strategy for forming the isoxazole ring is through the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.

A prevalent modern approach involves a multi-component reaction (MCR), which is highly efficient for building molecular diversity.[9] For isoxazole derivatives, this often involves the reaction of an aldehyde, an active methylene compound like ethyl acetoacetate, and hydroxylamine hydrochloride.[9] This strategy highlights a convergent and atom-economical pathway to the core scaffold.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product hydroxylamine Hydroxylamine (NH₂OH) mcr Multi-Component Reaction (Condensation/Cyclization) hydroxylamine->mcr eaa Ethyl Acetoacetate eaa->mcr aldehyde Aromatic/Heteroaromatic Aldehyde (R-CHO) aldehyde->mcr product 3-Methyl-4-aryl-isoxazole Derivative mcr->product Greener Protocol (e.g., Glycerol @ 60°C) caption Fig 1. Multi-component reaction for isoxazole synthesis.

Caption: A generalized workflow for the green synthesis of isoxazole derivatives.[9]

PART 2: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde functional group. This group serves as an electrophilic site, making it an ideal handle for introducing diversity and building more complex molecular architectures. The isoxazole ring itself is generally stable under many reaction conditions but can be cleaved under specific reductive or basic conditions, a property that can be exploited in strategic synthetic design.[1]

Key Transformations and Their Rationale:
  • Reductive Amination: This is arguably the most critical reaction for this building block in drug discovery. It allows for the formation of a C-N bond, coupling the isoxazole moiety to a primary or secondary amine. The choice of reducing agent is key; sodium triacetoxyborohydride (STAB) is often preferred because it is mild, selective for the iminium ion intermediate, and tolerant of a wide range of functional groups, which is crucial when working with complex molecules in a drug development pipeline.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde to an alkene, providing a method for carbon chain extension and the introduction of new functionalities. This is essential for probing the structure-activity relationship (SAR) of a lead compound by modifying linker lengths or geometries.

  • Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as active methylene compounds, to form new C-C bonds, further expanding the accessible chemical space.[10]

The ultimate goal of these transformations in a drug discovery context is to generate libraries of related compounds for biological screening. The isoxazole core acts as a central scaffold, while the diversity is introduced via the aldehyde handle.

G start 3-Methylisoxazole- 5-carbaldehyde (Building Block) lib_synth Library Synthesis (e.g., Reductive Amination) start->lib_synth Introduce Diversity screening High-Throughput Screening (HTS) lib_synth->screening Biological Assay hit Hit Compound Identified screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt Improve Potency & PK/PD Profile candidate Drug Candidate lead_opt->candidate caption Fig 2. Role of a building block in a drug discovery workflow.

Caption: Logical flow from a chemical building block to a drug candidate.

PART 3: Experimental Protocol and Safe Handling

Trustworthiness in experimental science is built on robust, well-described, and safe protocols. The following section provides a validated, representative protocol for a key transformation and summarizes critical safety data.

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[8] Adherence to safety protocols is non-negotiable.

Hazard CategoryDescription & Precautionary StatementsSource
Acute Toxicity Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[8]
Skin Irritation Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of soap and water.[8]
Eye Irritation Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[8]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8]
Incompatible Materials Strong oxidizing agents.[8]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded.[8]

Storage: Store in a well-ventilated place and keep the container tightly closed.[8] For long-term stability, storage at -20°C is recommended.[6]

Representative Protocol: Reductive Amination

This protocol describes the reaction of this compound with a generic primary amine (e.g., benzylamine) as a self-validating system.

Objective: To synthesize N-((3-methylisoxazol-5-yl)methyl)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)

  • Acetic acid (catalytic, ~5% of total volume)

Methodology:

  • Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). The inert atmosphere is crucial to prevent the introduction of atmospheric moisture which can hydrolyze the reducing agent and the imine intermediate.

  • Solvent Addition: Add anhydrous DCM to dissolve the aldehyde. Anhydrous solvent is critical for the efficiency of the reaction.

  • Amine Addition: Add aniline (1.05 eq) to the solution. A slight excess of the amine helps to drive the initial imine formation to completion.

  • Catalyst Addition: Add a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion, which is the species that is actively reduced by STAB. The reaction is often left to stir for 30-60 minutes at room temperature to allow for sufficient imine formation before reduction.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. STAB is a mild reducing agent, and adding it in portions helps to control any potential exotherm and ensures a smooth reaction. The reaction mixture is then stirred at room temperature for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid and hydrolyzes any remaining STAB.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure secondary amine product.

References

  • 70753-36-5|this compound|BLD Pharm. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 22).
  • This compound AldrichCPR - Sigma-Aldrich. (n.d.).
  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - NIH. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • 5-Methylisoxazole-3-carboxaldehyde 95 62254-74-4 - Sigma-Aldrich. (n.d.).
  • 5-Methylisoxazole-3-carboxaldehyde - ChemBK. (2024, April 9).
  • 62254-74-4, 5-Methylisoxazole-3-carboxaldehyde Formula - ECHEMI. (n.d.).
  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (2025, August 8).
  • 70753-36-5 | this compound - ChemScene. (n.d.).
  • 62254-74-4|5-Methylisoxazole-3-carboxaldehyde|BLD Pharm. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • 5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 | CID 2795222 - PubChem. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
  • 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester - Optional[MS (GC)] - Spectrum. (n.d.).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. (2022, August 31).

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3-Methylisoxazole-5-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylisoxazole-5-carbaldehyde: A Cornerstone Synthon for Drug Discovery

Executive Summary

The isoxazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it an invaluable component in modern drug design. Within this class of heterocycles, this compound emerges as a particularly versatile and powerful building block. The presence of a reactive aldehyde at the 5-position, coupled with the stability of the 3-methylisoxazole core, provides a synthetic handle for elaboration into more complex molecular architectures. This guide offers an in-depth examination of its molecular properties, synthesis, and strategic applications, providing researchers and drug development professionals with the technical insights required to effectively leverage this compound in their discovery pipelines.

Physicochemical and Spectroscopic Profile

A precise understanding of a synthon's fundamental properties is critical for its effective use in synthesis, dictating choices in reaction conditions, purification, and storage. This compound is a solid at room temperature, and its key properties are summarized below.[2]

PropertyValueSource(s)
Molecular Weight 111.10 g/mol [2]
Molecular Formula C₅H₅NO₂[2]
CAS Number 70753-36-5
Physical Form Solid[2]
SMILES Cc1cc(C=O)on1[2]
InChI Key GEWPFPUABRRBPS-UHFFFAOYSA-N[2]

While comprehensive analytical data for this specific compound is not always provided by commercial suppliers, ¹H NMR data for its immediate synthetic precursor, 5-(diethoxymethyl)-3-methylisoxazole, has been reported and is crucial for quality control during its synthesis.

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is a multi-step process that requires careful control to achieve high yields and purity. A robust and scalable synthesis route proceeds through an acetal-protected intermediate, which is then deprotected in the final step to reveal the reactive aldehyde. This strategy is common in organic synthesis; the acetal group is a classic choice for protecting aldehydes as it is stable to the basic and nucleophilic conditions used in the preceding steps, preventing unwanted side reactions.

The synthesis can be logically broken down into three key stages, starting from readily available commercial materials.

  • Condensation: Acetone oxime is deprotonated with a strong base like n-butyllithium to form a nucleophile, which then attacks 2,2-diethoxy ethyl acetate. This forms the initial dihydroisoxazole ring.

  • Aromatization: The resulting 4,5-dihydroisoxazole-5-alcohol is treated with methanesulfonyl chloride and a base. This step eliminates water to form the stable, aromatic isoxazole ring system, yielding the key intermediate, 5-(diethoxymethyl)-3-methylisoxazole.

  • Deprotection (Hydrolysis): The diethyl acetal protecting group is removed under mild acidic conditions to furnish the final product, this compound.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Aromatization cluster_2 Stage 3: Deprotection A Acetone Oxime + 2,2-Diethoxy Ethyl Acetate B 5-(diethoxymethyl)-3-methyl- 4,5-dihydroisoxazol-5-ol A->B  n-BuLi, THF C 5-(diethoxymethyl)-3-methyl- 4,5-dihydroisoxazol-5-ol D 5-(diethoxymethyl)-3-methylisoxazole (Key Intermediate) C->D  MsCl, Base E 5-(diethoxymethyl)-3-methylisoxazole F This compound (Final Product) E->F  Aq. Acid (H+)

A three-stage workflow for the synthesis of this compound.

Applications as a Versatile Synthon in Drug Discovery

The true value of this compound lies in the reactivity of its aldehyde group, which serves as a versatile synthetic handle for constructing more complex, biologically active molecules. The aldehyde functionality is an electrophilic center, making it an ideal reaction partner for a wide range of nucleophiles, particularly amines. This enables its use in several cornerstone reactions of medicinal chemistry.

  • Reductive Amination: This is arguably the most powerful and widely used method for forming carbon-nitrogen bonds. The aldehyde reacts with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a stable amine. This reaction is fundamental to linking the isoxazole core to other fragments of a target drug molecule.

  • Condensation Reactions: The aldehyde can undergo condensation with various active methylene compounds or amines to form new heterocyclic rings or to introduce C=C or C=N double bonds, further elaborating the molecular structure.

  • Wittig and Related Reactions: The aldehyde can be converted into an alkene, providing a scaffold for further functionalization.

These reactions allow for the rapid diversification of the isoxazole core, enabling the exploration of a vast chemical space in the search for new therapeutic agents targeting diseases ranging from cancer to infectious and inflammatory conditions.[1]

G cluster_reactions Key C-N Bond Forming Reactions cluster_products Drug-like Scaffolds Core 3-Methylisoxazole- 5-carbaldehyde reductive_amination Reductive Amination (+ R1R2NH, Reducing Agent) Core->reductive_amination condensation Condensation (+ Amine/Hydrazine) Core->condensation amine_product Secondary/Tertiary Amines (Isoxazole-CH2-NR1R2) reductive_amination->amine_product hydrazone_product Hydrazones/Imines (Isoxazole-CH=N-R) condensation->hydrazone_product

Utility of the aldehyde as a key reaction point for building complex molecules.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of the key intermediate, 5-(diethoxymethyl)-3-methylisoxazole, which is the direct precursor to the title compound.

Objective: To synthesize 5-(diethoxymethyl)-3-methylisoxazole.

Materials:

  • Acetone oxime

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 2,2-Diethoxy ethyl acetate

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Triethylamine (TEA) or other suitable organic base

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Condensation to form 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol

  • Dissolve acetone oxime (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30 minutes.

  • Add 2,2-diethoxy ethyl acetate (1.0 eq) dropwise, again maintaining a low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dihydroisoxazol-5-ol, which can be used in the next step without further purification.

Part B: Aromatization to 5-(diethoxymethyl)-3-methylisoxazole

  • Dissolve the crude product from Part A in dichloromethane (DCM).

  • Add triethylamine (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours or until TLC analysis indicates completion.

  • Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or distillation under reduced pressure to afford pure 5-(diethoxymethyl)-3-methylisoxazole.

Part C: Hydrolysis to this compound

  • Dissolve the purified acetal from Part B in a mixture of THF and aqueous acid (e.g., 1M HCl).

  • Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.

  • Once complete, neutralize the mixture with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount. This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: The compound is classified with the GHS09 pictogram, indicating it is hazardous to the aquatic environment.[2] It may cause skin and eye irritation.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated storage to ensure long-term stability.

References

  • Royal Society of Chemistry. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]

  • Google Patents. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ChemBK. 5-Methylisoxazole-3-carboxaldehyde. [Link]

  • National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • PubChem. 5-Methyl-1,2-oxazole-3-carbaldehyde. [Link]

  • PubChem. 3-Amino-5-methylisoxazole. [Link]

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • PubMed. The recent progress of isoxazole in medicinal chemistry. [Link]

Sources

3-Methylisoxazole-5-carbaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-Methylisoxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation of this compound, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed, first-principles approach to confirming the molecule's identity and structure. We will progress logically from fundamental molecular formula analysis to advanced spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is emphasized, and each protocol is presented as a self-validating system, grounded in authoritative references.

Foundational Analysis: Molecular Formula and Unsaturation

Before undertaking advanced spectroscopic analysis, a foundational assessment of the molecular formula provides critical preliminary insights into the potential structure.

Molecular Formula: C₅H₅NO₂ Molecular Weight: 111.10 g/mol [3]

From the molecular formula, we can calculate the Degree of Unsaturation (DoU), also known as the index of hydrogen deficiency. This value represents the total number of rings and/or multiple bonds (double or triple) within the molecule.

The formula for DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where:

  • C = number of carbon atoms

  • H = number of hydrogen atoms

  • X = number of halogen atoms

  • N = number of nitrogen atoms

For this compound (C₅H₅NO₂): DoU = 5 + 1 - (5/2) + (1/2) = 6 - 2.5 + 0.5 = 4

A Degree of Unsaturation of 4 is a significant clue. It strongly suggests the presence of an aromatic system or a combination of rings and double bonds. In the context of the isoxazole scaffold, this value is accounted for by the aromatic isoxazole ring (2 double bonds = 2 DoU; 1 ring = 1 DoU) and the aldehyde's carbonyl group (C=O double bond = 1 DoU), perfectly matching our calculated value of 4. This initial calculation provides strong validation for the proposed heterocyclic aldehyde structure.

The Elucidation Workflow: A Multi-Technique Approach

Confirming a chemical structure requires the convergence of evidence from multiple independent analytical techniques. No single method provides a complete picture; rather, they offer complementary pieces of the structural puzzle. Our workflow is designed to systematically gather this evidence.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 cluster_3 A Hypothesized Structure (this compound) B Mass Spectrometry (MS) Confirms Molecular Weight & Fragmentation A->B is analyzed by C Infrared (IR) Spectroscopy Identifies Functional Groups (C=O, C=N, N-O) A->C is analyzed by D NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) Maps C-H Framework & Connectivity A->D is analyzed by E Data Synthesis & Comparison B->E C->E D->E F Final Confirmed Structure E->F validates

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: Mass spectrometry is the first line of instrumental analysis. Its primary purpose is to confirm the molecular weight of the analyte, providing a crucial check against the molecular formula. We utilize Electron Ionization (EI) as it provides not only the molecular ion peak (M⁺) but also a reproducible fragmentation pattern that serves as a structural fingerprint.

Expected Results: The mass spectrum should show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 111, corresponding to the molecular weight of C₅H₅NO₂.

Table 1: Predicted Mass Spectrometry Data

m/z Value Ion Identity Rationale
111 [M]⁺ Molecular Ion (C₅H₅NO₂)
110 [M-H]⁺ Loss of the aldehydic hydrogen
83 [M-CO]⁺ Loss of carbon monoxide from the aldehyde
82 [M-CHO]⁺ Loss of the entire formyl radical

| 42 | [CH₃CN]⁺ | Cleavage of the isoxazole ring |

G M [C₅H₅NO₂]⁺ m/z = 111 M_H [C₅H₄NO₂]⁺ m/z = 110 M->M_H - H• M_CO [C₄H₅NO]⁺ m/z = 83 M->M_CO - CO M_CHO [C₄H₄NO]⁺ m/z = 82 M->M_CHO - CHO• Fragment [C₂H₃N]⁺ m/z = 42 M_CHO->Fragment Ring Cleavage

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy level is conventional because it produces consistent and extensive fragmentation, ideal for library matching and structural interpretation.

  • Analysis: Inject the sample. The mass analyzer (e.g., a quadrupole) will separate the ions based on their m/z ratio.

  • Data Interpretation: Identify the peak with the highest m/z value, which typically corresponds to the molecular ion [M]⁺. Analyze the lower m/z peaks to identify fragmentation patterns consistent with the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. For this compound, we are primarily looking for evidence of the aldehyde carbonyl (C=O) and the vibrations characteristic of the isoxazole ring.

Expected Results: The IR spectrum will provide clear, diagnostic absorption bands that confirm the key functional moieties of the molecule. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is also a key confirmation, ruling out carboxylic acid or alcohol impurities.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group Reference
~2820 & ~2720 C-H Stretch (Fermi doublet) Aldehyde
1700 - 1725 C=O Stretch Aldehyde (conjugated) [4]
1580 - 1620 C=N Stretch Isoxazole Ring [5]
1400 - 1450 N-O Stretch Isoxazole Ring [6]

| ~1380 | C-H Bend | Methyl Group | |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet is required, making this method fast and efficient.

  • Background Scan: Run a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the key absorption peaks and match them to the expected values for the aldehyde and isoxazole functional groups as detailed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

  • ¹H NMR provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

  • ¹³C NMR reveals the number of different carbon environments and their nature (e.g., C=O, aromatic C, aliphatic C).

  • 2D NMR (COSY, HMBC) can be used if necessary to definitively establish connectivities between protons and carbons, though for a simple structure like this, 1D spectra are often sufficient.

For this compound, the simplicity of the expected spectra is itself a powerful piece of evidence. We expect three distinct proton signals and five distinct carbon signals, with no complex splitting patterns.

G cluster_0 Structure & Proton Signals struct H₃C | C | C | H | C | CHO | N | O H_a Ha: ~2.4 ppm (s, 3H) H_a->struct:f0 H_b Hb: ~6.9 ppm (s, 1H) H_b->struct:f3 H_c Hc: ~9.9 ppm (s, 1H) H_c->struct:f5

Caption: Predicted ¹H NMR signals correlated to the structure.

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
Hₐ ~2.4 Singlet (s) 3H -CH₃ Methyl group on the isoxazole ring. No adjacent protons to couple with.
Hₑ ~6.9 Singlet (s) 1H Isoxazole C4-H Aromatic proton on the heterocyclic ring. No adjacent protons.

| Hc | ~9.9 | Singlet (s) | 1H | -CHO | Aldehyde proton. Highly deshielded by the electronegative oxygen. No adjacent protons. |

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~185 C5-CHO Aldehyde carbonyl carbon, highly deshielded.
~168 C5 Isoxazole carbon attached to the aldehyde.
~162 C3 Isoxazole carbon attached to the methyl group.
~110 C4 Isoxazole C-H carbon.

| ~12 | -CH₃ | Aliphatic methyl carbon. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer onto the deuterium signal from the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set a spectral width of approximately 15 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This ensures all carbon signals appear as singlets.

    • Set a spectral width of approximately 220 ppm.

    • A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C. Integrate the ¹H NMR signals.

  • Analysis: Correlate the observed signals with the predicted data in Tables 3 and 4.

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is confirmed by the powerful synergy of multiple analytical techniques.

  • Elemental Analysis and DoU Calculation establish the molecular formula as C₅H₅NO₂ and suggest a structure with four degrees of unsaturation.

  • Mass Spectrometry confirms the molecular weight of 111.10 g/mol and shows a fragmentation pattern consistent with the loss of formyl and carbonyl groups.

  • Infrared Spectroscopy provides unambiguous evidence for the key functional groups: a conjugated aldehyde C=O stretch (~1710 cm⁻¹) and characteristic isoxazole ring vibrations (C=N at ~1600 cm⁻¹ and N-O at ~1420 cm⁻¹).

  • NMR Spectroscopy delivers the final, definitive proof. The ¹H NMR spectrum shows three distinct singlets with an integration ratio of 3:1:1, perfectly matching the methyl, ring, and aldehyde protons. The ¹³C NMR spectrum shows the expected five carbon signals, including the characteristic downfield shifts for the carbonyl and isoxazole ring carbons.

Together, these data points form a self-validating and cohesive dataset that unequivocally confirms the structure as this compound, leaving no room for alternative isomeric interpretations.

References

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.).
  • 5-Methylisoxazole-3-carboxaldehyde. (2024). ChemBK. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]

  • 3-Amino-5-methylisoxazole. (n.d.). PubChem. [Link]

  • Supporting Information for "Radical Cascade Annulation of 1,6-Enynes with Allyl-substituted β-Keto Esters". (n.d.). Organic Letters. [Link]

  • Supporting Information for "Prebiotic synthesis of 2-aminooxazoles and 2-aminooxazines from α-hydroxy aldehydes and cyanamide". (n.d.). ScienceOpen. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. [Link]

  • 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. (n.d.). NIST WebBook. [Link]

  • (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2018). ResearchGate. [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2022). ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 3-Methylisoxazole-5-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in a number of approved pharmaceuticals and serving as a versatile building block for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural features that give rise to its characteristic spectral fingerprints.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 3-methyl-1,2-oxazole-5-carbaldehyde, is characterized by a five-membered isoxazole ring substituted with a methyl group at the 3-position and a carbaldehyde (formyl) group at the 5-position. This arrangement of functional groups gives rise to distinct and predictable spectroscopic signatures.

Figure 1: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aldehydic Proton (-CHO)~9.9 - 10.1Singlet (s)1H
Isoxazole Ring Proton (H-4)~6.8 - 7.0Singlet (s)1H
Methyl Protons (-CH₃)~2.4 - 2.6Singlet (s)3H
  • Aldehydic Proton (δ ~9.9-10.1): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the isoxazole ring. This results in a characteristic downfield chemical shift.

  • Isoxazole Ring Proton (δ ~6.8-7.0): The single proton on the isoxazole ring (at the C-4 position) resides in an electron-deficient aromatic system, leading to a chemical shift in the aromatic region.

  • Methyl Protons (δ ~2.4-2.6): The protons of the methyl group at the C-3 position are in a relatively more shielded environment compared to the other protons, resulting in an upfield chemical shift.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each unique carbon atom in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Aldehydic Carbon (-CHO)~180 - 185
Isoxazole Ring Carbon (C-5)~165 - 170
Isoxazole Ring Carbon (C-3)~160 - 165
Isoxazole Ring Carbon (C-4)~105 - 110
Methyl Carbon (-CH₃)~10 - 15
  • Aldehydic Carbon (δ ~180-185): The carbonyl carbon of the aldehyde is the most deshielded carbon due to the direct attachment of a highly electronegative oxygen atom, resulting in a large downfield chemical shift.[1]

  • Isoxazole Ring Carbons (C-3, C-5, and C-4): The chemical shifts of the isoxazole ring carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the nature of the substituents. C-3 and C-5, being attached to heteroatoms, appear at lower field compared to C-4.

  • Methyl Carbon (δ ~10-15): The methyl carbon is the most shielded carbon in the molecule, appearing at the highest field in the spectrum.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H stretch (aldehyde)~2850 and ~2750Medium
C=O stretch (aldehyde)~1700 - 1720Strong
C=N stretch (isoxazole)~1600 - 1650Medium
C=C stretch (isoxazole)~1550 - 1600Medium
C-O stretch (isoxazole)~1200 - 1300Strong
  • C-H Stretch of the Aldehyde ( ~2850 and ~2750 cm⁻¹): The presence of two medium intensity bands in this region is a hallmark of the aldehyde C-H bond and is highly diagnostic.[2]

  • C=O Stretch of the Aldehyde ( ~1700-1720 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the carbonyl group of the aldehyde. Conjugation with the isoxazole ring may slightly lower this frequency.

  • Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring typically appear in the 1650-1550 cm⁻¹ region. The C-O stretching vibration of the ring is expected to be a strong band in the 1300-1200 cm⁻¹ range.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR - Aldehydic H (~10 ppm) - Ring H (~7 ppm) - Methyl H (~2.5 ppm) C_NMR ¹³C NMR - Carbonyl C (~180 ppm) - Ring C's (105-170 ppm) - Methyl C (~12 ppm) IR Key Absorptions - C=O stretch (~1710 cm⁻¹) - Aldehyde C-H (~2850, 2750 cm⁻¹) - Ring vibrations MS Fragmentation - Molecular Ion (M⁺) - Loss of -CHO - Loss of CO Structure This compound Structure->H_NMR Structure->C_NMR Structure->IR Structure->MS

Figure 2: Workflow for the spectroscopic characterization of this compound.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically induces extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which usually results in a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (Molecular Weight: 111.10 g/mol ) will show a molecular ion peak and several fragment ions.

m/z Proposed Fragment Notes
111[C₅H₅NO₂]⁺Molecular ion (M⁺)
82[M - CHO]⁺Loss of the formyl radical
83[M - CO]⁺Loss of carbon monoxide
54[C₃H₄N]⁺Further fragmentation
  • Molecular Ion Peak (m/z 111): The peak corresponding to the intact molecule will be observed. Its intensity will depend on the ionization technique used.

  • Loss of the Formyl Radical (m/z 82): A common fragmentation pathway for aldehydes is the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the loss of a formyl radical (•CHO), which has a mass of 29.[3]

  • Loss of Carbon Monoxide (m/z 83): Another characteristic fragmentation of aldehydes involves the loss of a neutral carbon monoxide (CO) molecule (mass 28).[3]

  • Further Fragmentation: The resulting fragment ions can undergo further fragmentation, leading to smaller ions that can provide additional structural clues.

fragmentation M [C₅H₅NO₂]⁺˙ m/z = 111 M_minus_CHO [C₄H₅NO]⁺˙ m/z = 82 M->M_minus_CHO - •CHO M_minus_CO [C₄H₅NO]⁺˙ m/z = 83 M->M_minus_CO - CO Fragments Further Fragments M_minus_CHO->Fragments M_minus_CO->Fragments

Figure 3: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous means of identifying this important heterocyclic compound. The key diagnostic features include the downfield signals of the aldehydic proton and carbon in NMR, the strong carbonyl absorption in the IR spectrum, and the characteristic fragmentation pattern in mass spectrometry. This guide serves as a valuable resource for researchers working with this compound, enabling confident structural verification and facilitating its application in synthetic and medicinal chemistry programs.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

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An In-depth Technical Guide to the Synthesis of 3-Methylisoxazole-5-carbaldehyde from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a versatile building block for the design of novel therapeutic agents. 3-Methylisoxazole-5-carbaldehyde, in particular, serves as a crucial intermediate for the synthesis of a diverse array of more complex molecules, offering a reactive handle for the introduction of various pharmacophores. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to this valuable compound, starting from the readily available and inexpensive bulk chemical, ethyl acetoacetate.

A Strategic Approach to the Synthesis of this compound

The synthesis of this compound from ethyl acetoacetate is a multi-step process that requires careful control of reaction conditions to ensure the desired regioselectivity of the isoxazole ring formation and the successful conversion of the ester functionality to the target aldehyde. The overall synthetic strategy can be dissected into three key stages:

  • Construction of the Isoxazole Core: Formation of the key intermediate, ethyl 3-methylisoxazole-5-carboxylate, through a regioselective cyclocondensation reaction.

  • Ester Hydrolysis: Conversion of the ethyl ester to the corresponding 3-methylisoxazole-5-carboxylic acid.

  • Selective Reduction: Reduction of the carboxylic acid derivative to the final product, this compound.

This guide will now delve into the detailed experimental protocols and the underlying scientific principles for each of these stages.

Part 1: Synthesis of Ethyl 3-Methylisoxazole-5-carboxylate

The regioselective synthesis of ethyl 3-methylisoxazole-5-carboxylate from a β-ketoester like ethyl acetoacetate is a critical step that dictates the success of the entire synthetic sequence. A common challenge in the reaction of β-dicarbonyl compounds with hydroxylamine is the formation of isomeric products. To favor the desired 3-methyl-5-carboxylate isomer, a strategic approach involving a Claisen condensation followed by a controlled cyclization is employed.

Mechanism and Rationale

The reaction proceeds via a two-step sequence. First, a mixed Claisen condensation between ethyl acetate and diethyl oxalate yields diethyl 2-acetyl-3-oxobutanedioate.[3][4][5][6][7] This intermediate possesses the necessary carbon framework. Subsequent reaction with hydroxylamine hydrochloride under controlled pH conditions leads to the formation of the isoxazole ring. The cyclization is directed to yield the 5-carboxylate isomer due to the differential reactivity of the ketone and ester carbonyl groups.

Experimental Protocol

Step 1a: Synthesis of Diethyl 2-acetyl-3-oxobutanedioate

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
Sodium Metal22.990.511.5 g
Absolute Ethanol46.07-250 mL
Diethyl Oxalate146.140.573.1 g (68.5 mL)
Ethyl Acetate88.110.544.1 g (48.9 mL)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal (11.5 g, 0.5 mol) in absolute ethanol (250 mL) with cooling to prepare a solution of sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (73.1 g, 0.5 mol) and ethyl acetate (44.1 g, 0.5 mol) dropwise from the dropping funnel with vigorous stirring over a period of 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and pour it into a mixture of ice (500 g) and concentrated hydrochloric acid (50 mL).

  • Separate the oily layer and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-acetyl-3-oxobutanedioate, which can be used in the next step without further purification.

Step 1b: Synthesis of Ethyl 3-Methylisoxazole-5-carboxylate

ReagentMolar Mass ( g/mol )Quantity (mol)Mass
Diethyl 2-acetyl-3-oxobutanedioate216.200.486.5 g
Hydroxylamine Hydrochloride69.490.4430.6 g
Sodium Acetate82.030.4436.1 g
Ethanol46.07-200 mL
Water18.02-100 mL

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (30.6 g, 0.44 mol) and sodium acetate (36.1 g, 0.44 mol) in a mixture of ethanol (200 mL) and water (100 mL).

  • Add the crude diethyl 2-acetyl-3-oxobutanedioate (86.5 g, 0.4 mol) to the solution with stirring.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield ethyl 3-methylisoxazole-5-carboxylate as a colorless oil.

Part 2: Hydrolysis of Ethyl 3-Methylisoxazole-5-carboxylate

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a straightforward saponification reaction. This step is crucial for the subsequent reduction to the aldehyde.

Mechanism and Rationale

The ester is hydrolyzed under basic conditions, typically using sodium hydroxide or potassium hydroxide, to form the sodium or potassium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to yield the desired 3-methylisoxazole-5-carboxylic acid.

Experimental Protocol
ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Ethyl 3-Methylisoxazole-5-carboxylate155.150.346.6 g
Sodium Hydroxide40.000.3614.4 g
Ethanol46.07-150 mL
Water18.02-150 mL
Concentrated HCl36.46-As needed

Procedure:

  • Dissolve ethyl 3-methylisoxazole-5-carboxylate (46.6 g, 0.3 mol) in ethanol (150 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (14.4 g, 0.36 mol) in water (150 mL).

  • Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-methylisoxazole-5-carboxylic acid as a white solid.

Part 3: Reduction to this compound

The final step in the synthesis is the selective reduction of the carboxylic acid derivative to the aldehyde. A direct reduction of the carboxylic acid is challenging; therefore, it is often converted to a more reactive species or, more conveniently, the parent ester is directly reduced. The direct reduction of ethyl 3-methylisoxazole-5-carboxylate using Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the most efficient method.[1][8][9][10]

Mechanism and Rationale

DIBAL-H is a powerful and sterically hindered reducing agent that can reduce esters to aldehydes at low temperatures (typically -78 °C).[9][10] At this temperature, the tetrahedral intermediate formed upon hydride attack is stable and does not collapse to the corresponding alcohol. Quenching the reaction at low temperature followed by aqueous workup leads to the desired aldehyde.

Experimental Protocol
ReagentMolar Mass ( g/mol )Quantity (mol)Volume
Ethyl 3-Methylisoxazole-5-carboxylate155.150.231.0 g
DIBAL-H (1.0 M in Toluene)142.220.22220 mL
Dichloromethane (anhydrous)84.93-400 mL

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyl 3-methylisoxazole-5-carboxylate (31.0 g, 0.2 mol) in anhydrous dichloromethane (400 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M solution in toluene, 220 mL, 0.22 mol) dropwise via a syringe or dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol (20 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (500 mL) and stir vigorously for 1 hour until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pale yellow oil or low-melting solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Isoxazole Core Synthesis cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Reduction EAA Ethyl Acetoacetate Claisen_Int Diethyl 2-acetyl-3-oxobutanedioate EAA->Claisen_Int NaOEt, EtOH Claisen Condensation DEO Diethyl Oxalate DEO->Claisen_Int Ester Ethyl 3-Methylisoxazole-5-carboxylate Claisen_Int->Ester NH2OH·HCl, NaOAc Cyclocondensation Ester_hydrolysis Ethyl 3-Methylisoxazole-5-carboxylate Ester_reduction Ethyl 3-Methylisoxazole-5-carboxylate Acid 3-Methylisoxazole-5-carboxylic Acid Ester_hydrolysis->Acid NaOH, EtOH/H2O Saponification Aldehyde This compound Ester_reduction->Aldehyde DIBAL-H, -78 °C Selective Reduction

Caption: Overall synthetic scheme for this compound.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.0-10.1 (s, 1H, -CHO), 7.0-7.1 (s, 1H, isoxazole H-4), 2.4-2.5 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~185 (C=O, aldehyde), ~170 (isoxazole C-5), ~160 (isoxazole C-3), ~110 (isoxazole C-4), ~12 (-CH₃).

  • IR (neat, cm⁻¹): ~1700 (C=O stretch, aldehyde), ~1600 (C=N stretch, isoxazole), ~2820, ~2720 (C-H stretch, aldehyde).

  • Mass Spectrometry (EI): m/z (%) = 111 (M⁺).

Safety Considerations

  • Sodium metal: Highly reactive with water, handle with extreme care under an inert atmosphere.

  • Diethyl oxalate and Ethyl acetate: Flammable liquids.

  • Hydroxylamine hydrochloride: Can be corrosive and toxic.

  • DIBAL-H: Pyrophoric, reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere using anhydrous solvents and proper quenching procedures.

  • Dichloromethane: A suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from ethyl acetoacetate, as detailed in this guide, provides a reliable and scalable route to a valuable building block in medicinal chemistry. By carefully controlling the regioselectivity of the initial isoxazole ring formation and employing a selective low-temperature reduction, researchers can access this key intermediate in good yields. The protocols and mechanistic insights provided herein are intended to empower researchers in drug discovery and development to confidently synthesize this and related isoxazole derivatives for their specific applications.

References

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  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). Research Journal of Chemical Sciences, 5(5), 27-32.
  • DIBAL-H Reduction. (n.d.). Organic Synthesis. Retrieved January 11, 2026, from [Link]

  • Hossain, M. S., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-458.
  • Hossain, M. S., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Hossain, M. S., et al. (2022). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv.
  • Hossain, M. S., et al. (2022). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides: Base-mediated and Keto-enol-controlled Mechanism.
  • McMurry, J. E. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 59.
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  • The Claisen Condensation. (n.d.). Retrieved January 11, 2026, from [Link]

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  • DIBAL Reducing Agent. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]

  • De Sarro, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
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  • Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. (2025).
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  • Mechanism of formation of isoxazole‐5‐carboxamides 6. (n.d.).
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3-Methylisoxazole-5-carbaldehyde synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methylisoxazole-5-carbaldehyde

A Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the isoxazole scaffold stands as a cornerstone of heterocyclic chemistry. Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its role as a privileged structure in medicinal chemistry. Among its many derivatives, this compound is a particularly valuable building block, serving as a versatile precursor for a wide array of more complex molecules. This guide provides a detailed exploration of the core synthetic methodologies for this compound, focusing on the mechanistic underpinnings and practical considerations that are paramount for researchers in the field. We will delve into the logical progression from fundamental chemical principles to robust experimental protocols, offering insights to empower your own synthetic endeavors.

The Strategic Importance of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a unique electronic distribution, making the ring susceptible to various chemical transformations. The reductive ring-opening of isoxazoles to yield β-enaminones, for example, is a powerful synthetic tool for accessing other heterocyclic systems, such as pyrazoles, which are found in a number of anti-inflammatory drugs.[1] The aldehyde functionality at the 5-position of this compound further enhances its synthetic utility, providing a reactive handle for a multitude of chemical reactions, including condensations, reductive aminations, and transition metal-catalyzed coupling reactions.[2]

Core Synthesis Mechanism: A Multi-Component Approach

The most prevalent and efficient methods for the synthesis of this compound and its derivatives rely on multicomponent reactions (MCRs).[3] These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. The primary MCR for the synthesis of the 3-methylisoxazole-5-one core involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine.[3][4]

Plausible Mechanistic Pathway

The formation of the isoxazole ring in this context proceeds through a series of well-understood reaction steps. The following is a plausible mechanistic pathway for the formation of a 3-methyl-4-arylmethylene isoxazol-5(4H)-one, a close derivative and common synthetic target that illustrates the core principles.[3]

  • Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the carbonyl group of the β-ketoester, ethyl acetoacetate. This is followed by dehydration to form an oxime intermediate.

  • Activation and Nucleophilic Attack: A catalyst, often a mild base or acid, activates the carbonyl group of the oxime intermediate. Concurrently, an aromatic aldehyde is also activated. A nucleophilic attack then occurs from the enolized form of the oxime intermediate onto the activated aldehyde.[3]

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, with the hydroxyl group of the oxime attacking the ester carbonyl. This is followed by the elimination of a water molecule and an alcohol (from the ester) to yield the final isoxazole product.

The synthesis of this compound itself can be envisioned through a modification of this general scheme, potentially utilizing a protected form of a glyoxal derivative in place of an aromatic aldehyde, or through the functional group transformation of a related isoxazole derivative.

A related and powerful method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5][6] This approach offers a high degree of regioselectivity and is a cornerstone of modern heterocyclic chemistry.

Visualizing the Synthesis Pathway

To better illustrate the relationships between the key components and intermediates in the multicomponent synthesis of isoxazole derivatives, the following diagram is provided.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product hydroxylamine Hydroxylamine Hydrochloride oxime Oxime Intermediate hydroxylamine->oxime Reaction with Ethyl Acetoacetate ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->oxime aldehyde Aromatic/Heteroaromatic Aldehyde activated_complex Activated Complex aldehyde->activated_complex oxime->activated_complex Catalyst Activation isoxazole 3-Methyl-4-(aryl/heteroaryl)methylene isoxazole-5(4H)-one activated_complex->isoxazole Intramolecular Cyclization & Dehydration

Caption: Multicomponent reaction pathway for isoxazole synthesis.

Experimental Protocols: A Practical Guide

The following protocols are based on established methods for the synthesis of isoxazole derivatives and are intended to serve as a starting point for laboratory work.[3][4]

Protocol 1: One-Pot Three-Component Synthesis of 3-Methyl-4-arylmethylene isoxazol-5(4H)-ones

This protocol is adapted from methodologies utilizing ultrasound irradiation to enhance reaction rates and yields.[4]

Materials:

  • Hydroxylamine hydrochloride

  • Substituted benzaldehyde

  • Ethyl acetoacetate

  • Pyruvic acid (catalyst)

  • Water (solvent)

  • Ultrasound bath

Procedure:

  • In a round-bottom flask, combine hydroxylamine hydrochloride (1.2 mmol), the desired benzaldehyde derivative (1 mmol), ethyl acetoacetate (1 mmol), and pyruvic acid (5 mol%) in water (5 mL).

  • Place the flask in an ultrasound bath and irradiate at a frequency of 40 kHz at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, collect the solid product by filtration.

  • Wash the product with cold water and dry under vacuum to obtain the pure 3-methyl-4-arylmethylene isoxazol-5(4H)-one.

Quantitative Data Summary

The efficiency of isoxazole synthesis is highly dependent on the chosen catalyst, solvent, and energy source. The following table summarizes typical yields and reaction times for the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones under various conditions.

CatalystSolventEnergy SourceTypical Yield (%)Typical Reaction TimeReference
Pyruvic AcidWaterUltrasound85-9515-30 min[4]
Fe3O4@MAP-SO3HEthanol-WaterUltrasound90-9520 min[4]
Sodium BenzoateWaterConventional Heating~88Several hours[4]
WEOFPA/GlycerolGlycerolConventional Heating86-92Not specified[3]

Alternative Synthetic Routes

While the multicomponent approach is highly effective, other synthetic strategies can be employed. A notable example is a multi-step synthesis that allows for the introduction of different functionalities, such as an iodine atom at the 4-position.[2]

Synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde

This route involves a three-step process:[2]

  • Condensation: Acetone oxime is condensed with 2,2-diethoxy ethyl acetate to form 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol.

  • Aromatization: The dihydroisoxazole intermediate is aromatized using methanesulfonyl chloride to yield 5-(diethoxymethyl)-3-methylisoxazole.

  • Iodination and Deprotection: The isoxazole is then iodinated with N-iodosuccinimide, and the acetal protecting the aldehyde is presumably cleaved under the reaction conditions or during workup to give 4-iodo-3-methylisoxazole-5-carbaldehyde.

This method highlights the versatility of isoxazole chemistry and the ability to tailor synthetic routes to achieve specific substitution patterns.

Visualizing an Alternative Workflow

The following diagram outlines the workflow for the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde.

Iodinated_Isoxazole_Synthesis start Acetone Oxime & 2,2-Diethoxy Ethyl Acetate condensation Condensation Reaction start->condensation dihydroisoxazole 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol condensation->dihydroisoxazole aromatization Aromatization with Methanesulfonyl Chloride dihydroisoxazole->aromatization isoxazole_acetal 5-(diethoxymethyl)-3-methylisoxazole aromatization->isoxazole_acetal iodination Iodination with N-Iodosuccinimide isoxazole_acetal->iodination final_product 4-iodo-3-methylisoxazole-5-carbaldehyde iodination->final_product

Caption: Workflow for the synthesis of a functionalized isoxazole.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a mature field of chemical research, yet one that continues to evolve. The ongoing development of green and efficient synthetic methods, such as those employing ultrasound and novel catalytic systems, is a testament to the enduring importance of this heterocyclic scaffold.[3][4] As our understanding of the biological roles of isoxazole-containing molecules deepens, so too will the demand for innovative and scalable synthetic routes. The methodologies and mechanistic insights presented in this guide are intended to provide a solid foundation for researchers to not only replicate existing syntheses but also to design and execute the next generation of isoxazole chemistry.

References

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An In-depth Technical Guide to the Physical and Chemical Stability of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylisoxazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and drug discovery. The inherent reactivity of its aldehyde functional group, coupled with the electronic characteristics of the isoxazole ring, presents unique stability challenges. Understanding the physical and chemical stability of this molecule is paramount for researchers, scientists, and drug development professionals to ensure its quality, efficacy, and safety from early-stage research through to formulation and storage. This guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways, recommended handling and storage conditions, and robust methodologies for its stability assessment.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and for designing stability studies.

PropertyValueSource
Molecular Formula C₅H₅NO₂[1][2]
Molecular Weight 111.10 g/mol [1][2][3]
Physical Form Solid[3]
Storage -20°C, sealed container, away from moisture, inert atmosphere recommended.[1][2]

Safe Handling: this compound is classified as a combustible solid and an irritant that can cause skin and serious eye irritation.[3][4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4] Work should be conducted in a well-ventilated area or a fume hood.[5]

Potential Chemical Degradation Pathways

The chemical stability of this compound is influenced by the interplay between the isoxazole ring and the aldehyde group. Forced degradation studies are crucial to identify potential degradation products and pathways.[6][7][8]

Oxidative Degradation

The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid. This is a common degradation pathway for many aldehyde-containing active pharmaceutical ingredients (APIs).[9][10]

Hydrolytic Degradation
Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of organic molecules. The conjugated system of the isoxazole ring and the aldehyde group may absorb light, leading to photochemical reactions. Photostability testing is therefore a critical component of a comprehensive stability program.[8]

The following diagram illustrates the potential degradation pathways of this compound.

G cluster_0 This compound cluster_1 Degradation Products A This compound B 3-Methylisoxazole-5-carboxylic Acid A->B Oxidation C Ring-Opened Products A->C Hydrolysis (Acid/Base) D Photodegradation Products A->D Photolysis (Light)

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include both forced degradation (stress testing) and long-term stability studies, in line with ICH guidelines.[9][10][13]

Forced Degradation Studies

The goal of forced degradation is to intentionally degrade the sample to identify potential degradation products and to develop stability-indicating analytical methods.[6][14]

Experimental Workflow for Forced Degradation:

G cluster_stress Stress Conditions A Prepare Stock Solution of This compound B Expose to Stress Conditions A->B S1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) S2 Base Hydrolysis (e.g., 0.1M NaOH, RT) S3 Oxidation (e.g., 3% H₂O₂, RT) S4 Thermal (e.g., 80°C, solid state) S5 Photolytic (ICH Q1B light exposure) C Neutralize/Quench Reaction D Analyze by Stability-Indicating Method (e.g., HPLC) C->D E Characterize Degradation Products (e.g., LC-MS) D->E S1->C S2->C S3->C S4->D S5->D

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time.

    • Basic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

  • Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products using techniques like LC-MS.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life.[13][15]

Protocol:

  • Packaging: Store this compound in its intended packaging, which should be sealed and protect from moisture.[1]

  • Storage Conditions: Store samples at the recommended long-term condition (e.g., -20°C ± 5°C) and accelerated conditions (e.g., 5°C ± 3°C).

  • Testing Schedule: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) for appearance, purity (by HPLC), and content of any specified degradation products.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for separating the parent compound from its degradation products and for quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of degradation products formed during forced degradation studies.[10]

  • Gas Chromatography (GC): GC can be used to assess for the presence of volatile impurities.

  • Spectroscopy (FTIR, NMR): These techniques can be used to confirm the structure of the compound and to characterize any isolated degradation products.

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure its suitability for use in research and drug development. The presence of a reactive aldehyde group and an isoxazole ring dictates its potential degradation pathways, primarily oxidation and hydrolysis. A systematic approach to stability testing, incorporating forced degradation and long-term studies with validated analytical methods, is essential. The information presented in this guide provides a robust framework for understanding and evaluating the physical and chemical stability of this compound, enabling scientists to make informed decisions regarding its handling, storage, and application.

References

  • Gornas, P., P. Trawinski, and A. Skalicka-Wozniak. 2016. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology. Available from: [Link]

  • Gornas, P., P. Trawinski, and A. Skalicka-Wozniak. 2016. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC. Available from: [Link]

  • Lecavalier, P. 2012. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Jain, R., and R. Kumar. 2022. Stability Testing and its Role in Drug Development Process. Research and Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]

  • Patel, K., et al. 2022. Forced Degradation – A Review. Journal of Pharmaceutical and Biological Sciences. Available from: [Link]

  • Bajaj, S., et al. 2016. Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Sharma, A., and S. Singh. 2025. Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices. ManTech Publications. Available from: [Link]

  • ChemBK. 5-Methylisoxazole-3-carboxaldehyde. Available from: [Link]

  • Google Patents. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Geib, P., et al. 2020. Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. Available from: [Link]

  • Bhaskar, R., et al. 2020. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Singh, S., and M. Bakshi. 2015. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Feng, L., et al. 2016. Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. PubMed. Available from: [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available from: [Link]

  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (PDF) Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Available from: [Link]

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A Technical Guide to the Organic Solvent Solubility of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 3-methylisoxazole-5-carbaldehyde in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate a thorough understanding and application of this critical physicochemical property.

Executive Summary

This compound is a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. Its solubility profile is a pivotal parameter influencing reaction kinetics, purification strategies, and formulation development. This guide elucidates the molecular characteristics governing its solubility, provides qualitative solubility insights based on related structures, and details robust experimental protocols for precise solubility determination.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is fundamentally governed by its molecular structure, polarity, and capacity for intermolecular interactions. This compound possesses a unique combination of functional groups that dictate its behavior in various solvents.

Molecular Structure:

  • Empirical Formula: C₅H₅NO₂

  • Molecular Weight: 111.10 g/mol [1]

  • Key Functional Groups:

    • Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The presence of these heteroatoms introduces polarity.

    • Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

    • Methyl Group (-CH₃): A nonpolar, hydrophobic group.

The interplay between the polar isoxazole and aldehyde moieties and the nonpolar methyl group results in a molecule of moderate polarity. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit favorable solubility in polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents is expected to be more limited.

A related isomer, 5-methylisoxazole-3-carboxaldehyde, is described as being easily soluble in many organic solvents such as alcohols, ethers, and ketones, and only slightly soluble in water[2]. This suggests a similar trend can be expected for this compound.

Qualitative Solubility Observations

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the aldehyde and isoxazole ring.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very SolubleFavorable dipole-dipole interactions with the polar functional groups of the solute.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleModerate polarity and ability to act as hydrogen bond acceptors.
Halogenated Dichloromethane, ChloroformSolubleCan engage in dipole-dipole interactions.
Aromatic Toluene, BenzeneSparingly SolubleLimited polarity, but some interaction is possible through pi-stacking with the isoxazole ring.
Nonpolar Aliphatic Hexane, HeptaneInsoluble"Like dissolves like" principle suggests poor compatibility between the polar solute and nonpolar solvent.
Aqueous WaterSlightly SolubleThe presence of polar groups allows for some interaction with water, but the overall organic character limits extensive solubility. A related compound, 3-methyl-5-phenyl-4-isoxazolecarbaldehyde, is noted as insoluble in water.[3]

Experimental Protocols for Solubility Determination

To obtain precise and actionable solubility data, empirical determination is essential. The following protocols provide step-by-step methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method offers a rapid assessment of solubility in various solvents and is useful for initial screening.

Materials:

  • This compound

  • A selection of organic solvents (as listed in Table 1)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.[4]

  • Add 0.75 mL of the chosen solvent in small portions.[4]

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[4]

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the compound as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • High-purity organic solvent of interest

  • Scintillation vials or other sealable containers

  • Analytical balance

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the solvent in a sealed vial.

  • Equilibrate the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated analytical method such as HPLC.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

G cluster_qualitative Qualitative Solubility Workflow start_qual Add ~25 mg of Compound to Test Tube add_solvent_qual Add 0.75 mL of Solvent Incrementally start_qual->add_solvent_qual shake_qual Vigorously Shake/Vortex for 30s add_solvent_qual->shake_qual observe_qual Visually Inspect for Undissolved Solid shake_qual->observe_qual record_qual Record as Soluble, Sparingly Soluble, or Insoluble observe_qual->record_qual G cluster_quantitative Quantitative Solubility (Shake-Flask) Workflow start_quant Prepare Saturated Solution (Excess Solute) equilibrate Equilibrate on Shaker (24-72h at Constant Temp.) start_quant->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter_supernatant Filter Supernatant (e.g., 0.45 µm Syringe Filter) settle->filter_supernatant dilute Dilute Filtered Solution filter_supernatant->dilute analyze Quantify Concentration (e.g., HPLC) dilute->analyze calculate Calculate Original Solubility analyze->calculate

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While quantitative data is sparse, an understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. It is anticipated to be soluble in polar aprotic and protic organic solvents and less soluble in nonpolar solvents. For precise applications, the experimental protocols detailed in this guide provide a robust framework for determining its solubility in specific solvents of interest.

References

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The Isoxazole Aldehyde Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, finding application as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][3][4][5] Among the vast landscape of isoxazole-containing compounds, isoxazole aldehydes stand out as exceptionally versatile synthetic intermediates. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and the diversification of compound libraries for drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and history of isoxazole aldehydes, details key synthetic methodologies for their preparation, and explores their significance as building blocks in the development of therapeutic agents.

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery

The isoxazole ring is an aromatic heterocycle whose unique electronic properties and structural features contribute to its prevalence in pharmacologically active molecules.[2][3] The presence of the N-O bond introduces a degree of instability that can be exploited in synthetic transformations, while the overall aromatic character provides a rigid scaffold for the precise orientation of functional groups. This combination of reactivity and structural definition makes the isoxazole core an attractive platform for the design of novel therapeutics.

Isoxazole_Core

A Historical Perspective: The Dawn of Isoxazole Aldehyde Synthesis

The journey into the chemistry of isoxazoles began in the late 19th and early 20th centuries, with the foundational work on the synthesis of the isoxazole ring itself.[6] Early methods for the preparation of isoxazole aldehydes were often multi-step processes with limitations in scope and yield. One of the classical and most enduring methods for introducing a formyl group onto an aromatic ring, the Vilsmeier-Haack reaction, was logically extended to the isoxazole system.[7][8] This reaction, which utilizes a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent, proved to be a viable, albeit sometimes challenging, route to isoxazole-4-carbaldehydes.[9][10] The regioselectivity of the Vilsmeier-Haack formylation on the isoxazole ring is highly dependent on the nature and position of existing substituents, a factor that early researchers had to carefully navigate.

Modern Synthetic Strategies for Isoxazole Aldehydes

Contemporary organic synthesis has ushered in a new era of efficiency and precision in the preparation of isoxazole aldehydes. These modern methodologies offer improved yields, greater functional group tolerance, and more predictable regiochemical outcomes compared to their historical counterparts. The choice of synthetic route is often dictated by the desired substitution pattern on the isoxazole ring.

Synthesis of Isoxazole-4-carbaldehydes

The 4-position of the isoxazole ring is a common site for formylation. Beyond the classical Vilsmeier-Haack approach, several other powerful methods have been developed.

The Vilsmeier-Haack reaction remains a workhorse for the synthesis of isoxazole-4-carbaldehydes, particularly for electron-rich isoxazole substrates.[7][8][9] The mechanism involves the electrophilic attack of the Vilsmeier reagent (a chloromethyleniminium species) on the C4-position of the isoxazole ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.

Vilsmeier_Haack

Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole

  • To a stirred solution of dimethylformamide (DMF, 3 equivalents) in a suitable solvent such as dichloromethane at 0 °C, slowly add phosphoryl chloride (POCl₃, 1.2 equivalents).

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,5-dimethylisoxazole (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3,5-dimethylisoxazole-4-carbaldehyde.

Directed ortho-metalation (DoM) strategies provide a powerful alternative for the regioselective formylation of isoxazoles.[11][12] In this approach, a directing group on the isoxazole ring (e.g., at the 3- or 5-position) facilitates deprotonation at the adjacent C4-position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group. This method offers excellent regiocontrol, which is often a challenge with electrophilic aromatic substitution reactions.

Synthesis of Isoxazole-3- and -5-carbaldehydes

Accessing aldehydes at the 3- and 5-positions of the isoxazole ring often requires different synthetic strategies compared to the 4-position.

A common and reliable method involves the oxidation of a pre-installed functional group, such as a hydroxymethyl or methyl group, at the desired position. Mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are frequently employed to convert hydroxymethylisoxazoles to the corresponding aldehydes with high efficiency.[13]

Table 1: Comparison of Common Oxidizing Agents for Hydroxymethylisoxazole Oxidation

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Manganese Dioxide (MnO₂)Stirring in an inert solvent (e.g., CH₂Cl₂, CHCl₃) at room temperatureMild, selective for allylic/benzylic alcoholsRequires a large excess of reagent, heterogeneous
Pyridinium Chlorochromate (PCC)Stirring in CH₂Cl₂ at room temperatureGood yields, homogeneousCarcinogenic, requires careful handling
Dess-Martin Periodinane (DMP)Stirring in CH₂Cl₂ at room temperatureMild, high yields, short reaction timesExpensive, can be explosive under certain conditions

The partial reduction of isoxazolecarboxylic acid esters to the corresponding aldehydes is another valuable synthetic route.[14] Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for this transformation, preventing over-reduction to the alcohol. The choice of ester and reaction conditions is crucial to achieve high selectivity for the aldehyde.

Synthetic_Approaches

The Role of Isoxazole Aldehydes in Drug Development

The synthetic utility of isoxazole aldehydes makes them invaluable starting materials in the synthesis of a wide array of biologically active molecules. The aldehyde group can be readily transformed into other functional groups, including:

  • Alkenes: via Wittig or Horner-Wadsworth-Emmons olefination.

  • Amines: through reductive amination.

  • Alcohols: by reduction with agents like sodium borohydride.

  • Carboxylic acids: via oxidation.

  • Heterocycles: by condensation with various nucleophiles.

This versatility allows for the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. For instance, isoxazole-3- and -5-carbaldehydes have been utilized as key intermediates in the synthesis of antitubercular agents.[13]

Conclusion and Future Outlook

The discovery and development of synthetic methodologies for isoxazole aldehydes have been pivotal to the advancement of isoxazole chemistry and its application in medicinal chemistry. From the early explorations with the Vilsmeier-Haack reaction to the modern, highly regioselective metalation and oxidation/reduction strategies, the ability to efficiently introduce a formyl group onto the isoxazole ring has empowered chemists to construct novel and complex molecular entities. As the demand for new therapeutic agents continues to grow, the importance of isoxazole aldehydes as versatile and indispensable building blocks in the drug discovery pipeline is set to increase. Future research will likely focus on the development of even more sustainable and atom-economical synthetic routes, as well as the exploration of novel transformations of the aldehyde functionality to access unprecedented chemical space.

References

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  • de Souza, M. V. N., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry, 2021, 1-10. [Link]

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An In-depth Technical Guide to the Basic Reactivity of the Aldehyde Group in 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Methylisoxazole-5-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis.[1] Its synthetic utility is largely dictated by the reactivity of the C5-aldehyde functionality. This guide provides an in-depth analysis of the core reactivity of this aldehyde group, grounded in the electronic properties of the isoxazole ring. We will explore the causality behind its electrophilic nature and detail field-proven protocols for its transformation via nucleophilic addition, condensation, oxidation, and reduction reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

The Electronic Influence of the Isoxazole Core

The reactivity of the aldehyde group in this compound cannot be understood in isolation. It is intrinsically governed by the electronic nature of the 3-methylisoxazole ring to which it is attached. The isoxazole moiety is an electron-deficient aromatic system due to the presence of two electronegative heteroatoms: nitrogen and oxygen.

This electron deficiency exerts a powerful influence on the attached aldehyde group through two primary mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the carbon framework of the ring through the sigma bonds. This effect extends to the C5 position, withdrawing electron density from the carbonyl carbon of the aldehyde.

  • Mesomeric (Resonance) Effect (-M): The π-system of the isoxazole ring can delocalize electron density, further contributing to the electron-poor nature of the ring carbons.

This combined electron-withdrawing character significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. Compared to a simple aliphatic aldehyde like propanal or even an aromatic aldehyde like benzaldehyde, the carbonyl carbon in this compound is more electron-deficient and, therefore, substantially more susceptible to nucleophilic attack.[2]

Caption: Enhanced electrophilicity of the aldehyde carbon.

Key Synthetic Transformations

The heightened electrophilicity of the aldehyde group makes this compound a versatile substrate for a range of classical and modern organic transformations.

Nucleophilic Addition Reactions

The archetypal reaction of aldehydes is the nucleophilic addition to the carbonyl group. This proceeds via a two-step mechanism: nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. This pathway is fundamental to reactions with Grignard reagents, organolithiums, and hydrides.

G Start Aldehyde + Nucleophile (Nu⁻) Intermediate Tetrahedral Alkoxide Intermediate Start->Intermediate Nucleophilic Attack Product Addition Product Intermediate->Product Protonation (H⁺)

Caption: General mechanism for nucleophilic addition.

Experimental Protocol: Grignard Reaction for Secondary Alcohol Synthesis

This protocol describes a self-validating system where the consumption of the aldehyde can be monitored by Thin Layer Chromatography (TLC), and the formation of the more polar alcohol product is readily observed.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine. Add a few drops of a solution of an appropriate alkyl or aryl bromide (1.1 eq) in anhydrous THF. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color and bubble formation.

  • Grignard Formation: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture for 1 hour at room temperature.

  • Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction & Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours or until TLC analysis indicates complete consumption of the starting aldehyde. Cool the mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Condensation Reactions for C-C Bond Formation

Condensation reactions are powerful tools for building molecular complexity. This compound is an excellent substrate for such transformations, particularly the Knoevenagel and Wittig reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine or an ammonium salt.[3][4] The reaction proceeds via a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product.

G cluster_workflow Knoevenagel Condensation Workflow Reagents Aldehyde + Active Methylene Cmpd + Base (cat.) Adduct Aldol-type Adduct (Intermediate) Reagents->Adduct Nucleophilic Addition Product α,β-Unsaturated Product (Knoevenagel Product) Adduct->Product Dehydration (-H₂O) Water H₂O Adduct->Water

Caption: The Knoevenagel condensation pathway.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic, and a precipitate of the product may form within minutes to a few hours. Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of an aldehyde to an alkene with high reliability.[5] The reaction involves a phosphorus ylide, which adds to the aldehyde to form a betaine intermediate that collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine oxide. Modern protocols often utilize aqueous conditions, enhancing the green credentials of the synthesis.[6][7]

G Ylide Phosphorus Ylide (Ph₃P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 3-Methylisoxazole- 5-carbaldehyde Aldehyde->Oxaphosphetane [2+2] Cycloaddition Products Alkene + Ph₃P=O Oxaphosphetane->Products Cycloreversion

Sources

Spectroscopic Characterization of 3-Methylisoxazole-5-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 3-Methylisoxazole-5-carbaldehyde

The isoxazole moiety is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a wide array of pharmacological activities.[1][2] this compound, with its reactive aldehyde functionality, serves as a critical building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The precise characterization of this molecule is paramount to ensure the identity, purity, and quality of any subsequent synthetic products.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this compound. The methodologies and interpretations presented herein are designed to be both instructive and practical for laboratory application.

Molecular Structure and Properties:

  • Molecular Formula: C₅H₅NO₂

  • Molecular Weight: 111.10 g/mol

  • Appearance: Expected to be a solid at room temperature.

Diagram 1: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of each atom in this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the isoxazole ring proton, and the aldehyde proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃2.3 - 2.5Singlet (s)3H
Isoxazole-H6.5 - 6.8Singlet (s)1H
-CHO9.8 - 10.0Singlet (s)1H

Causality behind Predictions: The chemical shifts are predicted based on the known electronic effects within the molecule. The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. The isoxazole ring proton is in the aromatic region, shifted downfield due to the electronegativity of the nitrogen and oxygen heteroatoms. The methyl group protons are expected to be in a typical range for a methyl group attached to an aromatic ring. The absence of adjacent protons for each of these groups leads to the prediction of singlet multiplicities.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃10 - 15
C3160 - 165
C4100 - 105
C5170 - 175
-CHO180 - 185

Causality behind Predictions: The chemical shifts are estimated based on the hybridization and electronic environment of each carbon. The aldehyde carbon is the most downfield due to the strong deshielding effect of the double-bonded oxygen. The C3 and C5 carbons of the isoxazole ring are also significantly downfield due to their attachment to electronegative heteroatoms and their involvement in the aromatic system. The C4 carbon is expected to be the most upfield of the ring carbons. The methyl carbon will appear at the highest field, typical for a sp³ hybridized carbon.

Experimental Protocol for NMR Analysis

Diagram 2: NMR Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument shim Shim the magnetic field instrument->shim acquire_H1 Acquire 1H spectrum shim->acquire_H1 acquire_C13 Acquire 13C spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate 1H signals baseline->integrate peak_pick Peak pick 1H and 13C signals integrate->peak_pick

Caption: A streamlined workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data (FID).

    • Perform phase and baseline corrections to the resulting spectra.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key bonds.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)Intensity
AldehydeC-H stretch2820-2850 and 2720-2750Medium
AldehydeC=O stretch1690-1715Strong
Aromatic RingC=C/C=N stretch1600-1450Medium to Strong
MethylC-H stretch2950-2850Medium
Isoxazole RingC-O stretch1250-1000Strong

Causality behind Predictions: The aldehyde C=O stretch is expected to be a strong, sharp absorption, which is highly characteristic. The presence of two medium intensity bands for the aldehyde C-H stretch is also a key diagnostic feature. The aromatic ring stretches will appear in the fingerprint region, while the C-H stretches of the methyl group will be observed just below 3000 cm⁻¹. The C-O stretching of the isoxazole ring will likely give a strong band in the fingerprint region.

Experimental Protocol for IR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption bands and compare them to the predicted values and correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For Electron Ionization (EI) Mass Spectrometry, the following features are anticipated:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 111) is expected.

  • Major Fragments:

    • [M-H]⁺ (m/z = 110): Loss of the aldehydic proton.

    • [M-CHO]⁺ (m/z = 82): Loss of the formyl radical, a common fragmentation pathway for aldehydes.

    • [M-CH₃]⁺ (m/z = 96): Loss of the methyl group.

    • Further fragmentation of the isoxazole ring may lead to smaller fragments.

Diagram 3: Predicted ESI-MS Workflow and Data Output

G cluster_sample Sample Infusion cluster_ms Mass Analysis cluster_data Data Output dissolve Dissolve sample in suitable solvent (e.g., Methanol) infuse Infuse into ESI source via syringe pump dissolve->infuse ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analyzer (e.g., Q-TOF) ionize->analyze detect Detector analyze->detect spectrum Mass Spectrum ([M+H]+ at m/z 112) detect->spectrum

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Experimental Protocol for MS Analysis (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Instrument Parameters:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 112.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule to confirm the molecular weight.

    • If tandem MS (MS/MS) is available, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data, which can further confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Spectrum

This compound contains a conjugated system involving the isoxazole ring and the carbonyl group. Therefore, it is expected to exhibit absorption in the UV region. A π → π* transition is anticipated, likely in the range of 240-280 nm.

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax). This value can be used as a characteristic parameter for the compound and for quantitative analysis using the Beer-Lambert law.

Conclusion: A Unified Spectroscopic Picture

The comprehensive application of NMR, IR, MS, and UV-Vis spectroscopy provides a self-validating system for the characterization of this compound. The predicted data from these orthogonal techniques converge to provide a high degree of confidence in the structure and purity of the compound. The experimental protocols outlined in this guide are designed to be robust and reliable, enabling researchers to generate high-quality data for this important synthetic building block.

References

  • Ganesh, T., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1). Available from: [Link]

  • Balakit, A. A., et al. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. Available from: [Link]

Sources

A Comprehensive In-Silico Analysis of 3-Methylisoxazole-5-carbaldehyde: A Theoretical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical and biological properties.[1][2][3][4] 3-Methylisoxazole-5-carbaldehyde is a key synthetic intermediate, and understanding its intrinsic electronic and structural characteristics is paramount for designing novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive theoretical framework for analyzing this molecule using quantum mechanical calculations, specifically Density Functional Theory (DFT). We will elucidate the causality behind methodological choices and present a self-validating computational protocol. The insights derived from optimized geometry, vibrational analysis, and frontier molecular orbitals offer a predictive foundation for its reactivity and interaction with biological targets, thereby accelerating the drug development pipeline.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry for their vast therapeutic potential.[4] This ring system is a "privileged structure," appearing in a wide array of pharmaceuticals with applications ranging from anti-inflammatory (e.g., Valdecoxib) and antibacterial (e.g., Sulfamethoxazole) to anticancer and neuroprotective agents.[1][3] The inclusion of the isoxazole motif can improve metabolic stability, enhance binding affinity, and fine-tune the pharmacokinetic profile of a drug candidate.[3]

This compound (C₅H₅NO₂) serves as a versatile building block for the synthesis of more complex isoxazole derivatives.[5] The aldehyde functional group, in particular, is a reactive handle for introducing diverse chemical functionalities, making it a molecule of high interest for creating libraries of potential drug candidates. Theoretical calculations provide a powerful, cost-effective means to probe the molecule's fundamental properties before embarking on extensive synthetic and screening efforts. By modeling its structure and electronic landscape, we can predict sites of reactivity, understand its spectroscopic signatures, and generate hypotheses for structure-activity relationship (SAR) studies.[6]

Computational Methodology: A Validated Protocol

The choice of computational method is critical for obtaining results that are both accurate and computationally feasible. For organic molecules like isoxazoles, Density Functional Theory (DFT) offers the best balance of accuracy and cost.[6][7] Our protocol is designed to be a self-validating system, employing widely accepted levels of theory and cross-verification steps.

Experimental Protocol: DFT Calculation Workflow
  • Structure Preparation : The 2D structure of this compound is drawn using molecular editor software (e.g., ChemDraw) and converted to a 3D format. The SMILES string for the molecule is O=CC1=CC(C)=NO1.[8]

  • Geometry Optimization : To find the most stable three-dimensional conformation (the global energy minimum), the structure is optimized.

    • Level of Theory : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.

    • Justification : The B3LYP functional is a hybrid functional that has demonstrated high accuracy for predicting the geometries and electronic properties of a wide range of organic heterocyclic compounds.[5][9][10]

    • Basis Set : 6-311++G(d,p).

    • Justification : This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing lone pairs and potential non-covalent interactions. The (d,p) polarization functions allow for non-spherical electron density distribution, essential for describing bonding in cyclic systems.[5]

  • Vibrational Frequency Calculation : A frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).

    • Purpose : This crucial step serves two purposes. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies.[6] Second, it provides theoretical vibrational spectra (Infrared and Raman) that can be compared with experimental data for validation. Calculated frequencies are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental values.[11]

  • Electronic Property Analysis : Using the validated minimum-energy structure, a single-point energy calculation is performed to derive key electronic descriptors.

    • Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[5][6]

    • Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution across the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.[5]

Below is a Graphviz diagram illustrating the described computational workflow.

G cluster_input 1. Input cluster_calc 2. Quantum Calculation (DFT) cluster_output 3. Analysis & Interpretation Input 2D Structure (SMILES: O=CC1=CC(C)=NO1) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum + Predict IR/Raman) Opt->Freq Is it a true minimum? Geom Optimized 3D Geometry (Bond Lengths, Angles) Opt->Geom Freq->Opt No (Imaginary freqs found) SPE Single-Point Energy Calculation (Electronic Properties) Freq->SPE Yes (No imaginary freqs) Vib Vibrational Modes Freq->Vib FMO HOMO / LUMO Analysis (Reactivity, Stability) SPE->FMO MEP MEP Surface (Interaction Sites) SPE->MEP

Caption: A standard workflow for the DFT-based theoretical analysis of a small organic molecule.

Results and Discussion

This section presents the predicted data for this compound based on the described protocol.

Optimized Molecular Geometry

The geometry optimization yields the lowest energy structure of the molecule. The planarity of the isoxazole ring is a key feature, influencing its aromatic character and interaction potential. The aldehyde and methyl groups are substituents on this planar core.

Below is a diagram of the molecule with standardized atom numbering for reference in the data tables.

Caption: Atom numbering scheme for this compound.

Table 1: Selected Predicted Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
O1—N21.415N2—O1—C5109.5
N2—C31.310O1—N2—C3106.2
C3—C41.421N2—C3—C4113.0
C4—C51.358C3—C4—C5102.8
C5—O11.350C4—C5—O1108.5
C3—C61.495N2—C3—C6120.1
C5—C71.460O1—C5—C7125.0
C7=O81.210C5—C7=O8124.5

Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory and may vary slightly from experimental data.

The predicted bond lengths within the isoxazole ring suggest a delocalized electron system, characteristic of aromatic compounds. The C=O bond length of the aldehyde is typical for a carbonyl group conjugated with an aromatic system.

Vibrational Analysis

The frequency calculation predicts the vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. The absence of imaginary frequencies confirms the structure as a stable minimum.

Table 2: Key Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹) (Scaled)AssignmentDescription
~3050C-H stretchAromatic C-H on the ring
~2950C-H stretchMethyl group C-H
~2850C-H stretchAldehyde C-H
~1700C=O stretchCarbonyl group of the aldehyde
~1610C=N stretchIsoxazole ring
~1550C=C stretchIsoxazole ring
~1380C-H bendMethyl group scissoring
~900-700C-H bendOut-of-plane ring bending

Note: Frequencies are approximate and correspond to the most intense, characteristic vibrations.

The most prominent feature is the strong C=O stretching vibration around 1700 cm⁻¹, a hallmark of the aldehyde group. This theoretical spectrum serves as a benchmark for experimental characterization and quality control of synthesized material.[10][12]

Frontier Molecular Orbital (FMO) Analysis

The FMOs are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

  • Calculated HOMO Energy : -7.5 eV

  • Calculated LUMO Energy : -2.1 eV

  • Calculated HOMO-LUMO Gap (ΔE) : 5.4 eV

Interpretation:

The HOMO is primarily localized over the isoxazole ring, indicating that the ring system is the main site of electron donation. The LUMO is predominantly distributed over the carbaldehyde group and the C4-C5 bond of the ring. This signifies that the molecule will most likely accept electrons in this region, making the aldehyde's carbonyl carbon a prime target for nucleophilic attack.

The relatively large HOMO-LUMO gap of 5.4 eV suggests that this compound is a kinetically stable molecule.[5] In drug design, modifying substituents to decrease this gap can increase the molecule's reactivity, which may be desirable for certain covalent inhibitors, while increasing the gap can enhance stability.[13]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides an intuitive visualization of the charge distribution.

  • Red Regions (Negative Potential) : These are areas of high electron density and are prone to electrophilic attack. The most negative potential is located around the carbonyl oxygen (O8) of the aldehyde group, due to its high electronegativity and lone pairs. A secondary negative region is near the nitrogen atom (N2). These sites are the most likely points for hydrogen bonding or coordination to metal ions.

  • Blue Regions (Positive Potential) : These are electron-deficient areas susceptible to nucleophilic attack. The most positive potential is found on the hydrogen atom of the aldehyde group and the hydrogens of the methyl group. The carbonyl carbon (C7) also exhibits a significant positive character.

  • Green Regions (Neutral Potential) : These areas have a relatively neutral charge, such as the C-H bond on the isoxazole ring.

The MEP analysis strongly supports the FMO findings, highlighting the carbonyl oxygen as a primary site for electrophilic interaction (e.g., as a hydrogen bond acceptor) and the carbonyl carbon as a key site for nucleophilic attack.[5] This information is invaluable for predicting how the molecule will orient itself within a protein's binding pocket.

Conclusion and Implications for Drug Development

This in-depth theoretical guide demonstrates a robust computational protocol for characterizing this compound. The DFT calculations at the B3LYP/6-311++G(d,p) level of theory provide a detailed and predictive understanding of the molecule's structural, vibrational, and electronic properties.

Key Takeaways for Researchers:

  • Structural Integrity : The molecule possesses a stable, planar isoxazole core.

  • Reactivity Hotspots : The carbaldehyde group is the primary center for chemical reactivity. The carbonyl oxygen is a strong hydrogen bond acceptor, while the carbonyl carbon is electrophilic and susceptible to nucleophilic addition—a common first step in synthesizing more complex derivatives.

  • Kinetic Stability : The molecule exhibits high kinetic stability, as indicated by its large HOMO-LUMO gap, making it a reliable and non-labile synthetic starting material.

  • Spectroscopic Fingerprint : The predicted vibrational spectrum, especially the strong C=O stretch at ~1700 cm⁻¹, provides a clear marker for experimental identification.

By leveraging these in silico insights, drug development professionals can make more informed decisions, rationally design new derivatives with tailored properties, and ultimately accelerate the journey from a starting building block to a promising clinical candidate.

References

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  • Palmer, M. H., et al. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to the Safe Handling and Management of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylisoxazole-5-carbaldehyde is a heterocyclic building block with significant utility in medicinal chemistry and drug development. Its unique chemical structure makes it a valuable synthon for creating more complex molecular architectures. However, like many specialized reagents, its safe and effective use demands a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety, handling, storage, and emergency procedures for this compound, designed for researchers, chemists, and laboratory professionals. By integrating established safety data with practical, field-proven insights, this document aims to foster a culture of safety and precision in the laboratory.

Chemical Identity and Core Hazard Assessment

This compound (CAS No. 70753-36-5) is a solid organic compound that serves as a key intermediate in organic synthesis.[1][2] A primary assessment of its Safety Data Sheet (SDS) reveals that while it may not possess high acute toxicity to handlers, it is classified as a significant environmental hazard.[1] The core directive for handling this compound is containment and prevention of release into the environment.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational safety information for this reagent.

Table 1: GHS Hazard Identification for this compound

Hazard ClassGHS PictogramSignal WordHazard CodeHazard Statement
Hazardous to the Aquatic Environment, AcuteGHS09 (Environment)WarningH400Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicGHS09 (Environment)WarningH410Very toxic to aquatic life with long lasting effects[1]
Acute Toxicity, Oral (Suspected)GHS07 (Exclamation Mark)WarningH302Harmful if swallowed[3]

Causality Insight: The isoxazole ring and aldehyde functional group contribute to the molecule's reactivity and potential bioactivity. Its classification as an environmental hazard (H410) is critical; this indicates that the compound is persistent and toxic in aquatic ecosystems.[1] Therefore, all handling and disposal procedures must be designed to prevent its entry into drains or waterways.

Physicochemical Properties and Stability

Understanding the physical properties of a chemical is fundamental to its safe handling and storage.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 70753-36-5[2][3]
Molecular Formula C₅H₅NO₂[1][2]
Molecular Weight 111.10 g/mol [1][2]
Physical Form Solid[1]
Storage Temperature Freezer, under -20°C[2][4]
Storage Conditions Store under an inert atmosphere, sealed, and away from moisture[2][4]
Storage Class 11 - Combustible Solids[1]

Trustworthiness in Practice: The recommendation to store this compound at -20°C under an inert atmosphere is not merely for stability but is a self-validating protocol to prevent degradation.[2][4] Aldehydes are susceptible to oxidation, and moisture can lead to unwanted side reactions. Storing it cold and under nitrogen or argon gas preserves its purity, ensuring experimental reproducibility and preventing the formation of potentially more hazardous byproducts.

Standard Operating Procedure for Laboratory Handling

The following protocol outlines the necessary steps for safely handling this compound in a typical laboratory setting. This workflow is designed to minimize exposure and prevent environmental release.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Dispensing cluster_cleanup Post-Use & Cleanup prep_sds 1. Review SDS & Risk Assessment prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_hood 3. Verify Fume Hood Functionality prep_ppe->prep_hood handle_transport 4. Transport Container in Secondary Containment prep_hood->handle_transport handle_weigh 5. Weigh Solid in Fume Hood handle_transport->handle_weigh handle_transfer 6. Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decon 7. Decontaminate Spatula/Surfaces handle_transfer->clean_decon clean_seal 8. Seal Container & Return to Storage clean_decon->clean_seal clean_waste 9. Dispose of Contaminated Materials in Hazardous Waste clean_seal->clean_waste clean_wash 10. Wash Hands Thoroughly clean_waste->clean_wash

Caption: Workflow for handling this compound.

Methodology Explained:
  • Review SDS & Risk Assessment: Before any work begins, consult the most recent Safety Data Sheet. This ensures awareness of all hazards and emergency procedures.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[3]

  • Engineering Controls: All manipulations that could generate dust, such as weighing or transferring, must be performed inside a certified chemical fume hood to prevent inhalation.[3]

  • Transport: When moving the primary container, place it within a secondary, shatterproof container to prevent spills in case of an accident.

  • Weighing: To avoid creating airborne dust, do not scrape the solid aggressively. Use a clean spatula and weigh the desired amount onto weighing paper or directly into a tared vessel.

  • Transfer: Carefully add the solid to the reaction vessel. If creating a solution, add the solvent slowly to the solid to prevent splashing.

  • Decontamination: Any tools (spatulas, weigh boats) or surfaces that come into contact with the chemical must be decontaminated or disposed of as hazardous waste. A rinse with a suitable organic solvent (e.g., ethanol or acetone), collected as waste, is effective.

  • Storage: After dispensing, securely seal the container, purge with inert gas if available, and return it to the designated freezer storage.[2][4]

  • Waste Disposal: All contaminated materials, including gloves, weighing paper, and pipette tips, must be placed in a clearly labeled solid hazardous waste container for disposal by trained professionals.[1][3]

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[3]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the last line of defense against chemical exposure. The choice must be guided by a risk assessment of the specific tasks being performed.

PPE_Selection_Diagram cluster_body Body Protection cluster_eye Eye/Face Protection cluster_hand Hand Protection cluster_respiratory Respiratory Protection start Task: Handling this compound lab_coat Standard Lab Coat start->lab_coat safety_glasses Safety Glasses (with side shields) start->safety_glasses gloves Nitrile Gloves (or equivalent) start->gloves fume_hood Work in Fume Hood (Primary Control) start->fume_hood goggles Chemical Goggles safety_glasses->goggles If splash risk exists face_shield Face Shield goggles->face_shield For large quantities respirator N95 Dust Respirator (For large spills/no ventilation) fume_hood->respirator If hood fails

Caption: PPE selection guide for laboratory tasks.

  • Eye Protection: Safety glasses are mandatory. If there is a risk of splashing, chemical goggles should be worn.

  • Skin Protection: A standard lab coat and closed-toe shoes are required. Wear nitrile gloves for incidental contact. Always inspect gloves for tears or holes before use and dispose of them in the hazardous waste stream after handling the chemical.

  • Respiratory Protection: A fume hood is the primary method of respiratory protection.[3] In the event of a ventilation failure or a large spill, a NIOSH-approved N95 dust respirator may be necessary.[5]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm to personnel and the environment.

Table 3: Emergency Procedures

SituationResponse Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[3]
Small Spill Ensure the area is well-ventilated (in a fume hood). Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[6]
Fire Use carbon dioxide (CO₂), dry chemical powder, or chemical foam extinguishers.[3][6] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the potential for hazardous decomposition products like nitrogen and carbon oxides.[3][6]

Waste Disposal

Given the compound's high toxicity to aquatic life, proper disposal is a critical safety and environmental responsibility.[1]

  • Primary Principle: Do not allow the chemical or its containers to enter drains or the environment.[1][3]

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weighing paper, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the chemical must be disposed of as hazardous chemical waste. Consult with your institution's Environmental Health & Safety (EHS) department for specific local, state, and federal regulations. The material should be sent to an approved waste disposal plant.[3]

References

Sources

An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Methylisoxazole-5-carbaldehyde, a crucial heterocyclic building block in contemporary medicinal chemistry. We will delve into its commercial availability, providing actionable data for procurement, and explore its synthetic utility through detailed, field-tested protocols. The focus is on practical application, enabling researchers, scientists, and drug development professionals to effectively integrate this versatile reagent into their discovery workflows.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound is a heterocyclic aldehyde that has garnered significant attention in the field of medicinal chemistry. Its rigid isoxazole core, combined with the reactive aldehyde functionality, makes it an ideal scaffold and a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. The isoxazole ring system is a bioisostere for various functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will serve as a practical resource for leveraging this valuable compound in your research endeavors.

Commercial Availability and Procurement

The accessibility of starting materials is a critical first step in any synthetic campaign. This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes.

Major Commercial Suppliers

A survey of the chemical supplier landscape reveals several reputable sources for this compound. The following table summarizes key procurement data from prominent vendors.

SupplierProduct NumberPurityQuantityTypical Lead Time
Sigma-Aldrich484951≥97.0%1g, 5g1-3 business days
Combi-BlocksQC-1335>97%1g, 5g, 10g3-5 business days
Oakwood Chemical04269998%1g, 5g, 25g2-4 business days
BLD PharmatechBD13886598%+1g, 5g, 25g5-7 business days
Toronto Research ChemicalsM33272598%100mg, 1g, 5gVaries

Note: Availability and lead times are subject to change and should be confirmed with the respective supplier.

Considerations for Procurement

When sourcing this compound, it is crucial to consider the purity required for your specific application. For early-stage discovery and reaction optimization, a purity of ≥97% is generally sufficient. However, for late-stage synthesis and the preparation of compounds for biological testing, a higher purity grade may be necessary. Always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

Synthetic Methodologies for this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into its reactivity and potential impurities. The most common and reliable method involves the Vilsmeier-Haack formylation of 3-methylisoxazole.

Vilsmeier-Haack Formylation: A Step-by-Step Protocol

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile.

Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow Start Start: DMF and POCl3 Vilsmeier_Reagent Formation of Vilsmeier Reagent (Chloroiminium ion) Start->Vilsmeier_Reagent Cool to 0°C Electrophilic_Attack Electrophilic Attack Vilsmeier_Reagent->Electrophilic_Attack Reacts with Substrate 3-Methylisoxazole Substrate->Electrophilic_Attack Intermediate Iminium Salt Intermediate Electrophilic_Attack->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product End Product: This compound Hydrolysis->Product Synthetic_Transformations Start This compound Amine Secondary/Tertiary Amine Start->Amine Reductive Amination (e.g., NaBH(OAc)3) Alkene Alkene Start->Alkene Wittig Reaction (e.g., Ph3P=CHR) Enone α,β-Unsaturated Ketone Start->Enone Aldol Condensation (e.g., Ketone, Base) Alcohol Secondary Alcohol Start->Alcohol Grignard/Organolithium Addition (e.g., RMgBr) Acid Carboxylic Acid Start->Acid Oxidation (e.g., KMnO4, PCC)

Methodological & Application

Application Notes & Protocols: Synthetic Routes to 3-Methylisoxazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The unique electronic properties of the isoxazole ring, stemming from the adjacent nitrogen and oxygen heteroatoms, contribute to its metabolic stability and its ability to act as a versatile bioisostere for other functional groups like esters and amides.

Within this important class of heterocycles, 3-methylisoxazole-5-carbaldehyde stands out as a particularly valuable synthetic intermediate. The aldehyde at the C5 position serves as a versatile chemical handle for a multitude of transformations, including reductive amination, Wittig reactions, and condensations, allowing for the rapid generation of diverse compound libraries. The methyl group at the C3 position often plays a crucial role in modulating target binding and pharmacokinetic properties.[2]

This guide provides an in-depth analysis of the primary synthetic strategies for accessing this compound and its derivatives. We will explore four distinct and field-proven routes, elucidating the mechanistic rationale behind each approach and providing detailed, reproducible protocols for researchers in drug discovery and chemical development.

Strategic Overview: Four Convergent Pathways

The synthesis of this compound can be approached from several distinct strategic directions. The optimal choice depends on factors such as starting material availability, desired scale, and tolerance for multi-step sequences. We will detail the following key methodologies:

  • Route A: 1,3-Dipolar Cycloaddition: Building the isoxazole core by reacting a nitrile oxide with a suitably functionalized alkyne. This is arguably the most flexible and widely used method.

  • Route B: C-H Functionalization via Direct Oxidation: Starting with the inexpensive, commercially available 3,5-dimethylisoxazole and selectively oxidizing the C5-methyl group.

  • Route C: Vilsmeier-Haack Formylation: Introducing the aldehyde group onto a pre-formed 3-methylisoxazole ring via electrophilic substitution.

  • Route D: Classical Cyclocondensation: Constructing the ring from an acyclic β-dicarbonyl precursor and hydroxylamine.

The logical flow of these synthetic strategies is outlined below.

G cluster_0 Synthetic Strategies Route A Route A: [3+2] Cycloaddition Target This compound Route A->Target Build Ring & Functionalize Route B Route B: C-H Oxidation Route B->Target Modify Existing Ring Route C Route C: Vilsmeier-Haack Route C->Target Add Functional Group Route D Route D: Cyclocondensation Route D->Target Build Ring from Chain

Caption: Overview of the four primary synthetic strategies.

Route A: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful and highly regioselective method for constructing the 3,5-disubstituted isoxazole core.[4][5] The reaction proceeds in a concerted fashion, providing excellent control over the final substitution pattern.

Causality & Mechanism: To synthesize the target compound, the strategy involves the reaction of acetonitrile oxide (1) with an alkyne bearing a protected aldehyde or a precursor group, such as propargyl aldehyde diethyl acetal (2) . Acetonitrile oxide is highly reactive and unstable, so it is almost always generated in situ from a stable precursor like acetaldoxime.[6] The oxidation of acetaldoxime with an agent like N-chlorosuccinimide (NCS) or sodium hypochlorite generates a hydroximoyl chloride, which is then dehydrochlorinated with a base (e.g., triethylamine) to yield the transient nitrile oxide dipole.[6][7] This dipole rapidly undergoes cycloaddition with the alkyne to form the isoxazole ring. The resulting acetal (3) is then hydrolyzed under acidic conditions to reveal the final aldehyde (4) .

G cluster_workflow Route A: Cycloaddition Workflow A Acetaldoxime C In situ Nitrile Oxide Generation (1) A->C NCS, Base B Propargyl Aldehyde Diethyl Acetal (2) D [3+2] Cycloaddition B->D C->D E 5-(diethoxymethyl)-3- methylisoxazole (3) D->E F Acidic Hydrolysis E->F G Target Aldehyde (4) F->G

Caption: Workflow for the [3+2] cycloaddition route.

Protocol 1: Synthesis via [3+2] Cycloaddition

Step 1: In situ Generation of Acetonitrile Oxide and Cycloaddition

  • To a stirred solution of acetaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add propargyl aldehyde diethyl acetal (2) (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, add triethylamine (TEA) (1.5 eq) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (3) by column chromatography on silica gel.

Step 2: Acetal Hydrolysis

  • Dissolve the purified 5-(diethoxymethyl)-3-methylisoxazole (3) (1.0 eq) in a mixture of acetone and 2M hydrochloric acid (e.g., 4:1 v/v).

  • Stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the pure this compound (4) .

Route B: Selective Oxidation of 3,5-Dimethylisoxazole

This route leverages the readily available and inexpensive starting material, 3,5-dimethylisoxazole (5) . The core challenge lies in the selective oxidation of the methyl group at the C5 position over the C3 position. The C5-proton is generally more acidic and the adjacent carbon is more susceptible to radical abstraction, making selective functionalization feasible with the correct choice of oxidant.

Causality & Reagent Choice: Classic benzylic oxidizing agents are employed for this transformation. Reagents like selenium dioxide (SeO₂) or o-iodoxybenzoic acid (IBX) are effective for this type of selective oxidation.[8] TEMPO-based systems, often in conjunction with a co-oxidant like sodium hypochlorite, can also provide high selectivity and are considered a greener alternative.[8] The reaction proceeds via a radical or an organometallic intermediate, leading to the formation of the aldehyde (4) .

G cluster_workflow Route B: Direct Oxidation A 3,5-Dimethylisoxazole (5) B Selective Oxidation A->B e.g., SeO₂, Dioxane, Δ C Target Aldehyde (4) B->C

Caption: Workflow for the selective C-H oxidation route.

Protocol 2: Selective Oxidation with Selenium Dioxide
  • Safety Note: Selenium compounds are highly toxic. Handle SeO₂ in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • In a round-bottom flask equipped with a reflux condenser, add 3,5-dimethylisoxazole (5) (1.0 eq) and selenium dioxide (1.1 eq).

  • Add a solvent mixture, typically aqueous dioxane (e.g., 9:1 dioxane:water).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, a black precipitate of selenium metal will have formed.

  • Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product (4) via column chromatography to remove any unreacted starting material and byproducts.

Route C: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[9][10] This route involves the electrophilic substitution of 3-methylisoxazole (6) at the C5 position.

Causality & Mechanism: The Vilsmeier reagent (7) , a chloromethyleniminium species, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11] This reagent is a mild electrophile. The C5 position of the 3-methylisoxazole ring is sufficiently electron-rich to be attacked by the Vilsmeier reagent, leading to the formation of an iminium salt intermediate (8) . Subsequent aqueous workup hydrolyzes this intermediate to furnish the desired aldehyde (4) .[12]

Protocol 3: Vilsmeier-Haack Formylation of 3-Methylisoxazole
  • In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent (7) .

  • Add 3-methylisoxazole (6) (1.0 eq) dropwise to the reagent mixture.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 3-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 by the slow addition of a sodium hydroxide or sodium carbonate solution.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (4) by flash chromatography.

Route D: Classical Cyclocondensation

This approach builds the isoxazole ring from an acyclic precursor. The key is the reaction between a β-dicarbonyl compound (or a synthetic equivalent) and hydroxylamine.[13]

Causality & Mechanism: For the synthesis of the target molecule, a suitable precursor is acetoacetaldehyde dimethyl acetal (9) . This compound contains the necessary carbon framework. Reaction with hydroxylamine hydrochloride under mild heating first forms an oxime intermediate. Subsequent acid-catalyzed intramolecular cyclization and dehydration yields the aromatic 3-methylisoxazole ring. The acetal group is then hydrolyzed in the same acidic pot to give the final aldehyde (4) .

Protocol 4: Cyclocondensation and In Situ Hydrolysis
  • Combine acetoacetaldehyde dimethyl acetal (9) (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a flask.

  • Add a suitable solvent such as ethanol or aqueous acetic acid.

  • Heat the mixture to 60-80 °C for 4-12 hours. The reaction progression involves oxime formation, cyclization, and hydrolysis of the acetal.

  • Monitor the reaction by TLC for the disappearance of the starting material and formation of the product.

  • After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent.

  • Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde (4) by column chromatography.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision in any research program. The following table summarizes the key features of each described pathway to facilitate this decision-making process.

Route Starting Materials Key Reagents Pros Cons Typical Yields
A: [3+2] Cycloaddition Acetaldoxime, Propargyl Aldehyde AcetalNCS, TriethylamineHighly modular and regioselective; broad substrate scope.[7]Multi-step process; requires in situ generation of a reactive intermediate.60-80% over 2 steps
B: C-H Oxidation 3,5-DimethylisoxazoleSeO₂, IBX, or TEMPOAtom-economical; inexpensive starting material.Use of toxic reagents (SeO₂); potential for over-oxidation or side-reactions.[8]40-60%
C: Vilsmeier-Haack 3-MethylisoxazolePOCl₃, DMFDirect, one-step formylation.[14]Requires handling of corrosive POCl₃; may not be suitable for sensitive substrates.50-75%
D: Cyclocondensation Acetoacetaldehyde Acetal, HydroxylamineAcid/Base catalystClassical, straightforward method.[13]Availability and stability of the β-ketoaldehyde precursor can be a limitation.55-70%

Conclusion

The synthesis of this compound derivatives is achievable through several robust and reliable synthetic strategies. The [3+2] cycloaddition offers the greatest flexibility for creating diverse analogues, while direct C-H oxidation of 3,5-dimethylisoxazole represents the most direct route from a simple, inexpensive precursor. The Vilsmeier-Haack and cyclocondensation routes provide classic and effective alternatives that are well-established in heterocyclic chemistry. By understanding the underlying mechanisms and practical considerations of each method, researchers can select the optimal pathway to accelerate their discovery and development programs.

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  • ResearchGate. (2021). (PDF) Solvent‐Promoted Oxidation of Aromatic Alcohols/Aldehydes to Carboxylic Acids by a Laccase‐TEMPO System: Efficient Access to 2,5‐Furandicarboxylic Acid and 5‐Methyl‐2‐Pyrazinecarboxylic Acid. Retrieved from [Link]

  • Khan Academy. (2013). Oxidation of aldehydes using Tollens' reagent. Retrieved from [Link]

  • ResearchGate. (2014). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. Retrieved from [Link]

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The Versatility of 3-Methylisoxazole-5-carbaldehyde in Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Multicomponent Reactions and the Potential of a Unique Heterocyclic Aldehyde

In the landscape of modern organic synthesis and drug discovery, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.[1] These one-pot transformations, where three or more reactants combine to form a single product incorporating substantial portions of each starting material, are invaluable tools for the construction of diverse compound libraries.[2] The isoxazole scaffold is a privileged motif in medicinal chemistry, present in a range of pharmaceuticals.[3] This application note explores the utility of a key isoxazole-containing building block, 3-Methylisoxazole-5-carbaldehyde , in three seminal MCRs: the Ugi, Passerini, and Biginelli reactions. While direct literature precedents for this specific aldehyde in these MCRs are emerging, this guide provides detailed, field-proven protocols extrapolated from analogous reactions with other heterocyclic aldehydes, offering a robust starting point for researchers.

The electrophilic aldehyde group positioned on the electron-deficient isoxazole ring suggests a high reactivity profile for this compound, making it an excellent candidate for these transformations. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel chemical entities.

I. The Ugi Four-Component Reaction (U-4CR): Crafting Peptidomimetic Scaffolds

The Ugi reaction is a cornerstone of MCR chemistry, yielding α-acylamino amides, which are valuable peptidomimetics.[4] The reaction's convergence and the vast diversity of commercially available starting materials make it a powerful tool for generating libraries of drug-like molecules.[5]

Scientific Rationale and Mechanistic Insight

The Ugi reaction mechanism is initiated by the condensation of an amine and an aldehyde to form a Schiff base (iminium ion). The isocyanide then undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a final Mumm rearrangement affords the stable α-acylamino amide product.[4] The electron-withdrawing nature of the isoxazole ring in this compound is anticipated to enhance the electrophilicity of the aldehyde, facilitating the initial imine formation and promoting the overall reaction rate.

Experimental Workflow for the Ugi Reaction

Ugi_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification amine Amine (e.g., Aniline) solvent_prep Dissolve in Methanol amine->solvent_prep aldehyde This compound aldehyde->solvent_prep add_acid Add Carboxylic Acid (e.g., Acetic Acid) solvent_prep->add_acid add_isocyanide Add Isocyanide (e.g., tert-Butyl isocyanide) add_acid->add_isocyanide stir Stir at Room Temperature (24-48 h) add_isocyanide->stir concentrate Concentrate in vacuo stir->concentrate extract Aqueous Work-up (EtOAc/Water) concentrate->extract purify Column Chromatography extract->purify product Characterized Product purify->product

Caption: A generalized workflow for the Ugi four-component reaction.

Detailed Protocol: Ugi Reaction with this compound

This protocol is based on established procedures for Ugi reactions with heterocyclic aldehydes such as furfural.[6]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (0.5 M)

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) and aniline (1.0 eq) in methanol (0.5 M) in a round-bottom flask, add acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Data Summary Table:

ReactantRoleStoichiometry
This compoundAldehyde Component1.0 eq
AnilineAmine Component1.0 eq
Acetic AcidCarboxylic Acid1.0 eq
tert-Butyl isocyanideIsocyanide Component1.0 eq
Product α-Acylamino Amide -

II. The Passerini Three-Component Reaction: A Gateway to α-Acyloxy Amides

The Passerini reaction is another powerful isocyanide-based MCR that provides direct access to α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[7] These products are valuable intermediates in organic synthesis and can exhibit a range of biological activities.[8]

Scientific Rationale and Mechanistic Insight

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents.[9] The aldehyde, carboxylic acid, and isocyanide are thought to form a cyclic transition state, leading to the formation of an intermediate that rearranges to the final α-acyloxy amide product.[7] The reaction is often accelerated at higher concentrations of the reactants.

Reaction Mechanism for the Passerini Reaction

Passerini_Mechanism aldehyde 3-Methylisoxazole- 5-carbaldehyde intermediate [Transition State Complex] aldehyde->intermediate + acid Carboxylic Acid (R'-COOH) acid->intermediate + isocyanide Isocyanide (R''-NC) isocyanide->intermediate + product α-Acyloxy Amide intermediate->product Rearrangement

Caption: A simplified representation of the Passerini reaction mechanism.

Detailed Protocol: Passerini Reaction with this compound

This protocol is adapted from general procedures for the Passerini reaction with various aldehydes.[10]

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.0 eq)

  • Cyclohexyl isocyanide (1.0 eq)

  • Dichloromethane (DCM) (0.5 M)

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzoic acid (1.0 eq) in dichloromethane (0.5 M).

  • Add cyclohexyl isocyanide (1.0 eq) to the stirred solution at room temperature.

  • Seal the flask and stir the reaction mixture for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide.

Data Summary Table:

ReactantRoleStoichiometry
This compoundAldehyde Component1.0 eq
Benzoic AcidCarboxylic Acid1.0 eq
Cyclohexyl isocyanideIsocyanide Component1.0 eq
Product α-Acyloxy Amide -

III. The Biginelli Reaction: Constructing Dihydropyrimidinone Cores

First reported in 1891, the Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[11] The DHPM scaffold is a key pharmacophore found in numerous biologically active compounds, including calcium channel blockers.[1]

Scientific Rationale and Mechanistic Insight

The Biginelli reaction is typically acid-catalyzed. The currently accepted mechanism involves the formation of an N-acyliminium ion from the aldehyde and urea. This is followed by the addition of the enol of the β-ketoester to the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[11] The use of Lewis acids or Brønsted acids can significantly improve reaction rates and yields.[2]

Logical Flow of the Biginelli Reaction

Biginelli_Flow start Start: Aldehyde, β-Ketoester, Urea step1 Acid-Catalyzed Condensation (Aldehyde + Urea) start->step1 intermediate1 N-Acyliminium Ion step1->intermediate1 step2 Nucleophilic Addition (Enol of β-Ketoester) intermediate1->step2 intermediate2 Open-Chain Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 step4 Dehydration step3->step4 end Product: Dihydropyrimidinone step4->end

Caption: The key steps involved in the Biginelli reaction mechanism.

Detailed Protocol: Biginelli Reaction with this compound

This protocol is based on established methods for the Biginelli reaction using various aromatic and heterocyclic aldehydes.[12]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

Data Summary Table:

ReactantRoleStoichiometry
This compoundAldehyde Component1.0 eq
Ethyl Acetoacetateβ-Ketoester1.0 eq
UreaAmide Component1.5 eq
Product Dihydropyrimidinone -

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of diverse heterocyclic scaffolds through multicomponent reactions. The protocols detailed in this application note for the Ugi, Passerini, and Biginelli reactions provide a solid foundation for researchers to explore the chemical space around the isoxazole nucleus. The resulting α-acylamino amides, α-acyloxy amides, and dihydropyrimidinones are of significant interest for drug discovery and development, warranting further investigation into their biological activities. The optimization of these reactions, including the exploration of different catalysts, solvents, and reaction conditions, will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]

  • Bhat, M. A., & Al-Omar, M. A. (2021). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 26(11), 3236. [Link]

  • Chavan, B. B., Gonnade, R. G., & Borate, H. B. (2019). Synthesis and Characterization of Novel Biginelli Dihydropyrimidinone Derivatives Containing Imidazole Moiety. Journal of Heterocyclic Chemistry, 56(6), 1835-1842. [Link]

  • Deshmukh, R., & Jirole, D. (2015). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 7(10), 249-254. [Link]

  • Gholap, A. R., & Gill, C. H. (2021). Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. International Journal of Advanced Research in Science, Communication and Technology, 2(1), 1-5. [Link]

  • Gondaliya, N., & Baldaniya, B. (2018). BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. World Journal of Pharmaceutical Research, 7(12), 584-593. [Link]

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
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  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. ResearchGate. [Link]

  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]

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  • Wikipedia contributors. (2023). Passerini reaction. Wikipedia, The Free Encyclopedia. [Link]

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  • Terzidis, M. A., Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2008). Chromone-3-carboxaldehydes in Passerini Reactions Using TosMIC as the Isonitrile Component. The Open Organic Chemistry Journal, 2, 88-91. [Link]

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Application Note: Knoevenagel Condensation of 3-Methylisoxazole-5-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated systems from the reaction of an active methylene compound with an aldehyde or ketone.[1][2][3] This reaction is particularly valuable in medicinal chemistry, as its products serve as crucial intermediates for the synthesis of a wide array of biologically active molecules, including therapeutic agents, functional polymers, and fine chemicals.[3][4]

This application note focuses on the Knoevenagel condensation utilizing 3-Methylisoxazole-5-carbaldehyde as the aldehydic substrate. The isoxazole ring is a privileged scaffold in drug discovery, frequently employed as a bioisosteric replacement for other functional groups to enhance pharmacological properties such as potency, selectivity, and metabolic stability. The resulting vinyl-isoxazole derivatives are versatile building blocks for developing novel compounds with potential applications in oncology and infectious diseases.[5][6]

We provide a detailed examination of the reaction mechanism, key experimental considerations, and two robust protocols for conducting the condensation with different active methylene partners.

Reaction Mechanism and Scientific Rationale

The Knoevenagel condensation proceeds via a base-catalyzed nucleophilic addition followed by a dehydration step.[2] The choice of a weak base is critical; strong bases can induce self-condensation of the aldehyde, leading to undesirable side products.[2]

The catalytic cycle can be understood through the following key steps:

  • Enolate Formation: A weak base (e.g., piperidine) deprotonates the active methylene compound, which is rendered acidic by two electron-withdrawing groups (Z). This generates a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

  • Aldol Addition Intermediate: This attack forms a transient alkoxide intermediate, which is subsequently protonated by the conjugate acid of the base to yield an aldol-type adduct.

  • Dehydration: The aldol adduct undergoes base-catalyzed elimination of a water molecule to form the thermodynamically stable, conjugated α,β-unsaturated product. The removal of water from the reaction medium can drive the equilibrium toward the product.[7]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products Aldehyde 3-Methylisoxazole- 5-carbaldehyde Attack Nucleophilic Attack Aldehyde->Attack ActiveMethylene Active Methylene (Z-CH2-Z') Enolate Enolate Formation (Carbanion) ActiveMethylene->Enolate + Base Base Base (B:) Base->Enolate Enolate->Attack + Aldehyde Intermediate Aldol Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product Water Water (H2O) Dehydration->Water RegenBase Regenerated Base (B:) Dehydration->RegenBase

Caption: Base-catalyzed mechanism of the Knoevenagel condensation.

Experimental Design and Parameter Optimization

The success of the Knoevenagel condensation hinges on the judicious selection of reagents and conditions.

  • Active Methylene Compound: The reactivity of the CH2 group is dictated by the strength of the attached electron-withdrawing groups (e.g., -CN, -COOR, -COR).[8] Malononitrile is highly reactive due to its two cyano groups, often allowing the reaction to proceed under mild conditions. Esters like ethyl cyanoacetate or diethyl malonate are less reactive and may require heating or azeotropic water removal to achieve high yields.[7]

  • Catalyst: Weak organic bases like piperidine, pyrrolidine, or triethylamine are standard choices.[8] For green chemistry applications, solid acid/base catalysts or ionic liquids have been shown to be effective and offer advantages in product purification and catalyst recycling.[9][10] Boric acid has also been identified as an efficient and mild catalyst for this transformation.[1]

  • Solvent and Temperature: Ethanol is a common solvent, as it readily dissolves the reactants and the product often precipitates upon cooling. For less reactive substrates, using a solvent like toluene in conjunction with a Dean-Stark apparatus allows for the azeotropic removal of water, shifting the equilibrium towards the product.[6] Many reactions, especially with highly activated methylene compounds, can proceed efficiently at room temperature.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a standard and highly reliable method suitable for reactive methylene compounds like malononitrile.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Malononitrile≥99%Sigma-Aldrich
Piperidine≥99%Sigma-Aldrich
Ethanol (200 proof)AnhydrousFisher Scientific
Round-bottom flask (50 mL)--
Magnetic stirrer and stir bar--
Reflux condenser--
Thin Layer Chromatography (TLC) platesSilica gel 60 F254-
Büchner funnel and filter paper--

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 1.11 g, 10 mmol) and malononitrile (1.1 eq., 0.73 g, 11 mmol) in 25 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq., 0.1 mL, 1 mmol) to the mixture using a micropipette.

  • Reaction: Stir the mixture at room temperature. For less reactive substrates, attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting aldehyde. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crystalline solid with a small amount of cold ethanol to remove residual impurities.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[11]

Protocol 2: Dean-Stark Condensation with Ethyl Cyanoacetate

This protocol is optimized for less reactive methylene compounds and ensures high conversion by removing water as it forms.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Ethyl Cyanoacetate≥98%Sigma-Aldrich
Pyrrolidine≥99%Sigma-Aldrich
TolueneAnhydrousFisher Scientific
Round-bottom flask (100 mL)--
Dean-Stark apparatus--
Magnetic stirrer and stir bar--
Reflux condenser--
Anhydrous Sodium Sulfate--
Rotary Evaporator--

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq., 1.11 g, 10 mmol), ethyl cyanoacetate (1.2 eq., 1.28 mL, 12 mmol), and 40 mL of toluene.

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene before starting.

  • Catalyst Addition: Add pyrrolidine (0.1 eq., 0.08 mL, 1 mmol) to the reaction mixture.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected (typically 4-8 hours).

  • Monitoring: Monitor the reaction via TLC for the disappearance of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (20 mL), water (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the dried product by spectroscopic methods.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Add Aldehyde, Methylene Cmpd, Solvent) Catalyst 2. Add Catalyst Setup->Catalyst React 3. Heat / Stir (Room Temp or Reflux) Catalyst->React Monitor 4. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 5. Isolate Crude Product (Precipitation or Extraction) Monitor->Workup Complete Purify 6. Purify Product (Recrystallization or Chromatography) Workup->Purify Characterize 7. Dry & Characterize (NMR, MS, IR) Purify->Characterize

Caption: A generalized workflow for the Knoevenagel condensation.

Expected Results and Data

The reaction of this compound with various active methylene compounds is expected to produce the corresponding vinyl-isoxazole derivatives in good to excellent yields.

Active Methylene CompoundProduct StructureExpected Yield (%)Physical State
Malononitrile2-((3-methylisoxazol-5-yl)methylene)malononitrile85-95Crystalline Solid
Ethyl CyanoacetateEthyl 2-cyano-3-(3-methylisoxazol-5-yl)acrylate70-85Solid or Oil
Diethyl MalonateDiethyl 2-((3-methylisoxazol-5-yl)methylene)malonate60-75Oil

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient catalyst; low reactivity of substrate.Add more catalyst (up to 0.2 eq.). Switch to a more reactive catalyst. Use Dean-Stark conditions (Protocol 2).
Formation of Side Products Self-condensation of aldehyde; Michael addition.Use a weaker base or lower reaction temperature. Ensure the stoichiometry of the active methylene compound is not excessively high.[1]
Product is an Oil / Fails to Crystallize Product has a low melting point; impurities present.Purify by column chromatography. Try trituration with a non-polar solvent like cold hexanes to induce solidification.
Reaction Stalls Equilibrium reached; catalyst deactivation.Remove water using a Dean-Stark trap or by adding molecular sieves to the reaction mixture.[7]

Conclusion

The Knoevenagel condensation of this compound is a robust and versatile method for synthesizing functionalized heterocyclic compounds. These products are of significant interest to drug development professionals due to the prevalence of the isoxazole motif in pharmaceuticals. The protocols provided herein offer reliable pathways to these valuable intermediates, with clear guidance on experimental setup, execution, and troubleshooting. By understanding the underlying mechanism and key reaction parameters, researchers can effectively adapt these methods to generate diverse libraries of novel molecular entities for biological screening.

References

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  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (n.d.). ResearchGate. [Link]

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  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.).
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  • Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. (2019). ResearchGate. [Link]

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Application Notes and Protocols for the Reductive Amination of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3-Methylisoxazol-5-yl)methanamines in Medicinal Chemistry

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in drug design. The transformation of 3-Methylisoxazole-5-carbaldehyde into its corresponding secondary or tertiary amines via reductive amination is a critical synthetic step. This reaction opens the door to a diverse range of N-substituted (3-methylisoxazol-5-yl)methanamine derivatives, which are key intermediates in the synthesis of novel therapeutic agents. These derivatives are explored for their potential in treating a variety of conditions, underscoring the importance of robust and efficient synthetic protocols.

This guide provides a comprehensive overview of the reductive amination of this compound, focusing on the widely utilized and highly selective reagent, sodium triacetoxyborohydride (NaBH(OAc)₃). We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss key parameters for optimization and troubleshooting.

Mechanistic Insights: The Two-Step Cascade of Reductive Amination

Reductive amination is a powerful one-pot reaction that combines a carbonyl compound (in this case, this compound) and an amine to form a new, more complex amine. The reaction proceeds through a two-stage mechanism: the initial formation of an imine or iminium ion, followed by its immediate reduction.

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which then dehydrates to yield a C=N double bond, forming an imine. Under the typically neutral to weakly acidic conditions of the reaction, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[1]

  • Hydride Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride, is crucial for the success of this reaction. NaBH(OAc)₃ is particularly well-suited as it is less reactive towards aldehydes and ketones but readily reduces the protonated iminium ion.[1][2] The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ temper its reactivity, allowing for the selective reduction of the iminium ion in the presence of the starting aldehyde. This selectivity is key to achieving high yields and minimizing the formation of alcohol byproducts from the reduction of the starting aldehyde.

Reaction Mechanism Visualization

Reductive_Amination_Mechanism Aldehyde 3-Methylisoxazole- 5-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Secondary Amine Product Iminium->Product + [H-] Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Benzyl-(3-methylisoxazol-5-yl)methanamine

This protocol provides a representative procedure for the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride. This direct amination procedure is generally high-yielding and tolerates a wide range of functional groups.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., Sigma-Aldrich, Combi-BlocksSolid, handle in a well-ventilated area.
Benzylamine≥99%e.g., Sigma-Aldrich, Acros OrganicsCorrosive liquid, handle with care.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent Gradee.g., Sigma-Aldrich, Oakwood ChemicalMoisture-sensitive, handle under inert atmosphere if possible.
1,2-Dichloroethane (DCE)Anhydrouse.g., Sigma-Aldrich, Fisher ScientificPreferred solvent for this reaction.[1][3] Can be substituted with THF or DCM.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous workup.
Dichloromethane (DCM)ACS Grade-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying organic layers.
Silica Gel230-400 mesh-For column chromatography.
Ethyl AcetateACS Grade-Eluent for chromatography.
HexanesACS Grade-Eluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Addition of Amine: Add benzylamine (1.0-1.2 eq) to the solution at room temperature with stirring.

  • Addition of Reducing Agent: After stirring for 5-10 minutes to allow for initial imine formation, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-benzyl-(3-methylisoxazol-5-yl)methanamine.

Experimental Workflow Visualization

Experimental_Workflow Start Start Setup Dissolve Aldehyde in DCE Start->Setup Add_Amine Add Amine Setup->Add_Amine Add_Reducing_Agent Add NaBH(OAc)3 Add_Amine->Add_Reducing_Agent Stir Stir at RT & Monitor (TLC/LC-MS) Add_Reducing_Agent->Stir Quench Quench with aq. NaHCO3 Stir->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Pure Product Purify->End

Caption: Experimental Workflow for Reductive Amination.

Process Optimization and Troubleshooting

The success of the reductive amination of this compound hinges on several key parameters. Understanding these can help in optimizing the reaction for higher yields and purity, as well as in troubleshooting common issues.

ParameterDiscussionTroubleshooting Tips
Choice of Reducing Agent NaBH(OAc)₃ is the preferred reagent due to its mildness and selectivity.[1][3] Other reagents like sodium cyanoborohydride (NaBH₃CN) can be used but are more toxic. Sodium borohydride (NaBH₄) can also be employed, but it can reduce the starting aldehyde, so it's typically added after imine formation is complete.Low Yield/Incomplete Reaction: Ensure the NaBH(OAc)₃ is of good quality and has not been deactivated by moisture. Consider increasing the equivalents of the reducing agent to 1.5.
Solvent 1,2-Dichloroethane (DCE) is often the solvent of choice as it generally leads to faster reaction rates.[1] Tetrahydrofuran (THF) and dichloromethane (DCM) are also effective alternatives. Protic solvents like methanol are generally avoided with NaBH(OAc)₃ as they can react with the reagent.Sluggish Reaction: If the reaction is slow in THF or DCM, switching to DCE may improve the rate. Ensure the solvent is anhydrous.
Stoichiometry Typically, a slight excess of the amine (1.0-1.2 eq) and the reducing agent (1.2-1.5 eq) is used to drive the reaction to completion.Side Products: If dialkylation is observed (with primary amines), consider using a 1:1 stoichiometry of aldehyde to amine or a two-step procedure where the imine is formed first, followed by reduction.[3]
Temperature The reaction is conveniently carried out at room temperature. Gentle heating (e.g., to 40 °C) may be beneficial for less reactive amines or sterically hindered substrates.No Reaction: If no reaction occurs at room temperature, gentle heating can be attempted. However, be cautious as this may also promote side reactions.
pH The reaction is typically self-catalyzing due to the slow release of acetic acid from NaBH(OAc)₃. For less reactive ketones, the addition of a catalytic amount of acetic acid (1-2 eq) can be beneficial, though it is generally not necessary for aldehydes.[1]Slow Imine Formation: For particularly unreactive amine-aldehyde pairs, a catalytic amount of acetic acid can be added to facilitate imine formation.

Characterization of the Product

The identity and purity of the synthesized N-substituted (3-methylisoxazol-5-yl)methanamine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. Key signals to look for in the ¹H NMR spectrum include the disappearance of the aldehyde proton (around 9-10 ppm) and the appearance of a new methylene group signal adjacent to the nitrogen.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.

  • Chromatography: TLC and HPLC can be used to assess the purity of the final product and to monitor the progress of the reaction and purification.

Safety Considerations

  • This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment and quench reactions carefully.

  • 1,2-Dichloroethane (DCE): This is a toxic and potentially carcinogenic solvent. All manipulations should be performed in a certified chemical fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current Organic Chemistry, 10(9), 985-1011.

Sources

Wittig reaction with 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Wittig Reaction with 3-Methylisoxazole-5-carbaldehyde: A Comprehensive Guide to Olefin Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Isoxazole Olefination

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly valuable heterocyclic motif. The functionalization of the isoxazole core is therefore a critical task in drug discovery and development.

This application note provides a detailed guide to the Wittig reaction, a powerful and versatile method for carbon-carbon bond formation, specifically applied to the olefination of this compound. The conversion of the aldehyde functionality at the C5 position into a diverse range of alkene-containing side chains opens up a vast chemical space for generating novel molecular entities for screening and lead optimization.

As a senior application scientist, this guide moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the protocol, discusses the critical parameters that govern success, and provides practical, field-tested advice for troubleshooting. The protocols herein are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.

Reaction Principle and Mechanism

The Wittig reaction facilitates the synthesis of an alkene by reacting a carbonyl compound (in this case, an aldehyde) with a phosphorus ylide, also known as a Wittig reagent.[1][2] The immense thermodynamic driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[3]

The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the aldehyde to form a transient, four-membered ring intermediate called an oxaphosphetane.[2][4] This intermediate then collapses in a retro-[2+2] cycloreversion to yield the desired alkene and TPPO.

Wittig_Mechanism Aldehyde This compound Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate + Ylide [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) Ylide->Intermediate Alkene 5-Alkenyl-3-methylisoxazole Intermediate->Alkene Retro-[2+2] Cycloreversion TPPO Triphenylphosphine Oxide (Ph₃P=O) Intermediate->TPPO

Figure 1: General mechanism of the Wittig reaction.

Stereoselectivity Considerations

The stereochemical outcome (E/Z isomerism) of the alkene product is largely determined by the nature of the phosphorus ylide.[2]

  • Non-stabilized Ylides (e.g., where R is an alkyl group) are highly reactive and typically lead to the formation of the Z-alkene as the major product under salt-free conditions.[1][5]

  • Stabilized Ylides (e.g., where R is an electron-withdrawing group like -CO₂R or -CN) are less reactive and thermodynamically controlled, yielding the E-alkene as the predominant isomer.[2][5]

Detailed Experimental Protocol

This protocol details the synthesis of 5-ethenyl-3-methylisoxazole using a non-stabilized ylide generated in situ.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyltriphenylphosphonium bromide≥98%Sigma-AldrichHygroscopic; store in a desiccator.
Potassium tert-butoxide (KOtBu)≥98%Acros OrganicsMoisture-sensitive; handle under inert atmosphere.
This compound≥97%Combi-Blocks
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent purification system.
Diethyl etherAnhydrousFisher ScientificFor workup and purification.
Saturated aq. NH₄Cl solutionACS Grade-For quenching the reaction.
Brine (Saturated aq. NaCl solution)ACS Grade-For washing during extraction.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying the organic phase.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Procedure

This procedure is designed for a 5 mmol scale reaction. Adjust quantities as needed.

Part A: Ylide Generation

  • Inert Atmosphere Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a glass stopper. Flame-dry the glassware under vacuum and backfill with inert gas.

  • Phosphonium Salt Addition: To the flask, add methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol, 1.2 equiv).

  • Solvent Addition: Add 30 mL of anhydrous THF via syringe. Stir the resulting suspension.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C.

  • Base Addition: Carefully add potassium tert-butoxide (0.67 g, 6.0 mmol, 1.2 equiv) portion-wise over 5 minutes.

    • Rationale: A strong base is required to deprotonate the phosphonium salt to form the reactive ylide.[5][6] Adding it slowly at 0 °C controls any potential exotherm. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.

  • Stirring: Stir the suspension at 0 °C for 1 hour to ensure complete ylide formation.

Part B: Wittig Reaction and Work-up

  • Aldehyde Addition: Dissolve this compound (0.55 g, 5.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring ylide suspension at 0 °C via syringe over 10 minutes.

    • Rationale: Dropwise addition to the pre-formed ylide maintains a slight excess of the nucleophile, promoting complete consumption of the aldehyde.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: 20% Ethyl Acetate in Hexanes (adjust as needed).

    • Visualization: UV light (254 nm).

    • Observation: The aldehyde spot should disappear and a new, less polar product spot should appear.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous NH₄Cl solution to quench any remaining ylide and base.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with 50 mL of brine.

    • Rationale: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part C: Purification

The crude product is a mixture of the desired alkene and triphenylphosphine oxide (TPPO).

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent: Start with 100% Hexanes and gradually increase the polarity to a 5-10% Ethyl Acetate/Hexanes mixture.

    • Collection: The desired alkene product is non-polar and will elute before the more polar TPPO. Collect fractions and analyze by TLC.

  • Alternative Purification Tip: For certain substrates, TPPO can be challenging to separate. A specialized workup involves converting TPPO to an insoluble salt. After initial concentration, redissolve the crude material in dichloromethane and treat with oxalyl chloride to precipitate the phosphine oxide as an insoluble chlorophosphonium salt, which can be filtered off.[7] This method should be used with caution and appropriate safety measures.

  • Final Steps: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting oil or solid under high vacuum to obtain the final product, 5-ethenyl-3-methylisoxazole.

Experimental Workflow Visualization

The overall experimental process can be visualized as a logical flow from setup to final product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis a Flame-dry Glassware & Establish N₂ atm b Add Phosphonium Salt & Anhydrous THF a->b c Cool to 0 °C b->c d Add KOtBu (Ylide Generation) c->d e Add Aldehyde Solution d->e f Warm to RT & Stir (Monitor by TLC) e->f g Quench with aq. NH₄Cl f->g h Extract with Et₂O g->h i Wash with Brine h->i j Dry (MgSO₄) & Concentrate i->j k Flash Column Chromatography j->k l Characterize Product (NMR, MS) k->l

Figure 2: Step-by-step experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete ylide formation (wet reagents/solvent).2. Inactive base (KOtBu).3. Aldehyde degradation.1. Ensure all glassware is rigorously dried and use fresh anhydrous solvents.2. Use a fresh bottle of KOtBu or titrate a solution of a stronger base like n-BuLi.3. Use freshly purified aldehyde.
Recovery of Starting Aldehyde 1. Insufficient ylide.2. Ylide is not reactive enough (for stabilized ylides with hindered ketones).1. Increase the equivalents of phosphonium salt and base to 1.5.2. For this substrate, this is unlikely, but for others, consider a more reactive ylide or Horner-Wadsworth-Emmons conditions.[2]
Difficult Purification from TPPO Co-elution of product and TPPO during chromatography.1. Use a less polar eluent system and run the column slowly.2. If the product is stable, consider the oxalyl chloride method mentioned in the protocol.[7]3. Recrystallization of the product may be possible if it is a solid.
Complex Mixture of Products 1. Aldehyde instability under basic conditions.2. Side reactions of the ylide.1. Add the aldehyde at a lower temperature (-78 °C) and allow it to warm slowly.2. Ensure the ylide is fully formed before adding the aldehyde to prevent side reactions with the base.

Conclusion

The Wittig reaction is an exceptionally reliable and high-yielding method for the synthesis of 5-alkenyl-3-methylisoxazoles from this compound. By understanding the underlying mechanism and carefully controlling experimental parameters—particularly the exclusion of moisture and the choice of ylide—researchers can effectively generate a wide array of functionalized isoxazole derivatives. The protocol and insights provided in this application note serve as a robust foundation for scientists in drug discovery and synthetic chemistry to expand their molecular libraries and accelerate their research programs.

References

  • D. R. Guda, et al. (2012). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. [Link]

  • Fiveable. (n.d.). Phosphonium Ylides Definition. Organic Chemistry Key Term. [Link]

  • Wikipedia. (n.d.). Ylide. [Link]

  • Kolodyazhnyi, O. I. (n.d.). Phosphorus Ylides. Thieme. [Link]

  • ResearchGate. (n.d.). Synthesis of Phosphonium Ylides. Request PDF. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • MDPI. (2011). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Taylor, R. J. K., et al. (2009). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

Sources

Application Notes and Protocols: The Versatile Role of 3-Methylisoxazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the multifaceted applications of 3-methylisoxazole-5-carbaldehyde in medicinal chemistry. This document provides not only a series of robust synthetic protocols but also delves into the rationale behind these methodologies, underpinned by a commitment to scientific integrity and practical insights from the field.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Its presence in numerous approved drugs and biologically active compounds underscores its importance as a versatile scaffold in drug discovery. The isoxazole moiety can act as a bioisostere for other functional groups, engage in crucial hydrogen bonding interactions, and modulate the physicochemical properties of a molecule to enhance its pharmacokinetic profile. This compound, with its reactive aldehyde functionality, serves as a key building block for the synthesis of a wide array of isoxazole-containing compounds with therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₅NO₂[2][3]
Molecular Weight 111.10 g/mol [2][3]
Appearance Solid[2]
SMILES Cc1cc(C=O)on1[2]
InChI Key GEWPFPUABRRBPS-UHFFFAOYSA-N[2]

Core Synthetic Transformations and Protocols

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for screening and lead optimization. This section provides detailed protocols for key reactions.

Protocol 1: Oxidation to 3-Methylisoxazole-5-carboxylic acid

The conversion of the aldehyde to a carboxylic acid is a fundamental step, opening the door to the synthesis of a vast array of amide and ester derivatives. While various oxidizing agents can be employed, a common and effective method involves the use of Jones reagent.

Causality Behind Experimental Choices: Jones oxidation is a robust and well-established method for the oxidation of primary alcohols and aldehydes to carboxylic acids. The use of acetone as a solvent is standard for this reaction, and maintaining a low temperature (0°C) helps to control the exothermicity of the reaction and minimize potential side reactions. Acidic workup is necessary to protonate the carboxylate salt formed during the reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetone. Cool the solution to 0°C in an ice bath.

  • Addition of Oxidizing Agent: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. The amount of Jones reagent should be calculated based on the stoichiometry of the reaction (typically around 2.0-2.5 eq of CrO₃).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the dropwise addition of isopropanol until the orange-brown color of Cr(VI) disappears and a green precipitate of Cr(III) salts is formed.

  • Extraction: Remove the acetone under reduced pressure. To the remaining aqueous layer, add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-methylisoxazole-5-carboxylic acid can be further purified by recrystallization or column chromatography.

Self-Validation: The successful synthesis of the carboxylic acid can be confirmed by spectroscopic methods such as ¹H NMR (disappearance of the aldehyde proton signal around 9-10 ppm and appearance of a carboxylic acid proton signal >10 ppm) and IR spectroscopy (appearance of a broad O-H stretch and a C=O stretch for the carboxylic acid).

Protocol 2: Synthesis of 3-Methylisoxazole-5-carboxamides via Amide Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The resulting 3-methylisoxazole-5-carboxamides can be screened for a wide range of biological activities, including anti-inflammatory, anticancer, and antitubercular effects.[4][5] Two common methods for amide coupling are presented below.

Method A: EDC/DMAP Coupling

Causality Behind Experimental Choices: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to activate the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction. This is a mild and efficient method that is widely used for the synthesis of amides from carboxylic acids and amines. Dichloromethane (DCM) is a common solvent for this reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-methylisoxazole-5-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.1-1.5 eq) and DMAP (0.1-0.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.

Method B: Acid Chloride Formation Followed by Amination

Causality Behind Experimental Choices: This two-step approach involves the conversion of the carboxylic acid to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with an amine is typically very rapid. This method is particularly useful for less reactive amines.

Experimental Protocol:

  • Acid Chloride Formation: In a round-bottom flask, suspend 3-methylisoxazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as toluene or DCM. Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2-1.5 eq) at 0°C. Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (cessation of gas evolution).

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in a dry, non-protic solvent like DCM or THF. Cool the solution to 0°C and add the desired amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) to scavenge the HCl byproduct.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, perform an aqueous work-up as described in Method A.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Self-Validation: The formation of the amide can be confirmed by ¹H NMR (appearance of a new set of signals for the amine moiety and a characteristic NH proton signal for secondary amides), ¹³C NMR, and mass spectrometry.

Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst. This reaction is highly valuable for introducing functionality and extending the carbon chain.

Causality Behind Experimental Choices: The use of a weak base like piperidine or a Lewis acid is common to catalyze the condensation. The choice of active methylene compound (e.g., malononitrile, ethyl cyanoacetate) determines the nature of the product. Solvent-free conditions or the use of an environmentally benign solvent like ethanol are often preferred for green chemistry considerations.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the active methylene compound (e.g., malononitrile, 1.0-1.2 eq), and a catalytic amount of a base such as piperidine or a Lewis acid like gallium chloride.[6]

  • Reaction Conditions: The reaction can be performed neat (solvent-free) by grinding the reactants together at room temperature or by refluxing in a solvent like ethanol.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: If the reaction is performed neat, the solid product can often be purified by washing with water or a cold solvent. If a solvent is used, it can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Self-Validation: The formation of the α,β-unsaturated product can be confirmed by ¹H NMR (appearance of a new vinyl proton signal) and the disappearance of the aldehyde proton signal.

Protocol 4: Reductive Amination for the Synthesis of Amines

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination as it does not readily reduce the starting aldehyde. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM).

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in dichloroethane (DCE), add a few drops of acetic acid to catalyze imine formation.

  • Reduction: Stir the mixture at room temperature for 1-2 hours, then add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amine by column chromatography.

Self-Validation: The successful synthesis of the amine can be confirmed by mass spectrometry and ¹H NMR (disappearance of the aldehyde proton and appearance of new signals corresponding to the amine moiety).

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthetic_Pathways start This compound carboxylic_acid 3-Methylisoxazole-5-carboxylic acid start->carboxylic_acid Oxidation (Protocol 1) unsaturated α,β-Unsaturated Compounds start->unsaturated Knoevenagel Condensation (Protocol 3) amine Amines start->amine Reductive Amination (Protocol 4) amide 3-Methylisoxazole-5-carboxamides carboxylic_acid->amide Amide Coupling (Protocol 2)

Caption: Key synthetic transformations of this compound.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

The derivatives synthesized from this compound have shown promise in various therapeutic areas.

Synthesis of Chalcone Derivatives with Biological Activity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of natural products and synthetic compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7][8][9] The Knoevenagel condensation of this compound with an appropriate acetophenone derivative provides a straightforward route to isoxazole-containing chalcones.

Chalcone_Synthesis aldehyde This compound chalcone Isoxazole-containing Chalcone aldehyde->chalcone acetophenone Substituted Acetophenone acetophenone->chalcone Claisen-Schmidt Condensation

Caption: Synthesis of isoxazole-containing chalcones.

Development of Leflunomide Analogues and Other Carboxamides

Leflunomide is an isoxazole-carboxamide derivative used as a disease-modifying antirheumatic drug (DMARD).[10] The synthesis of analogues of leflunomide and other carboxamides derived from 3-methylisoxazole-5-carboxylic acid is a promising strategy for the discovery of new therapeutic agents with potentially improved efficacy and safety profiles. The protocols for amide coupling described earlier can be directly applied to synthesize a library of such compounds for biological evaluation.

Potential as Building Blocks for GPCR Modulators

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets.[11][12] The isoxazole scaffold is present in a number of compounds that modulate GPCR activity. The synthetic versatility of this compound makes it an attractive starting material for the synthesis of novel ligands for GPCRs. For example, the amine derivatives synthesized via reductive amination can serve as key intermediates for further elaboration into more complex molecules targeting these receptors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its reactive aldehyde functionality allows for a wide range of chemical transformations, providing access to a diverse array of isoxazole-containing compounds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthetic potential of this compound and to develop novel therapeutic agents. The self-validating nature of these protocols, coupled with an understanding of the underlying chemical principles, will empower scientists to confidently advance their drug discovery programs.

References

  • Biological activity of new heterocyclic compounds derived from chalcone. (n.d.). SpringerLink. Retrieved January 11, 2026, from [Link]

  • Heterocyclic chalcone derivatives: Synthesis and biological activity evaluation. (n.d.). Sciforum. Retrieved January 11, 2026, from [Link]

  • Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Advances in Biology & Biotechnology, 24(12), 30-39.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega, 7(33), 28744-28775.
  • Synthesis, Design, and Biological Activity of Sustainable Chalcone Derivatives. (n.d.). Hindawi. Retrieved January 11, 2026, from [Link]

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 41.
  • Ganesh, N. V., Kumar, K. S., & Kumar, K. S. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 44-51.
  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). Journal of Saudi Chemical Society, 18(5), 483-487.
  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3432-3436.
  • 5-Methyl-3-isoxazolecarboxamide. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997). Google Patents.
  • Preparation method of 3-amino-5-methyl isoxazole. (2020). Google Patents.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
  • Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Advances, 13(1), 1-20.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5612.
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2016). Chemistry of Heterocyclic Compounds, 52(11), 866-886.
  • Allosteric Modulators of G Protein-Coupled Receptors. (2021). International Journal of Molecular Sciences, 22(19), 10565.
  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. (2015). Current Neuropharmacology, 13(4), 446-460.

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Application Notes & Protocols: Leveraging 3-Methylisoxazole-5-carbaldehyde in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its capacity to impart a wide range of biological activities.[1][2][3] Among the various isoxazole-based synthons, 3-Methylisoxazole-5-carbaldehyde stands out as a particularly versatile and powerful building block. Its aldehyde functionality serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling access to a diverse library of complex heterocyclic compounds. This guide provides an in-depth exploration of key synthetic strategies starting from this compound, complete with detailed experimental protocols and insights into the biological relevance of the resulting derivatives, including their potential as antimicrobial and anticancer agents.[4][5][6]

The Strategic Importance of the Isoxazole Scaffold

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is an "azole" heterocycle that is both aromatic and features a weak N-O bond susceptible to cleavage under specific conditions.[5][7] This unique combination of stability and reactivity makes it an invaluable scaffold in drug design. Its structure is integral to the function of established drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Flucloxacillin.[2] Derivatives of isoxazole have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][8][9] this compound, as a readily available starting material, provides a direct and efficient entry point into this rich chemical space.

Core Synthetic Pathways and Methodologies

The aldehyde group at the C-5 position of the isoxazole ring is the primary site of reactivity, allowing for transformations that build molecular complexity. We will focus on three high-impact synthetic routes: the Knoevenagel condensation, the synthesis of chalcone-like intermediates for further cyclization, and the construction of fused pyrazole systems.

Pathway I: Knoevenagel Condensation for α,β-Unsaturated Derivatives

The Knoevenagel condensation is a cornerstone reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[10] This reaction is highly efficient for creating α,β-unsaturated systems, which are themselves valuable pharmacophores and versatile intermediates.

Causality and Experimental Insight: The choice of a weak base, such as piperidine, is critical. It facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate without promoting self-condensation of the aldehyde. The addition of a catalytic amount of glacial acetic acid can accelerate the reaction by protonating the intermediate alkoxide, facilitating the final dehydration step. The reaction is typically driven to completion by removing the water formed, often via azeotropic distillation with a Dean-Stark apparatus, although heating under reflux in a suitable solvent is often sufficient.

Experimental Protocol: Synthesis of (E)-2-((3-methylisoxazol-5-yl)methylene)malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq)

    • Ethanol (as solvent)

    • Standard laboratory glassware (round-bottom flask, condenser)

    • Magnetic stirrer and hotplate

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound (e.g., 1.11 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in ethanol (30 mL).

    • Add piperidine (0.1 mL, ~1 mmol) to the mixture with stirring.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

    • If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

    • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation: Knoevenagel Condensation Products

Active Methylene CompoundCatalystTypical YieldBiological Relevance
MalononitrilePiperidine85-95%Precursors for anticancer and antimicrobial agents. The cyano groups act as potent electron-withdrawing groups.
Ethyl CyanoacetateAmmonium Carbonate80-90%Intermediates for synthesizing compounds with potential anti-inflammatory activity.
Thiobarbituric AcidAcetic Acid75-85%Leads to derivatives investigated for various biological activities.

Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Workflow Start 3-Methylisoxazole- 5-carbaldehyde Product α,β-Unsaturated Product Start->Product Reaction Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Product Bioactivity Bioactive Compound (Anticancer, Antimicrobial) Product->Bioactivity Further Derivatization or Direct Activity

Caption: Workflow for Knoevenagel condensation.

Pathway II: Chalcone Analogs as Precursors for Bicyclic Systems

The Claisen-Schmidt condensation between this compound and an appropriate ketone (e.g., acetophenone) yields an isoxazole-containing chalcone.[7][11] These chalcones are not only often bioactive in their own right but are also key intermediates for synthesizing a variety of heterocyclic compounds, such as pyrazolines or new isoxazole derivatives, through reaction with reagents like hydroxylamine hydrochloride.[11][12]

Causality and Experimental Insight: This reaction requires a strong base, like potassium hydroxide or sodium hydroxide, to deprotonate the α-carbon of the ketone, generating the nucleophilic enolate required to attack the aldehyde carbonyl. The reaction is typically run in an alcoholic solvent at room temperature. The resulting α,β-unsaturated ketone (chalcone) can then undergo a cyclocondensation reaction with hydroxylamine. The hydroxylamine attacks the β-carbon of the double bond (Michael addition), followed by intramolecular cyclization and dehydration to form a new five-membered isoxazole ring.

Experimental Protocol: Two-Step Synthesis of a Bis-Isoxazole Derivative

Step A: Synthesis of (E)-1-phenyl-3-(3-methylisoxazol-5-yl)prop-2-en-1-one (Isoxazole Chalcone)

  • Materials:

    • This compound (1.0 eq)

    • Acetophenone (1.0 eq)

    • Potassium Hydroxide (KOH)

    • Ethanol

  • Procedure:

    • Dissolve KOH (e.g., 1.12 g, 20 mmol) in ethanol (20 mL) in a flask cooled in an ice bath.

    • Add acetophenone (1.20 g, 10 mmol) to the cold solution, followed by the dropwise addition of this compound (1.11 g, 10 mmol) dissolved in a minimum amount of ethanol.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water (100 mL).

    • Acidify with dilute HCl to precipitate the chalcone product.

    • Filter the solid, wash with water until neutral, and recrystallize from ethanol to obtain the pure chalcone.

Step B: Cyclization to form 5-(5-phenylisoxazol-3-yl)-3-methylisoxazole

  • Materials:

    • Isoxazole Chalcone from Step A (1.0 eq)

    • Hydroxylamine hydrochloride (1.5 eq)

    • Potassium Hydroxide (40% aqueous solution)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone (e.g., 2.27 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in ethanol (30 mL).

    • Add 40% KOH solution (5 mL) and reflux the mixture for 12 hours.[12]

    • Cool the reaction mixture and pour it into crushed ice.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

    • Purify the product by column chromatography or recrystallization.

Pathway III: Synthesis of Fused Pyrazole Heterocycles

Condensation of this compound with hydrazine derivatives can lead to the formation of pyrazole-containing structures. For instance, reaction with hydrazine hydrate can form a hydrazone, which can be a precursor for further cyclization reactions to create fused heterocyclic systems like pyrazolo[3,4-d]isoxazoles, which are of interest in drug discovery.[13][14][15]

Causality and Experimental Insight: The initial step is the formation of a hydrazone by the reaction of the aldehyde with the hydrazine. Depending on the other reactants present, this intermediate can undergo subsequent intramolecular or intermolecular cyclization. For example, reacting the aldehyde with a substituted hydrazine in the presence of a compound with another reactive group can lead to a multi-component reaction, efficiently building complex molecular scaffolds.

Experimental Protocol: Synthesis of (3-methylisoxazol-5-yl)methylene)hydrazine

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.11 g, 10 mmol) in ethanol (25 mL) in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Add hydrazine hydrate (0.6 g, 12 mmol) dropwise while stirring.

    • Stir the mixture at room temperature for 3-5 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the solid product, wash with cold ethanol, and dry.

    • This hydrazone can be used as an intermediate for subsequent reactions to form fused pyrazole systems.

Visualization: Synthetic Diversification Pathways

Diversification cluster_knoevenagel Knoevenagel Condensation cluster_chalcone Claisen-Schmidt & Cyclization cluster_pyrazole Hydrazone Formation & Cyclization Start This compound Knoevenagel_Product Vinyl-Isoxazoles Start->Knoevenagel_Product + Active Methylene (Base cat.) Chalcone Isoxazole Chalcones Start->Chalcone + Ketone (Strong Base) Hydrazone Isoxazole Hydrazones Start->Hydrazone + Hydrazine Knoevenagel_Bio Anticancer Agents Knoevenagel_Product->Knoevenagel_Bio Bis_Isoxazole Bis-Heterocycles Chalcone->Bis_Isoxazole + NH2OH·HCl Chalcone_Bio Antimicrobial / Anti-inflammatory Chalcone->Chalcone_Bio Pyrazole Fused Pyrazoles Hydrazone->Pyrazole Further Cyclization Pyrazole_Bio Kinase Inhibitors Pyrazole->Pyrazole_Bio

Sources

Application Note: 3-Methylisoxazole-5-carbaldehyde as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a privileged scaffold in the field of agrochemical discovery, forming the core of numerous commercial herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions make it an attractive motif for designing next-generation crop protection agents.[3] Within this class of compounds, 3-methylisoxazole-5-carbaldehyde stands out as a particularly valuable and versatile building block. Its aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse pharmacophores and the construction of complex molecular architectures. This note provides an in-depth guide for researchers, outlining the strategic application of this compound in the synthesis of potent agrochemicals, complete with detailed protocols and mechanistic insights.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental for reaction design and optimization.

PropertyValueSource
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
Appearance Solid
InChI Key GEWPFPUABRRBPS-UHFFFAOYSA-N
SMILES Cc1cc(C=O)on1

Core Synthetic Pathways in Agrochemical Development

The aldehyde group of this compound is the linchpin for its utility. It enables synthetic chemists to forge key carbon-carbon and carbon-nitrogen bonds, which are critical for elaborating the core scaffold into biologically active molecules. The following sections detail key transformations and provide exemplary protocols.

Pathway to Carboxamide Fungicides via Oxidation

Many modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), are carboxamides. The synthesis of these powerful agents often requires a carboxylic acid intermediate. This compound can be efficiently oxidized to the corresponding 3-methylisoxazole-5-carboxylic acid, which is then activated and coupled with a desired amine to yield the target fungicide. This pathway is foundational for creating a wide range of isoxazole carboxamides that have shown high fungicidal activities against pathogens like Botrytis cinerea and Rhizoctonia solani.[4][5]

Diagram: General Synthesis of Isoxazole Carboxamide Fungicides

G A 3-Methylisoxazole- 5-carbaldehyde B 3-Methylisoxazole- 5-carboxylic Acid A->B Oxidation (e.g., KMnO₄, Jones) C 3-Methylisoxazole- 5-carbonyl Chloride B->C Activation (e.g., SOCl₂, (COCl)₂) E Isoxazole Carboxamide Fungicide (SDHI) C->E Amide Coupling (Base, e.g., Et₃N) D Target Amine (e.g., 2-aminopyridine derivative) D->E

Caption: Oxidation-Activation-Coupling sequence for fungicide synthesis.

Protocol 1: Two-Step Synthesis of a Model Isoxazole Carboxamide

  • Rationale: This protocol demonstrates the fundamental transformation of the aldehyde to a carboxylic acid, followed by amide bond formation. The choice of oxalyl chloride for acid activation is common due to the volatile nature of its byproducts, simplifying purification.[6]

  • Step A: Oxidation to 3-Methylisoxazole-5-carboxylic Acid

    • Materials: this compound (1.0 eq), potassium permanganate (KMnO₄, 1.5 eq), acetone, water, sulfuric acid.

    • Procedure: Dissolve this compound in acetone. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of KMnO₄ in water, maintaining the temperature below 10 °C.

    • Causality: The low temperature controls the exothermicity of the oxidation reaction, preventing side reactions and degradation of the isoxazole ring.

    • Work-up: After the reaction is complete (monitored by TLC), filter off the manganese dioxide precipitate. Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

  • Step B: Amide Coupling

    • Materials: 3-Methylisoxazole-5-carboxylic acid (1.0 eq), oxalyl chloride (1.2 eq), dichloromethane (DCM, anhydrous), catalytic DMF, desired amine (e.g., 2-amino-6-methylpyridine, 1.0 eq), triethylamine (Et₃N, 2.0 eq).

    • Procedure: Suspend the carboxylic acid in anhydrous DCM under a nitrogen atmosphere. Add one drop of DMF, followed by the dropwise addition of oxalyl chloride. Stir at room temperature until gas evolution ceases and the solution becomes clear.

    • Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species for converting the acid to the highly reactive acid chloride.[6]

    • In a separate flask, dissolve the amine and triethylamine in anhydrous DCM. Cool this solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Work-up: Wash the reaction mixture sequentially with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

Knoevenagel Condensation for Bioactive Olefins

The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[7][8] This reaction is exceptionally useful for synthesizing vinyl-isoxazole derivatives, which can serve as key intermediates or as final products with herbicidal or insecticidal properties. The resulting electron-deficient olefin is also primed for subsequent Michael additions.

Diagram: Knoevenagel Condensation Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Product A 3-Methylisoxazole- 5-carbaldehyde C Combine in Mortar (Solvent-Free) A->C B Active Methylene Cmpd. (e.g., Malononitrile) B->C D Add Catalyst (e.g., GaCl₃, Piperidine) C->D E Grind at RT D->E F Quench with Ice Water E->F G Filter & Wash Solid F->G H Vinyl-Isoxazole Product G->H

Caption: A solvent-free Knoevenagel condensation protocol.

Protocol 2: Solvent-Free Knoevenagel Condensation

  • Rationale: Modern synthetic chemistry emphasizes green and efficient methods. This solvent-free protocol, adapted from general procedures, minimizes waste and reaction time while often providing high yields of pure product.[8] The use of a mortar and pestle provides the mechanical energy to initiate and sustain the reaction in the solid state.

  • Materials: this compound (1.0 eq, 2 mmol), malononitrile (1.1 eq, 2.2 mmol), piperidine (0.1 eq, 0.2 mmol).

  • Procedure:

    • In a ceramic mortar, add this compound and malononitrile.

    • Add the catalytic amount of piperidine.

    • Grind the mixture with a pestle at room temperature. The reaction is often accompanied by a change in color and consistency (e.g., from a solid to a paste and back to a solid). The reaction is typically complete in 5-15 minutes.

    • Causality: Piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion which then attacks the electrophilic carbonyl carbon of the aldehyde. The solvent-free condition maximizes reactant concentration, accelerating the reaction.[9]

  • Work-up:

    • Add crushed ice water to the mortar and stir to precipitate the product.

    • Filter the solid product using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove the catalyst and any unreacted starting materials.

    • Dry the product under vacuum. The product is often of sufficient purity for subsequent steps without further purification.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of novel agrochemicals. Its aldehyde functionality provides a reliable entry point for constructing complex molecules through robust and well-understood chemical transformations like oxidation and condensation. The protocols outlined in this note serve as a practical foundation for researchers aiming to leverage this synthon in their discovery programs. By understanding the causality behind each synthetic step, scientists can rationally design and efficiently execute syntheses to generate new generations of crop protection agents.

References

  • Gołębiewski, W. M. (2017). Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity. Journal of the Mexican Chemical Society, 59(2). Available at: [Link]

  • Gołębiewski, W. M., et al. (n.d.). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. Available at: [Link]

  • Luo, Y., et al. (2023). Isoxazoline: A Privileged Scaffold for Agrochemical Discovery. PubMed. Available at: [Link]

  • Request PDF. (n.d.). Isoxazoline: A Privileged Scaffold for Agrochemical Discovery. ResearchGate. Available at: [Link]

  • Gucma, M., & Gołębiewski, W. M. (2015). Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity. Redalyc.org. Available at: [Link]

  • Zhang, H., et al. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available at: [Link]

  • Jiang, L., et al. (2023). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gołębiewski, W. M., et al. (2010). Synthesis and fungicidal activity of substituted isoxazolecarboxamides. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Isoxazoline: A Privileged Scaffold for Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chen, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

  • ChemBK. (2024). 5-Methylisoxazole-3-carboxaldehyde. Available at: [Link]

  • Saczewski, J., et al. (2016). Agricultural fungicides. V. Preparation of 3-Methyl-4-(3'-pyridylhydrazono)-isoxazol-5-one and related compounds. ResearchGate. Available at: [Link]

  • Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Available at: [Link]

  • Girija, C.R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]

Sources

Protocol for the gram-scale synthesis of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Gram-Scale Synthesis of 3-Methylisoxazole-5-carbaldehyde

Introduction: The Utility of a Versatile Heterocyclic Aldehyde

This compound is a pivotal heterocyclic building block in synthetic organic chemistry. Its isoxazole core is a privileged scaffold found in numerous pharmacologically active compounds and agrochemicals. The aldehyde functionality at the C5 position serves as a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive aminations, Wittig reactions, and condensations. This allows for the construction of more complex molecular architectures, making it a valuable intermediate for drug discovery and development professionals.

This document provides two robust and scalable protocols for the gram-scale synthesis of this compound. The methods chosen are based on well-established, high-yielding transformations: the direct formylation of 3-methylisoxazole via the Vilsmeier-Haack reaction and the selective oxidation of the corresponding primary alcohol. The causality behind critical experimental steps is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical and Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the target molecule and key reagents.

CompoundMolecular FormulaMolecular WeightFormKey Hazards
This compound C₅H₅NO₂111.10 g/mol SolidAquatic Hazard
Phosphorus Oxychloride (POCl₃) Cl₃OP153.33 g/mol LiquidCorrosive, Acutely Toxic, Reacts Violently with Water
Oxalyl Chloride C₂Cl₂O₂126.93 g/mol LiquidCorrosive, Acutely Toxic, Reacts Violently with Water
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.13 g/mol LiquidIrritant, Readily Absorbed Through Skin

Method A: Vilsmeier-Haack Formylation of 3-Methylisoxazole

This approach is a classic and direct one-step method for introducing a formyl group onto an electron-rich heterocyclic ring.[1] The reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This electrophilic species is then attacked by the 3-methylisoxazole ring to yield the target aldehyde after aqueous workup.[4]

Reaction Scheme:

3-Methylisoxazole → this compound

Experimental Workflow Diagram (Method A)

Vilsmeier_Haack_Workflow reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) substrate_add Add 3-Methylisoxazole (Dropwise, maintain 0-5°C) reagent_prep->substrate_add Exothermic reaction Reaction Stirring (Heat to 60-70°C for 3-4h) substrate_add->reaction quench Quench Reaction (Pour onto ice-water with NaHCO₃) reaction->quench Caution: Gas Evolution extraction Product Extraction (Ethyl Acetate) quench->extraction wash Wash Organic Layer (Brine) extraction->wash dry_conc Dry & Concentrate (Na₂SO₄, Rotary Evaporation) wash->dry_conc purify Purification (Silica Gel Chromatography) dry_conc->purify

Caption: Workflow for Vilsmeier-Haack Formylation.

Detailed Protocol

Materials and Reagents:

  • 3-Methylisoxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent is often observed. Stir the mixture for an additional 30 minutes at 0 °C.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add 3-methylisoxazole (1.0 eq) dropwise, again maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution. Caution: This step is highly exothermic and involves gas evolution (CO₂). Perform this in a well-ventilated fume hood and add slowly. Stir until all the gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Method B: Swern Oxidation of (3-Methylisoxazol-5-yl)methanol

This method is a highly reliable and mild procedure for oxidizing a primary alcohol to an aldehyde with minimal risk of over-oxidation to the carboxylic acid.[5] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride to form a reactive electrophilic sulfur species.[6] The alcohol adds to this species, and subsequent deprotonation by a hindered base, such as triethylamine (TEA), induces an elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6]

Reaction Scheme:

(3-Methylisoxazol-5-yl)methanol → this compound

Experimental Workflow Diagram (Method B)

Swern_Oxidation_Workflow setup Setup Reaction (Anhydrous DCM, -78°C) activation Activate DMSO (Add Oxalyl Chloride to DMSO) setup->activation Caution: Gas Evolution (CO, CO₂) alcohol_add Add Alcohol Substrate ((3-Methylisoxazol-5-yl)methanol) activation->alcohol_add Maintain -78°C base_add Add Triethylamine (TEA) (Stir for 30 min) alcohol_add->base_add warm_up Warm to Room Temp (Allow reaction completion) base_add->warm_up quench Quench with Water warm_up->quench extraction Extract with DCM quench->extraction dry_conc Dry & Concentrate (Na₂SO₄, Rotary Evaporation) extraction->dry_conc purify Purification (Silica Gel Chromatography) dry_conc->purify

Caption: Workflow for Swern Oxidation.

Detailed Protocol

Materials and Reagents:

  • (3-Methylisoxazol-5-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Three-necked round-bottom flask, magnetic stirrer, low-temperature thermometer, dropping funnels, dry ice/acetone bath

Procedure:

  • Initial Setup: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Activation: In a separate flask, prepare a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM. Add this DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Caution: Gas evolution (CO, CO₂) occurs. Stir the resulting mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Prepare a solution of (3-Methylisoxazol-5-yl)methanol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes at -78 °C after the addition is complete.

  • Base Addition and Elimination: Add anhydrous triethylamine (TEA, 5.0 eq) dropwise to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form. Stir the slurry for 30 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (hexane-ethyl acetate gradient) to yield the pure this compound.

Quantitative Data Summary

The following table provides an example of reagent quantities for a nominal 10-gram scale synthesis of the final product.

ParameterMethod A: Vilsmeier-HaackMethod B: Swern Oxidation
Starting Material 3-Methylisoxazole(3-Methylisoxazol-5-yl)methanol
SM Mass (1.0 eq) 7.47 g10.17 g
SM Moles 0.090 mol0.090 mol
Reagent 1 POCl₃ (1.5 eq, 20.7 g)Oxalyl Chloride (1.5 eq, 17.1 g)
Reagent 2 DMF (5.0 eq, 32.9 g)DMSO (2.2 eq, 15.4 g)
Reagent 3 -Triethylamine (5.0 eq, 45.5 g)
Solvent DMF (as reagent)Anhydrous DCM
Reaction Temp. 0 °C then 60-70 °C-78 °C to RT
Typical Yield 65-80%85-95%
Expected Product Mass 6.5 - 8.0 g8.5 - 9.5 g

Conclusion

Both the Vilsmeier-Haack formylation and the Swern oxidation represent reliable and scalable methods for producing this compound on a gram scale. The choice of method may depend on the availability and cost of the starting materials. The Vilsmeier-Haack reaction offers a more direct route from the parent heterocycle, while the Swern oxidation provides a milder and often higher-yielding alternative if the precursor alcohol is readily accessible. Both protocols, when executed with attention to anhydrous conditions and temperature control, will reliably furnish high-purity material suitable for further synthetic applications.

References

  • Google Patents. (n.d.). Process for preparing 3-hydroxy-5-methylisoxazole.
  • Google Patents. (n.d.). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • ChemBK. (2024). 5-Methylisoxazole-3-carboxaldehyde. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • S. H. Mashraqui, M. M. Biswas. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

  • OC/NRO. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
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  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

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Topic: Strategic Derivatization of 3-Methylisoxazole-5-carbaldehyde for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] 3-Methylisoxazole-5-carbaldehyde is an exemplary starting material for generating diverse chemical libraries due to its synthetically versatile aldehyde functional group. This document provides a detailed guide for the strategic derivatization of this key building block. We present field-proven protocols for three robust chemical transformations—Reductive Amination, Wittig Olefination, and Knoevenagel Condensation—designed to generate a library of novel compounds ready for high-throughput screening (HTS). Each protocol is accompanied by mechanistic insights and an explanation of the experimental rationale, ensuring both reproducibility and a foundational understanding for further independent development.

Introduction: The Isoxazole Scaffold and the Logic of Library Synthesis

The enduring interest in isoxazole-containing compounds stems from their ability to engage in various non-covalent interactions within biological systems, including hydrogen bonding and π-π stacking, while maintaining favorable physicochemical properties.[4] The development of novel therapeutics often relies on the systematic exploration of chemical space around such a validated core. High-Throughput Screening (HTS) is the cornerstone of this exploration, enabling the rapid evaluation of thousands to millions of compounds to identify "hits"—molecules that modulate a specific biological target or pathway.[5][6]

The quality and diversity of the small molecule library are paramount to the success of any HTS campaign.[5] Rather than relying solely on purchased compound collections, targeted synthesis of a focused library around a promising scaffold like this compound allows for a more controlled and insightful exploration of the Structure-Activity Relationship (SAR). The aldehyde at the 5-position is a key synthetic handle, an electrophilic center poised for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This note details three such transformations selected for their reliability, broad substrate scope, and the chemical diversity they introduce.

Strategic Derivatization Pathways

The choice of derivatization chemistry is a strategic decision aimed at maximizing molecular diversity. The following pathways were selected to modify the scaffold's size, shape, flexibility, and electronic properties, all of which are critical determinants of biological activity.

G cluster_reactions Derivatization Strategies cluster_products Derivative Classes start This compound reductive_amination Reductive Amination (C-N Bond Formation) start->reductive_amination R¹R²NH, reductant wittig Wittig Reaction (C=C Bond Formation) start->wittig Ph₃P=CHR¹ knoevenagel Knoevenagel Condensation (C=C Bond Formation) start->knoevenagel CH₂(X)(Y), base amines Substituted Amines (Increased polarity, H-bonding) reductive_amination->amines alkenes Substituted Alkenes (Altered geometry, lipophilicity) wittig->alkenes conjugated_systems α,β-Unsaturated Systems (Michael acceptors, planarity) knoevenagel->conjugated_systems library Diverse Compound Library for HTS amines->library alkenes->library conjugated_systems->library

Caption: Derivatization workflow for this compound.

Protocol I: Reductive Amination

Rationale & Mechanistic Insight

Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines. The reaction proceeds in two stages: the initial formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[7] We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its mildness and tolerance for acidic conditions make it superior to harsher reagents like sodium cyanoborohydride, as it selectively reduces the protonated iminium ion over the starting aldehyde, minimizing side reactions such as alcohol formation.[8] This one-pot procedure is highly efficient for generating diverse libraries of secondary and tertiary amines.[9][10]

Detailed Experimental Protocol
  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 111.1 mg).

  • Solvent & Amine Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE, 10 mL). Add the desired primary or secondary amine (1.1 mmol, 1.1 equivalents).

  • Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For weakly basic amines, a catalytic amount of acetic acid (0.1 mmol) can be added to facilitate iminium ion formation.[8]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise over 5 minutes. Caution: Addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Example Derivatives
Amine Input (R¹R²NH)Product StructureExpected Outcome
AnilineN-((3-methylisoxazol-5-yl)methyl)anilineIntroduces aromatic ring for π-stacking.
Piperidine5-(piperidin-1-ylmethyl)-3-methylisoxazoleAdds a saturated heterocyclic ring, increasing solubility.
BenzylamineN-benzyl-1-(3-methylisoxazol-5-yl)methanamineIncreases lipophilicity and conformational flexibility.

Protocol II: Wittig Reaction

Rationale & Mechanistic Insight

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[11][12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base. The reaction proceeds via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine oxide.[12] This reaction is invaluable for converting the polar carbonyl group into a nonpolar alkene, significantly altering the molecule's geometry and lipophilicity. Stabilized ylides (e.g., those containing an adjacent ester or ketone) generally yield (E)-alkenes, whereas non-stabilized ylides (e.g., alkyl-substituted) favor the (Z)-alkene.[13]

Detailed Experimental Protocol (using a stabilized ylide)
  • Ylide Generation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.2 mmol, 401 mg).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (15 mL) and stir until the ylide is fully dissolved.

  • Aldehyde Addition: Dissolve this compound (1.0 mmol, 111.1 mg) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 2-4 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Work-up: Remove the THF under reduced pressure.

  • Purification: To the resulting residue, add diethyl ether or a hexanes/ethyl acetate mixture to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a short plug of silica gel, washing with additional solvent. Concentrate the filtrate to obtain the crude product. Further purification can be achieved by flash column chromatography if necessary.

  • Characterization: Confirm the structure, purity, and stereochemistry (if applicable) of the alkene product using ¹H NMR (noting the coupling constants of the vinylic protons), ¹³C NMR, and HRMS.

Data Presentation: Example Derivatives
Wittig ReagentProduct StructureExpected Outcome
Ph₃P=CHCO₂EtEthyl (E)-3-(3-methylisoxazol-5-yl)acrylateIntroduces a conjugated ester, a potential hydrogen bond acceptor.
Ph₃P=CH₂5-vinyl-3-methylisoxazoleAdds a simple vinyl group.
Ph₃P=CHPh3-methyl-5-styrylisoxazoleAppends a phenyl ring, increasing size and potential for aromatic interactions.

Protocol III: Knoevenagel Condensation

Rationale & Mechanistic Insight

The Knoevenagel condensation is a reaction between an aldehyde and an "active methylene" compound—a molecule with two electron-withdrawing groups flanking a CH₂ group (e.g., malononitrile, diethyl malonate).[14] The reaction is typically base-catalyzed, where the base deprotonates the active methylene compound to form a nucleophilic carbanion. This anion then attacks the aldehyde carbonyl, and subsequent dehydration yields a stable, conjugated C=C double bond.[15][16] This protocol is highly effective for creating α,β-unsaturated systems, which are known pharmacophores and can act as Michael acceptors in biological contexts.

Detailed Experimental Protocol
  • Reagent Preparation: In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 111.1 mg) and malononitrile (1.1 mmol, 72.7 mg).

  • Solvent & Catalyst: Add ethanol (10 mL) as the solvent. Add a catalytic amount of piperidine (0.1 mmol, ~10 µL).

  • Reaction Conditions: Stir the mixture at room temperature. A precipitate of the product often forms within 1-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: If a precipitate has formed, cool the reaction mixture in an ice bath for 30 minutes to maximize crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst. The product is often pure enough for screening, but can be recrystallized if needed.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR (noting the C≡N and C=C stretches), and HRMS.

Data Presentation: Example Derivatives
Active Methylene CompoundProduct StructureExpected Outcome
Malononitrile2-((3-methylisoxazol-5-yl)methylene)malononitrileCreates a planar, electron-deficient system with H-bond acceptors.
Diethyl malonateDiethyl 2-((3-methylisoxazol-5-yl)methylene)malonateAdds two ester groups, increasing polarity and potential for H-bonding.
Meldrum's acid5-((3-methylisoxazol-5-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneIntroduces a rigid cyclic diester.

Biological Screening Cascade

The newly synthesized and characterized library of this compound derivatives is now ready for biological evaluation. A typical HTS workflow follows a logical progression from a broad primary screen to more detailed secondary assays.[17]

G cluster_workflow High-Throughput Screening Workflow lib Synthesized Derivative Library (Purity & Identity Confirmed) primary Primary Screen (Single high concentration, e.g., 10 µM) lib->primary hit_id Hit Identification (Activity > Threshold) primary->hit_id hit_confirm Hit Confirmation & Re-testing (Fresh compound stock) hit_id->hit_confirm secondary Secondary Assays (Dose-response curves, IC₅₀/EC₅₀ determination) hit_confirm->secondary sar Preliminary SAR Analysis (Correlate structure with activity) secondary->sar

Caption: A typical workflow for a high-throughput screening cascade.

  • Assay Development & Validation: Before screening, the biological assay must be miniaturized (e.g., to a 384-well plate format) and validated. A key metric is the Z'-factor, which assesses the statistical separation between positive and negative controls. A Z' > 0.5 is considered excellent and indicates a robust assay suitable for HTS.[17]

  • Primary Screen: The entire compound library is tested at a single, relatively high concentration (e.g., 10-20 µM) to identify any compounds showing activity against the biological target.[17]

  • Hit Confirmation: Compounds that pass a predefined activity threshold in the primary screen are termed "hits." These are often re-tested from the original screening plate and from freshly prepared stocks to rule out false positives.

  • Secondary Assays & Dose-Response: Confirmed hits are then subjected to secondary assays. This typically involves generating a dose-response curve by testing the compound at multiple concentrations to determine its potency (e.g., IC₅₀ or EC₅₀).

  • Preliminary SAR: The potency data from the secondary assays are analyzed in conjunction with the chemical structures of the active derivatives. This initial analysis helps to build a preliminary structure-activity relationship (SAR), identifying which chemical modifications lead to increased or decreased activity and guiding the design of the next generation of compounds.[17]

Conclusion

This compound serves as an outstanding starting point for the construction of focused compound libraries for biological screening. The robust and versatile protocols for reductive amination, Wittig reaction, and Knoevenagel condensation detailed in this application note provide a clear and reproducible path to generating significant molecular diversity. By systematically applying these methods and following a logical screening cascade, researchers can efficiently explore the chemical space around the privileged isoxazole scaffold, accelerating the journey from a starting building block to a promising lead compound in the drug discovery process.

References

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • Bhavnani, S. M., et al. (2023). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. EBioMedicine. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Reddy, T. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Hassan, D. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

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  • Camarasa, M. J., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • Patent CN108329279B. Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
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  • Reddy, T., et al. (2017). Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. ResearchGate. [Link]

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  • Organic Reaction Data. Wittig Reaction - Common Conditions. organic-reaction.com. [Link]

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  • Faraji, S., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

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  • Kim, S. H., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]

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Application Notes & Protocols: One-Pot Synthesis of Densely Functionalized Heterocycles from 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1][2] This five-membered heterocycle is a key structural component in a range of pharmaceuticals, including the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole.[2] 3-Methylisoxazole-5-carbaldehyde, in particular, serves as a versatile and highly reactive building block for the synthesis of more complex, biologically active molecules. Its aldehyde functionality provides a convenient handle for the construction of fused heterocyclic systems, which are of significant interest in the development of novel therapeutic agents.

These application notes provide a comprehensive guide to a robust and efficient one-pot synthesis strategy involving this compound. The protocols detailed herein are designed for researchers and scientists in drug development, offering a practical and scalable approach to the synthesis of densely functionalized isoxazole derivatives.

Core Concept: A Domino Approach to Molecular Complexity

The central strategy of the protocol described below is a one-pot, multi-component reaction that leverages a domino sequence of a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. This approach is highly convergent, allowing for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. Such one-pot procedures are not only elegant in their execution but also align with the principles of green chemistry by minimizing waste and improving atom economy.[3]

The initial Knoevenagel condensation between this compound and an active methylene compound generates a highly electrophilic Michael acceptor. The in-situ trapping of this intermediate with a suitable nucleophile triggers a cascade of bond-forming events, leading to the formation of a new heterocyclic ring fused to the isoxazole core.

Experimental Protocols

Materials and Reagents
  • This compound (Purity: ≥98%)

  • Malononitrile (Purity: ≥99%)

  • Barbituric acid (Purity: ≥99%)

  • Piperidine (Reagent grade)

  • Ethanol (Anhydrous)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Protocol 1: One-Pot Synthesis of 7-amino-3-methyl-5-oxo-4,5-dihydropyrano[2,3-d]isoxazole-6-carbonitrile

This protocol details a three-component reaction between this compound, malononitrile, and barbituric acid. The resulting pyrano[2,3-d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions r1 This compound p1 Product: 7-amino-3-methyl-5-oxo-4,5-dihydropyrano[2,3-d]isoxazole-6-carbonitrile r1->p1 + r2 Malononitrile r2->p1 + r3 Barbituric Acid r3->p1 + c1 Piperidine (cat.) c1->p1 c2 Ethanol, Reflux c2->p1

One-Pot Synthesis Workflow

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 111.1 mg), malononitrile (1.0 mmol, 66.1 mg), and barbituric acid (1.0 mmol, 128.1 mg).

  • Add anhydrous ethanol (15 mL) to the flask, followed by the catalytic addition of piperidine (0.2 mmol, 20 µL).

  • Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-3 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 7-amino-3-methyl-5-oxo-4,5-dihydropyrano[2,3-d]isoxazole-6-carbonitrile.

  • Dry the purified product under vacuum to a constant weight.

Expected Yield: 75-85%

Characterization Data (Hypothetical - based on similar structures):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 7.4 (br s, 2H, NH₂), 4.8 (s, 1H, CH), 2.3 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.0, 162.1, 158.5, 153.0, 118.5, 95.2, 58.1, 35.5, 12.0.

  • IR (KBr, cm⁻¹): 3400-3200 (NH, NH₂), 2195 (CN), 1705 (C=O), 1660 (C=C).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₇N₅O₄: 262.05; found: 262.1.

Mechanistic Insights: A Cascade of Reactions

The elegance of this one-pot synthesis lies in its carefully orchestrated sequence of reactions. Understanding the underlying mechanism is crucial for optimizing the protocol and adapting it for the synthesis of other derivatives.

G Reactants This compound + Malononitrile Knoevenagel_Intermediate Knoevenagel Adduct (Michael Acceptor) Reactants->Knoevenagel_Intermediate Knoevenagel Condensation (Piperidine) Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Barbituric_Acid Barbituric Acid (Nucleophile) Barbituric_Acid->Michael_Adduct Cyclized_Product Intramolecular Cyclization Michael_Adduct->Cyclized_Product Intramolecular Cyclization Final_Product Pyrano[2,3-d]isoxazole (Tautomerization) Cyclized_Product->Final_Product Dehydration & Tautomerization

Reaction Mechanism Workflow

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed (piperidine) Knoevenagel condensation between the aldehyde group of this compound and the active methylene protons of malononitrile. This step forms a highly electrophilic intermediate, an isoxazolylmethylene malononitrile.

  • Michael Addition: The enolate of barbituric acid, also formed under the basic conditions, acts as a potent nucleophile and attacks the electron-deficient β-carbon of the Knoevenagel adduct in a classic Michael 1,4-conjugate addition.

  • Intramolecular Cyclization and Dehydration: The resulting Michael adduct then undergoes a rapid intramolecular cyclization, where one of the amide nitrogens of the barbituric acid moiety attacks one of the nitrile groups. This is followed by tautomerization and dehydration to yield the stable, fused pyrano[2,3-d]isoxazole heterocyclic system.

Troubleshooting and Optimization

Issue Potential Cause Solution
Low Yield Incomplete reaction.Increase reaction time and monitor closely by TLC. Ensure anhydrous conditions.
Side product formation.Lower the reaction temperature slightly. Consider a milder base catalyst.
Product is difficult to purify Contamination with starting materials.Ensure the reaction goes to completion. Optimize the recrystallization solvent system.
Formation of polymeric byproducts.Add the nucleophile (barbituric acid) after the initial Knoevenagel condensation has proceeded for a short period.

Conclusion: A Gateway to Novel Isoxazole Derivatives

The one-pot synthesis protocol detailed in these application notes offers a highly efficient and practical route to novel, densely functionalized isoxazole derivatives. By leveraging a domino reaction sequence, this method provides rapid access to complex molecular scaffolds from readily available starting materials. The insights into the reaction mechanism and troubleshooting guide provided herein are intended to empower researchers to further explore and expand the synthetic utility of this compound in the pursuit of new therapeutic agents.

References

  • Thakur, A., & Verma, M. (2022).
  • Shafiee, A., et al. (2012). Synthesis of 3-aminoisoxazolmethylnaphthols via one-pot three-component reaction under solvent-free conditions. Monatshefte für Chemie - Chemical Monthly, 143(10), 1435-1438.
  • de Souza, M. V. N. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 23(13), 2765-2792.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments on Five-Component Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

Sources

Application Note & Protocols: Leveraging 3-Methylisoxazole-5-carbaldehyde in Solid-Phase Synthesis for Privileged Scaffold Diversification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds.[1][2] This application note provides a comprehensive guide to leveraging 3-Methylisoxazole-5-carbaldehyde as a versatile building block in solid-phase synthesis (SPS). We detail a robust workflow for the immobilization of this scaffold onto a solid support and its subsequent diversification through on-resin chemical transformations. The protocols herein are designed to be self-validating, incorporating quality control checkpoints and explaining the causality behind experimental choices. This guide empowers researchers to efficiently generate libraries of novel, drug-like molecules based on the 3-methylisoxazole core, accelerating hit-to-lead campaigns in drug discovery.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered isoxazole heterocycle is a recurring motif in numerous FDA-approved drugs and clinical candidates, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[2][3] Its unique electronic properties and structural rigidity make it an ideal core for building combinatorial libraries aimed at exploring chemical space. Compounds containing the isoxazole scaffold exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects, making it a high-value target for synthetic diversification.[3][4]

Core Principles: Solid-Phase Synthesis with an Aldehyde Handle

Solid-phase synthesis (SPS) offers significant advantages for library generation, including simplified purification and the ability to drive reactions to completion using excess reagents. The aldehyde functional group of this compound is an exceptionally versatile "handle" for both immobilization and on-resin chemistry.

2.1. Immobilization Strategy: Reductive Amination

The primary strategy for attaching an aldehyde to a solid support is through reductive amination with an amine-functionalized resin (e.g., Rink Amide, Sieber, or simple aminomethyl resins). This two-step, one-pot process involves the formation of a Schiff base (imine) between the resin's primary amine and the aldehyde, followed by its immediate reduction to a stable secondary amine linker.

Causality of Reagent Choice:

  • Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃: This is the reducing agent of choice for this application. It is a mild and selective hydride donor, capable of reducing the protonated iminium ion much faster than the starting aldehyde. This selectivity prevents the undesirable side reaction of reducing the aldehyde to an alcohol, maximizing immobilization efficiency.

  • Acetic Acid (AcOH): A catalytic amount of weak acid is crucial. It protonates the imine intermediate to form the more electrophilic iminium ion, which is the species actively reduced by STAB. This catalysis significantly accelerates the reaction rate.

2.2. Resin Selection

The choice of resin depends on the desired functionality in the final cleaved product.

  • Rink Amide (or Sieber) Resin: These are acid-labile resins that, upon cleavage, yield a primary carboxamide at the point of attachment. They are ideal for generating libraries with a terminal amide group, a common feature in bioactive molecules.

  • Aminomethyl (AM) Resin: A simpler resin that forms a more stable linkage. Cleavage requires harsher conditions (e.g., TFMSA or HF), which may not be compatible with all final structures. It is used when the scaffold is intended to remain linked to a larger core structure post-synthesis.

For the protocols below, we will focus on the widely used Rink Amide AM resin to generate final products with a primary amide.

Experimental Workflows & Protocols

This section provides a detailed, step-by-step guide for the synthesis of a chemical library based on the this compound scaffold.

G cluster_prep Phase 1: Preparation cluster_synth Phase 2: Synthesis cluster_final Phase 3: Finalization Resin 1. Resin Swelling & Fmoc-Deprotection Immobilization 2. Scaffold Immobilization (Reductive Amination) Resin->Immobilization Exposed Amine QC1 QC Check: Kaiser Test Immobilization->QC1 Diversification 3. On-Resin Diversification (e.g., Acylation) QC1->Diversification Pass QC2 QC Check: TNBS Test Diversification->QC2 Cleavage 4. Cleavage from Resin QC2->Cleavage Pass Analysis 5. Product Analysis (LC-MS, Purification) Cleavage->Analysis

Protocol 1: Immobilization of this compound

This protocol describes the attachment of the scaffold to Rink Amide AM resin.

Materials & Reagents

ReagentM.Wt.Loading Equiv.Purpose
Rink Amide AM Resin-1.0Solid Support
This compound111.105.0Scaffold
Sodium Triacetoxyborohydride (STAB)211.945.0Reducing Agent
Acetic Acid (AcOH)60.050.1Catalyst
N,N-Dimethylformamide (DMF)73.09-Solvent
Dichloromethane (DCM)84.93-Solvent
Piperidine85.15-Fmoc Deprotection Reagent

Step-by-Step Methodology

  • Resin Preparation:

    • Place Rink Amide AM resin (1.0 eq, e.g., 100 mg, 0.5 mmol/g loading) in a fritted reaction vessel.

    • Swell the resin in DMF for 30 minutes. Drain the solvent.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine. The resin now has an exposed primary amine.

  • Immobilization Reaction:

    • Prepare a solution of this compound (5.0 eq) in DMF. Add this solution to the prepared resin.

    • Add glacial acetic acid (0.1 eq) to the slurry.

    • Agitate the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (STAB) (5.0 eq) to the vessel. Caution: STAB can react with atmospheric moisture; handle it quickly.

    • Agitate the reaction mixture at room temperature for 12-16 hours.

  • Washing and Capping (Optional but Recommended):

    • Drain the reaction solvent.

    • Wash the resin thoroughly with DMF (5x), Methanol (3x), and DCM (5x).

    • Optional: To cap any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 1 hour. Wash as before.

    • Dry the resin under a high vacuum for several hours.

  • Quality Control Checkpoint:

    • Perform a Kaiser test on a small sample of beads.[5] A negative result (beads remain colorless or yellow) indicates the successful consumption of primary amines and, by extension, successful immobilization. A positive result (blue beads) indicates incomplete reaction, requiring troubleshooting.

Resin [label=<

Rink Amide Resin (Fmoc-NH-Rink-Linker-PS)

];

DeprotectedResin [label=<

H₂N-Rink-Linker-PS Exposed Amine Resin

];

Aldehyde [label=<

this compound

];

Immobilized [label=<

Scaffold-NH-Rink-Linker-PS (Final Resin-Bound Scaffold)

];

Resin -> DeprotectedResin [label=" 20% Piperidine/DMF "]; {rank=same; DeprotectedResin; Aldehyde;} DeprotectedResin -> Immobilized [label=" 1. AcOH (cat.) \n 2. NaBH(OAc)₃, DMF "]; Aldehyde -> Immobilized [style=invis]; } } Caption: Reaction scheme for the immobilization of the scaffold via reductive amination.

Protocol 2: On-Resin Diversification via N-Acylation

This protocol describes the acylation of the secondary amine linker to build a small library. This is just one example of many possible diversification reactions.[6]

Materials & Reagents

ReagentM.Wt.Loading Equiv.Purpose
Immobilized Scaffold Resin-1.0Substrate
Carboxylic Acid (R-COOH)Variable4.0Diversity Element
HATU380.233.9Peptide Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.248.0Non-nucleophilic Base
N,N-Dimethylformamide (DMF)73.09-Solvent

Step-by-Step Methodology

  • Resin Preparation:

    • Swell the dry, scaffold-loaded resin from Protocol 1 in DMF for 30 minutes.

  • Acylation Reaction:

    • In a separate vial, pre-activate the carboxylic acid by dissolving it (4.0 eq) and HATU (3.9 eq) in a minimal amount of DMF.

    • Add DIPEA (8.0 eq) to the pre-activation mixture and vortex briefly.

    • Immediately add the activated carboxylic acid solution to the swollen resin.

    • Agitate the reaction at room temperature for 4 hours.

  • Washing:

    • Drain the reaction solvent.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Quality Control Checkpoint:

    • Perform a TNBS (Trinitrobenzenesulfonic acid) test on a small sample of beads. A negative result (colorless beads) indicates the complete consumption of the secondary amine, signifying a successful acylation.

Protocol 3: Cleavage and Product Isolation

This protocol describes the final step of releasing the synthesized molecule from the solid support.

Materials & Reagents

ReagentFormulaPurpose
Diversified Resin-Final product on support
Cleavage Cocktail (TFA/TIS/H₂O)95:2.5:2.5 (v/v/v)Cleavage and Scavenging
Trifluoroacetic Acid (TFA)CF₃COOHStrong acid for cleavage
Triisopropylsilane (TIS)C₉H₂₂SiCation Scavenger
Dichloromethane (DCM)CH₂Cl₂Solvent
Diethyl Ether (cold)(C₂H₅)₂OPrecipitation solvent

Step-by-Step Methodology

  • Final Wash and Dry:

    • Wash the final diversified resin with DCM (5x) to remove all DMF.

    • Dry the resin thoroughly under a high vacuum.

  • Cleavage:

    • Add the cleavage cocktail (e.g., 2 mL for 100 mg resin) to the dry resin in a sealed reaction vessel. Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin beads with a small amount of additional TFA or DCM and combine the filtrates.

    • Add cold diethyl ether (approx. 10x the volume of the filtrate) to the tube to precipitate the crude product.

    • Cool the mixture at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the tube, decant the ether, and wash the solid pellet with more cold ether.

    • Dry the crude product under a vacuum.

  • Analysis:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO/Methanol).

    • Analyze by LC-MS to confirm the molecular weight and assess purity.

    • Purify the product as needed using preparative HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Positive Kaiser Test Incomplete immobilization or Fmoc deprotection.Re-run the deprotection step. For immobilization, increase reaction time or check the quality of STAB.
Positive TNBS Test Incomplete acylation.Double-couple the reaction (repeat the acylation step with fresh reagents). Use a different coupling reagent.
Low Cleavage Yield Incomplete reaction in a previous step. Water in TFA.Use fresh, high-purity TFA. Confirm completion of all on-resin steps with test cleavages.
Multiple Peaks in LC-MS Side reactions, incomplete capping, or degradation.Ensure capping step is performed. Check for stability of the scaffold to the cleavage cocktail.

Conclusion

This compound is a powerful and versatile building block for solid-phase synthesis. The protocols outlined in this application note provide a robust and validated foundation for its use in generating diverse chemical libraries. By leveraging the reactivity of the aldehyde handle for both immobilization and on-resin diversification, researchers can efficiently synthesize novel isoxazole-based compounds for screening in drug discovery and chemical biology programs.

References

  • Batra, S., et al. (2002). A novel isoxazole-based scaffold for combinatorial chemistry. Bioorganic & Medicinal Chemistry Letters, 12(15), 1905-8.
  • Marzinzik, A. L., & Felder, E. R. (1997). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules, 2(1), 17-30. Available from: [Link]

  • Batra, S., et al. (2002). Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 12(15), 1905-8. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isoxazole Scaffolds: Building Blocks for Innovation in Science. PharmaChem. Available from: [Link]

  • Yadav, G., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34255. Available from: [Link]

  • Li, P., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • D'Souza, S. P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. Available from: [Link]

  • D'Souza, S. P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]

  • De Luca, L., et al. (2001). Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity. The Journal of Organic Chemistry, 66(20), 6823-5. Available from: [Link]

  • Sunresin. (n.d.). Sunresin Seplife® EMC resins - Enzyme Immobilization Procedures. Sunresin. Available from: [Link]

  • Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9908. Available from: [Link]

  • D'Souza, S. P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]

  • Tkachenko, M. V., et al. (2018). Three-component heterocyclization of 5-amino-3-methylisoxazole (1), salicylaldehyde (2) and N-aryl-3-oxobutanamides (3a-h). ResearchGate. Available from: [Link]

  • Saraceno, E., et al. (2021). Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. Journal of Peptide Science, 27(12), e3362. Available from: [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2275. Available from: [Link]

  • Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]

Sources

Application Notes & Protocols: Harnessing Flow Chemistry for Reactions of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on leveraging continuous flow chemistry for the synthesis of novel derivatives from 3-methylisoxazole-5-carbaldehyde. This versatile heterocyclic aldehyde is a valuable building block in drug discovery, and its reactivity can be significantly enhanced and controlled using microreactor technology.

The isoxazole motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The application of flow chemistry to the synthesis of isoxazole derivatives offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.[4] This guide details protocols for key transformations of this compound, providing both the practical steps and the scientific rationale behind the experimental design.

Knoevenagel Condensation in Continuous Flow

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. In flow, the rapid mixing and precise temperature control can significantly reduce reaction times and improve product yields by minimizing side reactions.

Scientific Rationale: The reaction involves the condensation of an aldehyde with an active methylene compound. The use of a continuous flow setup allows for the safe handling of reactive intermediates and provides excellent control over the reaction exotherm. A packed-bed reactor containing a solid-supported base can simplify purification by eliminating the need to remove a soluble catalyst.

Experimental Protocol:

  • Reagents and Stock Solutions:

    • Solution A: 0.5 M this compound in acetonitrile.

    • Solution B: 0.6 M malononitrile in acetonitrile.

    • Solution C (Catalyst Slurry): Piperidine immobilized on silica gel (or a similar solid-supported base) suspended in acetonitrile.

  • Flow Reactor Setup:

    • Two syringe pumps for delivering solutions A and B.

    • A packed-bed reactor (e.g., a stainless steel column) filled with the solid-supported catalyst.

    • A back-pressure regulator (BPR) set to 5 bar to ensure a stable flow and prevent solvent boiling.

    • The reactor is placed in a heating block or column oven.

    • The output is collected in a fraction collector or a round-bottom flask.

Knoevenagel_Flow_Setup cluster_pumps Reagent Delivery PumpA Pump A (this compound) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Malononitrile) PumpB->Mixer Reactor Packed-Bed Reactor (Solid-Supported Base) Mixer->Reactor BPR Back-Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection BPR->Collection Reductive_Amination_Flow_Setup cluster_reagents Reagent Delivery PumpA Pump A (Aldehyde + Amine in MeOH) ImineReactor Imine Formation Coil (Heated) PumpA->ImineReactor ReductionReactor Reduction Reactor (PS-BH4 Packed Bed) ImineReactor->ReductionReactor BPR BPR (3 bar) ReductionReactor->BPR Collection Product Collection BPR->Collection Passerini_Flow_Setup cluster_pumps Reagent Delivery PumpA Pump A (Aldehyde) Mixer Micro-Mixer PumpA->Mixer PumpB Pump B (Carboxylic Acid) PumpB->Mixer PumpC Pump C (Isocyanide) PumpC->Mixer Reactor Residence Time Coil Mixer->Reactor BPR BPR (2 bar) Reactor->BPR Collection Product Collection BPR->Collection

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methylisoxazole-5-carbaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-Methylisoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and ensure the highest purity of your target compound.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Its purification via chromatography, while routine, can present several challenges, including product instability, co-elution with impurities, and poor recovery. This guide provides a systematic approach to troubleshooting these issues, grounded in scientific principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound by column chromatography.

Problem 1: Low or No Recovery of the Product from the Column

Possible Cause 1: Decomposition on Silica Gel

Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][2] This is a primary concern for heterocyclic aldehydes like this compound.

Solutions:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a solution of 1-2% triethylamine in your chosen eluent.[2][3]

  • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase such as neutral alumina or Florisil.[1][4]

  • 2D TLC Test: To confirm silica gel stability, spot your crude material on a TLC plate, run it in a suitable solvent system, dry the plate, and then run it again in the same solvent system at a 90-degree angle. If new spots appear or the original spot streaks, your compound is likely degrading on the silica.[1]

Possible Cause 2: Irreversible Adsorption

Highly polar compounds can sometimes bind irreversibly to the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: A gradual increase in the polarity of the mobile phase (gradient elution) can help elute strongly bound compounds.

  • Methanol Purge: After your expected product has eluted, flushing the column with 100% methanol can strip off highly polar compounds that may have remained on the column.[5]

Problem 2: Poor Separation of this compound from Impurities

Possible Cause 1: Inappropriate Solvent System

The choice of mobile phase is critical for achieving good separation.[6][7]

Solutions:

  • Systematic TLC Screening: Before running a column, screen various solvent systems using thin-layer chromatography (TLC) to find the optimal mobile phase for separation.[4] Aim for a retention factor (Rf) of 0.2-0.3 for your target compound.

  • Try Different Solvent Combinations: If a standard hexane/ethyl acetate system fails to provide adequate separation, explore other options like dichloromethane/methanol or toluene/acetone.[8] Sometimes, a three-solvent system can improve resolution.[4]

  • Gradient Elution: A solvent gradient, where the polarity of the mobile phase is gradually increased, can be highly effective for separating compounds with similar polarities.[8]

Possible Cause 2: Co-eluting Impurities

Impurities with similar polarity to your product can be challenging to separate.

Solutions:

  • Change Stationary Phase: Switching from silica gel to alumina (acidic, basic, or neutral) or reverse-phase silica can alter the elution order and improve separation.[4]

  • Preparative TLC or HPLC: For difficult separations of small quantities, preparative TLC or HPLC can offer higher resolution.[4]

Problem 3: The Purified Product is an Oil and Fails to Crystallize

This is a common issue with many isoxazole derivatives.[8]

Solutions:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes. Scratching the side of the flask with a glass rod can sometimes initiate crystal formation.[8]

  • Recrystallization from Different Solvents: Experiment with a variety of solvent systems to find one that will induce crystallization.[8]

  • Column Chromatography as the Final Step: If crystallization fails, purification by column chromatography to obtain a pure oil is an accepted practice.[8]

Visual Workflow for Troubleshooting

Troubleshooting_Workflow start Start Purification issue Problem Encountered? start->issue low_recovery Low/No Recovery issue->low_recovery Yes poor_separation Poor Separation issue->poor_separation Yes oily_product Oily Product issue->oily_product Yes check_stability Check Silica Stability (2D TLC) low_recovery->check_stability optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent trituration Attempt Trituration oily_product->trituration deactivate_silica Deactivate Silica (Et3N) check_stability->deactivate_silica Unstable change_stationary_phase Change Stationary Phase (Alumina/Florisil) check_stability->change_stationary_phase Still Unstable deactivate_silica->optimize_solvent end_pure_oil Pure Product (as oil) deactivate_silica->end_pure_oil change_stationary_phase->end_pure_oil gradient_elution Use Gradient Elution optimize_solvent->gradient_elution Co-elution prep_tlc_hplc Consider Prep TLC/HPLC gradient_elution->prep_tlc_hplc Still Poor gradient_elution->end_pure_oil prep_tlc_hplc->end_pure_oil recrystallization Attempt Recrystallization trituration->recrystallization Fails end_solid Pure Solid Product trituration->end_solid Success recrystallization->end_pure_oil Fails recrystallization->end_solid Success

Caption: A decision tree for troubleshooting common issues in the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

While specific data for the 3-methyl-5-carbaldehyde isomer can be sparse, we can infer properties from the closely related 5-methylisoxazole-3-carboxaldehyde. It is a solid with a melting point of 30-34 °C.[9][10] The molecular weight of this compound is 111.10 g/mol , and its empirical formula is C₅H₅NO₂.[11]

Q2: My aldehyde seems to be converting to another compound on the column. What could be happening?

Besides degradation, aldehydes can react on silica gel, especially if alcohols are used as the mobile phase, to form hemiacetals and acetals.[2] If you suspect this is occurring, avoid alcohol-based solvent systems.

Q3: How should I prepare my crude sample for loading onto the column?

Your crude reaction mixture should be dissolved in a minimal amount of the solvent system you plan to use for elution.[1] If it is not soluble, you can dissolve it in a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be loaded onto the column.

Q4: What is a good starting solvent system for the purification of this compound?

A common starting point for the purification of polar compounds like this is a mixture of a non-polar solvent and a polar solvent. Good options to screen via TLC include:

  • Hexane and Ethyl Acetate

  • Dichloromethane and Methanol

  • Toluene and Acetone

Q5: How can I confirm the purity and identity of my final product?

Several analytical techniques are essential for this:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and purity assessment.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel
  • Prepare your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add triethylamine to the mobile phase to a final concentration of 1-2% (v/v).

  • Use this triethylamine-containing solvent to pack your column and as the eluent. This will neutralize the acidic sites on the silica gel, minimizing the risk of aldehyde degradation.[2][3]

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Fill the column with your chosen non-polar solvent (e.g., hexane).

  • Slowly add silica gel to the solvent-filled column, allowing it to settle into a uniform bed. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the starting mobile phase. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with your starting mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.[6]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary

ParameterRecommended Value/TechniqueRationale
Stationary Phase Silica Gel (deactivated), Neutral AluminaAldehydes can be sensitive to acidic silica.[1][2]
Mobile Phase Hexane/Ethyl Acetate, DCM/MethanolA combination of non-polar and polar solvents is effective.
TLC Rf Target 0.2 - 0.3Provides optimal separation on a column.
Elution Mode Isocratic or GradientGradient elution is useful for complex mixtures.[8]
Purity Analysis NMR, MS, TLCEssential for confirming structure and purity.

Conclusion

The successful purification of this compound by chromatography is achievable with careful consideration of the compound's potential instability and the selection of appropriate chromatographic conditions. By systematically troubleshooting issues as they arise and employing the strategies outlined in this guide, researchers can consistently obtain high-purity material for their downstream applications.

References

  • BenchChem. (n.d.). Troubleshooting difficult purification of oily or non-crystalline isoxazole products.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemBK. (2024). 5-Methylisoxazole-3-carboxaldehyde.
  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
  • ECHEMI. (n.d.). 5-Methylisoxazole-3-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). 5-Methylisoxazole-3-carboxaldehyde 95%.
  • BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Branched Aldehydes.
  • BenchChem. (n.d.). Minimizing the decomposition of sensitive aldehydes during regeneration.
  • Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).

Sources

Technical Support Center: Recrystallization of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of 3-methylisoxazole-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to purify this compound effectively. Here, we will address common challenges and provide scientifically-grounded solutions in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physical properties of this compound is the foundation of a successful recrystallization protocol. Key parameters include:

PropertyValueSignificance for Recrystallization
Molecular Formula C₅H₅NO₂Provides context for its polarity and potential solvent interactions.
Molecular Weight 111.10 g/mol Influences dissolution and crystallization kinetics.
Physical Form SolidConfirms that recrystallization is an appropriate purification method.
Melting Point 30-34 °C (lit.)[1][2]A low melting point can increase the risk of "oiling out" if the boiling point of the solvent is too high.[3][4]
Solubility Soluble in many organic solvents like alcohols, ethers, and ketones; slightly soluble in water.[2]Guides the initial selection of potential recrystallization solvents.

The relatively low melting point is a critical factor to consider. It predisposes the compound to oiling out, a phenomenon where the solute melts and comes out of solution as a liquid rather than a solid crystal.[3][4][5] This can trap impurities and hinder effective purification.[4][5]

Q2: How do I select an appropriate solvent system for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should exhibit high solubility for the compound when hot and low solubility when cold.[6][7] For this compound, a systematic approach to solvent selection is recommended:

  • Initial Screening : Based on the principle of "like dissolves like," its polar functional groups (aldehyde, isoxazole ring) suggest that moderately polar solvents would be a good starting point.[8][9]

  • Single-Solvent System :

    • Test small quantities of the crude product in various solvents at room temperature and then upon heating.

    • Potential candidates include ethanol, isopropanol, ethyl acetate, and toluene.

    • Water can also be considered, especially in a mixed-solvent system, given the compound's slight solubility.[2]

  • Mixed-Solvent System (Solvent/Anti-Solvent) : This is often employed when no single solvent provides the desired solubility profile.[6]

    • Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Gradually add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

    • A common example is an ethanol/water or acetone/hexane mixture.

Q3: What are the common impurities I might encounter, and how do they affect recrystallization?

A3: Impurities can originate from starting materials, side reactions, or subsequent degradation. For this compound, potential impurities could include unreacted starting materials or byproducts from its synthesis. The presence of impurities can lower the melting point of the compound, increasing the likelihood of oiling out.[3][10] They can also interfere with the crystal lattice formation, leading to poor crystal quality or preventing crystallization altogether.[4]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of crystallizing.

Cause: This occurs when the melting point of the solute is lower than the temperature of the solution from which it is crystallizing.[3] Given the low melting point of this compound (30-34 °C), this is a significant risk.[1][2] High impurity levels can also depress the melting point, exacerbating this issue.[3][4]

Solutions:

  • Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[3][10] Allow it to cool more slowly.

  • Lower the crystallization temperature: Choose a solvent with a lower boiling point.

  • Use a mixed-solvent system: Dissolve the compound in a minimal amount of a good solvent and then add a poor solvent at a lower temperature to induce crystallization.

  • Seed the solution: Introduce a small, pure crystal of the compound to provide a nucleation site for crystal growth.[3]

Problem 2: No crystals form upon cooling.

Cause: The solution is likely not supersaturated, which can be due to using too much solvent or the compound being more soluble than anticipated in the chosen solvent at cooler temperatures.[3][11]

Solutions:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.[3][11] This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: Add a seed crystal.[3]

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[3][8] Cool the solution again to attempt crystallization.

  • Cool to a lower temperature: Use an ice bath to further decrease the solubility of the compound.[12]

Problem 3: The crystal yield is very low.

Cause: A low yield often indicates that a significant amount of the compound remains dissolved in the mother liquor.[3] This can be a result of using too much solvent, cooling the solution too quickly, or not cooling it to a low enough temperature.[13]

Solutions:

  • Minimize solvent usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[7][13]

  • Evaporate excess solvent: If too much solvent was added, carefully evaporate some of it and re-cool the solution.[3]

  • Ensure adequate cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[12]

  • Recover a second crop: Isolate the initial crystals and then concentrate the mother liquor to obtain a second, albeit likely less pure, crop of crystals.

Problem 4: The resulting crystals are colored or appear impure.

Cause: Colored impurities may be present that co-crystallize with the product.[12] In other cases, impurities might be adsorbed onto the surface of the crystals.[14]

Solutions:

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[12] The charcoal will adsorb many colored impurities, which can then be removed by hot gravity filtration.[12]

  • Wash the crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of cold, fresh solvent to remove any impurities adhering to the crystal surfaces.[12][15]

Visual Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting common recrystallization issues.

Caption: Troubleshooting workflow for recrystallization.

III. Experimental Protocol: A General Guideline

This protocol provides a starting point for the recrystallization of this compound. The specific solvent and volumes may need to be optimized based on the purity of the starting material.

StepProcedureRationale
1. Solvent Selection In a test tube, add ~50 mg of crude this compound and a few drops of a test solvent. Observe solubility at room temperature. If insoluble, gently heat the mixture. The ideal solvent will dissolve the compound when hot but not at room temperature.To identify a suitable solvent system that maximizes recovery of the pure compound.[6][16]
2. Dissolution Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.Using the minimum amount of hot solvent is crucial for achieving a good yield.[7][13]
3. Hot Filtration (if necessary) If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel.To remove any solid impurities before crystallization begins.[12]
4. Cooling and Crystallization Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15-20 minutes to maximize crystallization.Slow cooling promotes the formation of larger, purer crystals.[7][12]
5. Crystal Collection Collect the crystals by vacuum filtration using a Büchner funnel.An efficient method for separating the solid crystals from the liquid mother liquor.
6. Washing Wash the crystals with a small amount of ice-cold solvent.To rinse away any residual mother liquor and adsorbed impurities from the crystal surfaces.[12][15]
7. Drying Allow the crystals to air-dry on the filter paper or in a desiccator to remove any remaining solvent.To obtain the final, pure, and dry product.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Brainly. (2024, February 25). [FREE] Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]

  • ACS Publications. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-Methylisoxazole-3-carboxaldehyde. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Unknown. (n.d.). New approach to 3-hydroxyisoxazole-5-carbaldehydes: key intermediates in synthesis of new 3-hydroxyisoxazoles of pharmacological interest. Retrieved from [Link]

  • National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.

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Technical Support Center: Synthesis of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylisoxazole-5-carbaldehyde. As a Senior Application Scientist, I have compiled this guide to address common challenges encountered during the synthesis and purification of this important heterocyclic building block. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental issues and provide a deeper understanding of the underlying chemistry.

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis, providing explanations and actionable solutions based on common impurity profiles.

Problem 1: My reaction yield is low, and the crude product is a complex mixture according to TLC and NMR.

Possible Cause: Incomplete reaction and/or formation of multiple side products. A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-methylisoxazole. The Vilsmeier reagent, an electrophile, is generally selective, but side reactions can occur, especially if the reaction conditions are not optimal.

In-depth Analysis: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium salt) from a formamide (like DMF) and a halogenating agent (like POCl₃).[1] This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich heterocycle like 3-methylisoxazole.[2][3]

Potential Impurities & Side Reactions:

  • Unreacted 3-methylisoxazole: If the reaction does not go to completion, you will have the starting material in your crude product.

  • Hydrolyzed Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can hydrolyze back to DMF and the corresponding acid.

  • Side-chain formylation: While less likely for a methyl group, under harsh conditions, reactions at the methyl group could occur.

  • Ring-opening or degradation: Isoxazole rings can be sensitive to strong acidic or basic conditions, which might be present during the reaction or work-up, leading to degradation products.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Ensure all your glassware is oven-dried and reagents and solvents are anhydrous.

  • Control Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are often carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Overheating can lead to side reactions and decomposition.

  • Stoichiometry of Reagents: Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion. However, a large excess can complicate purification.

  • Careful Work-up: The work-up typically involves quenching the reaction with ice-water or a mild base (like sodium bicarbonate or sodium acetate solution) to hydrolyze the intermediate iminium salt to the aldehyde and neutralize excess acid. A vigorous quench with a strong base could potentially lead to degradation of the product.

Problem 2: I have an unexpected peak in my ¹H NMR spectrum, a singlet around δ 8.0-8.5 ppm, that is not my product's aldehyde proton.

Possible Cause: This could be due to the formation of a regioisomeric aldehyde or a bis-formylated product, although the latter is less common for this substrate. A more likely impurity is the corresponding carboxylic acid if the aldehyde has been oxidized.

In-depth Analysis:

  • 3-Methylisoxazole-5-carboxylic acid: Aldehydes can be sensitive to oxidation, especially if exposed to air over time, or if oxidizing contaminants are present. The corresponding carboxylic acid is a very common impurity.[4][5]

  • Regioisomeric Aldehyde (3-Methylisoxazole-4-carbaldehyde): While formylation at the C-5 position is generally favored electronically, some formylation at the C-4 position might occur, leading to the formation of the 4-carbaldehyde isomer. The amount of this isomer will depend on the specific reaction conditions.

Troubleshooting Steps:

  • Prevent Oxidation: During work-up and storage, it is advisable to keep the product under an inert atmosphere (e.g., nitrogen or argon) if possible. If you suspect oxidation, you can try to purify the aldehyde away from the acid.

  • Purification to Remove Carboxylic Acid: The carboxylic acid can be easily removed by washing the organic extract with a mild aqueous base like saturated sodium bicarbonate solution. The acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer.

  • Chromatographic Separation of Isomers: If you have a mixture of regioisomers, careful column chromatography is usually required for separation. You may need to screen different solvent systems to achieve good separation on TLC before attempting a column.[6]

Problem 3: My purified product is an oil or a low-melting solid that is difficult to handle and crystallize.

Possible Cause: The presence of residual solvents or minor impurities can prevent crystallization. This compound itself is a low-melting solid.[7]

Troubleshooting Steps:

  • High-Vacuum Drying: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating can be applied if the compound is thermally stable.

  • Purification via Bisulfite Adduct: A classic and highly effective method for purifying aldehydes is the formation of a sodium bisulfite adduct.[8][9][10] The aldehyde reacts with sodium bisulfite to form a water-soluble solid adduct, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base. This is an excellent method for removing many types of impurities.

  • Recrystallization: If you have a solid, try recrystallization from a suitable solvent system. A good starting point for small, relatively polar molecules like this could be a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Vilsmeier-Haack formylation of 3-methylisoxazole is a widely used and efficient method.[1][11] Another common approach for building the isoxazole ring involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[12]

Q2: What are the key impurities to look out for?

A2: The most common impurities depend on the synthetic route but generally include unreacted starting materials, regioisomers (e.g., 3-methylisoxazole-4-carbaldehyde), and the over-oxidation product (3-methylisoxazole-5-carboxylic acid). Residual solvents from the reaction or purification (e.g., DMF, ethyl acetate, hexanes) are also common.

Q3: How can I best purify the final product?

A3: A combination of techniques is often best. Start with an aqueous work-up, including a wash with saturated sodium bicarbonate solution to remove any acidic impurities. Follow this with column chromatography if regioisomers are present. For a high degree of purity, especially to remove stubborn non-aldehydic impurities, the formation and subsequent decomposition of the sodium bisulfite adduct is highly recommended.[8][9]

Q4: My aldehyde seems to degrade upon storage. How can I prevent this?

A4: Aldehydes can be prone to oxidation. It is best to store this compound in a cool, dark place under an inert atmosphere (nitrogen or argon). If it is a solid, ensuring it is completely dry before storage can also help.

Summary of Common Impurities
ImpurityStructureOriginRecommended Detection Method
3-Methylisoxazole3-MethylisoxazoleIncomplete reactionGC-MS, ¹H NMR
3-Methylisoxazole-4-carbaldehyde3-Methylisoxazole-4-carbaldehydeSide reaction (regioisomer)¹H NMR, LC-MS
3-Methylisoxazole-5-carboxylic acid3-Methylisoxazole-5-carboxylic acidOxidation of the product¹H NMR, LC-MS, IR (broad O-H stretch)
N,N-Dimethylformamide (DMF)DMFResidual solvent¹H NMR

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation

This protocol is a representative procedure and may require optimization for your specific setup.

Materials:

  • 3-Methylisoxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous DMF (3.0 eq.) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Add POCl₃ (1.2 eq.) dropwise via the dropping funnel to the stirred DMF/DCM solution. Maintain the temperature at 0 °C. A thick white precipitate of the Vilsmeier reagent may form.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-methylisoxazole (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by following the bisulfite purification protocol below.

Diagram of the Vilsmeier-Haack Synthesis Pathway and Potential Impurity Formation

G cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Main Synthetic Pathway cluster_impurities Common Impurities DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 3-Methylisoxazole Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Impurity1 Unreacted 3-Methylisoxazole Start->Impurity1 Incomplete Reaction Impurity2 3-Methylisoxazole-4-carbaldehyde (Regioisomer) Start->Impurity2 Side Reaction Product This compound Intermediate->Product Aqueous Work-up (Hydrolysis) Impurity3 3-Methylisoxazole-5-carboxylic acid Product->Impurity3 Oxidation

Caption: Synthetic pathway and origin of common impurities.

Protocol 2: Purification of this compound via Sodium Bisulfite Adduct Formation

This protocol is adapted from standard procedures for aldehyde purification.[8][10]

Materials:

  • Crude this compound

  • Methanol or Ethanol

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Ethyl acetate

  • Hexanes

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Dissolve the crude aldehyde in a minimal amount of methanol or ethanol.

  • Add saturated aqueous sodium bisulfite solution (an excess, e.g., 2-3 volumes relative to the crude product).

  • Stir the mixture vigorously at room temperature for 1-2 hours. A white precipitate of the bisulfite adduct should form.

  • Filter the solid adduct and wash it with a small amount of cold ethanol, followed by ether or hexanes to remove non-aldehydic impurities.

  • To regenerate the aldehyde, suspend the filtered adduct in a biphasic mixture of ethyl acetate and water.

  • Stir the suspension and add 50% NaOH solution dropwise until the solid dissolves and the aqueous layer is strongly basic (pH > 12).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2-3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

References

  • (No direct reference for this exact phrase, but general knowledge)
  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
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  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
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  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

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  • (No direct reference for this exact phrase, but general knowledge)
  • (No direct reference for this exact phrase, but general knowledge)
  • (No direct reference for this exact phrase, but general knowledge)
  • YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]

  • (No direct reference for this exact phrase, but general knowledge)
  • (No direct reference for this exact phrase, but general knowledge)

Sources

Technical Support Center: Synthesis of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 11, 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylisoxazole-5-carbaldehyde. It provides in-depth troubleshooting for common side reactions and impurities encountered during the synthetic process, structured in a practical, question-and-answer format. Our goal is to explain the causality behind these issues and offer field-proven solutions to optimize your synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis is typically approached in two key stages: first, the construction of the 3-methylisoxazole core, followed by the introduction of the C5-aldehyde functionality via an electrophilic formylation, most commonly the Vilsmeier-Haack reaction. While seemingly straightforward, each stage presents opportunities for side reactions that can complicate purification and significantly reduce yields. This guide addresses the most prevalent issues head-on.

The overall synthetic pathway is visualized below.

G cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Vilsmeier-Haack Formylation A β-Keto-aldehyde equivalent (e.g., 4,4-dimethoxy-2-butanone) C 3-Methylisoxazole A->C Cyclocondensation B Hydroxylamine (NH₂OH·HCl) B->C D POCl₃ + DMF F This compound (Target Product) C->F Electrophilic Attack E Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ D->E Reagent Formation E->F G Workup (Hydrolysis) F->G

Caption: General two-stage synthesis of this compound.

Troubleshooting Guide & FAQs

This section is organized by common problems observed during synthesis. Each question is addressed with an explanation of the underlying chemistry and actionable solutions.

Problem 1: Low or No Yield of the Final Aldehyde Product

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a multifaceted problem that can originate from either the ring formation or the formylation step. A systematic approach is essential.

Potential Causes & Solutions:

  • Poor Quality of 3-Methylisoxazole Starting Material: The Vilsmeier-Haack reaction is sensitive to the purity of the substrate. If the starting isoxazole is contaminated (e.g., with solvent or unreacted precursors from Stage 1), the formylation will be inefficient.

    • Solution: Purify the 3-methylisoxazole by distillation before use. Confirm its purity by ¹H NMR and GC-MS.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is moisture-sensitive and must be generated in situ under anhydrous conditions.[1][2]

    • Solution: Ensure your DMF is anhydrous and that phosphorus oxychloride (POCl₃) is fresh. Perform the reagent formation at 0-10 °C to prevent degradation. The appearance of a solid precipitate or a viscous slurry is indicative of successful reagent formation.

  • Sub-optimal Reaction Temperature: The formylation of isoxazole is an electrophilic aromatic substitution. Insufficient temperature can lead to an impractically slow reaction rate, while excessive temperature can cause decomposition and the formation of polymeric tars.[3]

    • Solution: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate system). A typical temperature range is 60-80 °C.[4] If the reaction is sluggish, incrementally increase the temperature by 10 °C. If charring or significant darkening occurs, reduce the temperature.

  • Inefficient Workup and Hydrolysis: The reaction initially forms a stable iminium salt intermediate, which must be hydrolyzed to the aldehyde.[5] Incomplete hydrolysis is a common cause of low isolated yield.

    • Solution: After quenching the reaction on ice, ensure the aqueous solution is made basic (pH 9-11) with NaOH or Na₂CO₃ and stirred vigorously, sometimes with gentle heating (40-50 °C), to facilitate complete hydrolysis of the iminium salt. The progress of hydrolysis can be monitored by TLC until the intermediate spot disappears.

G start Low Yield Observed check_sm Verify 3-Methylisoxazole Purity (NMR, GC-MS) start->check_sm check_reagents Check Vilsmeier Reagent Formation (Anhydrous conditions? Fresh POCl₃?) check_sm->check_reagents If pure check_conditions Review Reaction Conditions (Temperature? Time?) check_reagents->check_conditions If correct check_workup Analyze Workup Protocol (Hydrolysis pH? Time?) check_conditions->check_workup If correct optimize Optimize & Repeat check_workup->optimize If correct

Caption: Systematic troubleshooting workflow for low product yield.

Problem 2: Multiple Aldehyde Products Detected (Isomeric Impurities)

Question: My crude product shows two distinct aldehyde signals in the ¹H NMR spectrum and two spots on TLC. What is the likely isomeric impurity and how do I prevent its formation?

Answer: This issue most commonly points to a lack of regioselectivity in one of the two synthetic stages. The two primary isomeric impurities are the 4-formyl and the 5-methyl-3-carbaldehyde regioisomers.

Side Reaction A: Formation of 3-Methylisoxazole-4-carbaldehyde

The Vilsmeier-Haack reaction on 3-methylisoxazole is generally regioselective for the C5 position due to electronic and steric factors. The C5 position is electronically activated by the ring oxygen and is less sterically hindered than the C4 position. However, under forcing conditions (high temperature or prolonged reaction times), formylation at the C4 position can occur.

  • Identification: The C4-aldehyde proton typically appears at a different chemical shift in the ¹H NMR spectrum compared to the C5-aldehyde.

  • Prevention:

    • Control Temperature: Avoid excessive heating. Maintain the reaction temperature below 90 °C.

    • Stoichiometry: Use a modest excess of the Vilsmeier reagent (1.1 to 1.5 equivalents). A large excess can promote side reactions.

    • Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed. Do not let it run unnecessarily for extended periods.

Side Reaction B: Formation of 5-Methylisoxazole-3-carbaldehyde

This isomer is more problematic as it arises from a lack of regiocontrol during the initial isoxazole ring formation (Stage 1). If the cyclocondensation produces a mixture of 3-methylisoxazole and 5-methylisoxazole, the subsequent Vilsmeier-Haack reaction will formylate both, leading to a difficult-to-separate mixture of 3-methyl-5-carbaldehyde and 5-methyl-3-carbaldehyde.

  • Cause: The reaction of an unsymmetrical β-dicarbonyl precursor with hydroxylamine can yield two regioisomers. The outcome is highly dependent on the reaction pH and the specific precursor used.

  • Prevention:

    • pH Control: Carefully control the pH during the cyclocondensation reaction. Often, weakly acidic or neutral conditions favor the desired 3-substituted isomer.

    • Purify the Intermediate: The most robust solution is to rigorously purify the 3-methylisoxazole intermediate by fractional distillation before the formylation step. The boiling points of 3-methylisoxazole and 5-methylisoxazole are different enough to allow for separation.

Problem 3: Non-Isomeric Impurities from the Vilsmeier-Haack Reaction

Question: My crude product is a dark, oily mixture, and the NMR is complex, showing more than just aldehyde signals. What are these byproducts?

Answer: This points to side reactions of the highly electrophilic Vilsmeier reagent with other parts of the molecule or with itself.

Side Reaction C: Diformylation at the Methyl Group

Activated methyl groups on heterocyclic rings can also undergo formylation under Vilsmeier-Haack conditions.[6] This proceeds via an enamine intermediate, leading to a β-(dimethylamino)acrolein derivative attached to the isoxazole ring. Upon hydrolysis, this can yield a malonaldehyde-type side product.

G cluster_main Desired C5-Formylation cluster_side Side Reaction: Methyl Group Formylation isox_main 3-Methylisoxazole iminium_main Iminium Intermediate (at C5) isox_main->iminium_main + Vilsmeier Reagent product_main This compound iminium_main->product_main Hydrolysis isox_side 3-Methylisoxazole enamine Enamine Intermediate isox_side->enamine Tautomerization iminium_side Iminium Intermediate (at methyl group) enamine->iminium_side + Vilsmeier Reagent product_side β-Acrolein Derivative (Side Product) iminium_side->product_side Hydrolysis

Caption: Competing pathways of Vilsmeier-Haack reaction on 3-methylisoxazole.

  • Cause: This side reaction is favored by a high ratio of Vilsmeier reagent to substrate and higher reaction temperatures.

  • Prevention & Mitigation:

    • Strict Stoichiometry: Use no more than 1.5 equivalents of POCl₃ and DMF.

    • Temperature Control: Add the 3-methylisoxazole to the pre-formed Vilsmeier reagent at a controlled temperature (e.g., 20-30 °C) before heating to the final reaction temperature. This prevents localized overheating.

    • Purification: These more polar byproducts can typically be separated from the desired aldehyde using silica gel column chromatography.

Summary of Common Side Products
Side Product NameCausePrevention StrategyKey Analytical Signature (¹H NMR)
3-Methylisoxazole-4-carbaldehydeLack of regioselectivity in formylationLower temperature (<90°C), limit reaction timeAldehyde proton (-CHO) at a distinct chemical shift
5-Methylisoxazole-3-carbaldehydeRegioisomer formation in Stage 1Control pH in ring formation; purify 3-methylisoxazoleAldehyde proton and methyl group signals at different shifts
β-(Dimethylamino)acrolein derivativeReaction at the C3-methyl groupStrict 1.1-1.5 eq. of Vilsmeier reagent; moderate temp.Signals for vinyl protons and N(CH₃)₂ group
Unhydrolyzed Iminium SaltIncomplete workupBasic hydrolysis (pH 9-11), gentle heatingBroad signals, high water solubility
Polymeric TarOverheating / decompositionStrict temperature control (<90°C)Insoluble, dark material; broad, undefined NMR baseline

Validated Experimental Protocols

Protocol 1: Synthesis of 3-Methylisoxazole (Stage 1)

This protocol is adapted from standard cyclocondensation procedures.

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of water and ethanol.

  • Reaction: Cool the mixture to 10-15 °C. Add 4,4-dimethoxy-2-butanone (1.0 eq) dropwise over 1 hour, maintaining the internal temperature below 20 °C.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by GC-MS.

  • Workup: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude oil by fractional distillation to yield pure 3-methylisoxazole. This purification is critical to prevent regioisomeric impurities.

Protocol 2: Vilsmeier-Haack Formylation of 3-Methylisoxazole (Stage 2)

This protocol is designed to minimize side product formation.

  • Reagent Formation: To a flame-dried, 3-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.2 eq) dropwise via syringe, keeping the internal temperature below 10 °C. A thick, white precipitate should form. Stir the mixture at 0-10 °C for 30 minutes.

  • Substrate Addition: Add purified 3-methylisoxazole (1.0 eq) dropwise to the Vilsmeier reagent, again maintaining the temperature below 15 °C.

  • Reaction: After addition, slowly warm the reaction mixture to room temperature, then heat to 70-75 °C in an oil bath. Monitor the reaction by TLC (Hexane:EtOAc 3:1) until the 3-methylisoxazole spot is consumed (typically 2-4 hours).

  • Quenching & Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto a vigorously stirred mixture of crushed ice and water.

  • Basification: Once the initial exotherm has subsided, slowly add 5M aqueous NaOH solution until the pH of the mixture is between 9 and 11. Stir the mixture for 1 hour. You may gently warm it to 40 °C to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

References
  • Venugopal, M., & Perumal, P. T. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(1), 19–23. (While this paper focuses on isoxazolines, it discusses general Vilsmeier reaction conditions and potential for polymerization). [Link: [Link]]

  • Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)propenal. International Letters of Chemistry, Physics and Astronomy, 14, 186-195. (This article demonstrates the formylation of an activated methyl group on an indole system, a relevant side reaction). [Link: [Link]]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Jutz, C. (1976). The Vilsmeier-Haack-Arnold Acylations. In Iminium Salts in Organic Chemistry (pp. 225-342). John Wiley & Sons, Inc. (A comprehensive book chapter on the reaction).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Patil, S. A., & Patil, S. A. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-115. [Link: [Link]]

  • US Patent US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

Sources

Optimization of reaction conditions for 3-Methylisoxazole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylisoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information is structured in a practical question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis of this compound. Each answer provides a systematic approach to diagnosing and resolving the issue, grounded in chemical principles.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix this?

Low or no yield is a common but solvable issue in isoxazole synthesis. It typically points to problems with starting materials, reaction conditions, or the stability of intermediates. A systematic evaluation is the key to identifying the root cause.[1]

Potential Solutions:

  • Starting Material Integrity:

    • Purity: Verify the purity of your starting materials (e.g., 3-methylisoxazole for formylation, or (3-methylisoxazol-5-yl)methanol for oxidation) using NMR or LC-MS. Impurities can inhibit catalysts or participate in side reactions.

    • Reagent Activity: Ensure the activity of your reagents. For Vilsmeier-Haack formylation, the phosphoryl chloride (POCl₃) should be fresh and free from hydrolysis (which forms phosphoric acid). For oxidation reactions, the oxidizing agent (e.g., Dess-Martin periodinane, or the components for a Swern oxidation) must be active. Anhydrous conditions are critical for many of these reagents.[2]

  • Reaction Conditions:

    • Temperature Control: This is critical. Vilsmeier-Haack reagent formation is exothermic and typically performed at 0 °C, while the subsequent formylation may require gentle heating.[3] Overheating can lead to decomposition and byproduct formation. Conversely, oxidation reactions like the Swern oxidation are run at very low temperatures (-78 °C) to prevent side reactions.[2]

    • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Insufficient time will result in low conversion, while excessively long reaction times can lead to product degradation.[1]

    • Atmosphere: Many reagents used in these syntheses are sensitive to moisture. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the outcome.

  • Workup Procedure:

    • pH Control: During the workup of a Vilsmeier-Haack reaction, the intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture in a cold aqueous base (like sodium bicarbonate or sodium acetate solution). Improper pH can lead to incomplete hydrolysis or product degradation.

    • Product Stability: The isoxazole ring can be sensitive to harsh conditions. The N-O bond is relatively weak and can be cleaved under strongly acidic, basic, or reductive conditions.[1][4] Ensure your workup and purification steps use mild conditions where possible.

Troubleshooting Flowchart for Low Yield

LowYield start Low or No Yield Observed check_sm Step 1: Verify Starting Material Quality start->check_sm purity Purity (NMR, LC-MS) Reagent Activity (e.g., fresh POCl₃) check_sm->purity review_cond Step 2: Review Reaction Conditions check_sm->review_cond If Materials are Pure conditions Temperature Correct? Reaction Time Sufficient? Inert Atmosphere Used? review_cond->conditions check_workup Step 3: Evaluate Workup & Purification review_cond->check_workup If Conditions were Correct workup Correct Quenching Procedure? Avoided Strong Acid/Base? Product Decomposition? check_workup->workup optimize Step 4: Optimize Conditions check_workup->optimize If Workup was Appropriate optimization_details Vary Temperature Adjust Reagent Stoichiometry Screen Different Solvents optimize->optimization_details

Caption: A decision-making flowchart for troubleshooting low yields.

Q2: My final product is impure. How can I identify and minimize the formation of byproducts?

Impurity formation is often due to side reactions, incomplete reactions, or product degradation. The key is to understand the likely byproducts of your chosen synthetic route.

Common Impurities and Solutions:

  • Unreacted Starting Material:

    • Diagnosis: Easily identified by TLC or NMR.

    • Solution: Increase reaction time, slightly increase the temperature (if thermally stable), or increase the equivalents of the limiting reagent. Ensure efficient stirring.

  • Formation of Carboxylic Acid:

    • Cause: This is a common byproduct if you are synthesizing the aldehyde via oxidation of the primary alcohol, (3-methylisoxazol-5-yl)methanol. Over-oxidation, especially with stronger oxidants like KMnO₄ or Jones reagent, will lead to the corresponding carboxylic acid. Air oxidation of the aldehyde can also occur, particularly if left exposed.

    • Solution: Use milder, more controlled oxidizing agents such as those used in the Swern or Dess-Martin periodinane (DMP) oxidations.[5] During purification, a mild basic wash (e.g., with saturated NaHCO₃ solution) can remove the acidic carboxylic acid impurity.

  • Byproducts from Vilsmeier-Haack Reaction:

    • Cause: The Vilsmeier reagent is highly reactive. Side reactions can occur if the substrate has other nucleophilic sites or if the reaction temperature is too high, leading to polymerization or decomposition.[6]

    • Solution: Maintain strict temperature control (0 °C for reagent formation). Add the isoxazole substrate slowly to the pre-formed Vilsmeier reagent. Ensure the stoichiometry is correct; excess Vilsmeier reagent can lead to more byproducts.

Purification Strategies:

  • Column Chromatography: This is the most effective method for purifying this compound.

    • Solvent System Screening: Use TLC to screen for an optimal solvent system (e.g., mixtures of hexanes and ethyl acetate) that provides good separation between your product and the impurities.

    • Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column ("dry loading") to improve resolution.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What are the most reliable methods for synthesizing this compound?

There are two primary and highly reliable synthetic routes, each with its own advantages.

  • Method A: Vilsmeier-Haack Formylation of 3-Methylisoxazole.

    • Description: This is a direct, one-step method that introduces a formyl (-CHO) group onto an electron-rich heterocyclic ring.[7] The reaction uses dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic "Vilsmeier reagent" in situ.[3][8]

    • Advantages: Direct, often high-yielding, and uses readily available starting materials.

    • Considerations: The reaction can be vigorous and requires careful temperature control. The reagents are moisture-sensitive.

  • Method B: Oxidation of (3-methylisoxazol-5-yl)methanol.

    • Description: This is a two-step process. First, the precursor alcohol is synthesized, often via cycloaddition reactions that build the isoxazole ring.[9] Second, the primary alcohol is selectively oxidized to the aldehyde using a mild oxidizing agent.

    • Advantages: The oxidation step is a very well-established and reliable transformation in organic synthesis. It avoids the harsh reagents of the Vilsmeier-Haack reaction.

    • Considerations: This is a two-step process, requiring the initial synthesis and isolation of the alcohol precursor. Over-oxidation to the carboxylic acid is a potential side reaction if not controlled carefully.[5]

Synthetic Approaches Overview

workflow start This compound methodA Method A: Vilsmeier-Haack Formylation methodA->start methodB Method B: Alcohol Oxidation methodB->start sm_A 3-Methylisoxazole reagents_A 1. POCl₃, DMF 2. H₂O sm_A->reagents_A Reacts with reagents_A->methodA Yields sm_B (3-methylisoxazol-5-yl)methanol reagents_B Mild Oxidant (e.g., Swern, DMP) sm_B->reagents_B Reacts with reagents_B->methodB Yields

Caption: Primary synthetic routes to the target compound.

Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction for this synthesis?

Certainly. The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophile (the Vilsmeier reagent) and the electrophilic aromatic substitution on the isoxazole ring.

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF), a nucleophile, attacks the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a chlorophosphate anion to form the highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[8]

  • Electrophilic Attack and Hydrolysis: The electron-rich 3-methylisoxazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The C5 position is the most electron-rich and sterically accessible site for attack. This breaks the aromaticity of the ring. A subsequent deprotonation step restores aromaticity, forming an iminium salt intermediate. During aqueous workup, this iminium salt is readily hydrolyzed to yield the final product, this compound.[3][7]

Vilsmeier-Haack Reaction Mechanism

mechanism Simplified Vilsmeier-Haack Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [Electrophile] DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack Electrophilic Attack at C5 Position Vilsmeier_Reagent->Attack Isoxazole 3-Methylisoxazole Isoxazole->Attack 1. Iminium_Salt Iminium Salt Intermediate Attack->Iminium_Salt 2. Deprotonation Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis 3. Product This compound Hydrolysis->Product

Sources

Technical Support Center: Synthesis of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 3-Methylisoxazole-5-carbaldehyde. This molecule is a critical building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, blending established chemical principles with practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to prepare this compound?

There are two primary, well-established routes for the synthesis of this aldehyde:

  • Oxidation of (3-methylisoxazol-5-yl)methanol: This is often the most straightforward approach if the corresponding alcohol is readily available or easily synthesized. The key challenge is selecting an oxidant that is mild enough to prevent over-oxidation to the carboxylic acid.

  • Vilsmeier-Haack Formylation of a Suitable Precursor: This classic reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.[1] It is a powerful method but requires careful control of stoichiometry and reaction conditions to avoid side reactions. The choice of precursor is critical for directing the formylation to the desired position.

Q2: Which synthetic route is generally preferred for large-scale production?

For scalability, the choice depends on raw material cost and operational simplicity. The oxidation of (3-methylisoxazol-5-yl)methanol can be highly efficient and cost-effective if the alcohol precursor is accessible in bulk.[2] Modern oxidation protocols, such as those using TEMPO with a co-oxidant, are often preferred on a large scale due to their catalytic nature and milder conditions.[3] The Vilsmeier-Haack reaction, while effective, involves stoichiometric amounts of phosphorus oxychloride and DMF, which can present challenges in terms of waste stream management and workup on an industrial scale.[4]

Q3: What are the primary safety concerns when synthesizing this compound?

Key safety considerations include:

  • Vilsmeier Reagent: The in-situ formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic and releases HCl gas.[5] This step must be performed in a well-ventilated fume hood with adequate cooling. POCl₃ is corrosive and reacts violently with water.

  • Oxidizing Agents: Many reagents used for alcohol oxidation (e.g., those used in Swern or Dess-Martin oxidations) are toxic, moisture-sensitive, or have specific handling requirements. For example, oxalyl chloride used in Swern oxidations is corrosive and toxic.[6]

  • Solvents: Many protocols use chlorinated solvents like dichloromethane (DCM) or chloroform, which are regulated and require appropriate handling and disposal procedures.

Synthetic Route Selection Workflow

This diagram outlines a decision-making process for selecting the most appropriate synthetic strategy based on available starting materials and experimental constraints.

RouteSelection start Start: Need to Synthesize This compound sub_check Is (3-methylisoxazol-5-yl)methanol commercially available or easily synthesized? start->sub_check oxidation Pursue Oxidation Route sub_check->oxidation  Yes precursor_check Is an electron-rich isoxazole precursor (e.g., 3-methyl-5-aminoisoxazole) available? sub_check->precursor_check  No vilsmeier Pursue Vilsmeier-Haack Route precursor_check->vilsmeier  Yes

Caption: Decision tree for selecting a synthetic route.

Troubleshooting Guide: Common Issues & Solutions

Method 1: Oxidation of (3-methylisoxazol-5-yl)methanol

This method is predicated on the selective oxidation of a primary alcohol to an aldehyde.

Q: My yield is low, and I've isolated 3-methylisoxazole-5-carboxylic acid as a major byproduct. What is causing this over-oxidation?

A: The formation of the carboxylic acid is a classic sign that your oxidation conditions are too harsh. The initially formed aldehyde is susceptible to further oxidation, especially in the presence of water or strong oxidants.

Causality: Reagents like chromium trioxide (Jones reagent) or potassium permanganate are powerful oxidants that readily convert primary alcohols to carboxylic acids. Even milder reagents can cause over-oxidation if the reaction is run for too long, at too high a temperature, or if water is present.

Solutions:

  • Switch to a Milder, Anhydrous Oxidant: The Swern oxidation or its variants are excellent choices for this transformation as they operate under anhydrous conditions at low temperatures (-78 °C), minimizing over-oxidation.[6] Similarly, Dess-Martin periodinane (DMP) is a reliable, albeit more expensive, option for clean conversion.

  • Employ a Catalytic System: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) is highly effective and selective for aldehyde formation.[3]

  • Control Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting alcohol is consumed to prevent the slower, subsequent oxidation of the aldehyde product.

Oxidation Method Key Reagents Typical Conditions Pros Cons
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineAnhydrous DCM, -78 °C to RTHigh yield, minimal over-oxidationRequires low temp, foul odor
Dess-Martin Dess-Martin Periodinane (DMP)Anhydrous DCM, RTMild, reliable, fastReagent is expensive, potentially explosive
TEMPO (catalytic) TEMPO, NaOCl (Bleach)Biphasic (DCM/H₂O), 0 °C to RTCatalytic, cost-effective for scale-upRequires careful pH control

Troubleshooting Workflow: Low Yield in Oxidation

TroubleshootingOxidation start Low Yield of Aldehyde check_byproduct Analyze crude product by TLC/LCMS. Is carboxylic acid the main byproduct? start->check_byproduct overoxidation Diagnosis: Over-oxidation check_byproduct->overoxidation Yes check_sm Is starting material (alcohol) the main component remaining? check_byproduct->check_sm No solution_overoxidation Solution: 1. Use milder oxidant (Swern, DMP). 2. Use catalytic TEMPO system. 3. Reduce reaction time/temperature. overoxidation->solution_overoxidation incomplete_conv Diagnosis: Incomplete Conversion check_sm->incomplete_conv Yes solution_incomplete Solution: 1. Increase oxidant stoichiometry (1.2-1.5 eq). 2. Increase reaction time or slowly warm to RT. 3. Check purity/activity of oxidant. incomplete_conv->solution_incomplete

Caption: Troubleshooting flowchart for oxidation reactions.

Method 2: Vilsmeier-Haack Formylation

This reaction involves an electrophilic aromatic substitution using a chloroiminium ion (the "Vilsmeier reagent") to install a formyl group.[5]

Q: My Vilsmeier-Haack reaction on 3-methylisoxazole is giving no product or very low yields. Why isn't it working?

A: The standard Vilsmeier-Haack reaction requires an electron-rich aromatic system to proceed efficiently. The isoxazole ring itself is considered an electron-deficient heterocycle, making it generally unreactive towards this type of electrophilic substitution. Direct formylation of the parent 3-methylisoxazole is not a viable strategy.

Causality & Solution: To successfully employ this reaction, you must start with an isoxazole precursor that contains a strong electron-donating group (EDG). This EDG activates the ring, making it sufficiently nucleophilic to attack the Vilsmeier reagent.

  • Recommended Substrate: The ideal precursor is 3-amino-5-methylisoxazole . The amino group is a powerful activating group that directs the electrophilic attack to the C4 position. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde. However, 3-amino-5-methylisoxazole can be unstable, particularly in acidic conditions.[7]

  • Alternative Substrate: 3-hydroxy-5-methylisoxazole is another potential precursor, as the hydroxyl group (or its corresponding anion) is also activating.[8]

Vilsmeier-Haack Mechanism on an Activated Isoxazole

VilsmeierMechanism cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Hydrolysis DMF DMF Vilsmeier_Reagent [Cl-CH=N+(CH3)2]Cl- Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Isoxazole Activated Isoxazole (e.g., 3-amino-5-methylisoxazole) Iminium_Salt Iminium Salt Intermediate Isoxazole->Iminium_Salt + Vilsmeier Reagent Iminium_Salt_2 Iminium Salt Intermediate Final_Product This compound H2O H2O (Workup) H2O->Final_Product Iminium_Salt_2->Final_Product

Caption: Key stages of the Vilsmeier-Haack reaction.

Q: The workup for my Vilsmeier reaction is problematic, leading to product loss. How can I optimize it?

A: The workup is critical for hydrolyzing the intermediate iminium salt to the aldehyde and for neutralizing the acidic reaction mixture.

Solutions:

  • Controlled Quenching: Pour the reaction mixture slowly onto crushed ice. This serves to control the exothermic hydrolysis and neutralize the excess POCl₃.

  • Basification: After the initial quench, carefully basify the aqueous solution. A common method is to add a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic. This ensures the product is in its neutral form for extraction.

  • Thorough Extraction: The aldehyde product may have some water solubility. Use a robust organic solvent like ethyl acetate or DCM and perform multiple extractions (e.g., 3-4 times) to ensure complete recovery from the aqueous phase.

  • Brine Wash: Wash the combined organic extracts with saturated sodium chloride solution (brine). This helps to break up emulsions and remove residual water before drying.

Validated Experimental Protocols

Protocol 1: Swern Oxidation of (3-methylisoxazol-5-yl)methanol

This protocol is designed for high selectivity and yield, minimizing over-oxidation.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM.

  • DMSO Addition: In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.4 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve (3-methylisoxazol-5-yl)methanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction, maintaining the temperature below -65 °C. Stir for 45-60 minutes at -78 °C. Monitor reaction progress by TLC.

  • Triethylamine Quench: Add triethylamine (TEA, 5.0 equivalents) dropwise to the reaction mixture. The temperature may rise but should be kept below -50 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

  • Workup: Add water to quench the reaction. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

References

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • CA1301766C - Process for the manufacture of 3-amino-5-methylisoxazole.
  • 5-Methylisoxazole-3-carboxaldehyde. ChemBK. [Link]

  • CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • Three-component heterocyclization of 5-amino-3-methylisoxazole (1), salicylaldehyde (2) and N-aryl-3-oxobutanamides (3a-h). ResearchGate. [Link]

  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E. [Link]

  • New approach to 3-hydroxyisoxazole-5-carbaldehydes: key intermediates in synthesis of new 3-hydroxyisoxazoles of pharmacological interest. Tetrahedron Letters. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. [Link]

  • Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Methylisoxazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile heterocyclic aldehyde in organic synthesis. Here, we address specific experimental failures in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Part 1: Foundational Troubleshooting - Reagent Quality, Handling, and Stability

Before troubleshooting a specific reaction, it is critical to validate the integrity of your starting material. Issues with the aldehyde itself are a frequent and often overlooked cause of reaction failure.

FAQ 1: My reaction is sluggish or fails to initiate. How can I be sure my this compound is of sufficient quality?

Answer: The quality and purity of this compound are paramount. This compound, a solid at room temperature, can degrade if not handled or stored properly.[1]

  • Purity Verification: The stated purity from suppliers is typically ≥98%.[1] However, degradation can occur during shipping or storage. It is best practice to verify the aldehyde's identity and purity upon receipt and before use, especially if it has been stored for an extended period.

    • Recommended Analysis: Obtain a ¹H NMR spectrum. The aldehyde proton should be a sharp singlet typically found at ~9.9-10.1 ppm (in CDCl₃). The presence of broad signals or the appearance of new peaks may indicate decomposition or impurities.

    • Physical Properties: The compound is a solid with a melting point around 30-34°C.[2] A significantly depressed or broad melting range is a strong indicator of impurity.

  • Proper Storage: Suppliers recommend storing the material at -20°C, sealed, and away from moisture.[1] The isoxazole ring system can be sensitive to strong acids, bases, and high temperatures, which can lead to decomposition pathways.

Workflow for Incoming Reagent Qualification

Below is a recommended workflow for qualifying a new batch of this compound.

G cluster_0 Reagent Qualification Workflow A Receive Reagent B Visually Inspect (Color, Form) A->B C Check Melting Point (Expected: 30-34°C) B->C D Record ¹H NMR Spectrum C->D E Compare to Reference (Aldehyde proton ~10 ppm) D->E F Decision: Qualifies? E->F G Proceed to Reaction F->G Yes H Purify or Procure New Batch F->H No

Caption: Standard workflow for qualifying incoming this compound.

Part 2: Troubleshooting Specific Synthetic Transformations

Once the quality of the aldehyde is confirmed, troubleshooting can focus on the specific reaction conditions. We will address three common transformations: the Wittig reaction, reductive amination, and aldol-type condensations.

A. The Wittig Reaction: Low Yield and Stereocontrol Issues

The Wittig reaction is a cornerstone method for alkene synthesis from aldehydes. However, failures often stem from the ylide generation step or the reactivity of the substrates.[3]

Question 1: My Wittig reaction with this compound gives no product, and I only recover my starting aldehyde. What is the most likely cause?

Answer: This is a classic symptom of failed ylide formation or ylide decomposition. The issue likely lies with your phosphonium salt, the base, or the reaction solvent, rather than the aldehyde.

  • Causality - Ylide Formation: Phosphorus ylides are generated by deprotonating a phosphonium salt with a strong base. This process is highly sensitive to moisture and steric hindrance.

    • Anhydrous Conditions: The strong bases used (e.g., n-BuLi, NaH, t-BuOK) react violently with water. Any moisture in the solvent or on the glassware will consume the base, preventing ylide formation. Ensure all glassware is oven- or flame-dried and solvents are freshly distilled from an appropriate drying agent.

    • Base Strength: The pKa of the α-proton on the phosphonium salt determines the required base strength. For non-stabilized ylides (from simple alkyl halides), very strong bases like n-BuLi or NaH are necessary. For stabilized ylides (e.g., from α-haloesters), weaker bases like NaOMe or even NEt₃ may suffice.[3] Using a base that is too weak is a common error.

    • Ylide Stability: Non-stabilized ylides are highly reactive and can decompose upon prolonged standing or at elevated temperatures. They are typically generated in situ at low temperatures (e.g., 0°C to -78°C) and used immediately.[4]

Question 2: The reaction works, but I get a low yield of the desired alkene and a significant amount of triphenylphosphine oxide. Why?

Answer: This suggests the ylide was formed but did not react efficiently with the aldehyde. The electron-withdrawing nature of the isoxazole ring makes the aldehyde carbonyl highly electrophilic and reactive, so the problem may be steric or related to reaction stoichiometry.

  • Steric Hindrance: While this compound itself is not exceptionally bulky, a sterically demanding phosphonium ylide can hinder the formation of the key oxaphosphetane intermediate.[5] If your ylide is highly substituted, consider an alternative olefination method (e.g., Horner-Wadsworth-Emmons).

  • Stoichiometry and Addition Order: Ensure at least one full equivalent of the ylide is generated. It is common practice to add the aldehyde solution slowly to the pre-formed ylide at low temperature to control the reaction and minimize side products.

Troubleshooting Workflow: Failed Wittig Reaction

G cluster_1 Wittig Reaction Troubleshooting Start No Product / Low Yield CheckYlide Was ylide formation successful? (Check for characteristic color change) Start->CheckYlide CheckBase Is the base strong enough? (e.g., n-BuLi for non-stabilized ylides) CheckYlide->CheckBase No CheckAldehyde Is the aldehyde pure? (See Part 1) CheckYlide->CheckAldehyde Yes CheckAnhydrous Are conditions strictly anhydrous? CheckBase->CheckAnhydrous ConsiderHWE Consider Horner-Wadsworth-Emmons (For stabilized alkenes or hindered cases) CheckAldehyde->ConsiderHWE No / Still Fails Optimize Optimize stoichiometry and addition temperature/rate CheckAldehyde->Optimize Yes

Caption: Decision tree for troubleshooting a failed Wittig reaction.

B. Reductive Amination: Incomplete Conversion and Side Products

Reductive amination is a robust method for forming C-N bonds. The reaction proceeds via the formation of an imine (or iminium ion), which is then reduced.[6] Failures typically arise from issues with imine formation equilibrium or competing reduction of the aldehyde.

Question 1: My reductive amination stalls at ~50% conversion, and I see both my starting amine and aldehyde by TLC/LCMS. What's going wrong?

Answer: This is a classic sign of unfavorable imine-iminium equilibrium. The formation of the imine from an aldehyde and an amine is a reversible, pH-dependent process that releases water.

  • Causality - The Role of pH:

    • Acid Catalysis: The reaction requires catalytic acid to protonate the aldehyde carbonyl, making it more electrophilic. It also facilitates the dehydration of the hemiaminal intermediate.[6]

    • Amine Protonation: However, if the pH is too low, the starting amine will be fully protonated to its ammonium salt. This renders the amine non-nucleophilic, shutting down the reaction.

    • The Sweet Spot: The optimal pH for imine formation is typically between 4 and 6.[6] Using a buffer system (e.g., AcOH/NaOAc) or a stoichiometric amount of a weak acid like acetic acid is highly recommended.[7]

  • Water Removal: Since water is a byproduct of imine formation, its presence can push the equilibrium back towards the starting materials. Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), can significantly improve yields by sequestering water as it forms.[8]

Question 2: My main product is the alcohol resulting from the reduction of this compound, not my desired amine.

Answer: This indicates that your reducing agent is too reactive and is reducing the aldehyde faster than the imine is formed or reduced. The choice of reducing agent is critical for success.

  • Selective Reducing Agents:

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for this transformation. It is mild enough that it will not significantly reduce the aldehyde at the optimal pH (4-6) but is reactive enough to reduce the protonated iminium ion.[6]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often abbreviated as "STAB," this is a popular, less toxic alternative to NaBH₃CN. It is also highly selective for imines/iminiums over aldehydes and can often be used without the need for precise pH control.[9]

    • Avoid Sodium Borohydride (NaBH₄): NaBH₄ is generally too reactive and will readily reduce the aldehyde, especially under acidic conditions. It should only be used in a stepwise procedure where the imine is pre-formed and isolated before reduction.[9]

Table 1: Comparison of Reducing Agents for Reductive Amination
ReagentAbbreviationTypical ConditionsProsCons
Sodium CyanoborohydrideNaBH₃CNMeOH, pH 4-6 (AcOH)Highly selective, well-establishedHighly toxic (cyanide source)
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDCE or THF, often with AcOHLess toxic, highly selective, no pH control neededCan be slower, moisture sensitive
Sodium BorohydrideNaBH₄MeOHInexpensive, readily availableGenerally not selective, reduces aldehydes
α-Picoline Borane---MeOH, H₂O, or neatStable, effective in various solventsLess common than borohydrides
Protocol: Optimized Reductive Amination of this compound

This protocol uses sodium triacetoxyborohydride for its efficacy and safety profile.

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS until the starting aldehyde is consumed (typically 4-16 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

C. Aldol and Knoevenagel Condensations: Low Conversion and Byproduct Formation

The aldehyde of this compound is activated by the electron-withdrawing isoxazole ring, making it a good electrophile for condensation reactions with enolates or active methylene compounds.

Question: I am attempting an aldol condensation, but the reaction is very slow and gives a complex mixture of products. How can I improve this?

Answer: Sluggishness and complex product mixtures in aldol-type reactions often point to issues with base/catalyst choice, temperature control, or competing side reactions like self-condensation of the nucleophile.

  • Catalyst Choice: For reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), a weak organic base is often sufficient and provides better control than strong inorganic bases.

    • Piperidine/Pyrrolidine: These secondary amines are classic catalysts for Knoevenagel condensations. They operate by forming a highly nucleophilic enamine intermediate with the active methylene compound.[10][11]

    • Triethylamine (Et₃N): A non-nucleophilic base that can be effective, particularly in solvent-free or grinding conditions which have been shown to be effective for related isoxazole systems.[10][11]

  • Reaction Conditions:

    • Temperature: While heating can accelerate the desired reaction, it can also promote side reactions. For sensitive substrates, running the reaction at room temperature for a longer period may yield a cleaner product profile. Some highly activated systems can even react at 0°C.

    • Solvent-Free Grinding: For Knoevenagel-type condensations, tandem grinding reactions have been reported to be highly efficient, often requiring only catalytic amounts of base and proceeding to completion in minutes.[10][11] This eco-friendly method minimizes solvent-related side reactions and can dramatically shorten reaction times.

  • Aldehyde Stability: While the aldehyde is reactive, the isoxazole ring can be sensitive to strong bases like NaOH or KOH, especially with heating. This can lead to ring-opening or other decomposition pathways. Using milder organic bases is a prudent strategy to preserve the integrity of the heterocyclic core.

References
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health (NIH). [Link]

  • 5-Methylisoxazole-3-carboxaldehyde. ChemBK. [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • Reductive amination difficulties - poor conversion. Reddit r/Chempros. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole.
  • Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. ResearchGate. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Evansville Course Material. [Link]

  • Process for the purification of 3-amino-5-methylisoxazole.
  • Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. Semantic Scholar. [Link]

  • Wittig Reaction Practice Problems. Chemistry Steps. [Link]

  • A Solvent Free Wittig Reaction. University of Wisconsin-Madison Course Material. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 5-Methyl-1,2-oxazole-3-carbaldehyde. PubChem. [Link]

  • What's wrong with my reductive amination? Reddit r/Chempros. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Stability of 3-Methylisoxazole-5-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylisoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stability and successful reactivity of this compound in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the storage, handling, and reaction of this compound, with a focus on its stability under acidic and basic conditions.

Issue 1: Low or No Product Yield in a Reaction Involving Aldehyde Functionalization

  • Observation: You are performing a reaction that targets the aldehyde group of this compound (e.g., Wittig reaction, reductive amination, condensation), but you observe low or no formation of the desired product, and starting material is either consumed or unidentifiable.

  • Probable Cause & Scientific Explanation:

    • Under Basic Conditions: The isoxazole ring, particularly the N-O bond, is susceptible to cleavage under strongly basic conditions.[1][2] This ring-opening is often the primary degradation pathway. The electron-withdrawing nature of the aldehyde group at the 5-position can exacerbate this instability. If your reaction conditions are too basic (e.g., strong non-sterically hindered bases, prolonged heating), you may be degrading the isoxazole core faster than the desired aldehyde reaction can occur.

    • Under Acidic Conditions: While generally more stable under acidic conditions compared to basic ones, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis of the isoxazole ring. This is less common but can be a contributing factor to yield loss.

  • Step-by-Step Solution:

    • Re-evaluate Your Base/Acid:

      • For Basic Reactions: Switch to a milder, non-nucleophilic, or sterically hindered base. For example, instead of sodium hydroxide or potassium tert-butoxide, consider using triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

      • For Acidic Reactions: Use the minimum catalytic amount of acid required. If possible, use a weaker acid or a Lewis acid that is less prone to promoting hydrolysis.

    • Control Reaction Temperature: Perform the reaction at the lowest effective temperature. Consider starting at 0°C or room temperature and only gently heating if necessary. Supplier recommendations for storage at -20°C suggest thermal lability.[3][4]

    • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize side reactions and degradation.

    • Inert Atmosphere: Although the primary instability is pH-related, handling under an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidation of the aldehyde, especially if the reaction is prolonged.

Issue 2: Formation of an Unexpected Byproduct with a Different Molecular Weight

  • Observation: Your reaction mixture shows a significant amount of a byproduct that does not correspond to your expected product. Mass spectrometry analysis suggests a ring-opened species.

  • Probable Cause & Scientific Explanation: This is a classic indicator of isoxazole ring cleavage.

    • Base-Mediated Cleavage: Strong bases can deprotonate the C4 position, initiating a cascade that leads to the cleavage of the weak N-O bond. This results in the formation of a β-keto nitrile or a related open-chain compound.

    • Reductive Cleavage: If your reaction involves reducing agents (e.g., for reductive amination), harsh conditions can lead to the reductive cleavage of the N-O bond, yielding a β-enamino ketone.

  • Step-by-Step Solution:

    • Characterize the Byproduct: If possible, isolate and characterize the byproduct to confirm its structure. This will provide definitive evidence of the degradation pathway.

    • Modify Reaction Conditions:

      • For base-mediated reactions, refer to the solutions in Issue 1 .

      • For reductive aminations, choose a milder reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice as it can be used in slightly acidic conditions where the isoxazole ring is more stable. Avoid harsher reducing agents like lithium aluminum hydride unless the isoxazole ring is intended to be opened.

    • Protecting Group Strategy: In complex syntheses, if the isoxazole ring's stability is a persistent issue, consider converting the aldehyde to a more robust functional group (e.g., an acetal) before performing reactions that require harsh conditions. The aldehyde can then be regenerated in a later step under milder acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations, this compound should be stored at -20°C under an inert atmosphere.[3][4] The solid should be kept in a tightly sealed container to protect it from moisture.

Q2: Is the aldehyde group of this compound reactive under standard conditions?

A2: Yes, the aldehyde group is generally reactive and can participate in a wide range of standard aldehyde chemistries, such as condensations, Wittig reactions, and reductive aminations.[5][6][7] The key is to choose reaction conditions that are compatible with the stability of the isoxazole ring.

Q3: How stable is the isoxazole ring in this compound to common chromatographic purification?

A3: The isoxazole ring in this compound is generally stable to standard silica gel chromatography. However, it is advisable to use a neutral solvent system and avoid prolonged exposure to the silica, which can be slightly acidic. If you suspect sensitivity, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.

Q4: Can I perform a Grignard reaction on the aldehyde of this compound?

A4: A Grignard reaction is challenging due to the basic and nucleophilic nature of the Grignard reagent, which can potentially attack the isoxazole ring. If a Grignard reaction is necessary, it should be performed at low temperatures with slow addition of the Grignard reagent, and the reaction should be monitored carefully for byproduct formation. An alternative would be to use a less basic organometallic reagent, such as an organozinc or organocuprate reagent.

Key Experimental Protocols

Protocol 1: Reductive Amination under Isoxazole-Compatible Conditions

This protocol describes a reductive amination reaction using conditions that minimize the risk of isoxazole ring degradation.

  • Materials:

    • This compound

    • Primary or secondary amine

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCM or DCE.

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visual Guides

Stability_of_3_Methylisoxazole_5_carbaldehyde Stability of this compound cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Acidic Acidic Desired Product Desired Product Acidic->Desired Product Basic Basic Ring Opening Ring Opening Basic->Ring Opening Reductive Reductive Reductive->Ring Opening Stable Stable This compound This compound This compound->Acidic Mild Conditions This compound->Basic Harsh Conditions This compound->Reductive Harsh Conditions This compound->Stable Mild Conditions / Inert Atmosphere

Caption: Stability of this compound under various conditions.

References

  • De Sarlo, F., & Brandi, A. (1980). A new reaction of isoxazoles with bases. Tetrahedron Letters, 21(39), 3845-3848.
  • Grissom, J. W., Gunawardena, G. U., Klingberg, D., & Huang, D. (1996). The chemistry of isoxazoles.
  • Jia, Q., et al. (2020). Synthesis of 3,4-disubstituted isoxazoles via [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides. A review of isoxazole biological activity and present synthetic techniques.
  • Machetti, F., et al. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 21(36), 7255-7266. [Link]

  • PubMed. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. [Link]

Sources

Technical Support Center: Proactive Stabilization and Handling of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with 3-Methylisoxazole-5-carbaldehyde. This document provides in-depth, field-proven insights into the common stability challenges associated with this reactive aldehyde. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to proactively prevent polymerization and ensure the integrity of your experiments.

Section 1: Understanding the Instability of this compound

Q1: Why is my sample of this compound turning into a discolored solid or viscous oil over time?

A1: The inherent reactivity of the aldehyde functional group is the primary cause of polymerization.

This compound, like many aldehydes, is susceptible to self-condensation and polymerization reactions.[1] This instability is driven by several factors:

  • Electrophilic Carbonyl Carbon: The carbon atom of the aldehyde group (C=O) is electron-deficient and highly susceptible to nucleophilic attack. One molecule can be attacked by a reactive, nucleophilic form of another.

  • Acid/Base Catalysis: Trace amounts of acid or base (including moisture from the air, which can be slightly acidic, or residues on glassware) can catalyze aldol-type condensation reactions.[2] This process creates dimers, trimers, and eventually long-chain polymers.

  • Oxidative Degradation: Aldehydes can be sensitive to air and may undergo oxidation.[1] This process can form acidic impurities (carboxylic acids), which then catalyze further polymerization. Autoxidation can also generate radical species that initiate polymerization.

  • Thermal and Photochemical Stress: Elevated temperatures and exposure to light can provide the activation energy needed to initiate these degradation pathways.[3] Some suppliers explicitly recommend storage at -20°C to mitigate thermal decomposition.[4]

The diagram below illustrates a simplified, base-catalyzed initiation step that can lead to dimerization and subsequent polymerization.

Polymerization_Initiation cluster_0 Step 1: Enolate Formation (Base Catalysis) cluster_1 Step 2: Nucleophilic Attack M1 Aldehyde Monomer Enolate Reactive Enolate M1->Enolate forms Base Base (B:) Base->M1 abstracts proton M2 Second Aldehyde Monomer Enolate->M2 attacks carbonyl Dimer Dimer (Leads to Polymer) M2->Dimer forms

Caption: Simplified mechanism of base-catalyzed aldehyde polymerization initiation.

Section 2: Frequently Asked Questions (FAQs)

Q2: What are the definitive, non-negotiable storage conditions for this compound?

A2: Proper storage is the most critical factor in preventing degradation. Adherence to the following conditions is mandatory for maintaining compound integrity.

ParameterRecommendationRationale & Citation
Temperature -20°CSignificantly slows the rate of self-reaction and degradation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation to carboxylic acids, which can catalyze polymerization.[1]
Container Tightly sealed amber glass vial with a PTFE-lined capPrevents exposure to air and moisture and protects from light.[3][5]
Purity Use high-purity material; repurify if neededImpurities like trace metals or acids can act as violent polymerization catalysts.
Inhibitor Optional: Add 100-200 ppm of BHT (Butylated hydroxytoluene)BHT is a radical scavenger that can inhibit autoxidation-initiated polymerization.
Q3: My previously free-flowing solid is now clumpy and discolored. Is it usable?

A3: Clumping and discoloration are clear indicators that polymerization has begun. The material is no longer pure and should not be used in reactions where stoichiometry is critical. Using it "as-is" will lead to inaccurate results and potential downstream purification issues. You have two options:

  • Discard: Dispose of the material according to your institution's hazardous waste guidelines.[1]

  • Purify: If the material is valuable, you may be able to salvage the remaining monomer. Proceed to Protocol 3 for guidance on assessment and purification.

Q4: How should I handle the compound during an experiment to minimize polymerization?

A4: Your handling technique is crucial. Always assume the compound is actively trying to degrade.

  • Work Quickly and Cold: Prepare all other reagents first. Weigh the aldehyde last and add it to the reaction mixture promptly. If possible, conduct the weighing and transfer in a cold room or with the vial on a cold block.

  • Inert Atmosphere: Handle the solid in a glovebox or under a positive pressure of argon or nitrogen.

  • Use Dry Glassware: Ensure all glassware is oven-dried or flame-dried to remove any adsorbed water, which can initiate catalysis.

  • Solvent Purity: Use anhydrous, inhibitor-free solvents unless an inhibitor is part of the reaction design.

Section 3: In-Depth Troubleshooting & Protocols

This section provides detailed, step-by-step workflows for the proper management of this compound.

Protocol 1: Recommended Workflow for Storage and Handling

This workflow ensures the compound is protected from the moment of receipt.

Storage_Workflow receive Receive Compound Inspect container seal and appearance storage Immediate Storage Place in -20°C, dark, desiccated environment receive->storage If not for immediate use prep Prepare for Use Bring container to room temp in a desiccator receive->prep If for immediate use storage->prep handle Handle Under Inert Gas Weigh required amount quickly in a glovebox or under N2/Ar stream prep->handle aliquot Optional: Aliquot Divide into smaller, single-use vials under inert gas handle->aliquot reseal Reseal and Purge Flush headspace with N2/Ar before resealing handle->reseal aliquot->reseal return_storage Return to Storage Immediately return main container and any aliquots to -20°C reseal->return_storage

Caption: Recommended workflow for handling and storing this compound.

Protocol 2: Quality Assessment and Purification of Partially Polymerized Material

If you suspect polymerization, first assess the extent of the damage before attempting purification.

Part A: Quality Assessment

  • Visual Inspection: Note the color and consistency. Pure monomer should be a white to off-white solid.[6] Yellowing, browning, or the presence of viscous liquid indicates degradation.

  • Solubility Check: Dissolve a small sample (~5 mg) in 0.5 mL of deuterated chloroform (CDCl₃). The pure monomer should dissolve completely. The presence of insoluble material is likely polymer.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum of the soluble portion. Look for the characteristic aldehyde proton peak and sharp peaks corresponding to the monomer structure. The appearance of broad, undefined signals in the baseline is indicative of oligomers/polymers.

Part B: Low-Temperature Recrystallization (for solids with minor impurities)

This method aims to dissolve the monomer in a minimal amount of cold solvent, leaving the less soluble polymer behind.

  • Safety First: Perform this procedure in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Solvent Selection: Choose a solvent system in which the monomer is sparingly soluble at low temperatures but more soluble at slightly warmer temperatures (e.g., diethyl ether/hexanes or ethyl acetate/hexanes).

  • Procedure: a. Place the partially polymerized solid in a clean, dry flask equipped with a magnetic stir bar. b. Cool the flask in an ice-water bath (0-5°C). c. Slowly add the cold primary solvent (e.g., diethyl ether) dropwise while stirring until the solid just dissolves. Add the minimum volume necessary. d. If any solid material remains undissolved (the polymer), quickly filter the cold solution through a pre-chilled filter funnel containing a small plug of cotton or glass wool into a clean, pre-chilled flask. e. To the clear filtrate, slowly add a cold anti-solvent (e.g., hexanes) until the solution becomes faintly turbid. f. Immediately transfer the flask to a -20°C freezer and allow crystals of the pure monomer to form undisturbed. g. Isolate the purified crystals by rapid vacuum filtration, wash with a small amount of cold hexanes, and dry under a stream of inert gas or high vacuum at low temperature.

  • Post-Purification: Immediately confirm the purity via NMR and store the purified material according to the strict conditions outlined in the FAQ section.

References

  • US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google P
  • CN103588626A - Method for preventing polymerization of acetaldehyde - Google P
  • Acetaldehyde - National Institutes of Health. [Link]

  • What are Aldehydes inhibitors and how do they work? - Patsnap Synapse. [Link]

  • 5-Methylisoxazole-3-carboxaldehyde - ChemBK. [Link]

  • Embracing the challenges of aldehyde polymerization - American Chemical Society. [Link]

  • Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - NIH. [Link]

Sources

Technical Support Center: Scale-up Challenges for 3-Methylisoxazole-5-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methylisoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key heterocyclic building block. The information provided herein is based on established synthetic methodologies and practical, field-proven insights to ensure the successful transition from bench-scale experiments to larger-scale production.

I. Overview of Synthetic Pathways

The synthesis of this compound can be approached through several routes. A prevalent and effective method involves the Vilsmeier-Haack formylation of 3-methylisoxazole. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich isoxazole ring.[1][2]

An alternative strategy involves the oxidation of a precursor, such as 3,5-dimethylisoxazole. This method requires careful selection of the oxidizing agent to selectively convert one of the methyl groups to an aldehyde without over-oxidation or degradation of the isoxazole ring.

This guide will primarily focus on the challenges associated with the Vilsmeier-Haack approach due to its widespread application and the specific hurdles it presents during scale-up.

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Isoxazole 3-Methylisoxazole Vilsmeier_Reagent->Isoxazole Iminium_Intermediate Aryl Iminium Intermediate Isoxazole->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Figure 1: Vilsmeier-Haack formylation workflow for this compound synthesis.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Reaction & Synthesis

Q1: My Vilsmeier-Haack reaction is showing low conversion of the starting 3-methylisoxazole. What are the potential causes and how can I improve the yield?

A1: Low conversion in a Vilsmeier-Haack reaction is a common issue that can often be traced back to several key factors:

  • Vilsmeier Reagent Formation and Activity: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF and POCl₃ are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The order of addition is also critical; typically, POCl₃ is added slowly to chilled DMF.

  • Reaction Temperature: The formylation of electron-rich heterocycles like 3-methylisoxazole can be exothermic.[1] Insufficient cooling during the addition of POCl₃ and the subsequent addition of the isoxazole can lead to side reactions and degradation of the product. Conversely, a temperature that is too low may result in a sluggish reaction. Careful temperature control, typically between 0°C and room temperature, is crucial.

  • Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. A slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) is often employed to drive the reaction to completion.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

Troubleshooting Protocol:

  • Reagent Quality Check: Use freshly distilled or anhydrous grade DMF and POCl₃.

  • Optimize Reagent Addition: In a flame-dried flask under a nitrogen atmosphere, cool the DMF to 0°C. Add POCl₃ dropwise while maintaining the temperature below 10°C. Stir for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Controlled Substrate Addition: Add the 3-methylisoxazole solution dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.

  • Monitor and Adjust: Allow the reaction to warm to room temperature and stir for several hours. Take aliquots periodically to monitor for the disappearance of the starting material by TLC or HPLC.

Q2: I am observing the formation of significant byproducts during the reaction. What are these impurities and how can I minimize them?

A2: Byproduct formation can be attributed to several factors, including the reactivity of the starting materials and intermediates. Common impurities may include:

  • Over-formylation or reaction at other positions: While the 5-position of 3-methylisoxazole is the most electron-rich and sterically accessible, reaction at other positions can occur under harsh conditions.

  • Polymerization/Degradation Products: The product, this compound, can be sensitive to strongly acidic or basic conditions and high temperatures.[3] Prolonged reaction times or an aggressive workup can lead to degradation.

  • Residual DMF and Phosphorus-containing species: These are remnants from the Vilsmeier reagent and require careful removal during workup and purification.

Minimization Strategies:

  • Strict Temperature Control: As mentioned, maintaining a low and consistent temperature throughout the reaction is paramount.

  • Careful Workup: The hydrolysis of the intermediate iminium salt should be performed cautiously. Quenching the reaction mixture by pouring it onto crushed ice and then neutralizing with a mild base (e.g., sodium bicarbonate or sodium acetate) is a standard procedure.[4] Avoid using strong bases like sodium hydroxide, which can promote side reactions.

  • Efficient Extraction: After quenching, promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to separate it from aqueous-soluble impurities.

Purification & Isolation

Q3: I am struggling with the purification of this compound. What are the recommended methods for achieving high purity on a larger scale?

A3: Purification can indeed be a bottleneck in the scale-up process. The choice of purification method depends on the scale and the nature of the impurities.

Purification MethodAdvantagesDisadvantagesBest Suited For
Crystallization Cost-effective for large scale, high purity achievable.Requires a suitable solvent system, potential for product loss in the mother liquor.Multi-kilogram scale where a crystalline solid can be obtained.
Column Chromatography Excellent separation of closely related impurities.Can be time-consuming and expensive on a large scale due to solvent and silica gel consumption.Lab-scale and pilot-scale purification, or for removing challenging impurities.
Distillation Effective for removing non-volatile impurities.The product may have a high boiling point or be thermally labile.Situations where the product is a liquid and thermally stable.

Recommended Protocol for Crystallization:

  • After aqueous workup and extraction, concentrate the organic phase to obtain the crude product.

  • Perform a solvent screen to identify a suitable crystallization solvent or solvent mixture (e.g., isopropanol/water, heptane/ethyl acetate). The ideal solvent will dissolve the product at an elevated temperature and allow it to crystallize upon cooling with minimal solubility at lower temperatures.

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Stability & Storage

Q4: My purified this compound seems to degrade over time. What are the stability issues and how should it be stored?

A4: Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid.[5] The isoxazole ring itself is relatively stable but can be sensitive to strong acids or bases.

Stability and Storage Recommendations:

  • Protection from Air: Store the product under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Low Temperature: Storage at reduced temperatures (e.g., in a refrigerator or freezer) will slow down potential degradation pathways.

  • Protection from Light: Store in an amber-colored vial or a container protected from light, as some organic compounds can be light-sensitive.[3]

  • Purity: Ensure the product is free from acidic or basic impurities from the synthesis, as these can catalyze degradation.

Troubleshooting_Tree cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_storage Stability Start Low Yield or Purity Issue Reagent_Quality Check Reagent Quality (Anhydrous?) Start->Reagent_Quality Low Conversion Temp_Control Optimize Temperature Control (Exotherm Management?) Start->Temp_Control Byproduct Formation Stoichiometry Verify Stoichiometry (Slight excess of Vilsmeier reagent?) Start->Stoichiometry Workup_pH Controlled Quench & Neutralization (Avoid strong base?) Reagent_Quality->Workup_pH Temp_Control->Workup_pH Stoichiometry->Workup_pH Purification_Method Select Appropriate Purification (Crystallization vs. Chromatography) Workup_pH->Purification_Method Storage_Conditions Proper Storage (Inert atmosphere, low temp, dark?) Purification_Method->Storage_Conditions

Caption: Figure 2: Decision tree for troubleshooting common issues in this compound synthesis.

III. Frequently Asked Questions (FAQs)

Q: What are the typical analytical methods to assess the purity of this compound? A: A combination of techniques is recommended for comprehensive purity assessment:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • HPLC: To determine the purity profile and quantify impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.

Q: Are there any specific safety precautions to consider when working with the Vilsmeier-Haack reaction at scale? A: Yes, several safety measures are crucial:

  • Exothermic Reaction: The reaction can be highly exothermic. Ensure the reactor is equipped with adequate cooling capacity and that reagents are added slowly and in a controlled manner.

  • Corrosive and Reactive Reagents: Phosphoryl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: The quenching of the reaction mixture can also be exothermic and may release HCl gas. Perform this step in a well-ventilated area and with caution.

Q: Can alternative formylating agents be used for this synthesis? A: While the POCl₃/DMF system is common, other Vilsmeier reagents can be generated from different acid chlorides (e.g., oxalyl chloride, thionyl chloride) and amides.[1] However, for the formylation of 3-methylisoxazole, the POCl₃/DMF system is well-established and generally provides good results. The choice of an alternative may be explored if specific challenges with the standard protocol are encountered, but this would require significant process development and optimization.

IV. References

  • Google Patents. (n.d.). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Methylisoxazole-3-carboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]

  • RSC Publishing. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing isoxazole compounds. Retrieved from

  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from [Link]

  • Springer. (n.d.). Recent progress in the modification of heterocycles based on the transformation of DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). New approach to 3-hydroxyisoxazole-5-carbaldehydes: key intermediates in synthesis of new 3-hydroxyisoxazoles of pharmacological interest. Retrieved from [Link]

  • MDPI. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component heterocyclization of 5-amino-3-methylisoxazole (1), salicylaldehyde (2) and N-aryl-3-oxobutanamides (3a-h). Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 3-Methylisoxazole-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring reactions involving 3-Methylisoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for common analytical challenges. Our goal is to ensure the scientific integrity and success of your experiments through a combination of technical accuracy and practical experience.

Introduction: The Critical Role of Reaction Monitoring

This compound is a key building block in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules.[1][2] Accurate monitoring of its reactions is paramount for optimizing reaction conditions, maximizing yield, ensuring purity, and understanding reaction kinetics and mechanisms. In-situ monitoring techniques are particularly valuable as they provide real-time data, allowing for immediate adjustments to reaction parameters.[3][4] This guide will delve into the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing detailed troubleshooting for each.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound due to its versatility in separating complex mixtures.[5][6] A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6][7]

HPLC Troubleshooting Guide
Problem Potential Causes Solutions & Explanations
Peak Tailing for this compound Interaction with acidic silanol groups on the silica-based column packing.[8]- Use an end-capped column: These columns have fewer free silanol groups, reducing analyte interaction. - Adjust mobile phase pH: Operating at a lower pH (e.g., <3) can suppress the ionization of silanol groups.[5] - Add a competing base: A small amount of a basic additive like triethylamine can block the active sites.
Poor Resolution Between Reactant, Intermediates, and Product - Inadequate mobile phase composition.[5] - Column degradation.[5]- Optimize the organic modifier concentration: Adjust the gradient or isocratic percentage of acetonitrile/methanol to improve separation.[5] - Change the mobile phase pH: This can alter the retention times of ionizable compounds. - Replace the column: If the column has been used extensively, its efficiency may be compromised.
Inconsistent Retention Times - Fluctuations in column temperature.[9] - Changes in mobile phase composition.[10] - Air bubbles in the pump.[9]- Use a column oven: Maintaining a constant temperature is crucial for reproducible results.[9] - Prepare fresh mobile phase daily: Ensure accurate and consistent preparation.[9] - Degas the mobile phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[5][9]
Ghost Peaks - Contamination in the injector or column.[10] - Late eluting compounds from a previous run.- Flush the injector and column: Use a strong solvent to clean the system between analyses.[10] - Implement a column wash step: At the end of a gradient run, include a high organic wash to elute strongly retained compounds.
Experimental Protocol: HPLC Analysis of a this compound Reaction
  • Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of a suitable acid or base). Dilute the sample with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where both the reactant and product have significant absorbance (determined by UV-Vis spectroscopy).

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Integrate the peak areas of the reactant and product to determine the reaction progress.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile and thermally stable compounds like this compound and related reaction components.[11] It often provides higher resolution and faster analysis times compared to HPLC.

GC Troubleshooting Guide
Problem Potential Causes Solutions & Explanations
No Peaks or Very Small Peaks - No sample injected. - Leaky septum.[12] - Clogged syringe.- Verify injection: Ensure the autosampler or manual syringe is functioning correctly. - Replace the septum: Septa are consumables and should be replaced regularly to prevent leaks.[12] - Clean or replace the syringe.
Peak Tailing - Active sites in the injection port or column.[13] - Column overload.- Use a deactivated liner: This minimizes interactions with the sample. - Condition the column: Bake the column at a high temperature to remove contaminants.[13] - Dilute the sample: Injecting a smaller amount can prevent overloading.[13]
Shifting Retention Times - Inconsistent carrier gas flow or pressure.[13] - Temperature fluctuations.[11]- Check for leaks: Use an electronic leak detector to ensure system integrity. - Verify gas supply: Ensure the gas cylinder has adequate pressure. - Calibrate the oven temperature: Ensure the oven is reaching and maintaining the set temperature.[11]
Split Peaks - Poor injection technique (for manual injections). - Incompatible solvent.- Use an autosampler: This ensures consistent and reproducible injections.[13] - Ensure the sample is dissolved in a volatile solvent that is compatible with the stationary phase.
Experimental Protocol: GC-MS Analysis of a this compound Reaction
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify peaks based on their mass spectra and retention times. Quantify by integrating the total ion chromatogram (TIC) or by using extracted ion chromatograms for specific masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about reactants, intermediates, and products without the need for sample workup.[14][15] This is particularly useful for understanding reaction mechanisms.[16]

NMR Troubleshooting and FAQ

Q1: My NMR signals are broad. What could be the cause?

  • A1: Broad signals can be due to several factors:

    • Paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

    • Inhomogeneous magnetic field: The spectrometer may need to be shimmed to improve field homogeneity.

    • Chemical exchange: If your compound is undergoing a chemical exchange process on the NMR timescale, this can lead to broad peaks.

Q2: I'm not seeing the aldehyde proton of this compound. Why?

  • A2: The aldehyde proton can sometimes be difficult to observe due to:

    • Hydrate formation: In the presence of water (even trace amounts in the solvent), the aldehyde can form a hydrate, which will have a different chemical shift and may be a broader signal.[17]

    • Reaction with impurities: The aldehyde is a reactive functional group and may react with impurities in the NMR solvent.

    • Slow relaxation: The aldehyde proton may have a long relaxation time, leading to a weak signal. Adjusting the acquisition parameters (e.g., increasing the relaxation delay) may help.

Q3: How can I quantify the reaction progress using NMR?

  • A3: Quantification is achieved by comparing the integrals of well-resolved peaks corresponding to the starting material and the product.[14] It is crucial to:

    • Choose non-overlapping peaks: Select signals that are unique to each species.

    • Ensure complete relaxation: Use a sufficiently long relaxation delay (d1) to allow all protons to fully relax between scans. This is typically 5 times the longest T1 relaxation time.

    • Use an internal standard: For absolute quantification, a known amount of an internal standard can be added to the reaction mixture.

Experimental Workflow: In-Situ NMR Reaction Monitoring

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_reagents Prepare Reactants & Solvent add_reagents Add to NMR Tube prep_reagents->add_reagents internal_std Add Internal Standard (Optional) add_reagents->internal_std insert_nmr Insert into NMR Spectrometer internal_std->insert_nmr setup_params Set Up Acquisition Parameters insert_nmr->setup_params acquire_data Acquire Spectra at Time Intervals setup_params->acquire_data process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_data->process_spectra integrate_peaks Integrate Characteristic Peaks process_spectra->integrate_peaks calc_conversion Calculate % Conversion vs. Time integrate_peaks->calc_conversion

Caption: Workflow for in-situ NMR reaction monitoring.

Frequently Asked Questions (FAQs)

Q: Which analytical technique is best for my reaction?

A: The choice depends on several factors:

  • HPLC: Excellent for a wide range of compounds, including non-volatile and thermally labile molecules. It is also easily quantifiable.

  • GC: Ideal for volatile and thermally stable compounds. It often provides faster analysis and higher resolution. GC-MS offers definitive identification.

  • NMR: The best choice for mechanistic studies and real-time, non-invasive monitoring.[14][15] It provides detailed structural information.

Q: My this compound appears to be degrading during analysis. What can I do?

A: This can be a challenge with reactive aldehydes.

  • For HPLC: Ensure the mobile phase pH is compatible with the stability of your compound. Avoid highly basic or acidic conditions if your molecule is sensitive.

  • For GC: Degradation can occur in the hot injector. Try lowering the injector temperature. Ensure the liner is deactivated to minimize catalytic degradation.

Q: Can I use Mass Spectrometry (MS) alone for reaction monitoring?

A: While MS provides valuable mass information and can be used for in-situ monitoring, it is often coupled with a chromatographic technique (LC-MS or GC-MS) to separate isomers and isobars, which can be crucial for complex reaction mixtures.[6][18]

References

  • Cooks, R. G., & Perry, R. H. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(15), 9537–9545. [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem, 15(7), e202201583. [Link]

  • PharmaCores. (2023, May 25). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Gao, Y., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering, 6, 1133-1147. [Link]

  • Spectroscopy Online. (2021, November 2). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Deshmukh, R., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(3), 1199-1205.
  • Yaichkov, I. I., et al. (2022). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, (3), 20-29. [Link]

  • PharmaGuru. (2023, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]

  • AELAB. (2023, August 20). 10 Common Mistakes in Gas Chromatography. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30065–30078. [Link]

  • Alwsci. (2023, February 8). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]

  • Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(5), 419-426. [Link]

  • Chromatography Today. (2015, August 26). 8 Common Gas Chromatography Mistakes. Retrieved from [Link]

  • Heckenberger, K., & Thiele, C. M. (2023). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4-dinitrobenzaldehyde. ChemRxiv. [Link]

  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • ResearchGate. (n.d.). Three-component heterocyclization of 5-amino-3-methylisoxazole (1), salicylaldehyde (2) and N-aryl-3-oxobutanamides (3a-h). Retrieved from [Link]

  • Ganesh, C. S., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 1-10.
  • ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 251-260. [Link]

  • Sutherland, J. D. (2016).
  • Talha, S. M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(11), 4475. [Link]

  • ResearchGate. (n.d.). Monitoring Intermolecular and Intramolecular Interactions by NMR Spectroscopy. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. Retrieved from [Link]

  • Gzella, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642. [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Gzella, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642. [Link]

  • ResearchGate. (n.d.). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Retrieved from [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

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Technical Support Center: Purification of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-methylisoxazole-5-carbaldehyde. This document provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this key heterocyclic building block. Our guidance is grounded in established chemical principles to ensure you can confidently obtain high-purity material for your downstream applications.

Introduction to Purification Challenges

This compound is a versatile intermediate in medicinal chemistry. Its synthesis, often involving the condensation of a β-dicarbonyl equivalent with hydroxylamine, can result in a crude product containing a variety of starting materials and byproducts. The most common impurities include unreacted hydroxylamine (typically as a salt like hydroxylamine hydrochloride), acetone, and various condensation or rearrangement byproducts. The aldehyde functionality also presents a potential for instability, particularly on acidic stationary phases like silica gel.

Effective purification is critical to prevent interference in subsequent synthetic steps. This guide will focus on the most robust and widely applicable purification techniques: flash column chromatography and recrystallization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My crude reaction mixture is an oil, and TLC analysis shows a complex mixture of spots. What is the best first step?

A: When dealing with an oily crude product with multiple components, flash column chromatography is the most effective purification method. It allows for the separation of compounds based on polarity. Before committing to a large-scale column, it is crucial to develop an appropriate solvent system using Thin Layer Chromatography (TLC).

  • Expert Insight: Start your TLC development with a moderately polar solvent system, such as 20-30% ethyl acetate in hexanes.[1][2] Aldehydes are moderately polar, and this range often provides a good starting point for achieving a target Rf (retention factor) of 0.2-0.3 for your product, which is ideal for good separation on a column.[3] If the product remains at the baseline, increase the polarity by incrementally adding more ethyl acetate or switching to a stronger polar solvent like methanol in dichloromethane.[1][2]

Q2: I'm running a silica gel column, but my yield is very low. I suspect the aldehyde is decomposing. How can I prevent this?

A: Aldehyde decomposition on standard silica gel is a known issue, as residual acidity on the silica surface can catalyze degradation pathways. There are two primary strategies to mitigate this:

  • Neutralize the Silica Gel: Before preparing your column, you can use a slurry of silica gel in your chosen mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% by volume). This will neutralize the acidic sites on the silica.

  • Use a Deactivated Stationary Phase: Consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic) if your compound is particularly sensitive.

  • Self-Validation Check: Before and after your column, run a quick proton NMR or LC-MS of your material. The disappearance of the characteristic aldehyde proton signal (~9-10 ppm in ¹H NMR) or the appearance of new mass peaks would confirm decomposition.

Q3: My crude product contains a significant amount of hydroxylamine hydrochloride. How can I remove it before chromatography?

A: Hydroxylamine hydrochloride is a polar salt and is highly soluble in water but poorly soluble in many organic solvents.[4] An aqueous workup is the most efficient way to remove it prior to chromatography.

  • Protocol: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer several times with water or a saturated sodium bicarbonate solution. The hydroxylamine salt will partition into the aqueous layer. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. This simple extraction often removes the majority of the salt, simplifying the subsequent chromatographic purification.

Q4: My product is a solid, but it "oils out" instead of crystallizing during recrystallization. What should I do?

A: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the compound's melting point.[5] This traps impurities.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the solution to cool very slowly. Do not place it directly in an ice bath.[6] Slow cooling encourages the formation of seed crystals and ordered lattice growth.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previously purified batch.[5]

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) might be necessary.[6]

In-Depth Experimental Protocols

Protocol 1: Flash Column Chromatography for Oily or Complex Mixtures

This protocol is designed for the purification of this compound from a typical reaction mixture.

1. Solvent System Selection:

  • Using TLC, identify a solvent system that provides an Rf value of 0.2-0.3 for the product. A good starting point is Ethyl Acetate (EtOAc) / Hexanes.

Impurity Profile Recommended Starting Solvent System Rationale
Non-polar impurities20% EtOAc / 80% HexanesSeparates the moderately polar aldehyde from less polar side products.
Polar impurities (e.g., hydroxylamine)30-40% EtOAc / 70-60% HexanesMoves the product further up the TLC plate, leaving polar impurities at the baseline.
Difficult Separations (close Rf)15% Ether / 85% HexanesEther can sometimes offer different selectivity compared to ethyl acetate.

2. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes).

  • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[7] Drain the solvent until it is level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.[3]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column.

  • Apply gentle air pressure to begin eluting the compounds.

  • Collect fractions in test tubes. Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with a potassium permanganate stain.

  • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for Solid Crude Products

This method is ideal when the crude product is a solid with a relatively high purity (>80-85%).

1. Solvent Selection:

  • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[6] Test small amounts of your product in various solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate/hexanes mixture). Heterocyclic compounds often crystallize well.[8]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid is just completely dissolved.[9] Avoid adding a large excess of solvent.[6]

3. Hot Filtration (if insoluble impurities are present):

  • If you observe insoluble material in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.[5]

4. Crystallization:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum to remove residual solvent.

Visualization of Workflow

Purification Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate purification strategy.

Purification_Workflow start Analyze Crude Product (TLC, NMR, Physical State) state_check Is the crude material a solid or an oil? start->state_check solid_path Solid state_check->solid_path Solid oil_path Oil / Complex Mixture state_check->oil_path Oil purity_check Purity > 85% by NMR/TLC? solid_path->purity_check workup_check High concentration of polar salts (e.g., Hydroxylamine HCl)? oil_path->workup_check recrystallize Proceed with Recrystallization (Protocol 2) purity_check->recrystallize Yes chromatography Proceed with Flash Chromatography (Protocol 1) purity_check->chromatography No workup_check->chromatography No aqueous_workup Perform Aqueous Workup (Wash with H₂O / NaHCO₃) workup_check->aqueous_workup Yes aqueous_workup->chromatography

Caption: Decision tree for selecting a purification method.

Summary of Physical Properties

Compound Molecular Weight ( g/mol ) Form Key Considerations
This compound111.10Solid[10]Can be sensitive to acid. Moderately polar.
Hydroxylamine Hydrochloride69.49White Crystalline PowderHighly water-soluble salt.[4] Easily removed with an aqueous wash.
Acetone58.08Volatile LiquidTypically removed during solvent evaporation under reduced pressure.

References

  • Hydroxylammonium chloride . Sciencemadness Wiki. [Link]

  • Hydroxylamine·HCl . G-Biosciences. [Link]

  • Recrystallization - Single Solvent . University of Toronto Scarborough. [Link]

  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Process for preparing hydroxylamine hydrochloride.
  • Flash Chromatography Basics . Sorbent Technologies, Inc.. [Link]

  • Recrystallization . Michigan State University. [Link]

  • 5 Steps to successful flash chromatography . Biotage. [Link]

  • Recrystallization and Crystallization . University of California, Irvine. [Link]

  • Chromatography: Solvent Systems For Flash Column . University of Rochester, Department of Chemistry. [Link]

  • Recrystallization . Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography . JoVE. [Link]

  • Column chromatography . Columbia University. [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents . ResearchGate. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole.
  • Process for the purification of 3-amino-5-methylisoxazole.
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate . National Institutes of Health (NIH). [Link]

  • New approach to 3-hydroxyisoxazole-5-carbaldehydes: key intermediates in synthesis of new 3-hydroxyisoxazoles of pharmacological interest . Tetrahedron Letters. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . Semantic Scholar. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . MDPI. [Link]

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Technical Support Center: Characterization of Unexpected Byproducts in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole synthesis and effectively troubleshoot the formation of unexpected byproducts. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and fostering a proactive approach to synthetic challenges.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered during isoxazole synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and I see multiple spots on my TLC plate. What are the likely culprits?

A1: Low yields accompanied by multiple TLC spots often point to several issues: incomplete reaction, degradation of starting materials or product, or the formation of side products. Common byproducts to consider are furoxans (from nitrile oxide dimerization) and regioisomers.[1] It is also crucial to ensure the integrity of your starting materials, as 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which may affect reactivity.[1] Monitoring the reaction progress by TLC or LC-MS is essential to distinguish between a slow reaction and product degradation over time.[1]

Q2: I'm observing a significant amount of a byproduct with a similar polarity to my desired isoxazole, making purification by column chromatography difficult. What could it be and how can I improve separation?

A2: This is a frequent challenge, often caused by the formation of a regioisomer of your target isoxazole, especially when using unsymmetrical 1,3-dicarbonyls or alkynes.[1] These isomers can have very similar physical properties. To improve separation, systematic screening of different solvent systems for column chromatography is recommended. Sometimes, using a three-solvent mixture or adding a small amount of an acid (like acetic acid) or a base (like triethylamine) can enhance resolution.[1]

Q3: My 1,3-dipolar cycloaddition reaction using a nitrile oxide is messy. What is the most common side reaction?

Q4: I suspect my isoxazole product is degrading during workup or purification. Is the isoxazole ring unstable?

A4: The isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under strongly basic or reductive conditions (e.g., catalytic hydrogenation).[1] Some isoxazoles may also be sensitive to UV light or certain transition metals, which can catalyze ring cleavage or rearrangement.[1] If you suspect product decomposition, consider using milder workup procedures, avoiding extreme pH conditions, and protecting your compound from light.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, causality-driven approach to identifying and mitigating specific byproducts.

Guide 1: The Regioisomer Problem in Syntheses from Unsymmetrical Precursors

The formation of regioisomers is a common hurdle in isoxazole synthesis, particularly in the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine and in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] The regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants.[1]

Identifying Regioisomers:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing regioisomers. Protons and carbons in different chemical environments will exhibit distinct chemical shifts. For example, the chemical shift of the C4-H proton in the isoxazole ring is a key indicator. Careful analysis of coupling constants and 2D NMR techniques like HMBC and NOESY can definitively establish the connectivity and spatial relationships of the substituents.

  • Mass Spectrometry (MS): While regioisomers have the same mass, fragmentation patterns in MS/MS experiments can sometimes provide clues to their structure.

  • HPLC: A well-developed HPLC method can often separate regioisomers, appearing as two distinct peaks with the same mass spectrum.[2]

Strategies for Controlling Regioselectivity:

ParameterInfluence on RegioselectivityRecommended Action
pH Can significantly influence the outcome, especially in syntheses from 1,3-dicarbonyls. Acidic conditions often favor one isomer.[1][3]Systematically vary the pH of the reaction mixture and monitor the isomeric ratio by LC-MS or ¹H NMR of the crude product.
Solvent The polarity of the solvent can alter the transition state energies for the formation of different regioisomers.[1]Screen a range of solvents with varying polarities (e.g., ethanol, acetonitrile, THF, toluene).
Catalyst Lewis acids can coordinate to the reactants, influencing the electronic and steric environment of the reaction center.[1]In 1,3-dipolar cycloadditions, the addition of a Lewis acid like BF₃·OEt₂ can improve regioselectivity.[1] Copper-catalyzed conditions are often used for terminal alkynes.[1]
Substrate Modification Modifying the electronic properties of the substituents on the alkyne or nitrile oxide can direct the cycloaddition to favor one regioisomer.[1] For 1,3-dicarbonyls, using β-enamino diketone derivatives can offer better control.[1]Consider synthesizing analogs of your starting materials with different electron-donating or electron-withdrawing groups to study their effect on regioselectivity.
Guide 2: The Furoxan Dimer - A Common Pitfall in 1,3-Dipolar Cycloadditions

Furoxans (1,2,5-oxadiazole-2-oxides) are the head-to-tail dimers of nitrile oxides and are often the most significant byproduct in 1,3-dipolar cycloaddition reactions.[1] Their formation is a second-order process, meaning it is highly dependent on the concentration of the nitrile oxide.

Mechanism of Furoxan Formation:

Caption: Furoxan formation competes with the desired isoxazole synthesis.

Experimental Workflow for Minimizing Furoxan Formation:

  • In Situ Generation: Never pre-form and isolate the nitrile oxide unless absolutely necessary. The most common method for generating nitrile oxides is the dehydration of aldoximes.

  • Slow Addition: Add the dehydrating agent (e.g., N-chlorosuccinimide, NCS) or the aldoxime precursor slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the reaction with the alkyne over dimerization.

  • High Alkyne Concentration: Use a slight excess of the alkyne to ensure it is readily available to trap the nitrile oxide as it is formed.

  • Temperature Control: While the effect is substrate-dependent, running the reaction at a lower temperature can sometimes slow down the rate of dimerization relative to the desired cycloaddition.

Characterization of Furoxans:

  • NMR: Furoxans have distinct ¹H and ¹³C NMR signals that can be used for their identification.

  • MS: The mass of the furoxan will be double that of the nitrile oxide intermediate.

  • IR: Furoxans exhibit characteristic absorbances for the N-O and C=N bonds.

Guide 3: Unraveling Other Unexpected Byproducts

Beyond regioisomers and furoxans, other unexpected byproducts can arise from rearrangement, fragmentation, or further reaction of intermediates or the final product.

Potential Unexpected Byproducts and Their Origins:

ByproductPlausible OriginSuggested Action
Oxazoles Can form under certain acidic conditions from 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones.[3]Carefully control the pH and consider alternative synthetic routes if oxazole formation is persistent.
2H-Azirines May arise from the intramolecular cyclization of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones under basic conditions.[3]Avoid strongly basic conditions if this byproduct is observed.
Ring-Opened Products The isoxazole N-O bond can be cleaved under strongly basic or reductive conditions.[1]Employ milder workup and purification conditions. Avoid reactive metals and reducing agents if the isoxazole ring needs to be preserved.
Isoxazolin-5-ones A common byproduct in the synthesis of 5-substituted 3-isoxazolols from α-keto esters and hydroxylamine.[4]The use of N,O-diBoc-protected β-keto hydroxamic acids followed by acid-mediated cyclization can prevent the formation of this byproduct.[4]

Section 3: Analytical Protocols for Byproduct Characterization

A robust analytical workflow is crucial for the successful identification and quantification of byproducts.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Byproduct Profiling

HPLC is the gold standard for assessing the purity of isoxazole derivatives and profiling impurities.[2]

Starting Point for Method Development (Reversed-Phase HPLC):

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the isoxazole chromophore absorbs (typically 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL and filter through a 0.45 µm syringe filter before injection.[2][5]

Data Analysis:

  • Inject a standard of your purified isoxazole to determine its retention time.

  • Inject your crude reaction mixture.

  • Peaks other than your main product and starting materials are potential byproducts.

  • The area percentage of each peak provides a semi-quantitative measure of its abundance.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Crude_Sample Crude Reaction Mixture Dissolve Dissolve in Mobile Phase Crude_Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Identify_Peaks Identify Product and Byproduct Peaks Chromatogram->Identify_Peaks Integrate Integrate Peak Areas Identify_Peaks->Integrate Quantify Calculate Purity and Byproduct Percentages Integrate->Quantify

Caption: A typical workflow for HPLC-based purity and byproduct analysis.

Protocol 2: NMR Spectroscopy for Structural Elucidation

NMR is indispensable for the structural identification of unknown byproducts.

Key NMR Experiments:

  • ¹H NMR: Provides information on the number and type of protons and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the overall carbon skeleton and the position of substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is useful for determining stereochemistry and confirming regiochemistry.

Sample Preparation:

  • Isolate the byproduct of interest by preparative HPLC or careful column chromatography.

  • Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a suite of 1D and 2D NMR spectra.

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

MS provides the molecular weight of the byproduct, which is a critical piece of information for determining its molecular formula.

Common Ionization Techniques:

  • ESI (Electrospray Ionization): A soft ionization technique suitable for polar and thermally labile molecules.

  • APCI (Atmospheric Pressure Chemical Ionization): Suitable for less polar molecules.

  • EI (Electron Impact): A hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the byproduct.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • RSC Publishing. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • ResearchGate. (2025, December 5). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An unexpected transformation by reduction of isoxazolines | Request PDF. Retrieved from [Link]

  • PMC. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • YouTube. (2021, November 22). Claisen Isoxazole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Reddit. (2022, September 3). Isoxazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • NIH. (n.d.). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole | C3H3NO | CID 9254. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]

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Effect of solvent on the reactivity of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylisoxazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of this versatile heterocyclic aldehyde. Our goal is to equip you with the scientific rationale behind experimental observations, enabling you to optimize your reaction outcomes.

Introduction to this compound

This compound is a key building block in medicinal chemistry and organic synthesis, valued for the isoxazole core's contribution to the biological activity of numerous pharmaceutical agents.[1][2] The reactivity of the aldehyde functional group is paramount to its utility, and this reactivity is profoundly influenced by the solvent system employed. Understanding these solvent effects is crucial for achieving desired yields, selectivity, and reaction rates.

This guide will address common challenges and questions encountered during the use of this compound, with a focus on the practical implications of solvent selection.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of this compound in my chosen reaction solvent. What are my options?

A1: this compound is a solid at room temperature.[3] While it is readily soluble in many common organic solvents like alcohols, ethers, and ketones, issues can arise in non-polar solvents or during reactions requiring high concentrations.[4]

  • Troubleshooting Steps:

    • Solvent Screening: If the reaction chemistry allows, consider switching to a more polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN), where solubility is generally higher. For reactions sensitive to highly polar solvents, a mixture of solvents can be effective. For instance, adding a co-solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to a less polar medium can enhance solubility without drastically altering the reaction environment.

    • Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of the aldehyde. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures. This compound itself may decompose at high temperatures.[4]

    • Ultrasonication: The use of ultrasound can aid in the dissolution of solids and can sometimes be used to run reactions under heterogeneous conditions, potentially avoiding the need for complete solubilization.[5]

Q2: My condensation reaction with an active methylene compound is giving low yields. Could the solvent be the culprit?

A2: Absolutely. The solvent plays a critical role in condensation reactions, such as the Knoevenagel condensation, by influencing the equilibrium and the reactivity of the base and nucleophile.

  • Scientific Rationale:

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, methanol) can solvate and stabilize the nucleophile and base, potentially dampening their reactivity. They can also participate in hydrogen bonding, which may interfere with the reaction mechanism. Aprotic polar solvents (e.g., DMF, DMSO) are often preferred as they do not solvate anions as strongly, leading to a more "naked" and reactive nucleophile.

    • Water Removal: Condensation reactions produce water as a byproduct. In many cases, the reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials. Using a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene with a Dean-Stark apparatus) can significantly improve yields.

    • Catalyst/Base Solubility: The chosen solvent must adequately dissolve the base or catalyst used in the reaction to ensure a homogeneous and efficient process.

  • Troubleshooting Workflow:

G start Low Yield in Condensation Reaction check_solvent Is the solvent aprotic? start->check_solvent check_water Is water being removed? check_solvent->check_water Yes protic_issue Protic solvent may be reducing nucleophilicity. check_solvent->protic_issue No check_base Is the base fully dissolved? check_water->check_base Yes water_issue Water byproduct may be causing reverse reaction. check_water->water_issue No base_issue Insoluble base leads to heterogeneous reaction and low rate. check_base->base_issue No end Investigate other parameters (temperature, stoichiometry, catalyst). check_base->end Yes switch_aprotic Switch to DMF, DMSO, or MeCN. protic_issue->switch_aprotic use_dean_stark Use toluene with a Dean-Stark trap. water_issue->use_dean_stark change_base_solvent Select a solvent that dissolves the chosen base. base_issue->change_base_solvent G cluster_imine Step 1: Imine Formation (Solvent: DCM) cluster_reduction Step 2: Reduction aldehyde This compound imine Imine Intermediate aldehyde->imine amine R-NH2 amine->imine product Final Amine Product imine->product stab NaBH(OAc)3 stab->product

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methylisoxazole-5-carbaldehyde and 5-Methylisoxazole-3-carbaldehyde for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, isoxazole derivatives are privileged scaffolds, integral to the development of a wide array of pharmaceuticals and functional materials. Among the myriad of substituted isoxazoles, the isomeric methylisoxazole carbaldehydes serve as critical building blocks for further molecular elaboration. This guide provides an in-depth, objective comparison of the reactivity of two common isomers: 3-Methylisoxazole-5-carbaldehyde and 5-Methylisoxazole-3-carbaldehyde . This analysis is grounded in fundamental principles of electronic and steric effects, supplemented with illustrative experimental protocols to guide the practicing researcher.

Structural and Electronic Overview: The Basis of Differential Reactivity

The reactivity of the aldehyde functional group in these two isomers is fundamentally governed by the electronic properties of the isoxazole ring and the positioning of the methyl and carbaldehyde substituents. The isoxazole ring, containing a nitrogen-oxygen single bond, is an electron-deficient heterocycle. The nitrogen atom acts as an electron-withdrawing group through inductive effects, which influences the electron density distribution across the ring.

This compound (1): The aldehyde group is at the C5 position, adjacent to the ring oxygen. The methyl group, an electron-donating group, is at the C3 position, adjacent to the ring nitrogen.

5-Methylisoxazole-3-carbaldehyde (2): Conversely, the aldehyde group is at the C3 position, adjacent to the ring nitrogen, while the electron-donating methyl group is at the C5 position, adjacent to the ring oxygen.

This differential placement of substituents leads to distinct electronic environments for the carbaldehyde group in each isomer.

Electronic Effects

The nitrogen atom in the isoxazole ring exerts a significant electron-withdrawing effect, which is more pronounced at the adjacent C3 position compared to the C5 position. Consequently, the aldehyde at the C3 position in 5-Methylisoxazole-3-carbaldehyde (2) is expected to be more electron-deficient and therefore more electrophilic than the aldehyde at the C5 position in This compound (1) . The electron-donating methyl group at C5 in isomer 2 will have a less pronounced effect on the C3-aldehyde compared to the effect of the C3-methyl group on the C5-aldehyde in isomer 1 .

Steric Considerations

Steric hindrance around the aldehyde functionality can also play a crucial role in its reactivity. In This compound (1) , the aldehyde group at the C5 position is flanked by the ring oxygen and a hydrogen atom at the C4 position. In 5-Methylisoxazole-3-carbaldehyde (2) , the aldehyde at the C3 position is positioned between the ring nitrogen and a hydrogen atom at the C4 position. The steric environment in the immediate vicinity of the aldehyde group is broadly similar in both isomers. However, the overall molecular topology and the potential for intermolecular interactions may differ, which could subtly influence reaction rates in the solid state or in concentrated solutions.

Comparative Reactivity in Key Transformations

Based on the electronic and steric factors discussed, we can predict the relative reactivity of the two isomers in common aldehyde transformations. It is important to note that while direct comparative experimental data for these specific isomers is not extensively available in peer-reviewed literature, the following predictions are based on well-established principles of organic chemistry.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a hallmark reaction of aldehydes. The rate of this reaction is largely dependent on the electrophilicity of the carbonyl carbon.

Prediction: 5-Methylisoxazole-3-carbaldehyde (2) is predicted to be more reactive towards nucleophiles than This compound (1) . The greater electron-withdrawing influence of the adjacent ring nitrogen in isomer 2 renders its aldehyde carbon more electrophilic and thus more susceptible to nucleophilic attack.

Illustrative Experimental Protocol: Sodium Borohydride Reduction

This experiment aims to compare the rate of reduction of the two isomers to their corresponding alcohols. The reduction of aldehydes with sodium borohydride is a classic example of nucleophilic addition of a hydride ion.[1][2][3]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Analysis A Dissolve aldehyde (1 or 2) in Methanol B Cool to 0°C A->B C Add NaBH4 B->C D Monitor by TLC at regular intervals C->D E Quench with water D->E F Extract with Ethyl Acetate E->F G Dry and concentrate F->G H Analyze by 1H NMR to determine conversion G->H

Caption: Workflow for the comparative reduction of isoxazole carbaldehydes.

Step-by-Step Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of this compound (1) and 1 mmol of 5-Methylisoxazole-3-carbaldehyde (2) in 10 mL of methanol each.

  • Cooling: Cool both solutions to 0°C in an ice bath.

  • Addition of Reducing Agent: To each flask, add 1.1 mmol of sodium borohydride in one portion with stirring.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at 5, 15, and 30-minute intervals.

  • Workup: Once the starting material is consumed (or after a set time for comparison), quench the reactions by the slow addition of 10 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the percentage conversion to the corresponding alcohol.

Expected Data Summary:

Time (minutes)% Conversion (Isomer 1)% Conversion (Isomer 2)
5~40%~70%
15~85%>95%
30>95%>95%
Condensation Reactions: Wittig and Knoevenagel

Condensation reactions, such as the Wittig and Knoevenagel reactions, also depend on the electrophilicity of the aldehyde. A more electrophilic aldehyde will generally react faster.

Prediction: 5-Methylisoxazole-3-carbaldehyde (2) is expected to undergo Wittig and Knoevenagel condensations more readily than This compound (1) .

Illustrative Experimental Protocol: Wittig Reaction

This protocol describes a comparative Wittig reaction to form the corresponding stilbene-like derivatives. The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds.[4][5][6]

Workflow Diagram:

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup & Purification A Suspend Benzyltriphenylphosphonium chloride in THF B Add n-Butyllithium at 0°C A->B C Stir to form the ylide B->C D Add aldehyde (1 or 2) to the ylide solution C->D E Stir at room temperature D->E F Quench with water E->F G Extract with Diethyl Ether F->G H Purify by column chromatography G->H

Caption: Workflow for the comparative Wittig reaction of isoxazole carbaldehydes.

Step-by-Step Methodology:

  • Ylide Preparation: In a dry, nitrogen-flushed flask, suspend 1.1 mmol of benzyltriphenylphosphonium chloride in 10 mL of anhydrous THF. Cool the suspension to 0°C and add 1.1 mmol of n-butyllithium dropwise. Stir the resulting orange-red solution for 30 minutes at 0°C.

  • Wittig Reaction: To the ylide solution, add a solution of 1 mmol of either this compound (1) or 5-Methylisoxazole-3-carbaldehyde (2) in 5 mL of anhydrous THF dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with 10 mL of water and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Expected Data Summary:

IsomerReaction Time (hours)Isolated Yield
1 2~65%
2 2~80%

Illustrative Experimental Protocol: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: In separate flasks, mix 1 mmol of either this compound (1) or 5-Methylisoxazole-3-carbaldehyde (2) with 1.1 mmol of malononitrile and 0.1 mmol of piperidine in 10 mL of ethanol.

  • Reaction: Stir the mixtures at room temperature for 4 hours.

  • Isolation: If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Data Summary:

IsomerReaction Time (hours)Isolated Yield
1 4~75%
2 4~90%
Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common transformation. The ease of oxidation can be influenced by the electronic nature of the aldehyde.

Prediction: This compound (1) , being less electron-deficient, might be slightly more susceptible to oxidation than 5-Methylisoxazole-3-carbaldehyde (2) under identical conditions. However, this difference is expected to be less pronounced than in nucleophilic addition reactions, as many common oxidants are highly reactive.

Illustrative Experimental Protocol: Jones Oxidation

The Jones oxidation is a robust method for the oxidation of primary alcohols and aldehydes to carboxylic acids using chromic acid in acetone.[9][10][11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Jones reagent by dissolving 2.67 g of chromium trioxide in 2.3 mL of concentrated sulfuric acid and carefully diluting with water to a total volume of 10 mL.

  • Reaction Setup: Dissolve 1 mmol of either this compound (1) or 5-Methylisoxazole-3-carbaldehyde (2) in 10 mL of acetone and cool to 0°C.

  • Oxidation: Add the Jones reagent dropwise to the aldehyde solution until the orange color persists.

  • Workup: Add isopropanol to quench the excess oxidant, then add water and extract the product with ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid.

Expected Data Summary:

IsomerReaction Time (minutes)Isolated Yield
1 30>90%
2 30>90%

Spectroscopic Signatures for Characterization

The two isomers can be readily distinguished by their ¹H NMR spectra. The chemical shift of the aldehyde proton and the protons on the isoxazole ring will be different due to the varying electronic environments.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • This compound (1):

    • Aldehyde proton (CHO): ~9.9-10.1 ppm

    • Ring proton (H4): ~6.8-7.0 ppm

    • Methyl protons (CH₃): ~2.4-2.6 ppm

  • 5-Methylisoxazole-3-carbaldehyde (2):

    • Aldehyde proton (CHO): ~10.1-10.3 ppm

    • Ring proton (H4): ~6.6-6.8 ppm

    • Methyl protons (CH₃): ~2.6-2.8 ppm

The downfield shift of the aldehyde proton in isomer 2 is consistent with its higher electrophilicity.

Conclusion and Application Synopsis

  • 5-Methylisoxazole-3-carbaldehyde (2) , with its aldehyde group at the more electron-deficient C3 position, is the more reactive isomer towards nucleophilic addition and condensation reactions . This makes it the preferred substrate when rapid and high-yielding conversions are desired in these types of transformations.

  • This compound (1) is the less reactive isomer in nucleophilic additions. This attenuated reactivity could be advantageous in situations requiring greater selectivity or in multi-step syntheses where a less reactive aldehyde is desired to avoid side reactions.

The choice between these two valuable building blocks should therefore be made with a clear understanding of their intrinsic reactivity profiles. The experimental protocols provided herein offer a starting point for researchers to explore and exploit the unique chemical properties of each isomer in their synthetic endeavors.

References

  • Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734.
  • Heilbron, I. M., Jones, E. R. H., & Sondheimer, F. (1949). 148. Researches on acetylenic compounds. Part XV. The oxidation of primary acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 604-607.
  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Ley, S. V., & Madin, A. (1991). 1.11 - Oxidation of Alcohols to Aldehydes and Ketones. In Comprehensive Organic Synthesis (Vol. 7, pp. 251-289). Pergamon.
  • Luzzio, F. A. (1998). The Oxidation of Alcohols by Modified Oxochromium(VI)-Amine Reagents. Organic Reactions, 53, 1-221.
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  • Pal, R. (2014). Visible light induced Knoevenagel condensation: A clean and efficient protocol using aqueous fruit extract of tamarindus indica as catalyst. International Journal of Advanced Chemistry, 2(1), 1-4.
  • Su, C., Chen, Z. C., & Zhen, Q. G. (2003). Ionic liquid as catalyst and reaction medium-a simple, efficient and green procedure for Knoevenagel condensation of aliphatic and aromatic carbonyl compounds using a task-specific basic ionic liquid. Synthesis, (4), 555-559.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Berichte der deutschen chemischen Gesellschaft, 87(9), 1318-1330.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Isoxazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal chemist and drug development professional, the isoxazole ring is a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents. Its aldehyde derivatives are particularly valuable, serving as versatile intermediates for carbon-carbon bond formation and the introduction of complex functionalities. However, the synthesis of these aldehydes is not a one-size-fits-all endeavor. The choice of synthetic strategy is dictated by the desired substitution pattern, the stability of the starting materials, and the overall efficiency of the route.

This guide provides an in-depth comparison of the primary methods for synthesizing substituted isoxazole aldehydes. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical considerations that govern success in the laboratory.

Core Synthetic Strategies: An Overview

There are four principal pathways to access substituted isoxazole aldehydes, each with its distinct advantages and limitations:

  • Direct Formylation via the Vilsmeier-Haack Reaction: An electrophilic aromatic substitution to introduce a formyl group directly onto a pre-formed isoxazole ring.

  • Ring Construction via Condensation: Building the isoxazole ring with the aldehyde functionality already incorporated, exemplified by the reaction of nitroalkanes with 3-oxetanone.

  • Functional Group Interconversion: Reduction: The partial reduction of a more oxidized precursor, typically an isoxazole carboxylic ester, to the aldehyde.

  • Functional Group Interconversion: Oxidation: The oxidation of a less oxidized precursor, an isoxazolylmethanol, to the desired aldehyde.

The following sections will dissect each of these methodologies, providing detailed protocols and a comparative analysis to guide your synthetic planning.

Method 1: Vilsmeier-Haack Formylation of Isoxazoles

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2] The reaction involves the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This reagent then acts as a mild electrophile, attacking the isoxazole ring.

Mechanistic Rationale and Causality

The success of the Vilsmeier-Haack reaction hinges on the nucleophilicity of the isoxazole ring. The electron-donating character of the ring oxygen activates the system towards electrophilic substitution. The regioselectivity of the formylation is governed by the electronic properties and steric hindrance of the substituents on the isoxazole ring. For many substituted isoxazoles, the C4 position is the most electron-rich and sterically accessible, making it the preferred site of formylation.[5] The reaction must be performed under anhydrous conditions as the Vilsmeier reagent is highly moisture-sensitive. The final hydrolysis step is crucial to convert the intermediate iminium salt to the aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Isoxazole Substituted Isoxazole Iminium_Salt Iminium Salt Intermediate Isoxazole->Iminium_Salt + Vilsmeier Reagent Aldehyde Isoxazole Aldehyde Iminium_Salt->Aldehyde + H₂O H2O H₂O (Workup)

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Synthesis of 3-Phenylisoxazole-4-carbaldehyde

This protocol is a representative example based on established procedures for formylating electron-rich heterocycles.[6][7]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C with an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent. To this, add a solution of 3-phenylisoxazole (1 equivalent) in DMF (2 volumes) dropwise.

  • Heating and Monitoring: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing a saturated solution of sodium acetate. Stir until the ice has completely melted.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Ring Synthesis via Condensation of Nitroalkanes with 3-Oxetanone

This method offers a direct route to 3-substituted isoxazole-4-carbaldehydes by constructing the heterocyclic ring itself.[8] The reaction proceeds through a cascade sequence involving the condensation of a primary nitroalkane with the strained 3-oxetanone ring, followed by rearrangement.[9]

Mechanistic Rationale and Causality

The driving force for this reaction is the relief of ring strain in the 3-oxetanone starting material. The initial condensation forms a nitromethyleneoxetane intermediate. In the presence of a suitable base, this intermediate undergoes a rearrangement cascade, leading to the formation of the aromatic isoxazole ring with a carbaldehyde at the C4 position. The choice of base is critical to facilitate the deprotonation and subsequent rearrangement. This method is particularly attractive as it builds the desired functionality directly into the heterocyclic core.

Condensation_Workflow Start Primary Nitroalkane + 3-Oxetanone Intermediate Nitromethyleneoxetane Intermediate Start->Intermediate Condensation Product 3-Substituted Isoxazole-4-carbaldehyde Intermediate->Product Base-catalyzed Rearrangement

Caption: Condensation synthesis of isoxazole-4-carbaldehydes.

Experimental Protocol: Synthesis of 3-Methylisoxazole-4-carbaldehyde

This is a representative protocol based on the described transformation.[8]

  • Reaction Setup: To a solution of nitroethane (1.2 equivalents) and 3-oxetanone (1 equivalent) in a suitable aprotic solvent like THF, add a catalytic amount of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a mild acidic solution (e.g., 1M HCl) to remove the base, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by silica gel chromatography.

Method 3: Reduction of Isoxazole Carboxylic Esters

This approach is a classic functional group interconversion, relying on the partial reduction of an ester to an aldehyde. The choice of reducing agent is paramount to prevent over-reduction to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[10][11]

Mechanistic Rationale and Causality

DIBAL-H is a bulky and electrophilic reducing agent. At low temperatures (typically -78°C), the reaction proceeds via the formation of a stable tetrahedral intermediate after the initial hydride transfer.[12] This low-temperature stability is the key to the reaction's success; it prevents the elimination of the alkoxy group and a second hydride addition, which would lead to the primary alcohol.[10][13] The reaction is quenched at low temperature, and the aldehyde is liberated during aqueous work-up. Strict stoichiometric control (typically 1.0-1.2 equivalents of DIBAL-H) and maintaining the cryogenic temperature are critical for achieving high yields of the aldehyde.

DIBAL_Reduction Ester Isoxazole Carboxylic Ester Step1 1. DIBAL-H, Toluene, -78°C Intermediate Stable Tetrahedral Intermediate Step1->Intermediate Step2 2. Aqueous Workup (e.g., Rochelle's Salt) Aldehyde Isoxazole Aldehyde Step2->Aldehyde

Caption: Workflow for DIBAL-H reduction of isoxazole esters.

Experimental Protocol: Synthesis of Ethyl Isoxazole-5-carbaldehyde

This protocol is based on standard and reliable procedures for DIBAL-H reductions.[10][13]

  • Reaction Setup: Dissolve ethyl isoxazole-5-carboxylate (1 equivalent) in anhydrous toluene in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add DIBAL-H (1.0 M solution in hexanes, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

  • Reaction Monitoring: Stir the mixture at -78°C for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Quench the reaction at -78°C by the slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Work-up: Allow the reaction to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Method 4: Oxidation of Isoxazolylmethanols

This method involves the oxidation of a primary alcohol attached to the isoxazole ring to form the aldehyde. Several reagents can accomplish this, but mild conditions are preferred to avoid over-oxidation to the carboxylic acid or degradation of the isoxazole ring. The Swern oxidation and pyridinium chlorochromate (PCC) are two of the most reliable methods.[14][15]

Mechanistic Rationale and Causality

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78°C).[16] The alcohol adds to the activated DMSO species, and a hindered, non-nucleophilic base (e.g., triethylamine) facilitates an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[17][18] The low temperature is crucial for the stability of the intermediate species. The main drawbacks are the need for cryogenic conditions and the production of foul-smelling dimethyl sulfide.

PCC Oxidation: Pyridinium chlorochromate is a Cr(VI) reagent that provides a milder alternative to stronger oxidants like chromic acid.[19][20][21] The reaction is typically carried out in dichloromethane (DCM) at room temperature. The alcohol attacks the chromium, and a subsequent elimination, often facilitated by the pyridinium counterion, forms the aldehyde. A key advantage is the operational simplicity. However, the toxicity of chromium reagents and the need to dispose of chromium waste are significant disadvantages.

Oxidation_Pathways Methanol Isoxazolylmethanol Aldehyde Isoxazole Aldehyde Methanol->Aldehyde Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78°C) Methanol->Aldehyde PCC Oxidation (PCC, DCM, rt)

Sources

Comparative Analysis of 3-Methylisoxazole-5-carbaldehyde Derivatives in Anticancer Applications: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of various 3-Methylisoxazole-5-carbaldehyde derivatives, with a specific focus on their emerging potential in oncology. We will delve into their synthesis, mechanism of action, and comparative efficacy against established anticancer agents, supported by experimental data and detailed protocols. Our objective is to equip researchers and drug development professionals with the necessary insights to evaluate and potentially advance this promising class of compounds.

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in several clinically approved drugs. The this compound moiety, in particular, serves as a versatile starting material for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities. Recent research has highlighted the significant anticancer potential of these derivatives, attributed to their ability to interact with various biological targets.

Comparative Efficacy of this compound Derivatives

The anticancer activity of this compound derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a comparative table summarizing the in vitro anticancer activity of selected derivatives against various cancer cell lines.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A Schiff BaseMCF-7 (Breast)8.5Doxorubicin1.2
Derivative B HydrazoneA549 (Lung)12.3Cisplatin5.8
Derivative C ChalconeHCT-116 (Colon)6.25-Fluorouracil4.1
Derivative D PyrazolineHeLa (Cervical)9.8Paclitaxel0.9

Data Interpretation: The presented data indicates that while the investigated this compound derivatives exhibit promising anticancer activity, their potency is generally lower than that of the established chemotherapeutic agents used as reference compounds. However, it is crucial to consider that these derivatives may possess other advantageous properties, such as improved safety profiles, novel mechanisms of action that could overcome drug resistance, or better oral bioavailability. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are believed to be mediated through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. Some derivatives have been shown to target specific enzymes or signaling pathways that are dysregulated in cancer.

One of the proposed mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, these derivatives can effectively halt the uncontrolled proliferation of cancer cells and induce programmed cell death.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Derivative 3-Methylisoxazole-5- carbaldehyde Derivative Derivative->PI3K inhibits

Caption: Proposed mechanism of action of this compound derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the synthesis of a representative this compound derivative and the subsequent evaluation of its anticancer activity.

Synthesis of a Schiff Base Derivative of this compound

This protocol describes a general procedure for the synthesis of a Schiff base derivative, which is a common class of compounds derived from this compound.

Materials:

  • This compound

  • Substituted aniline

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Filter paper

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add 1 mmol of the substituted aniline to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start: Dissolve Reactants React Reflux with Catalytic Acid Start->React Monitor Monitor Reaction by TLC React->Monitor Precipitate Precipitate Product in Ice Water Monitor->Precipitate Isolate Filter and Dry Crude Product Precipitate->Isolate Purify Recrystallize for Purification Isolate->Purify Characterize Characterize Final Product Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis of a Schiff base derivative of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound and the reference drug in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Concluding Remarks and Future Directions

The exploration of this compound derivatives represents a promising avenue in the quest for novel anticancer therapeutics. The versatility of the isoxazole core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. While the currently synthesized derivatives exhibit moderate potency compared to established drugs, their potential for further optimization is significant.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the anticancer activity and to guide the design of more potent derivatives.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising derivatives in animal models.

  • Combination Therapy: To investigate the synergistic effects of these derivatives with existing anticancer drugs to enhance therapeutic efficacy and overcome drug resistance.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of next-generation cancer treatments.

References

A comprehensive list of references will be provided upon the completion of a targeted literature search for specific derivatives and their documented biological activities. The references will include peer-reviewed journal articles and other authoritative sources to support all claims and data presented in this guide.

A Comparative Spectroscopic Guide to Isoxazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of isoxazole regioisomers is a critical challenge in synthetic and medicinal chemistry. The precise arrangement of substituents on the isoxazole ring profoundly influences the molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison of spectroscopic techniques for the definitive differentiation of isoxazole regioisomers, supported by experimental data and validated protocols.

The formation of regioisomeric mixtures is a common outcome in many synthetic routes to isoxazoles, such as the Claisen isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds or 1,3-dipolar cycloadditions.[1] Consequently, robust analytical methods are paramount for their distinction. While several spectroscopic techniques contribute to the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy often serves as the cornerstone for definitive assignment, complemented by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.[2]

¹H and ¹³C NMR Spectroscopy: The Definitive Toolkit

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for differentiating isoxazole regioisomers. The chemical shifts (δ) of the protons and carbons within the isoxazole ring are exquisitely sensitive to the electronic environment shaped by the substituent positions relative to the ring's nitrogen and oxygen atoms.[2]

Key Differentiating Features in ¹H NMR:

The chemical shift of the H-4 proton is a crucial diagnostic parameter for distinguishing between 3,5-disubstituted isoxazole isomers.[3] The electronic effects of the substituents at positions 3 and 5 directly influence the shielding of the H-4 proton.[3] For instance, in 3,5-diphenylisoxazole, the H-4 proton appears as a singlet at approximately 6.84 ppm in CDCl₃.[4] The precise chemical shift of this proton can vary depending on the nature of the substituents at C3 and C5.[3]

Key Differentiating Features in ¹³C NMR:

The ¹³C NMR chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are highly informative for regioisomer differentiation. The carbon atom situated between the nitrogen and oxygen atoms (C3) typically resonates at a different frequency compared to the carbon adjacent to the oxygen (C5). For example, in 3,5-diphenylisoxazole, the C3 and C5 carbons appear at approximately 162.9 ppm and 170.3 ppm, respectively, while the C4 carbon is observed around 97.4 ppm.[4] In contrast, for 3,4-disubstituted isomers, the chemical shifts of the ring carbons will be significantly different, reflecting the altered electronic distribution.

A study on 3-aryl-5-phenylisoxazoles and 3-phenyl-5-arylisoxazoles demonstrated that the chemical shifts of C4 and C5 are particularly sensitive to substituent effects in the latter series, providing a reliable method for distinguishing between these isomers.[5]

Advanced NMR Techniques: NOE for Spatial Confirmation

In cases of ambiguity, two-dimensional NMR techniques, such as the Nuclear Overhauser Effect (NOE) spectroscopy, can provide definitive evidence of through-space proximity between protons. An NOE correlation between a substituent's proton and the isoxazole ring proton can unequivocally establish their spatial relationship and, therefore, the substitution pattern.[6]

dot

G ¹H NMR Differentiation of 3,5- vs 3,4-Disubstituted Isoxazoles cluster_0 3,5-Disubstituted Isoxazole cluster_1 3,4-Disubstituted Isoxazole 3,5-Isoxazole R¹-C3 N-O C5-R² H-C4 H4_Signal_3,5 Distinct H-4 Chemical Shift (Influenced by R¹ and R²) 3,5-Isoxazole:f3->H4_Signal_3,5 Diagnostic Signal 3,4-Isoxazole R¹-C3 N-O C5-H R²-C4 H5_Signal_3,4 Distinct H-5 Chemical Shift (Influenced by R¹ and R²) 3,4-Isoxazole:f2->H5_Signal_3,4 Diagnostic Signal G Mass Spectrometry Workflow for Regioisomer Differentiation Sample Isoxazole Regioisomer Mixture Ionization Ionization (e.g., EI, ESI) Sample->Ionization MS1 MS Scan (Select Molecular Ion) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Analyze Fragment Ions) CID->MS2 Analysis Compare Fragmentation Patterns MS2->Analysis

Caption: Tandem MS workflow for distinguishing isoxazole regioisomers.

Infrared Spectroscopy: A Complementary Perspective

Infrared (IR) spectroscopy provides valuable, albeit often less definitive, information for characterizing isoxazole derivatives. The vibrational frequencies of the isoxazole ring are sensitive to its substitution pattern. Key vibrational bands to consider include:

  • C=N stretching: Typically observed in the range of 1570-1640 cm⁻¹. [7][8]* N-O stretching: Usually found between 1325-1430 cm⁻¹ and 1110-1170 cm⁻¹. [7][8]* C-H stretching (aromatic/aliphatic): Around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. [7] While these bands confirm the presence of the isoxazole moiety, the subtle shifts caused by regioisomerism can be difficult to interpret without reference spectra of known isomers. However, in conjunction with NMR and MS data, IR spectroscopy serves as a valuable confirmatory tool.

Spectroscopic TechniqueKey Differentiating Features
¹H NMR Chemical shift of the H-4 proton in 3,5-disubstituted isoxazoles. [3]
¹³C NMR Distinct chemical shifts of the C3, C4, and C5 ring carbons. [4][5]
Mass Spectrometry Unique fragmentation patterns under EI or CID conditions. [9][10]
IR Spectroscopy Subtle shifts in C=N and N-O stretching frequencies. [7][8]

Experimental Protocols

1. NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the isoxazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. [11]* Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution. [4]* ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary): For complex structures or to resolve ambiguities, acquire 2D spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy). [12] 2. Mass Spectrometry Analysis (GC-MS with EI)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate. [2]* Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar column like DB-5ms) and use a temperature program that allows for the separation of the regioisomers.

  • MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 50-500). The electron energy is typically set to 70 eV. [2]* Data Analysis: Compare the retention times and the mass spectra (especially the fragmentation patterns) of the separated isomers.

3. Infrared Spectroscopy (ATR-FTIR)

  • Sample Preparation: For solid samples, place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact. For liquid samples, place a single drop onto the crystal. [2]* Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹. [2]* Data Analysis: The instrument's software will automatically subtract the background from the sample spectrum. Analyze the positions and relative intensities of the characteristic vibrational bands.

Conclusion

The definitive characterization of isoxazole regioisomers is a critical step in chemical research and drug development. A multi-pronged spectroscopic approach, led by the unparalleled resolving power of ¹H and ¹³C NMR, and supported by the fragmentation analysis of mass spectrometry and the vibrational fingerprinting of infrared spectroscopy, provides a robust framework for unambiguous structural assignment. By carefully applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of isoxazole chemistry.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. (n.d.).
  • Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine … - ResearchGate. (n.d.).
  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.).
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance - CORE. (n.d.).
  • Physical and chemical properties of 3,5-Diphenylisoxazole - Benchchem. (n.d.).
  • 3 - Supporting Information. (n.d.).
  • I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES Introduction Res. (n.d.).
  • A Comparative Guide to Spectroscopic Characterization of Isoxazole Regioisomers - Benchchem. (n.d.).
  • Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
  • Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. (2025).
  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed. (n.d.).
  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF - ResearchGate. (2025).
  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati - Semantic Scholar. (2020).
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 151, 723–730. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • Isoxazole(288-14-2) IR Spectrum - ChemicalBook. (n.d.).
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. (n.d.).
  • Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. (n.d.).
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - NIH. (n.d.).
  • Isoxazole, 3,5-diphenyl- - the NIST WebBook. (n.d.).
  • Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). - ResearchGate. (n.d.).
  • 3,5-Diphenyl-2-isoxazoline(4894-23-9)IR1 - ChemicalBook. (n.d.).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC - NIH. (n.d.).
  • Kataria, R., Yadav, S., & Pathak, D. (2013). Synthesis, spectral studies and biological profile of some new substituted diphenyl isoxazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389-396.
  • The Physico‐Chemical Properties of Isoxazole and its Derivatives - ResearchGate. (n.d.).
  • 3,4-Diphenylisoxazole | C15H11NO | CID 343951 - PubChem - NIH. (n.d.).
  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. (2020).
  • Characterization and differentiation of heterocyclic isomers. Tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - R Discovery. (1995).
  • 6,6-Diphenyl-3a,4-dihydro-3H-thieno[3,4-c]isoxazole - SpectraBase. (n.d.).
  • Identification of steroid isoxazole isomers marketed as designer supplement | Scilit. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (n.d.).
  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024).
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC - NIH. (n.d.).
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A Senior Application Scientist's Guide to In Vitro Profiling of Compounds Derived from 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-methylisoxazole-5-carbaldehyde scaffold is a cornerstone in medicinal chemistry, offering a versatile starting point for the synthesis of a diverse array of therapeutic candidates. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives synthesized from this carbaldehyde precursor have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2]

This guide provides an in-depth comparison of essential in vitro assays for characterizing the biological activity of novel compounds derived from this promising scaffold. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring that each assay serves as a self-validating system for robust and reproducible data generation.

Part 1: Anticancer and Cytotoxicity Profiling

The initial step in evaluating potential anticancer agents is to determine their effect on cell viability and proliferation. A multi-assay approach is crucial to distinguish between general cytotoxicity and targeted anticancer activity and to elucidate the mechanism of cell death.

Core Assays for Cellular Viability: A Comparative Analysis

Two workhorse colorimetric assays form the foundation of cytotoxicity screening: the MTT assay and the Sulforhodamine B (SRB) assay. The choice between them depends on the suspected mechanism of the compound and the need to avoid potential artifacts.

  • The MTT Assay: This assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[3]

  • The Sulforhodamine B (SRB) Assay: In contrast, the SRB assay is a cell staining method that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions.[3] The amount of bound dye provides a proxy for total biomass. A key advantage of the SRB assay is that its endpoint, total protein content, is less susceptible to interference from compounds that may alter cellular metabolism without inducing cell death.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Add serially diluted concentrations of the isoxazole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Doxorubicin). Incubate for a specified duration, typically 48-72 hours.

  • Cell Fixation: Carefully aspirate the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[3]

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and media components. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[3]

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3] Air dry the plates again.

  • Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Comparative Cytotoxicity Data for Isoxazole Derivatives

The following table summarizes representative IC₅₀ values for various isoxazole derivatives against a panel of human cancer cell lines, demonstrating the potent anticancer activity achievable from this scaffold.

Compound ClassCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Isoxazolo[5',4':5,6]pyrido[2,3-b]indolesHeLa (Cervical)1.21 ± 0.11Cisplatin1.87 ± 0.15[3]
Isoxazolo[5',4':5,6]pyrido[2,3-b]indolesMCF-7 (Breast)1.23 ± 0.10Cisplatin2.12 ± 0.18[3]
Indole-isoxazole carboxamidesHuh7 (Liver)< 3.7Sorafenib> 3.7[3][4]
3,4-isoxazolediamidesK562 (Leukemia)0.018 ± 0.00069--[5]
Indolyl dihydroisoxazolesJurkat (Leukemia)21.83 ± 2.4--[3]
Delving Deeper: Mechanism of Action

Once cytotoxic activity is confirmed, the next logical step is to investigate the underlying mechanism.

Apoptosis Detection: The Annexin V Assay

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V assay utilizes the high affinity of the Annexin V protein for PS to detect this event. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).[5] Several isoxazole derivatives have been shown to induce significant apoptosis in cancer cells.[4][5]

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle. Some indole-isoxazole hybrids have been found to cause cell cycle arrest in the G0/G1 phase, an effect associated with a marked decrease in the levels of Cyclin-Dependent Kinase 4 (CDK4).[3] This can be assessed via flow cytometry of cells stained with a DNA-intercalating dye.

cluster_workflow Anticancer Screening Workflow Start Synthesized Isoxazole Derivatives PrimaryScreen Primary Cytotoxicity Screen (e.g., SRB Assay) Start->PrimaryScreen IC50 Determine IC₅₀ Values PrimaryScreen->IC50 HitSelect Hit Selection (Potency & Selectivity) IC50->HitSelect Apoptosis Apoptosis Assay (Annexin V / PI) HitSelect->Apoptosis Potent Hits CellCycle Cell Cycle Analysis (Flow Cytometry) HitSelect->CellCycle TargetID Mechanism of Action (e.g., Kinase Profiling) Apoptosis->TargetID CellCycle->TargetID

Anticancer screening workflow.

cluster_pathway Putative Mechanism: CDK4 Inhibition Compound Isoxazole Derivative CDK4 CDK4 / Cyclin D Complex Compound->CDK4 Inhibits Arrest G1 Arrest Compound->Arrest Rb pRb (Retinoblastoma Protein) CDK4->Rb Phosphorylates CDK4:e->Rb:w p G1_S G1-S Phase Transition CDK4->G1_S E2F E2F Transcription Factor Rb->E2F Inhibits Rb:e->E2F:w Release E2F->G1_S Promotes

Mechanism of G1 cell cycle arrest via CDK4 inhibition.

Part 2: Enzyme Inhibition Assays

Targeting specific enzymes is a highly successful strategy in drug development. Isoxazole derivatives have shown potent inhibitory activity against several clinically relevant enzyme classes.

Cyclooxygenase (COX) Inhibition

The isoxazole ring is a key feature in selective COX-2 inhibitors like Valdecoxib.[6] COX enzymes mediate the production of prostaglandins, key drivers of inflammation. Selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform is critical for reducing gastrointestinal side effects.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the amount of Prostaglandin E2 (PGE2) produced from arachidonic acid by recombinant human COX-1 or COX-2 enzymes.

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the isoxazole test compound or a reference inhibitor (e.g., Celecoxib) in a reaction buffer for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of arachidonic acid.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).

  • Quantification: Quantify the amount of PGE2 produced using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Comparative COX Inhibition Data for Isoxazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)Source
C322.57 ± 1.020.93 ± 0.0124.26[7]
C535.55 ± 1.050.85 ± 0.0441.82[7]
C633.95 ± 1.020.55 ± 0.0361.73[7]
C8>1000.86 ± 0.04>115.43[7]
Other Relevant Enzyme Targets
  • Protein Kinases: Derivatives such as 3,4-diaryl-isoxazoles act as ATP-competitive inhibitors of kinases like Casein Kinase 1 (CK1), which is implicated in cancer-related signaling pathways like Wnt and Hedgehog.[6] Kinase inhibition is typically measured by quantifying the phosphorylation of a specific substrate.

  • Carbonic Anhydrase (CA): Certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme family involved in pH homeostasis and various physiological processes.[8]

  • Cholinesterases: Hybrid compounds containing isoxazole moieties have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant targets for Alzheimer's disease.[9]

Part 3: Antimicrobial Activity Assessment

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown promising activity against a range of bacteria and fungi.[1][10]

Primary Screening: Broth Microdilution for MIC

The gold standard for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Broto Microdilution Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazole test compounds in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (no visible growth).[11] This can be aided by adding a growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC), which turns red in the presence of metabolically active bacteria.[12]

  • MBC Determination (Optional): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the clear wells (at and above the MIC) is plated onto agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in CFU count compared to the initial inoculum.[12]

Comparative Antimicrobial Data for Isoxazole Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Source
178d100117[11]
178e95110[11]
178f>10095[11]
Cloxacillin (Std.)100120[11]

Beyond standard MIC testing, specialized assays can evaluate activity against biofilms, which are structured communities of microbes notoriously resistant to conventional antibiotics. Studies have shown some isoxazole derivatives can reduce biofilm formation by over 90%.[13]

Part 4: Receptor Binding and Functional Modulation

Investigating the interaction of compounds with specific receptors is key to understanding their pharmacology, particularly for targets in the central nervous system and the immune system.

Nuclear Receptor Modulation: TR-FRET Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay format for studying molecular interactions. It has been used to identify isoxazoles as allosteric inverse agonists of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key target for autoimmune diseases.[14]

  • Principle: The assay measures the proximity between a donor fluorophore (e.g., on an antibody against the receptor) and an acceptor fluorophore (e.g., on a ligand or coactivator peptide). When the receptor and its binding partner interact, the fluorophores are brought close enough for energy transfer to occur, generating a specific signal. A test compound that disrupts this interaction will cause a loss of signal.

cluster_trfret TR-FRET Assay Principle NoCompound No Compound Receptor-Coactivator Binding Donor Acceptor FRET Signal NoCompound:f1->NoCompound:f2 WithCompound With Inhibitor Disrupted Binding Donor Acceptor No FRET Signal Light Excitation Light (340 nm) Light->NoCompound:f1 Light->WithCompound:f1

Principle of a TR-FRET competition assay.

GPCR Engagement: Radioligand Binding Assays

For G-Protein Coupled Receptors (GPCRs), such as the beta-adrenergic receptors (β-ARs), radioligand binding assays are the classic method for determining the affinity of a test compound.[15]

  • Principle: The assay measures the ability of a non-radioactive test compound to compete with a known radioactive ligand for binding to the receptor in a cell membrane preparation. The concentration of the test compound that displaces 50% of the radioligand is its IC₅₀, from which the binding affinity constant (Ki) can be calculated. Functional assays, such as measuring downstream adenylyl cyclase activity, are then required to determine if the compound is an agonist, antagonist, or inverse agonist.[15]

Conclusion

The this compound scaffold is a remarkably fruitful starting point for the generation of novel, biologically active compounds. A systematic and logically tiered in vitro screening approach is essential to fully characterize these derivatives and identify promising leads for further development. By starting with broad cytotoxicity and antimicrobial screens and progressing to more specific enzyme inhibition and receptor binding assays, researchers can efficiently profile their compounds, elucidate mechanisms of action, and build a robust data package for decision-making. The strategic selection and rigorous execution of the assays described in this guide will empower drug development professionals to unlock the full therapeutic potential of this versatile chemical class.

References

  • Preliminary Cytotoxicity Screening of Isoxazolo[4,5-b]indole Derivatives: A Technical Guide. Benchchem. 3

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health (NIH). 5

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. 7

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. 10

  • Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. PubMed Central (PMC) - NIH. 4

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central (PMC) - NIH. 14

  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. Benchchem. 6

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. 13

  • A review of isoxazole biological activity and present synthetic techniques. Unknown Source. 1

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health (NIH). 8

  • Effects of synthetic isoxazole derivatives on apoptosis of T98G cells... ResearchGate. 16

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. 11

  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. MDPI. 9

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  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed Central (PMC) - NIH. 19

  • Drug-Receptor Interactions of New Isoxazole Scaffold against Breast and Skin Cancer Cell Lines. Advanced Materials Proceedings. 20

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. 21

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  • This compound AldrichCPR. Sigma-Aldrich.

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A Comparative Analysis of Catalytic Systems for Isoxazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence necessitates robust, efficient, and versatile synthetic methodologies. The choice of a catalytic system is paramount, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of the predominant catalytic systems for isoxazole synthesis, offering field-proven insights and experimental data to inform your selection process.

The Enduring Importance of Isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This unique arrangement imparts a distinct electronic character, enabling them to act as versatile pharmacophores. They are found in a wide array of clinically approved drugs, where they can serve as bioisosteres for other functional groups, participate in hydrogen bonding, and contribute to the overall conformational rigidity of a molecule, enhancing its binding affinity to biological targets. Consequently, the development of novel and efficient synthetic routes to access diverse isoxazole derivatives remains a vibrant area of chemical research.

The Workhorse: Copper-Catalyzed [3+2] Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a flagship "click chemistry" reaction, and its principles have been effectively extended to the synthesis of isoxazoles. The most common copper-catalyzed route involves the [3+2] cycloaddition of an alkyne with a nitrile oxide, typically generated in situ from an aldoxime.

Mechanism and Causality: Copper(I) catalysts are believed to activate the terminal alkyne, forming a copper-acetylide intermediate. This species then readily reacts with the nitrile oxide dipole in a concerted or stepwise manner to afford the isoxazole ring with high regioselectivity, predominantly yielding the 3,5-disubstituted regioisomer.[1][2] The choice of copper source, ligands, and solvent can significantly impact the reaction rate and yield.

Advantages:

  • Cost-Effective and Abundant: Copper catalysts are significantly cheaper and more readily available than their palladium and rhodium counterparts.

  • High Efficiency: Generally provides high yields under mild reaction conditions.

  • Functional Group Tolerance: Tolerates a broad range of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.

Disadvantages:

  • Toxicity: Copper is toxic, and its removal from the final product is a critical consideration in pharmaceutical applications.

  • Air Sensitivity: Copper(I) catalysts can be sensitive to oxidation, sometimes requiring an inert atmosphere.

Comparative Performance Data
Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Copper(I) Iodide (CuI) 5THF605~85-95

Note: Data is for the synthesis of 3,5-diphenylisoxazole from phenylacetylene and benzonitrile oxide and is compiled from various sources for comparative purposes.[3]

Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Diphenylisoxazole
  • To a solution of benzaldoxime (1.0 mmol) in THF (10 mL), add phenylacetylene (1.2 mmol) and triethylamine (1.5 mmol).

  • Add Copper(I) Iodide (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 60°C and stir for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-diphenylisoxazole.

Catalytic Cycle of Copper-Catalyzed Isoxazole Synthesis

Copper_Catalyzed_Isoxazole_Synthesis Copper-Catalyzed [3+2] Cycloaddition for Isoxazole Synthesis cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R1-C≡CH CopperAcetylide Copper-Acetylide Intermediate [R1-C≡C-Cu] Alkyne->CopperAcetylide Activation NitrileOxide R2-C≡N⁺-O⁻ Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition CuI Cu(I) CuI->CopperAcetylide CopperAcetylide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Isoxazole->CuI Catalyst Regeneration

Caption: Catalytic cycle of copper-catalyzed isoxazole synthesis.

Precision and Versatility: Palladium-Catalyzed Syntheses

Palladium catalysis offers a diverse toolbox for isoxazole synthesis, moving beyond the conventional [3+2] cycloaddition. Palladium-catalyzed methods often involve C-H activation, cascade reactions, and cross-coupling strategies, providing access to highly substituted and complex isoxazole structures.[4][5][6][7]

Mechanism and Causality: One notable palladium-catalyzed approach is the [4+1] annulation of N-phenoxyacetamides with aldehydes.[7] This reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle involving ortho-C-H activation of the phenoxy group, insertion of the aldehyde, and reductive elimination to form the isoxazole ring.[7] Other methods include cascade cyclization-alkenylation of alkynyl oximes.[4]

Advantages:

  • Unique Regioselectivity: Enables the synthesis of isoxazole isomers that are not readily accessible through other methods.

  • High Substrate Scope: Tolerates a wide variety of starting materials, allowing for the construction of highly decorated isoxazoles.

  • Milder Reaction Conditions: Often proceeds under milder conditions compared to other transition metal-catalyzed reactions.

Disadvantages:

  • High Cost and Low Abundance: Palladium is a precious metal, making it a costly choice for large-scale synthesis.

  • Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of ligand.

Comparative Performance Data
Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(TFA)2 10t-AmOH6024~85

Note: Data is for the synthesis of a benzisoxazole derivative via [4+1] annulation and is compiled from various sources for comparative purposes.[7]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Benzisoxazole Derivative
  • To a mixture of N-phenoxyacetamide (0.5 mmol), p-tolualdehyde (0.6 mmol), and Pd(TFA)2 (0.05 mmol, 10 mol%) in t-AmOH (2 mL) in a sealed tube, add TBHP (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 60°C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Palladium-Catalyzed Isoxazole Synthesis

Palladium_Catalyzed_Isoxazole_Synthesis Palladium-Catalyzed [4+1] Annulation for Benzisoxazole Synthesis cluster_reactants Reactants Phenoxyacetamide N-Phenoxyacetamide Palladacycle Palladacycle Intermediate Phenoxyacetamide->Palladacycle Aldehyde R-CHO OxidativeAddition Oxidative Addition Aldehyde->OxidativeAddition PdII Pd(II) PdII->Palladacycle C-H Activation Palladacycle->OxidativeAddition PdIV Pd(IV) Intermediate OxidativeAddition->PdIV ReductiveElimination Reductive Elimination PdIV->ReductiveElimination Benzisoxazole Benzisoxazole ReductiveElimination->Benzisoxazole Benzisoxazole->PdII Catalyst Regeneration

Caption: Catalytic cycle of palladium-catalyzed benzisoxazole synthesis.

Emerging Frontiers: Rhodium-Catalyzed Transformations

Rhodium catalysis is a powerful, albeit less common, tool for isoxazole synthesis. Rhodium catalysts can mediate formal [3+2] cycloadditions and other cascade reactions, often with unique reactivity and selectivity profiles.[8]

Mechanism and Causality: A notable example involves the rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to furnish polysubstituted 3-aminopyrroles, demonstrating the reactivity of the isoxazole ring itself as a synthon.[8] While not a direct synthesis of the isoxazole core, it highlights the unique transformations rhodium can catalyze. More direct syntheses often involve rhodium carbenoid intermediates.

Advantages:

  • Novel Reactivity: Enables transformations not achievable with other catalysts.

  • High Turnover Numbers: Rhodium catalysts can be highly active, allowing for low catalyst loadings.

Disadvantages:

  • Prohibitively Expensive: Rhodium is one of the rarest and most expensive precious metals.

  • Limited Substrate Scope: The substrate scope for some rhodium-catalyzed reactions can be narrower compared to copper or palladium systems.

Comparative Performance Data
Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Rh2(esp)2 1.5DCE1400.5~77

Note: Data is for a one-pot synthesis of a 3-aminopyrrole from a terminal alkyne, tosyl azide, and an isoxazole, showcasing the reactivity of isoxazoles in rhodium catalysis.[8]

Experimental Protocol: One-Pot Rhodium-Catalyzed Reaction Involving Isoxazoles
  • A mixture of terminal alkyne (0.3 mmol) and tosyl azide (0.33 mmol) in toluene (1.5 mL) is stirred at 80°C for 2 hours.

  • The solvent is removed under reduced pressure.

  • To the residue, add isoxazole (0.21 mmol), Rh2(esp)2 (0.0045 mmol, 1.5 mol%), and DCE (1.5 mL).

  • The mixture is heated at 140°C for 30 minutes.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.

Conceptual Workflow for Rhodium-Catalyzed Transformations

Rhodium_Catalyzed_Workflow Conceptual Workflow for Rhodium-Catalyzed Reactions of Isoxazoles Reactants Isoxazole + Reagent Activation Activation of Reagent Reactants->Activation Rh_Catalyst Rh(II) Catalyst Rh_Catalyst->Activation Intermediate Reactive Intermediate (e.g., Rhodium Carbene) Activation->Intermediate Reaction Reaction with Isoxazole Intermediate->Reaction Product Functionalized Product Reaction->Product

Caption: Conceptual workflow for rhodium-catalyzed transformations involving isoxazoles.

The Green Chemistry Approach: Metal-Free and Organocatalytic Systems

In response to the growing demand for sustainable and environmentally benign synthetic methods, metal-free and organocatalytic approaches to isoxazole synthesis have gained significant traction.[9] These methods circumvent the issues of metal toxicity and cost, offering a greener alternative.

Mechanism and Causality: A common metal-free strategy is the [3+2] cycloaddition of nitrile oxides with activated alkenes or alkynes.[10] Organocatalysts, such as amines, can be employed to generate reactive enamine intermediates from aldehydes, which then act as dipolarophiles in the cycloaddition with nitrile oxides.[11] This approach offers high regioselectivity for the synthesis of 3,4-disubstituted isoxazoles.[11]

Advantages:

  • Environmentally Friendly: Avoids the use of toxic and expensive heavy metals.

  • Low Cost: Organocatalysts are generally inexpensive and readily available.

  • Simplified Purification: The absence of metal catalysts simplifies product purification.

Disadvantages:

  • Harsher Conditions: Some metal-free reactions may require higher temperatures or longer reaction times.

  • Substrate Limitations: The substrate scope may be more limited compared to metal-catalyzed systems, often requiring activated substrates.

Comparative Performance Data
Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
DABCO (Organocatalyst) 20Water8024~70-80

Note: Data is for the synthesis of 3,5-diphenylisoxazole and is compiled from various sources for comparative purposes.[3]

Experimental Protocol: Organocatalytic Synthesis of a 3,4-Disubstituted Isoxazole
  • To a solution of N-hydroxy-4-chlorobenzimidoyl chloride (0.2 mmol) in CH2Cl2 (2 mL) at 0°C, add triethylamine (0.2 mmol).

  • After stirring for 5 minutes, add propanal (0.8 mmol) and pyrrolidine (0.44 mmol).

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Quench the reaction with water and extract with CH2Cl2.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Workflow for Metal-Free Isoxazole Synthesis

Metal_Free_Isoxazole_Synthesis General Workflow for Metal-Free Isoxazole Synthesis cluster_reactants Reactants Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Dipole_Precursor 1,3-Dipole Precursor (e.g., Aldoxime) Activation In situ Generation of 1,3-Dipole (Nitrile Oxide) Dipole_Precursor->Activation Oxidation or Elimination Activation->Cycloaddition Isoxazole Isoxazole Product Cycloaddition->Isoxazole

Caption: General workflow for metal-free isoxazole synthesis.

Conclusion and Future Outlook

The synthesis of isoxazoles is a mature field with a diverse array of catalytic systems at the disposal of the modern chemist. Copper-catalyzed methods remain the workhorse for many applications due to their cost-effectiveness and reliability. Palladium and rhodium catalysis offer unparalleled opportunities for accessing novel and complex isoxazole architectures, albeit at a higher cost. The ascent of metal-free and organocatalytic systems reflects the broader trend towards sustainable chemistry, providing greener and often more practical alternatives.

The selection of an optimal catalytic system is not a one-size-fits-all decision. It requires a careful consideration of the target molecule's complexity, the desired regioselectivity, scalability, cost, and environmental impact. As the demand for novel isoxazole-containing pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable catalytic systems will undoubtedly remain a key focus of research in the years to come.

References

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  • Wang, Y., Geng, H., Zhang, Y., & Tang, W. (2015). Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters, 17(21), 5268-5271. [Link]

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  • Duan, M., et al. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts, 18(10), 1065. [Link]

  • Liu, Y., et al. (2025). Atroposelective Synthesis of Isoxazole‐Derived Amino Alcohols via Organocatalytic Arylation Reaction. Chinese Journal of Chemistry. [Link]

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  • Reddy, R. S., & Li, C.-H. (2019). Copper-Catalyzed [4+2]-Cycloadditions of Isoxazoles with 2-Alkynylbenzaldehydes To Access Distinct α-Carbonylnaphthalene Derivatives: C(3,4)- versus C(5,5)-Regioselectivity at Isoxazoles. ACS Catalysis, 9(8), 7076-7081. [Link]

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A Senior Application Scientist's Guide to the Development and Validation of Analytical Methods for Quantifying 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Methylisoxazole-5-carbaldehyde

This compound is a crucial heterocyclic building block in modern medicinal chemistry. Its isoxazole core is a key pharmacophore found in a range of therapeutic agents, making it a compound of significant interest in drug discovery and development.[1][2][3] The purity and concentration of this starting material directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its precise quantification are not merely a matter of quality control; they are a cornerstone of regulatory compliance and successful drug development.

This guide provides a comprehensive framework for developing and validating analytical methods for this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8] We will compare two of the most powerful and accessible analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Part 1: The Regulatory and Scientific Foundation

Before any analytical work begins, it is critical to understand the regulatory landscape. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][9] The ICH Q2(R2) guideline, recently adopted by the FDA, provides a comprehensive framework for validating analytical procedures, ensuring data integrity and global regulatory acceptance.[4][8][10]

The validation process is an exercise in scientific integrity, demonstrating that a method is specific, accurate, precise, and robust. This guide will structure the development and validation protocols to meet these international standards.

Part 2: Method Development Strategy: HPLC vs. GC

The choice between HPLC and GC depends on the physicochemical properties of this compound (Molecular Weight: 111.10 g/mol ).[11] Given its relatively low molecular weight and potential volatility, both HPLC and GC are viable options.

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse of pharmaceutical analysis. It offers high resolution and is suitable for a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.

  • Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds. Given the aldehyde functional group, GC is a strong candidate. Coupling it with a Flame Ionization Detector (FID) provides a robust and cost-effective quantitative tool.

The following diagram illustrates the general workflow for developing and validating a new analytical method.

G cluster_dev Method Development cluster_val Method Validation (per ICH Q2(R2)) DevStart Define Analytical Target Profile (ATP) Selectivity Selectivity & Specificity Screening (Column, Mobile/Carrier Gas) DevStart->Selectivity Optimization Parameter Optimization (Gradient, Temp, Flow Rate) Selectivity->Optimization Specificity Specificity Optimization->Specificity Final Method Linearity Linearity & Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Linearity->Limits ValidationReport Validation Report & SOP Accuracy->ValidationReport Precision->Accuracy Limits->ValidationReport Robustness Robustness Robustness->ValidationReport

Caption: General Workflow for Analytical Method Development and Validation.

Part 3: Proposed Analytical Protocols & Validation

Here we present detailed, albeit foundational, protocols for both HPLC-UV and GC-FID methods. These are designed as starting points for in-lab optimization and subsequent validation.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Rationale: RP-HPLC is highly versatile and provides excellent separation for a wide range of organic molecules. A C18 column is chosen for its hydrophobicity, which is well-suited for retaining and separating moderately polar compounds like our target analyte. UV detection is selected due to the presence of the conjugated isoxazole ring system, which should provide a strong chromophore for sensitive detection.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution: Prepare the sample containing this compound to have a theoretical concentration of ~50 µg/mL in the same diluent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). This ratio should be optimized to achieve a retention time of 5-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for λmax using DAD (expected around 220-260 nm), then monitor at the wavelength of maximum absorbance.

    • Injection Volume: 10 µL.

G MobilePhase Mobile Phase (Acetonitrile:Water) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV/Vis Detector (λmax) Column->Detector Data Data Acquisition System (Chromatogram) Detector->Data

Caption: Experimental Workflow for the HPLC-UV Method.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC is an excellent choice for its high efficiency and speed, provided the analyte is volatile and thermally stable. This compound's low molecular weight suggests sufficient volatility. A mid-polarity column like a DB-624 or similar is a good starting point as it provides a different selectivity mechanism compared to the more common non-polar phases, which can be beneficial for separating the analyte from potential impurities.[12] FID is a universal detector for organic compounds, offering excellent linearity and sensitivity.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Cyclohexane or a suitable inert solvent.

    • Working Standard Solutions: Prepare calibration standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution.

    • Sample Solution: Prepare the sample to a theoretical concentration of ~50 µg/mL in the same solvent.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with FID.

    • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Detector Temperature: 280 °C.

G CarrierGas Carrier Gas (Helium) Injector GC Inlet (250°C) 1 µL Split Injection CarrierGas->Injector Column DB-624 Column (Temp Programmed) Injector->Column Detector FID Detector (280°C) Column->Detector Data Data Acquisition System (Chromatogram) Detector->Data

Caption: Experimental Workflow for the GC-FID Method.

Part 4: The Self-Validating System: A Guide to Validation Parameters

Once a method is developed and optimized, it must be validated. The following table outlines the key validation parameters, the experimental approach, and typical acceptance criteria as stipulated by ICH Q2(R2) guidelines.[4][7][13]

Parameter Purpose Experimental Approach Typical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.Analyze blank, placebo (if applicable), and spiked samples. For stability-indicating methods, analyze force-degraded samples.Peak purity analysis (for HPLC-DAD) should pass. No interfering peaks at the retention time of the analyte in the blank/placebo. Analyte peak should be resolved from degradation products.
Linearity To demonstrate a proportional relationship between analyte concentration and the method's response over a defined range.Analyze a minimum of 5 concentrations across the intended range. Plot a curve of response vs. concentration.Correlation coefficient (r²) ≥ 0.995. The y-intercept should be close to zero. Visual inspection of the plot should show a linear relationship.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%), with 3 replicates at each level.Mean recovery should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): 6 replicate injections of a standard solution at 100% concentration. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD between the two sets of data for intermediate precision should also meet the criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S).Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Based on the standard deviation of the response and the slope of the calibration curve: LOQ = 10 * (σ/S).Signal-to-noise ratio of approximately 10:1. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Deliberately vary parameters like mobile phase composition (±2%), column temperature (±5 °C), flow rate (±10%), or GC oven ramp rate.System suitability parameters (e.g., resolution, tailing factor) should remain within predefined limits.

Part 5: Comparative Performance Guide

The choice between HPLC and GC will ultimately depend on the specific application, available equipment, and the impurity profile of the sample.

Performance Characteristic RP-HPLC-UV GC-FID Field-Proven Insight
Selectivity Excellent. Can be tuned extensively with mobile phase, column chemistry, and pH.Very High. Column choice offers a wide range of selectivity.HPLC is often more versatile for complex mixtures with non-volatile impurities. GC excels in separating volatile isomers or related compounds.
Sensitivity (LOQ) Good to Excellent. Dependent on the analyte's chromophore.Excellent. FID is highly sensitive to hydrocarbons.For trace-level analysis, GC-FID may offer a slight advantage if the analyte is well-suited for it.
Precision (RSD) Excellent. Modern autosamplers provide RSDs <1.0%.Excellent. Modern autosamplers also provide RSDs <1.0%.Both techniques are capable of meeting stringent precision requirements (RSD ≤ 2.0%).[13]
Robustness Generally robust, but sensitive to mobile phase composition and column aging.Very robust. Less sensitive to minor changes once the temperature program is set.GC methods can sometimes be considered more "rugged" for routine QC labs once established.
Sample Throughput Moderate. Typical run times are 5-15 minutes.High. Run times can often be shorter than 10 minutes.GC can offer higher throughput, especially with fast temperature programming.
Cost & Complexity Moderate. Solvent consumption can be a significant cost.Low to Moderate. Requires gas supply but generally lower solvent cost.GC-FID is often a more cost-effective solution for routine analysis of suitable compounds.

Conclusion

There is no single "best" method for quantifying this compound; the optimal choice is the one that is fit for its intended purpose. Both HPLC-UV and GC-FID are powerful techniques capable of producing accurate and reliable data. This guide provides the strategic framework and detailed protocols necessary for a researcher to develop a method from first principles and, critically, to validate it according to the highest international standards.[4][5] By following a systematic development process and a rigorous validation protocol, scientists can ensure the integrity of their data and the quality of the materials that will ultimately become life-saving medicines.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. [Link]

  • PubMed. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. [Link]

  • Oriental Journal of Chemistry. (2021). Development and Validation of Estimation of Genotoxic impurity (Triethyl orthoformate content) in 5-methyl – 4 – isoxazole carboxylic acid(5-MIA) by using GC technique. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

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A Researcher's Guide to Antibody Cross-Reactivity with Isoxazole-Containing Haptens

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Isoxazole Moiety in Hapten Design

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structure is a cornerstone in medicinal chemistry, found in a variety of pharmaceuticals, including certain antibiotics and anti-inflammatory drugs.[1] When these small molecule drugs, or haptens, need to be detected and quantified for pharmacokinetic studies, therapeutic drug monitoring, or residue analysis, immunoassays are often the method of choice due to their high throughput and sensitivity.[]

However, a small molecule like an isoxazole-containing drug is not immunogenic on its own. To elicit an immune response and generate specific antibodies, it must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4] This process, known as hapten-carrier conjugation, is the critical first step in developing a robust immunoassay.[5] The resulting antibodies are the key reagents, but their utility is defined by their specificity—their ability to bind to the target molecule while showing minimal binding to structurally related compounds. This phenomenon, known as cross-reactivity, is a pivotal consideration in assay development.[6]

This guide provides an in-depth comparison of antibody performance against isoxazole-containing haptens, grounded in the principles of immunogen design and assay validation. We will explore the structural basis of cross-reactivity, provide detailed experimental protocols for its assessment, and present comparative data to guide researchers in developing highly specific immunoassays.

The Decisive Role of Hapten Design in Antibody Specificity

The specificity of an anti-hapten antibody is not an accident; it is engineered during the design of the immunogen. The point of attachment of the hapten to the carrier protein dictates which parts of the molecule are exposed to the immune system and will thus form the primary epitopes.[3][7]

To generate antibodies that recognize the core isoxazole structure of a drug like sulfamethoxazole, the conjugation strategy must leave this core moiety exposed. This is typically achieved by synthesizing a hapten derivative that incorporates a linker arm at a position distal from the isoxazole ring.[8] For instance, modifying a functional group on the aniline portion of sulfamethoxazole allows the isoxazole-sulfonamide core to act as the dominant epitope. Conversely, if the linker is attached via the isoxazole ring, the resulting antibodies may primarily recognize the other end of the molecule, leading to a different cross-reactivity profile.

The choice of the chemical linker and the conjugation method (e.g., carbodiimide chemistry) can also introduce new epitopes, sometimes referred to as "bridge" or "linker" antibodies, which can interfere with the assay.[9][10] Therefore, a common strategy is to use a different conjugation chemistry or linker for the coating antigen in an ELISA than was used for the immunogen. This is known as a heterologous assay format and can significantly improve assay sensitivity and specificity.[11][12]

Diagram 1: Hapten-Carrier Conjugation Workflow

The following diagram illustrates the general principle of conjugating a carboxylated isoxazole hapten derivative to a carrier protein using the carbodiimide (EDC) crosslinker, a common and effective method.[4]

Hapten_Conjugation Hapten Isoxazole Hapten -COOH EDC {EDC | Carbodiimide} Hapten->EDC 1. Activation Intermediate Active O-Acylisourea Intermediate EDC->Intermediate Carrier Carrier Protein (e.g., BSA, KLH) -NH₂ Intermediate->Carrier 2. Reaction with Amine Byproduct {Urea Byproduct} Intermediate->Byproduct Conjugate Immunogen Hapten-Carrier Conjugate Carrier->Conjugate

Caption: Workflow for hapten-carrier protein conjugation using EDC chemistry.

Assessing Cross-Reactivity: The Competitive ELISA

The gold standard for quantifying antibody cross-reactivity against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[13] In this format, the analyte (free hapten) in the sample competes with a fixed amount of a hapten-enzyme conjugate for a limited number of antibody binding sites, which are typically immobilized on a microplate. The signal generated is inversely proportional to the concentration of the analyte in the sample.

By testing a panel of structurally related molecules, one can determine the concentration of each compound required to inhibit the signal by 50% (the IC50 value). Cross-reactivity (CR%) is then calculated relative to the target hapten.[9]

Cross-Reactivity (CR%) Formula:

CR (%) = (IC50 of Target Hapten / IC50 of Competing Analog) x 100

A high CR% indicates that the antibody binds the related compound with high affinity, while a low CR% signifies greater specificity for the target hapten. It is important to note that cross-reactivity is not solely an intrinsic property of the antibody but can be modulated by assay conditions, such as reagent concentrations.[14]

Diagram 2: Principle of Competitive ELISA

This diagram visualizes the competitive binding interaction that forms the basis of the assay.

Competitive_ELISA cluster_well ELISA Microplate Well cluster_solution Sample + Reagent Addition cluster_result_high High Analyte Concentration cluster_result_low Low Analyte Concentration Ab Immobilized Antibody Free_Hapten Free Hapten (Analyte) Free_Hapten->Ab Competes for binding site Enzyme_Hapten Hapten-Enzyme Conjugate Enzyme_Hapten->Ab Result1 Low Signal Result2 High Signal

Caption: The competitive binding principle in an ELISA for hapten detection.

Comparative Analysis: Cross-Reactivity of an Anti-Sulfamethoxazole Antibody

To illustrate these principles, we present a comparative analysis of a hypothetical, yet representative, polyclonal antibody raised against a sulfamethoxazole (SMX) hapten. SMX is an ideal model as it contains a distinct 5-methyl-3-isoxazole ring and is part of the broader sulfonamide antibiotic family.[15] The immunogen was prepared by conjugating a carboxylated SMX derivative (linked via the aniline amino group) to KLH.

The following table summarizes the cross-reactivity profile against other common sulfonamides and related molecules.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Sulfamethoxazole (SMX) 5-methyl-3-isoxazole10.5 100%
Sulfisoxazole3,4-dimethyl-5-isoxazole15.269.1%
SulfadiazinePyrimidine98.710.6%
SulfathiazoleThiazole155.06.8%
TrimethoprimDiaminopyrimidine> 10,000< 0.1%
N4-Acetyl-SMXMetabolite (Acetylated)85.412.3%

Data are representative and for illustrative purposes.

Interpretation of Results:
  • High Cross-Reactivity (Sulfisoxazole): The antibody shows significant cross-reactivity with sulfisoxazole. This is expected, as both molecules share the core isoxazole ring structure, differing only in the methylation pattern.[16] This highlights that even minor modifications to the isoxazole ring can be recognized by the antibody, albeit with slightly lower affinity.

  • Moderate to Low Cross-Reactivity (Other Sulfonamides): The antibody exhibits much lower cross-reactivity with sulfonamides containing different heterocyclic rings (pyrimidine, thiazole). This demonstrates that the antibody is highly specific to the isoxazole portion of the immunogen.[15]

  • Negligible Cross-Reactivity (Trimethoprim): As expected, there is no significant binding to Trimethoprim, a structurally unrelated drug often co-administered with SMX.[17] This is a critical feature for an assay intended to specifically measure SMX.

  • Metabolite Recognition: The antibody recognizes the major metabolite, N4-Acetyl-SMX, but with significantly reduced affinity. This is an important consideration, as the presence of metabolites in clinical samples could lead to an overestimation of the parent drug concentration if the assay is not sufficiently specific.

Diagram 3: Structural Basis for Cross-Reactivity

The structural similarities and differences between the tested compounds explain the observed cross-reactivity pattern.

Caption: Structural comparison explaining observed antibody cross-reactivity.

Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment

This protocol provides a self-validating framework for determining the IC50 and cross-reactivity of an antibody against various isoxazole-containing haptens and their analogs.

I. Materials & Reagents:

  • High-binding 96-well microplates

  • Coating Antigen: Hapten conjugated to a carrier protein (e.g., SMX-BSA), different from the immunogen carrier.

  • Primary Antibody: Antiserum or purified antibody raised against the immunogen (e.g., anti-SMX-KLH).

  • Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., Goat anti-Rabbit IgG-HRP).

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST.

  • Assay Buffer: 1% BSA in PBST.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2 N H₂SO₄.

  • Analytes: Target hapten and potential cross-reactants, dissolved in an appropriate solvent and diluted in Assay Buffer.

II. Step-by-Step Methodology:

  • Plate Coating:

    • Dilute the coating antigen (e.g., SMX-BSA) to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. This concentration should be determined beforehand via checkerboard titration.[8]

    • Add 100 µL of the diluted coating antigen to each well.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate 3 times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target hapten (standard curve) and each cross-reactant in Assay Buffer. Include a zero-analyte control (B₀).

    • In a separate dilution plate, pre-mix 50 µL of each analyte dilution with 50 µL of the primary antibody (diluted to its optimal concentration in Assay Buffer).

    • Transfer 100 µL of this mixture to the corresponding wells of the coated, blocked plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development & Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.[8]

III. Data Analysis:

  • Calculate the percent binding for each standard and cross-reactant concentration: % Binding = (Absorbance of sample / Absorbance of B₀) x 100.

  • Plot the % Binding against the logarithm of the analyte concentration.

  • Use a four-parameter logistic curve fit to determine the IC50 value for the target hapten and each cross-reactant.

  • Calculate the % Cross-Reactivity for each compound using the formula provided previously.

Conclusion and Outlook

The specificity of antibodies raised against isoxazole-containing haptens is fundamentally governed by the design of the immunizing hapten. By strategically exposing the isoxazole moiety and employing heterologous assay formats, researchers can develop highly specific immunoassays suitable for complex matrices. The competitive ELISA remains the cornerstone for characterizing this specificity, providing quantitative cross-reactivity data that is essential for validating the assay's performance. As new isoxazole-based therapeutics are developed, a thorough understanding of these immunochemical principles will be paramount for creating the reliable analytical tools required for their advancement from the laboratory to the clinic.

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A Comparative Benchmarking of Synthetic Routes to Isoxazoles for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry and drug development.[1][2][3] Its prevalence in a wide array of FDA-approved drugs and biologically active compounds underscores the critical need for efficient, scalable, and versatile synthetic methodologies.[2] This guide provides an in-depth comparison of the most prominent synthetic routes to isoxazoles, offering experimental data and field-proven insights to aid researchers in selecting the optimal strategy for their specific applications.

The Classic Approach: 1,3-Dicarbonyl Compounds and Hydroxylamine

One of the most established and straightforward methods for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[4][5] The reaction proceeds through the initial formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[4]

The primary advantage of this route is the commercial availability and low cost of the starting materials.[4] However, a significant drawback can be the lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls, leading to a mixture of isomeric products.[6][7] Methodologies to control this have been developed, often by modifying the reaction conditions or the substrate itself.[6][7]

Mechanism of Isoxazole formation from a 1,3-dicarbonyl and hydroxylamine:

G cluster_0 Reaction Pathway A 1,3-Dicarbonyl + Hydroxylamine B Mono-oxime Intermediate A->B Condensation C Cyclization B->C Intramolecular Nucleophilic Attack D Dehydration C->D Intermediate E Isoxazole D->E - H2O

Caption: Reaction pathway for isoxazole synthesis from 1,3-dicarbonyls.

The Workhorse of Isoxazole Synthesis: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is arguably the most versatile and widely employed method for constructing the isoxazole ring.[8][9] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1][10] A key advantage of this method is its high degree of regioselectivity, typically yielding 3,5-disubstituted isoxazoles with terminal alkynes.[11][12]

Nitrile oxides are often unstable and are therefore generated in situ. Common methods for their generation include the oxidation of aldoximes using reagents such as sodium hypochlorite (bleach) or hypervalent iodine compounds, or the base-induced dehydrohalogenation of hydroximoyl halides.[1][10][11][13]

Workflow for Nitrile Oxide Generation and Cycloaddition:

G cluster_0 Nitrile Oxide Cycloaddition Start Aldoxime Step1 Oxidation (e.g., NaOCl, PIFA) Start->Step1 Intermediate Nitrile Oxide (in situ) Step1->Intermediate Step2 [3+2] Cycloaddition Intermediate->Step2 Alkyne Alkyne Alkyne->Step2 Product Isoxazole Step2->Product

Caption: General workflow for isoxazole synthesis via nitrile oxide cycloaddition.

While highly effective, traditional 1,3-dipolar cycloadditions can sometimes require harsh conditions or the use of stoichiometric, toxic reagents.[1][14] This has spurred the development of more sustainable and efficient protocols.

Modern and Green Approaches to Isoxazole Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods.[1][14] For isoxazole synthesis, this has manifested in several innovative approaches:

  • Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation has been shown to significantly accelerate reaction rates, improve yields, and reduce the need for harsh conditions.[15][16] This is attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and provides the energy for chemical transformations.[15]

  • Aqueous Media: Performing reactions in water instead of organic solvents is a key tenet of green chemistry.[17] Several methods for isoxazole synthesis have been successfully adapted to aqueous conditions, often leading to simplified work-up procedures and reduced environmental impact.[17]

  • Mechanochemistry: Ball-milling has emerged as a powerful solvent-free technique for organic synthesis.[18] The [3+2] cycloaddition of in situ generated nitrile oxides with alkynes has been successfully performed under ball-milling conditions, offering high yields and atom economy.[18]

  • Catalytic Methods: The use of catalysts, particularly metal catalysts like copper(I) and ruthenium(II), can significantly enhance the efficiency and selectivity of isoxazole synthesis.[1][14] However, concerns over metal toxicity and cost have also driven the development of metal-free catalytic systems.[1][14]

Comparative Performance Data

The following table summarizes typical experimental data for the different synthetic routes, compiled from various literature sources. It is important to note that yields and reaction conditions can vary significantly depending on the specific substrates used.

Synthetic RouteTypical YieldsReaction TimeTemperatureKey AdvantagesKey Disadvantages
1,3-Dicarbonyl + Hydroxylamine 40-85%2-24 hRT to RefluxInexpensive starting materials, simple procedure.Potential for low regioselectivity with unsymmetrical dicarbonyls.
Nitrile Oxide Cycloaddition (Classical) 60-97%[13]1-16 h[1]0°C to RTHigh regioselectivity, broad substrate scope.Can require stoichiometric oxidants or harsh reagents.
Ultrasound-Assisted Synthesis 65-96%[15][16]15-85 min[15]50-60°C[15]Rapid reaction times, high yields, energy efficient.Requires specialized equipment.
Aqueous Media Synthesis 80-95%1-5 hRT to 100°CEnvironmentally friendly, simplified work-up.[17]Substrate solubility can be a limitation.
Mechanochemical Synthesis up to 85%[18]30-60 minRoom TempSolvent-free, high atom economy, rapid.[18]Scalability can be a challenge, requires specific equipment.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via In Situ Nitrile Oxide Generation (Bleach Method)

This protocol is a representative example of the widely used 1,3-dipolar cycloaddition.

  • Oxime Formation:

    • Dissolve the desired aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

    • Add a solution of sodium acetate (1.5 eq) in water.

    • Stir the mixture at room temperature for 40 minutes to 2 hours, monitoring by TLC until the aldehyde is consumed.

    • Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldoxime, which can often be used without further purification.

  • Cycloaddition:

    • Dissolve the crude aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.[1]

    • Add a catalytic amount of a phase-transfer catalyst like triethylamine (5 mol%).[10]

    • To the vigorously stirred biphasic mixture, add a solution of sodium hypochlorite (bleach, ~5-10% aqueous solution, 1.5-2.0 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.[1]

    • Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted isoxazole.

Protocol 2: Ultrasound-Assisted Synthesis of Isoxazol-5(4H)-ones

This protocol exemplifies a modern, green approach to isoxazole synthesis.[15]

  • Reaction Setup:

    • In a suitable reaction vessel, combine hydroxylamine hydrochloride (1.0 eq), an aromatic aldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq).

    • Add a catalytic amount of a suitable catalyst, such as itaconic acid or Sn(II)-Mont K10, and a green solvent like water or ethanol.[15]

  • Ultrasonic Irradiation:

    • Place the reaction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Irradiate the mixture at a specified temperature (e.g., 50°C) and frequency for a short period (typically 15-30 minutes).[15]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture.

    • If a precipitate forms, collect the solid by filtration, wash with cold water or ethanol, and dry.

    • If no precipitate forms, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization.

Conclusion and Future Outlook

The synthesis of isoxazoles has evolved from classical condensation reactions to highly efficient and versatile 1,3-dipolar cycloadditions. The current trend is clearly towards the development of more sustainable and environmentally benign methodologies, with ultrasound-assisted synthesis, reactions in aqueous media, and mechanochemistry showing immense promise.[15][17] For researchers, the choice of synthetic route will depend on a variety of factors including the desired substitution pattern, scalability, available equipment, and green chemistry considerations. The 1,3-dipolar cycloaddition remains the most robust and versatile method, while the newer, greener approaches offer significant advantages in terms of efficiency and environmental impact. As the demand for novel isoxazole-containing compounds continues to grow, so too will the innovation in their synthesis.

References

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  • Claisen, L. (1891). Ueber die Einwirkung von Hydroxylamin auf Acetylaceton und seine Derivate. Berichte der deutschen chemischen Gesellschaft, 24(2), 3900-3914. (Historical reference for the classical synthesis).
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A Comparative Docking Analysis of 3-Methylisoxazole-5-carbaldehyde Derivatives Against Aurora Kinase A

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of oncology drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. Aurora Kinase A, a key regulator of mitotic progression, has emerged as a significant target for anticancer therapies due to its frequent overexpression in various human cancers.[1][2] This guide presents a comparative molecular docking study of a series of 3-methylisoxazole-5-carbaldehyde derivatives against Aurora Kinase A, providing a computational framework for the evaluation of their potential as inhibitors. We will compare their predicted binding affinities and interaction patterns with established Aurora Kinase A inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680), offering insights into their therapeutic potential.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step protocol for a robust comparative docking study. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Rationale for Targeting Aurora Kinase A with Isoxazole Scaffolds

The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[3] Derivatives of this compound, in particular, offer synthetic tractability and a framework for diverse functionalization, making them attractive candidates for novel kinase inhibitors. While the broader class of isoxazole derivatives has demonstrated anticancer potential, their specific interaction with Aurora Kinase A has been less explored. This study, therefore, aims to bridge this knowledge gap through a predictive computational analysis.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] By simulating the interaction between our this compound derivatives and the ATP-binding pocket of Aurora Kinase A, we can estimate their binding affinity and identify key molecular interactions, providing a rational basis for their further development.

Experimental Design: A Self-Validating Docking Workflow

To ensure the scientific integrity and reproducibility of our findings, we will employ a rigorous and self-validating docking protocol. This involves careful preparation of both the protein target and the small molecule ligands, a well-defined docking simulation, and a thorough analysis of the results.

Diagram of the Comparative Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 1MQ4) - Remove water & ligands - Add polar hydrogens - Assign charges Grid 4. Grid Box Generation - Centered on co-crystallized ligand PDB->Grid Ligand_Test 2. Ligand Preparation (this compound Derivatives) - 2D to 3D conversion - Energy minimization Docking 5. Molecular Docking (AutoDock Vina) Ligand_Test->Docking Ligand_Ref 3. Reference Ligand Preparation (Alisertib & Tozasertib) - Extract from PDB or draw - Energy minimization Ligand_Ref->Docking Grid->Docking Validation 6. Protocol Validation - Redock native ligand - RMSD < 2Å Docking->Validation Scoring 7. Binding Energy Analysis - Compare docking scores (kcal/mol) Validation->Scoring If valid Interaction 8. Interaction Analysis - Identify key H-bonds & hydrophobic interactions Scoring->Interaction Comparison 9. Comparative Analysis - Derivatives vs. Reference Inhibitors Interaction->Comparison

Caption: A stepwise workflow for the comparative molecular docking study.

Detailed Experimental Protocol

This protocol outlines the necessary steps for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

Part 1: Protein and Ligand Preparation
  • Protein Preparation:

    • Source: Download the crystal structure of human Aurora Kinase A. For this study, we will use the PDB entry 1MQ4 , which provides a high-resolution structure of the kinase domain.[4][5]

    • Cleaning the Structure: Remove all water molecules and any co-crystallized ligands from the PDB file. This is crucial as they can interfere with the docking process.

    • Adding Hydrogens and Charges: Add polar hydrogens to the protein structure. Assign Gasteiger charges, which are essential for calculating the electrostatic interactions during docking. Software such as AutoDockTools or UCSF Chimera can be used for this purpose.

    • File Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Test Compounds (this compound Derivatives):

      • Draw the 2D structures of the derivatives using a chemical drawing software like ChemDraw or MarvinSketch. For this guide, we will consider three hypothetical derivatives with varying substitutions to explore structure-activity relationships.

        • Derivative 1 (ISO-01): Unsubstituted this compound.

        • Derivative 2 (ISO-02): A Schiff base derivative formed by the condensation of the carbaldehyde with aniline.

        • Derivative 3 (ISO-03): A derivative with a bulky hydrophobic group attached to the isoxazole ring.

      • Convert the 2D structures to 3D structures and perform energy minimization using a force field like MMFF94. This ensures that the ligand conformations are energetically favorable.

    • Reference Compounds (Known Inhibitors):

      • Obtain the 3D structures of Alisertib (MLN8237) and Tozasertib (VX-680) . These can be extracted from their respective co-crystallized PDB structures or drawn and energy minimized as described for the test compounds.

    • File Format: Save the prepared ligand structures in the PDBQT file format.

Part 2: Molecular Docking with AutoDock Vina
  • Grid Box Generation:

    • Define a grid box that encompasses the ATP-binding site of Aurora Kinase A. The most reliable way to do this is to center the grid box on the position of a co-crystallized inhibitor in a known PDB structure (e.g., from PDB entry 2X81 for an MLN8054 complex).[4]

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site. A typical size would be 25 x 25 x 25 Å.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations. The program will explore different conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for the most favorable poses.

    • The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value increases the chances of finding the optimal binding pose but also increases the computational time. An exhaustiveness of 8 is a good starting point.

  • Protocol Validation:

    • To ensure the reliability of the docking protocol, perform a redocking experiment. This involves docking the co-crystallized ligand back into the active site of the protein.

    • A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.

Part 3: Analysis of Docking Results
  • Binding Energy Analysis:

    • The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

    • Compare the binding energies of the this compound derivatives with those of the reference inhibitors, Alisertib and Tozasertib.

  • Interaction Analysis:

    • Visualize the docked poses of the ligands in the active site of Aurora Kinase A using molecular visualization software like PyMOL or UCSF Chimera.

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the binding pocket. Key residues in the Aurora Kinase A active site include those in the hinge region (e.g., Ala213) and the gatekeeper residue (e.g., Leu263).

Comparative Analysis and Discussion

The results of the docking study will be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Docking Results against Aurora Kinase A
CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Reference Inhibitors
Alisertib (MLN8237)-9.5Ala213, Leu263, Gly216
Tozasertib (VX-680)-9.2Ala213, Leu263, Glu211
This compound Derivatives
ISO-01-6.8Ala213, Val147
ISO-02-8.5Ala213, Leu263, Tyr212
ISO-03-7.9Leu263, Val147, Leu139

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will be generated from the docking simulation.

The unsubstituted derivative, ISO-01 , shows a moderate binding affinity, suggesting that the core isoxazole scaffold has some inherent affinity for the Aurora Kinase A active site. The Schiff base derivative, ISO-02 , demonstrates a significantly improved binding affinity, comparable to the reference inhibitors. This suggests that the addition of the aniline group allows for additional favorable interactions, potentially forming hydrogen bonds with key residues like Tyr212 and hydrophobic interactions within the binding pocket. The derivative with a bulky hydrophobic group, ISO-03 , also shows a good binding affinity, indicating that targeting the hydrophobic pocket near the gatekeeper residue Leu263 is a viable strategy for improving potency.

The interaction analysis reveals that all potent compounds, including the reference inhibitors and the most promising derivative (ISO-02), form a crucial hydrogen bond with the hinge region residue Ala213. This interaction is a hallmark of many kinase inhibitors and is essential for anchoring the molecule in the ATP-binding pocket.

Conclusion and Future Directions

This comparative docking study provides a robust computational framework for the initial evaluation of this compound derivatives as potential inhibitors of Aurora Kinase A. The results suggest that appropriate functionalization of the this compound scaffold, particularly through the formation of Schiff bases or the addition of hydrophobic moieties, can lead to compounds with predicted binding affinities comparable to known inhibitors.

The insights gained from this in-silico analysis can guide the synthesis and experimental validation of the most promising derivatives. Future work should focus on:

  • Synthesis and in vitro testing: The synthesized compounds should be evaluated in biochemical assays to determine their IC50 values against Aurora Kinase A.

  • Structure-Activity Relationship (SAR) studies: A broader range of derivatives should be synthesized and tested to establish a clear SAR and optimize the lead compounds.

  • X-ray crystallography: Obtaining a co-crystal structure of a potent derivative in complex with Aurora Kinase A would provide definitive evidence of its binding mode and facilitate further structure-based drug design.

By integrating computational and experimental approaches, the development of novel and selective Aurora Kinase A inhibitors based on the this compound scaffold can be significantly accelerated, contributing to the advancement of targeted cancer therapies.

References

  • RCSB Protein Data Bank. (2003). 1MQ4: Crystal Structure of Aurora-A Protein Kinase. RCSB PDB. [Link]

  • RCSB Protein Data Bank. (2010). 2X81: STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. RCSB PDB. [Link]

  • National Center for Biotechnology Information. (2002). 1MQ4: Crystal Structure of Aurora-A Protein Kinase. NCBI. [Link]

  • RCSB Protein Data Bank. (2014). 4O0S: Crystal structures of human kinase Aurora A. RCSB PDB. [Link]

  • RCSB Protein Data Bank. (2014). 4J8N: Aurora A Kinase Apo. RCSB PDB. [Link]

  • Siddique, I., et al. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry. [Link]

  • Liu, X., et al. (2015). Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. Journal of Receptors and Signal Transduction. [Link]

  • Al-Ostath, A., et al. (2022). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. ACS Omega. [Link]

  • Guedes, R. A., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Al-Masoudi, N. A. G., et al. (2023). Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Wang, R., et al. (2011). QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. Chemical Biology & Drug Design. [Link]

  • Li, L., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry. [Link]

  • Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

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A Head-to-Head Comparison of Isoxazole Synthesis Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a cornerstone in medicinal chemistry and drug development, featuring in a wide array of therapeutic agents due to its diverse biological activities.[1] The efficient construction of this privileged scaffold is a critical task for synthetic chemists. This guide provides an in-depth, head-to-head comparison of three prominent isoxazole synthesis protocols: the Huisgen 1,3-Dipolar Cycloaddition, synthesis from β-Diketones, and a chalcone-based approach. We will delve into the mechanistic underpinnings, provide detailed experimental procedures, and offer field-proven insights to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Huisgen 1,3-Dipolar Cycloaddition: A Classic and Versatile Approach

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely employed method for the synthesis of five-membered heterocycles, including isoxazoles.[2] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

Mechanism of Action

The reaction proceeds via a concerted, pericyclic mechanism where the nitrile oxide and the alkyne react in a single step to form the isoxazole ring. The regioselectivity of the reaction is a key consideration and is influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne. Generally, the reaction of a terminal alkyne with a nitrile oxide leads to the 3,5-disubstituted isoxazole as the major product.

Caption: Mechanism of the Huisgen 1,3-Dipolar Cycloaddition.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with a terminal alkyne.

Materials:

  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) or Chloramine-T (1.1 eq)

  • Triethylamine (Et₃N) or other suitable base (1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

Procedure:

  • Dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add NCS or Chloramine-T (1.1 eq) to the stirred solution.

  • Add the base (e.g., triethylamine, 1.5 eq) dropwise to the reaction mixture. The in situ generation of the nitrile oxide and its subsequent cycloaddition will occur.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.

Causality Behind Experimental Choices:

  • In situ generation of nitrile oxide: Nitrile oxides are highly reactive and prone to dimerization to form furoxans. Generating them in the presence of the dipolarophile minimizes this side reaction.

  • Choice of base: A non-nucleophilic organic base like triethylamine is used to deprotonate the intermediate hydroximoyl chloride to form the nitrile oxide without competing in other reactions.

  • Temperature control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize side product formation.

Synthesis from β-Diketones: A Straightforward Condensation Approach

The reaction of a 1,3-dicarbonyl compound (β-diketone) with hydroxylamine is a classic and direct method for the synthesis of isoxazoles. This method is particularly useful for the preparation of 3,5-disubstituted isoxazoles.

Mechanism of Action

The synthesis proceeds through a condensation reaction. Initially, one of the carbonyl groups of the β-diketone reacts with hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the second carbonyl group, followed by dehydration, yields the aromatic isoxazole ring. The regioselectivity depends on which carbonyl group is attacked first, which can be influenced by steric and electronic factors of the substituents on the β-diketone.

Caption: Mechanism of Isoxazole Synthesis from a β-Diketone.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

Materials:

  • 1,3-Diketone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

  • Base (e.g., Sodium acetate, Pyridine, or Sodium hydroxide)

  • Solvent (e.g., Ethanol, Acetic acid, or Water)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.1 eq) and the base to the solution.

  • Heat the reaction mixture to reflux (typically 50-100 °C) for 1-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[3][4]

Causality Behind Experimental Choices:

  • Use of hydroxylamine hydrochloride: Hydroxylamine itself is unstable. The hydrochloride salt is a stable and convenient source.

  • Role of the base: The base is necessary to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the diketone. The choice of base can also influence the reaction rate and regioselectivity.

  • Solvent selection: The choice of solvent depends on the solubility of the starting materials and can affect the reaction temperature and workup procedure.

Chalcone-Based Synthesis: A Two-Step Approach to Aryl-Substituted Isoxazoles

This method involves the synthesis of an α,β-unsaturated ketone, known as a chalcone, followed by its cyclization with hydroxylamine to form the isoxazole ring. This is a particularly effective route for synthesizing 3,5-diaryl-substituted isoxazoles.

Mechanism of Action

The first step is a Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone to form the chalcone. In the second step, hydroxylamine undergoes a Michael addition to the β-carbon of the chalcone. This is followed by an intramolecular cyclization of the resulting intermediate, where the hydroxylamine nitrogen attacks the carbonyl carbon, and subsequent dehydration to yield the isoxazoline, which then oxidizes to the isoxazole.

Sources

A Comparative Guide to the Structural Confirmation of Novel 3-Methylisoxazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous FDA-approved drugs and its role as a versatile synthetic intermediate.[1] The precise arrangement of substituents on the isoxazole ring—regioisomerism—is critical, as it profoundly influences the molecule's physicochemical properties, biological activity, and metabolic stability. This guide offers an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural confirmation of 3-methylisoxazole-5-carbaldehyde derivatives, a class of compounds with significant potential in drug discovery.

As Senior Application Scientists, we move beyond mere procedural descriptions to explain the underlying principles and causal relationships that guide experimental design. This ensures that every step is not just a protocol to be followed, but a part of a self-validating system for rigorous scientific inquiry.

The Synthetic Imperative: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

The unambiguous synthesis of the target 3,5-disubstituted isoxazole is the foundation of its structural confirmation. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne, or the condensation of a 1,3-dicarbonyl compound with hydroxylamine. For this compound, a plausible route involves the reaction of propynal (or a protected equivalent) with acetonitrile oxide.

The regioselectivity of such cycloadditions is a key consideration. The reaction of β-nitroenones with a reducing agent like tin(II) chloride offers a mild and efficient pathway to 3,5-disubstituted isoxazoles.[2]

Below is a representative experimental protocol for the synthesis of a 3,5-disubstituted isoxazole, which can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles
  • Reaction Setup : To a solution of the starting β-nitroenone (1.0 mmol) in ethyl acetate (10 mL), add tin(II) chloride dihydrate (4.0 mmol).

  • Reaction Execution : Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation : Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

G cluster_synthesis Synthesis Workflow β-nitroenone β-Nitroenone Reaction Domino Reductive Nef Reaction/Cyclization β-nitroenone->Reaction SnCl2 SnCl₂·2H₂O in Ethyl Acetate SnCl2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3,5-Disubstituted Isoxazole Purification->Product

Caption: Synthetic workflow for 3,5-disubstituted isoxazoles.

Spectroscopic Confirmation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unequivocal structural determination of this compound derivatives. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing between isoxazole regioisomers. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment created by the substituents.

Distinguishing 3,5- vs. 5,3-Disubstituted Isoxazoles:

A key diagnostic feature is the chemical shift of the C4-proton. In 3-methyl-5-phenylisoxazole, the C4-proton appears at δ 6.37 ppm, whereas in the isomeric 5-methyl-3-phenylisoxazole, it is observed at δ 6.29 ppm. This subtle but significant difference is crucial for isomer identification.

Compound ¹H NMR (CDCl₃) - C4-H (ppm) ¹H NMR (CDCl₃) - CH₃ (ppm) ¹³C NMR (CDCl₃) - C3 (ppm) ¹³C NMR (CDCl₃) - C4 (ppm) ¹³C NMR (CDCl₃) - C5 (ppm) ¹³C NMR (CDCl₃) - CH₃ (ppm)
3-Methyl-5-phenylisoxazole6.372.36~160.2~100.0~169.4~11.4
5-Methyl-3-phenylisoxazole6.292.48----
This compound (Predicted)~6.8-7.0~2.4~161~105~175~12

Note: Data for 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole are from experimental sources. Data for this compound are predicted based on substituent effects.

2D NMR Techniques (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy) will not show any correlations for the isolated C4-proton, confirming its lack of adjacent proton neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence) will correlate the C4-proton signal directly to the C4-carbon signal in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful. For this compound, expect to see correlations from the methyl protons to C3 and C4, and from the aldehyde proton to C5 and C4.

G cluster_hmbc Key HMBC Correlations Structure This compound (Structure with Numbering) H_Me CH₃ Protons C3 C3 H_Me->C3 ²J C4 C4 H_Me->C4 ³J H_Aldehyde CHO Proton H_Aldehyde->C4 ³J C5 C5 H_Aldehyde->C5 ²J

Caption: Predicted HMBC correlations for this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Electron Ionization (EI) MS also induces fragmentation, offering valuable structural clues.

Predicted Fragmentation Pathway:

The isoxazole ring is known to undergo characteristic cleavage upon electron impact. For this compound (MW: 111.10), key fragmentation pathways are predicted to include:

  • Loss of CO: A common fragmentation for aldehydes, leading to a fragment at m/z 83.

  • Ring Cleavage: Cleavage of the weak N-O bond can initiate a cascade of fragmentations, potentially leading to the formation of acetonitrile (CH₃CN, m/z 41) or related ions.

  • Loss of H•: Loss of a hydrogen radical from the aldehyde group to give a stable acylium ion at m/z 110.

G cluster_ms Predicted EI-MS Fragmentation M+ [M]⁺˙ m/z 111 M-H [M-H]⁺ m/z 110 M+->M-H - H• M-CO [M-CO]⁺˙ m/z 83 M+->M-CO - CO Fragment1 [C₂H₃N]⁺˙ m/z 41 M-CO->Fragment1 - C₂H₂O

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=OStretch1690-1710
Aldehyde C-HStretch2720-2820 (two bands)
Isoxazole RingC=N Stretch1600-1650
Isoxazole RingN-O Stretch~1420
Methyl C-HStretch2850-2960
Single-Crystal X-ray Crystallography: The Ultimate Proof

Conclusion

The structural confirmation of novel this compound derivatives requires a synergistic application of modern analytical techniques. A well-designed, regioselective synthesis provides the foundation, while a comprehensive analysis using ¹H and ¹³C NMR, 2D NMR, mass spectrometry, and IR spectroscopy collectively builds an undeniable case for the correct structure. For definitive proof, single-crystal X-ray crystallography remains the ultimate arbiter. By understanding the "why" behind each experimental choice and analytical outcome, researchers can ensure the scientific integrity of their findings and accelerate the drug development process.

References

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Neamati, A., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1101.
  • Sun, Y., et al. (2018). Synthesis of 3,5-Disubstituted Isoxazoles from Enone Oximes.
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents. (n.d.).
  • (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.
  • (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • (2025). The crystal structure of a trisisoxazole compound: 3-(3Methyl5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole.
  • (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • (2019). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • (2004). Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles. ULisboa Repository.
  • (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4.
  • (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI.
  • (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and - Semantic Scholar. Semantic Scholar.
  • (2019). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.

Sources

A Comparative Guide to the Synthesis of 3-Methylisoxazole-5-carbaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. 3-Methylisoxazole-5-carbaldehyde is a valuable intermediate, finding its place in the scaffold of numerous biologically active molecules. This guide provides an in-depth, comparative analysis of two prominent literature-based synthetic routes to this target molecule, offering field-proven insights to aid in methodological selection and execution. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Significance of this compound

The isoxazole-5-carbaldehyde moiety serves as a versatile synthon, enabling a variety of chemical transformations for the construction of complex molecular architectures. Its aldehyde functionality allows for reactions such as reductive amination, Wittig reactions, and condensations, making it a crucial starting point for the synthesis of diverse compound libraries for pharmacological screening. The 3-methyl substituent provides a specific electronic and steric profile that can be critical for molecular recognition by biological targets. Given its importance, the selection of an optimal synthetic route that balances yield, scalability, and practicality is a critical decision for any research campaign.

This guide will compare two distinct and viable synthetic strategies:

  • Route 1: [3+2] Cycloaddition followed by Selective Oxidation

  • Route 2: Acetal-Protected Isoxazole Formation and Deprotection

We will analyze each route based on key performance indicators, provide detailed experimental protocols, and offer insights into the rationale behind each procedural step.

Comparative Analysis of Synthetic Routes

A summary of the key comparative aspects of the two synthetic routes is presented below. This allows for a quick assessment of the most suitable method based on available resources and experimental priorities.

ParameterRoute 1: [3+2] Cycloaddition & OxidationRoute 2: Acetal Formation & Deprotection
Starting Materials Acetaldoxime, Propargyl alcoholAcetone oxime, 2,2-Diethoxy ethyl acetate
Number of Steps 23
Key Intermediates (3-Methylisoxazol-5-yl)methanol5-(Diethoxymethyl)-3-methylisoxazole
Reported Overall Yield Moderate (dependent on oxidation step)High (patent data suggests >65%)
Reagent Considerations Requires a selective oxidizing agent (e.g., PCC, Swern reagents).Uses butyllithium and methanesulfonyl chloride.
Scalability Good, but oxidation step may require careful control.Demonstrated on a large scale in patent literature.
Purification Column chromatography for both steps.Distillation and extraction; final step may require chromatography.

Route 1: [3+2] Cycloaddition and Selective Oxidation

This route builds the isoxazole ring through a classic [3+2] cycloaddition reaction, followed by the unmasking of the aldehyde functionality from a primary alcohol. This approach is mechanistically elegant and offers a convergent synthesis.

Workflow Diagram: Route 1

Route 1 Workflow cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Selective Oxidation A Acetaldoxime C (3-Methylisoxazol-5-yl)methanol A->C NCS, TEA, THF B Propargyl alcohol B->C D This compound C->D PCC or Swern Oxidation

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of (3-Methylisoxazol-5-yl)methanol

This procedure is adapted from a method for the synthesis of 3-methylisoxazole-5-carboxylic acid, where the alcohol is a key intermediate.[1]

  • Rationale: This step utilizes an in-situ generation of a nitrile oxide from acetaldoxime using N-chlorosuccinimide (NCS). The nitrile oxide then undergoes a [3+2] cycloaddition with the alkyne of propargyl alcohol to form the isoxazole ring. Triethylamine (TEA) acts as a base to facilitate the elimination of HCl.

  • Procedure:

    • To a solution of acetaldoxime (1.0 eq) in anhydrous tetrahydrofuran (THF), add N-chlorosuccinimide (NCS, 1.2 eq) at room temperature.

    • Stir the mixture for 2 hours.

    • Slowly add a solution of propargyl alcohol (1.5 eq) in anhydrous THF, followed by the dropwise addition of triethylamine (TEA, 1.2 eq).

    • Stir vigorously for 1 hour at room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash chromatography (eluent: ethyl acetate/hexane mixture) to afford (3-methylisoxazol-5-yl)methanol.

    • Expected Yield: ~49%

Step 2: Selective Oxidation to this compound

  • Rationale: The choice of a mild oxidizing agent is crucial to prevent over-oxidation of the primary alcohol to the carboxylic acid. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, typically performed in an anhydrous solvent like dichloromethane (DCM).[2][3][4][5] An alternative is the Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, and operates at low temperatures, offering excellent selectivity for sensitive substrates.[6]

  • Procedure (using PCC):

    • Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

    • Add a solution of (3-methylisoxazol-5-yl)methanol (1.0 eq) in anhydrous DCM to the PCC suspension.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel flash chromatography (eluent: ethyl acetate/hexane mixture) to yield this compound.

    • Expected Yield: 70-90%

Route 2: Acetal-Protected Isoxazole Formation and Deprotection

This route employs a protection strategy, where the aldehyde functionality is masked as a diethyl acetal. The isoxazole ring is constructed, and the aldehyde is revealed in the final step. This method is particularly advantageous for large-scale synthesis due to the robustness of the reactions.

Workflow Diagram: Route 2

Route 2 Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Aromatization cluster_2 Step 3: Deprotection A Acetone oxime C 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol A->C n-BuLi, THF B 2,2-Diethoxy ethyl acetate B->C D 5-(Diethoxymethyl)-3-methylisoxazole C->D MsCl, Base E This compound D->E Aqueous Acid

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol: Route 2

This protocol is adapted from a patent for the synthesis of a related iodinated derivative.[7]

Step 1: Synthesis of 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol

  • Rationale: This step involves the deprotonation of acetone oxime with a strong base, n-butyllithium (n-BuLi), to form a dianion, which then acts as a nucleophile attacking the ester carbonyl of 2,2-diethoxy ethyl acetate, leading to the cyclized dihydroisoxazole intermediate.

  • Procedure:

    • Dissolve acetone oxime (1.8-2.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0-10 °C.

    • Slowly add n-butyllithium (n-BuLi, 4.5-5.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, add 2,2-diethoxy ethyl acetate (1.0 eq) dropwise at the same temperature.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Quench the reaction with water and adjust the pH to 5-6 with a citric acid solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.

Step 2: Synthesis of 5-(Diethoxymethyl)-3-methylisoxazole

  • Rationale: The dihydroisoxazol-5-ol is aromatized to the isoxazole. This is achieved by activating the hydroxyl group with methanesulfonyl chloride (MsCl) to form a good leaving group, which is then eliminated with the aid of a base to form the double bond within the ring.

  • Procedure:

    • Dissolve the crude 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add a base (e.g., triethylamine or pyridine, 1.5-2.0 eq).

    • Cool the mixture to 0-10 °C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • The crude product can be purified by distillation under reduced pressure.

    • Reported Yield: ~81%

Step 3: Deprotection to this compound

  • Rationale: The diethyl acetal is a stable protecting group under basic and neutral conditions but is readily cleaved under acidic conditions to reveal the aldehyde. This is a standard hydrolysis reaction.[8]

  • Procedure:

    • Dissolve 5-(diethoxymethyl)-3-methylisoxazole (1.0 eq) in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl or a solution of p-toluenesulfonic acid).

    • Stir the reaction at room temperature, monitoring the progress by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash chromatography if necessary.

    • Expected Yield: High (typically >90%)

Product Validation: Characterization Data

Independent of the chosen synthetic route, the final product, this compound, should be thoroughly characterized to confirm its identity and purity.

PropertyValueReference
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
Appearance Solid
¹H NMR (CDCl₃) δ 9.92 (s, 1H, CHO), 6.75 (s, 1H, isoxazole-H), 2.45 (s, 3H, CH₃)(Predicted, based on typical chemical shifts)
¹³C NMR (CDCl₃) δ 183.0 (CHO), 172.0 (C5), 161.0 (C3), 105.0 (C4), 12.0 (CH₃)(Predicted, based on typical chemical shifts)

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a more convergent approach that may be preferable for medicinal chemistry applications where rapid access to analogs is desired by modifying the starting alkyne or oxime. The main challenge lies in achieving clean and high-yielding selective oxidation in the final step. The use of modern, mild oxidation protocols is highly recommended to avoid side products.

Route 2 , while being a longer linear sequence, has been demonstrated on a larger scale and may be more suitable for process development and scale-up operations. The intermediates are generally stable, and the purification procedures are straightforward. The high reported yield for the formation of the key acetal intermediate makes this an attractive option for producing larger quantities of the target molecule.

The ultimate choice of synthetic route will depend on the specific needs of the research program, including the desired scale of the synthesis, the availability of starting materials and reagents, and the analytical capabilities for monitoring and purification. It is recommended that both routes be evaluated on a small scale to determine the most efficient and reliable method for your specific laboratory setting.

References

  • PCC Oxidation Mechanism - Chemistry Steps. Available at: [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. Available at: [Link]

  • Pyridinium chlorochromate - Wikipedia. Available at: [Link]

  • Oxidation of primary alcohols to aldehydes with pyridinium chlorochromate. An organic chemistry experiment. Journal of Chemical Education. Available at: [Link]

  • Swern oxidation - Wikipedia. Available at: [Link]

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents.
  • Acetal Hydrolysis Mechanism - Chemistry Steps. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the synthesis of safe and effective pharmaceuticals is built. 3-Methylisoxazole-5-carbaldehyde is a pivotal building block in the synthesis of a multitude of pharmacologically active compounds. Its aldehyde functionality and the isoxazole ring system offer versatile handles for molecular elaboration.[1][2] However, the synthetic routes to this intermediate can introduce a variety of impurities that, if left unchecked, can compromise the integrity of subsequent reactions and the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of commercially available this compound. We will delve into the rationale behind experimental choices and present detailed protocols that form a self-validating system for the comprehensive characterization of this critical reagent.

Understanding the Impurity Landscape

The potential impurities in a commercial batch of this compound are intrinsically linked to its synthetic pathway. A common route involves the [3+2] cycloaddition of a nitrile oxide with an alkyne, or the reaction of hydroxylamine with a 1,3-dicarbonyl compound.[2][3] From these synthetic strategies, we can anticipate several classes of impurities:

  • Residual Starting Materials: Unreacted precursors such as acetylacetaldehyde, hydroxylamine, or related synthons.

  • Isomeric Impurities: The formation of the regioisomeric 5-Methylisoxazole-3-carbaldehyde is a significant possibility depending on the synthetic control.[4]

  • Over-oxidation Products: The aldehyde can be susceptible to oxidation to the corresponding 3-methylisoxazole-5-carboxylic acid.[5]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, toluene) may be present in the final product.

  • By-products of Cyclization: Incomplete or alternative cyclization pathways can lead to a variety of structurally related heterocyclic impurities.

A proactive approach to purity assessment, therefore, requires a multi-modal analytical strategy capable of detecting and quantifying these diverse potential contaminants.

Comparative Analysis of Purity Assessment Methodologies

The choice of analytical technique is dictated by the physicochemical properties of this compound and its potential impurities. We will compare three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Technique Principle Strengths Limitations Primary Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Excellent for quantifying non-volatile and thermally labile impurities. High precision and accuracy.May require derivatization for compounds lacking a chromophore. Peak co-elution can be a challenge.Quantitative analysis of isomeric and non-volatile impurities.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile impurities. Excellent for identifying unknown compounds.Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary for polar analytes.Detection and identification of residual solvents and volatile organic impurities.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information for all proton- and carbon-containing species. Inherently quantitative without the need for reference standards for each impurity.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.Structural confirmation of the main component and identification and quantification of major impurities.

Experimental Protocols

The following protocols are designed to provide a robust and self-validating framework for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reverse-phase HPLC method is designed for the separation and quantification of this compound from its potential non-volatile impurities, including the critical regioisomer and the carboxylic acid oxidation product.

Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase gradient allows for the effective separation of analytes with a range of polarities. The use of a mild acid like phosphoric acid improves peak shape for the acidic and basic components.[6] UV detection at 254 nm is selected as the isoxazole ring system provides a strong chromophore at this wavelength.

Caption: HPLC-UV workflow for purity analysis.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Sample Preparation: 1 mg/mL in Acetonitrile/Water (50:50)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimized for the detection and identification of residual solvents and other volatile impurities.

Rationale: A polar capillary column is selected to achieve good separation of a wide range of organic solvents. The temperature program is designed to elute volatile solvents early while allowing for the later elution of any semi-volatile impurities. Electron ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be matched against spectral libraries for confident identification.[7]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis prep Dissolve sample in appropriate solvent (e.g., Methanol) injection Inject 1 µL (split injection) prep->injection column DB-WAX or equivalent polar column injection->column temp_program Temperature Program (e.g., 40°C hold, then ramp) column->temp_program ionization Electron Ionization (70 eV) temp_program->ionization mass_analyzer Quadrupole or TOF ionization->mass_analyzer library_search NIST Library Search mass_analyzer->library_search identification Identify Impurities library_search->identification

Caption: GC-MS workflow for volatile impurity analysis.

Method Parameters:

  • Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-400

  • Sample Preparation: 10 mg/mL in Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides an unparalleled ability to structurally characterize the main component and identify impurities without the need for individual reference standards. Both ¹H and ¹³C NMR should be acquired.

Rationale: Deuterated chloroform (CDCl₃) is a good solvent for this compound and has minimal overlapping signals. The addition of an internal standard with a known concentration and a distinct signal (e.g., 1,3,5-trimethoxybenzene) allows for the accurate quantification of the main component and any visible impurities.[8]

NMR_Analysis_Flow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Weigh Sample & Internal Standard Dissolve Dissolve in CDCl3 Sample->Dissolve H1_NMR Acquire 1H NMR Spectrum Dissolve->H1_NMR C13_NMR Acquire 13C NMR Spectrum Dissolve->C13_NMR Processing Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Integration Integrate Signals Processing->Integration Identification Identify Impurity Signals Integration->Identification Quantification Quantify using Internal Standard Identification->Quantification

Caption: NMR workflow for structural and quantitative analysis.

¹H NMR Acquisition Parameters (500 MHz):

  • Solvent: CDCl₃

  • Pulse Program: Standard 90° pulse

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds

  • Spectral Width: -2 to 12 ppm

Expected ¹H NMR Chemical Shifts (δ, ppm):

  • ~9.9 (s, 1H, -CHO)

  • ~6.8 (s, 1H, isoxazole ring H)

  • ~2.5 (s, 3H, -CH₃)

¹³C NMR Acquisition Parameters (125 MHz):

  • Solvent: CDCl₃

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024

  • Relaxation Delay: 2 seconds

Method Validation: The Cornerstone of Trustworthiness

For use in a regulated environment, these analytical methods must be validated according to ICH Q2(R1) guidelines.[2][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all impurity peaks in HPLC and GC-MS.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard.

  • Accuracy: The closeness of test results to the true value. This is determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The purity of this compound is paramount for its successful application in drug discovery and development. A comprehensive assessment of its purity requires a multi-faceted analytical approach. The combination of HPLC for quantitative analysis of non-volatile impurities, GC-MS for the identification of volatile components, and NMR for structural confirmation and orthogonal quantification provides a robust and self-validating system. By implementing these detailed and validated protocols, researchers can ensure the quality and consistency of this critical building block, thereby safeguarding the integrity of their synthetic endeavors.

References

  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-Methylisoxazole-3-carboxaldehyde. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1148-1166.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications Specialty Journal of Chemistry, 3(2), 1-10.
  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. Retrieved from [Link]

  • Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

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  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and dispose of them safely. 3-Methylisoxazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol grounded in established safety standards to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Proper disposal procedures are not arbitrary; they are directly derived from the inherent chemical and toxicological properties of the substance. This compound is a solid organic compound with multiple hazard classifications that dictate its handling from acquisition to disposal.[1][2] Understanding these hazards is the first step in a self-validating safety system.

The primary risks associated with this compound are its effects on human health upon exposure and its significant environmental toxicity.[1][2] It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] Critically, it is designated as very toxic to aquatic life with long-lasting effects (H410), making the prevention of its release into the environment a top priority.[1]

Table 1: Hazard Summary for this compound

Hazard Classification GHS Pictogram GHS Code Description Authoritative Source
Harmful if swallowed GHS07 H302 Acute Toxicity, Oral (Category 4) Fisher Scientific[2]
Causes skin irritation GHS07 H315 Skin Corrosion/Irritation (Category 2) Fisher Scientific[2]
Causes serious eye irritation GHS07 H319 Serious Eye Damage/Eye Irritation (Category 2) Fisher Scientific[2]
May cause respiratory irritation GHS07 H335 Specific Target Organ Toxicity (Single Exposure, Category 3) Fisher Scientific[2]

| Very toxic to aquatic life | GHS09 | H410 | Hazardous to the Aquatic Environment, Chronic (Category 1) | Sigma-Aldrich[1] |

This hazard profile mandates that this compound be treated as hazardous waste . In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for such materials.[3][4]

Personnel Protection and Engineering Controls

Before handling or preparing for disposal, ensure all appropriate safety measures are in place. This is the first line of defense in preventing exposure.

  • Engineering Controls : Always handle this compound powder and its solutions inside a certified chemical fume hood to mitigate the risk of inhalation.[2] Ensure that a safety shower and eyewash station are readily accessible.[2]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and dispose of them after use in accordance with good laboratory practices.[6]

    • Body Protection : Wear a standard laboratory coat. For larger quantities or spill cleanup, consider a chemically impervious apron or suit.

    • Respiratory Protection : If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA-approved respirator with a particulates filter.[2]

The Core Disposal Protocol: A Step-by-Step Guide

The only universally accepted and regulatory-compliant method for disposing of this compound is through a licensed professional waste disposal service.[6] On-site chemical neutralization is not recommended without compound-specific, validated procedures and institutional approval.

Step 1: Waste Classification As the generator, you are legally responsible for correctly identifying your waste.[4] Based on its documented hazards, any this compound, contaminated labware (e.g., weigh boats, pipette tips), or contaminated PPE must be classified as hazardous waste.

Step 2: Segregation and Collection

  • Do not mix this waste with non-hazardous materials.

  • Collect all solid waste, including contaminated consumables, in a dedicated, robust, and sealable container clearly labeled as "Hazardous Waste."

  • Collect solutions containing this compound in a separate, compatible, and sealable liquid waste container, also labeled "Hazardous Waste."

Step 3: Labeling Proper labeling is critical for safety and compliance. The waste container label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards (e.g., "Toxic," "Environmental Hazard").

  • The accumulation start date.

Step 4: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Ensure the container is kept closed except when actively adding waste.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not exceed accumulation time limits (typically 180 days, but can be shorter depending on your generator status and local rules).

  • Your EHS office will manage the hazardous waste manifest system, which tracks the waste from your lab to its final treatment, storage, and disposal facility (TSDF).[7]

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (Solid) :

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[5]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spill :

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.[6][8]

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_start cluster_main cluster_spill start Waste Generation (this compound) classify Step 1: Classify as Hazardous Waste (RCRA) start->classify spill_node Emergency: Spill Occurs start->spill_node if spill segregate Step 2: Segregate into a Dedicated & Compatible Container classify->segregate label Step 3: Label Container (Name, Hazards, Date) segregate->label store Step 4: Store in Satellite Accumulation Area (SAA) label->store contact Step 5: Contact EHS for Pickup & Disposal store->contact end_node Compliant Disposal via Licensed Facility contact->end_node spill_proc Follow Spill Management & First Aid Procedures spill_node->spill_proc spill_collect Collect Spill Debris as Hazardous Waste spill_proc->spill_collect spill_collect->segregate place in waste container

Sources

Operational Guide: Personal Protective Equipment (PPE) for Handling 3-Methylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides an essential framework for the safe handling of 3-Methylisoxazole-5-carbaldehyde (CAS No. 70753-36-5). This document moves beyond a simple checklist, offering a procedural and logical approach to risk mitigation. Our primary objective is to build a culture of safety through a deep understanding of the "why" behind each protective measure, ensuring that every protocol is a self-validating system of safety.

Immediate Safety Briefing: Understanding the Core Risks

This compound is a solid compound that presents several key hazards that dictate our PPE strategy.[1] According to its Safety Data Sheet (SDS), it is classified as:

  • Harmful if swallowed.[1]

  • A cause of skin irritation (Category 2).[1]

  • A cause of serious eye irritation (Category 2).[1]

  • Potentially causing respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1]

  • Very toxic to aquatic life with long-lasting effects.

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1] Therefore, our PPE plan is designed to create a complete barrier against these routes, protecting the operator and the environment.

Hazard Analysis and PPE Selection Rationale

A risk-based approach is mandatory. The selection of PPE is not static; it must correspond to the specific task being performed. The core principle is to use engineering controls (like a fume hood) as the primary line of defense, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All work involving this compound, especially the handling of the solid powder, must be conducted in a well-ventilated area.[1] A certified chemical fume hood is essential for weighing and preparing solutions to minimize the inhalation of airborne particles.[2] An emergency eyewash station and safety shower must be immediately accessible in any area where this chemical is handled.[1][2]

Personal Protective Equipment: Your Last Line of Defense

The following PPE is required for handling this compound.

PPE Component Specification Rationale and Justification
Hand Protection Single-use Nitrile GlovesNitrile gloves offer broad protection against incidental chemical splashes.[3] They are preferable to latex, which may not provide an adequate barrier.[4] Always inspect gloves for tears or holes before use. For tasks with a high risk of splashing, consider double-gloving.[2] Change gloves immediately upon contamination.
Eye & Face Protection ANSI Z87.1-compliant Safety GogglesThe compound causes serious eye irritation.[1] Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[1][4] When a larger splash risk exists (e.g., transferring solutions), a full-face shield must be worn in addition to safety goggles.[2][3]
Body Protection Long-sleeved Laboratory CoatA buttoned lab coat protects the skin on your arms and body from accidental contact.[4] For large-scale operations or when handling solutions, a chemical-resistant apron worn over the lab coat is recommended.[4]
Respiratory Protection NIOSH-approved N95 Particulate Respirator (or equivalent)As a solid, the primary inhalation hazard is from airborne dust, especially during weighing or transfer.[1] A particulate respirator is necessary under these conditions.[5] Use of a respirator requires proper fit-testing and training.[3]
Footwear Closed-toe, chemical-resistant shoesShoes must fully cover the foot to protect against spills.[4] Leather or cloth shoes are not suitable as they can absorb chemicals.[4]

Operational Plan: Step-by-Step PPE Protocols

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

PPE Donning Sequence

The following diagram illustrates the correct order for putting on your PPE before handling this compound. This sequence is designed to ensure that the most protective items are layered correctly.

G cluster_donning PPE Donning Workflow node1 1. Lab Coat & Footwear node2 2. Respirator (if required) Perform seal check. node1->node2 node3 3. Safety Goggles node2->node3 node4 4. Face Shield (if required) node3->node4 node5 5. Gloves (pull cuffs over lab coat sleeves) node4->node5 G cluster_doffing PPE Doffing Workflow node1 1. Gloves (use proper removal technique) node2 2. Face Shield (if used) node1->node2 node3 3. Lab Coat (turn inside out as you remove) node2->node3 node4 4. Safety Goggles node3->node4 node5 5. Respirator (remove outside of lab area) node4->node5 node6 6. Wash Hands Thoroughly node5->node6

Figure 2: Sequential process for doffing PPE.

Emergency & Disposal Plans

Emergency Exposure Procedures

Immediate action is crucial in the event of an exposure.

  • Skin Contact : Immediately take off contaminated clothing. [6]Wash the affected area with plenty of soap and water for at least 15 minutes. [1]If skin irritation occurs, seek medical attention. [1]* Eye Contact : Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. [1]Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. [1]Seek immediate medical attention. [1]* Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing. [1][6]If the person feels unwell, call a poison center or doctor. [1]* Ingestion : Rinse the mouth with water. [1]Call a poison center or doctor if you feel unwell. [1]Do not induce vomiting. [6]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is essential to prevent environmental contamination and secondary exposure.

  • PPE Disposal : All single-use PPE, such as gloves and respirators, should be disposed of immediately after use. [4]Place contaminated items in a designated, sealed hazardous waste container. [2]* Chemical Disposal : Dispose of this compound and any contaminated materials at an approved waste disposal plant. [1]Do not allow the chemical to enter drains. [7]Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these detailed protocols and understanding the rationale behind them, you can ensure a safer laboratory environment for yourself and your colleagues when working with this compound.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Aldehydes exposure analysis. (n.d.). RPS.
  • Safety Data Sheet: this compound. (2023, September 5). Fisher Scientific.
  • Safety Data Sheet: 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde. (2025, December 20). Fisher Scientific.
  • 5-Methylisoxazole-3-carboxaldehyde 95. (n.d.). Sigma-Aldrich.
  • Personal protective equipment for handling Atropaldehyde. (n.d.). Benchchem.
  • This compound. (n.d.). ChemScene.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • 5-Methylisoxazole-3-carboxaldehyde. (n.d.). ECHEMI.
  • 3-Amino-5-methylisoxazole - Safety Data Sheet. (2025, December 20). ChemicalBook.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.